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  • Product: N-Carbamoylsarcosine
  • CAS: 30565-25-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Carbamoylsarcosine: History, Discovery, and Core Principles

For Researchers, Scientists, and Drug Development Professionals Abstract N-Carbamoylsarcosine, a key intermediate in microbial creatinine metabolism, holds a significant position in the landscape of biochemistry and micr...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamoylsarcosine, a key intermediate in microbial creatinine metabolism, holds a significant position in the landscape of biochemistry and microbiology. This guide provides a comprehensive exploration of its history, from the early investigations into creatinine breakdown to the detailed characterization of the enzymes governing its formation and degradation. We will delve into its biochemical significance, outlining its role in metabolic pathways and the enzymatic mechanisms that control its turnover. Furthermore, this document will furnish detailed experimental protocols for the study of N-Carbamoylsarcosine and its associated enzymes, offering a practical resource for researchers in the field. Through a synthesis of historical context, biochemical principles, and practical methodologies, this guide aims to serve as an authoritative reference for professionals engaged in metabolic research and drug development.

Introduction: The Identity of N-Carbamoylsarcosine

N-Carbamoylsarcosine, systematically named 2-[carbamoyl(methyl)amino]acetic acid, is the N-carbamoyl derivative of sarcosine.[1] This small, water-soluble molecule is a crucial metabolic intermediate, primarily recognized for its role in the microbial degradation of creatinine.[2] Its structure features a carbamoyl group attached to the nitrogen atom of sarcosine, an N-methylated derivative of the amino acid glycine.[1][3]

While not a household name in the broader scientific community, N-Carbamoylsarcosine is of considerable interest to those studying microbial metabolism, enzymology, and the intricate pathways of nitrogenous waste recycling. Understanding its biochemistry is essential for a complete picture of the microbial nitrogen cycle and has potential implications for clinical diagnostics and biotechnology.

Table 1: Chemical and Physical Properties of N-Carbamoylsarcosine

PropertyValueSource
Molecular Formula C4H8N2O3[1]
Molecular Weight 132.12 g/mol [1]
IUPAC Name 2-[carbamoyl(methyl)amino]acetic acid[1]
Synonyms Carbamoyl Sarcosine, 3-Methylhydantoic acid, N-Methyl-N-carbamoylglycine[1]
CAS Number 30565-25-4[1]

A Historical Journey: The Discovery of N-Carbamoylsarcosine in the Context of Creatinine Metabolism

The story of N-Carbamoylsarcosine is intrinsically linked to the scientific community's quest to understand the metabolic fate of creatinine. While sarcosine itself was isolated and named by the German chemist Justus von Liebig in 1847 and first synthesized by Jacob Volhard in 1862, the discovery of its carbamoylated form came much later.[3]

The journey began with the study of microbial pathways for creatinine degradation. Early research in the mid-20th century sought to elucidate how microorganisms could utilize creatinine as a source of carbon and nitrogen. It was within this context that the intermediates of this metabolic pathway were gradually unveiled. While a definitive first synthesis of N-Carbamoylsarcosine in a purely chemical context is not well-documented in readily available literature, its identification as a biological molecule emerged from the meticulous work on the enzymatic breakdown of creatinine in bacteria such as Pseudomonas species.[2] The pathway was found to proceed in a stepwise manner, with creatinine being first converted to N-methylhydantoin.[2] Subsequent research identified the enzyme responsible for the hydrolysis of N-methylhydantoin, leading to the discovery of N-Carbamoylsarcosine as the resulting product.[4] This pivotal discovery connected the metabolism of creatinine to the well-established metabolism of sarcosine.

The Biochemical Significance of N-Carbamoylsarcosine

N-Carbamoylsarcosine occupies a central position in a specific microbial metabolic pathway for creatinine degradation.[2] This pathway is an alternative to the direct hydrolysis of creatinine to creatine.

The Creatinine Degradation Pathway

The microbial degradation of creatinine involving N-Carbamoylsarcosine proceeds through the following key steps:

  • Creatinine to N-Methylhydantoin: The pathway is initiated by the enzyme creatininase (creatinine iminohydrolase), which catalyzes the deamination of creatinine to N-methylhydantoin.[2]

  • N-Methylhydantoin to N-Carbamoylsarcosine: N-methylhydantoin is then hydrolyzed by N-methylhydantoinase (N-methylhydantoin amidohydrolase) to form N-Carbamoylsarcosine.[2]

  • N-Carbamoylsarcosine to Sarcosine: The final step in this part of the pathway is the hydrolysis of N-Carbamoylsarcosine by N-carbamoylsarcosine amidohydrolase to yield sarcosine, carbon dioxide, and ammonia.[2][4]

  • Sarcosine to Glycine: Sarcosine is subsequently oxidized by sarcosine oxidase to glycine, formaldehyde, and hydrogen peroxide.[2]

This pathway allows certain bacteria to utilize creatinine as a sole source of nitrogen and, in some cases, carbon.[2]

Creatinine_Degradation_Pathway Creatinine Creatinine N_Methylhydantoin N-Methylhydantoin Creatinine->N_Methylhydantoin Creatininase N_Carbamoylsarcosine N-Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-Methylhydantoinase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-Carbamoylsarcosine Amidohydrolase Glycine Glycine Sarcosine->Glycine Sarcosine Oxidase

Caption: Microbial degradation pathway of creatinine via N-Carbamoylsarcosine.

Key Enzymes in N-Carbamoylsarcosine Metabolism

The metabolism of N-Carbamoylsarcosine is governed by two principal enzymes: N-methylhydantoinase and N-carbamoylsarcosine amidohydrolase.

N-Methylhydantoinase
  • Function: This enzyme catalyzes the hydrolytic ring cleavage of N-methylhydantoin to produce N-Carbamoylsarcosine.

  • Mechanism: The reaction involves the addition of a water molecule across one of the amide bonds in the hydantoin ring.

N-Carbamoylsarcosine Amidohydrolase
  • Function: This enzyme is responsible for the hydrolysis of N-Carbamoylsarcosine to sarcosine, carbon dioxide, and ammonia.[4]

  • Properties: Studies on the enzyme from Pseudomonas putida have shown it to be a novel enzyme at the time of its discovery.[4] It exhibits high specificity for N-carbamoylsarcosine and other N-carbamoyl amino acids with a methyl group or hydrogen atom on the amino-N atom.[4] The enzyme is strongly inhibited by cupric, mercuric, and silver ions, as well as some thiol reagents.[4]

Table 2: Kinetic Properties of N-Carbamoylsarcosine Amidohydrolase from Pseudomonas putida 77

ParameterValueSource
Km for N-Carbamoylsarcosine 3.2 mM[4]
Vm 1.75 units/mg protein[4]

Experimental Protocols

This section provides detailed methodologies for the study of N-Carbamoylsarcosine and its related enzymes, based on established protocols.

Purification of N-Carbamoylsarcosine Amidohydrolase from Pseudomonas putida

This protocol is adapted from the work of Kim et al. (1986).[4]

Step-by-Step Methodology:

  • Cell Culture and Harvest: Grow Pseudomonas putida 77 in a suitable medium containing creatinine as an inducer. Harvest the cells by centrifugation in the late logarithmic phase.

  • Cell Lysis: Resuspend the cell pellet in a buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5) and disrupt the cells using sonication or a French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 15,000 x g) to remove cell debris.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Collect the precipitate by centrifugation.

  • Dialysis: Dissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • DEAE-Cellulose Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the buffer. Elute the enzyme with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the same buffer.

  • Crystallization: Pool the active fractions, concentrate, and crystallize the enzyme by adding ammonium sulfate to near saturation.

Purification_Workflow Start Cell Culture & Harvest Lysis Cell Lysis Start->Lysis Centrifugation1 Centrifugation (Remove Debris) Lysis->Centrifugation1 Ammonium_Sulfate Ammonium Sulfate Fractionation Centrifugation1->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Chromatography DEAE-Cellulose Chromatography Dialysis->Chromatography Crystallization Crystallization Chromatography->Crystallization End Purified Enzyme Crystallization->End

Sources

Foundational

An In-Depth Technical Guide to Creatine Degradation: Elucidating the Role and Context of N-Carbamoylsarcosine

Executive Summary Creatine is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. While its metabolic roles are well-documented, t...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Creatine is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain. While its metabolic roles are well-documented, the nuances of its degradation pathways are often oversimplified. In vertebrates, the primary route of creatine degradation is a non-enzymatic, spontaneous conversion to creatinine, a widely used biomarker for renal function. However, a distinct, multi-enzyme pathway for creatinine degradation exists within the microbial kingdom, proceeding through the intermediate N-Carbamoylsarcosine. This guide provides a comprehensive technical overview of these divergent pathways. We will establish the canonical vertebrate metabolism of creatine, then pivot to a detailed molecular examination of the microbial pathway involving N-Carbamoylsarcosine. Critically, we bridge these two worlds by exploring the clinical relevance of this microbial pathway within the human gut, particularly in the context of chronic kidney disease, where it can influence the diagnostic accuracy of creatinine measurements. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper, mechanistic understanding of creatine catabolism and the potential significance of its lesser-known microbial metabolites.

Section 1: Foundational Principles of Creatine Metabolism in Vertebrates

Biosynthesis and Physiological Roles of Creatine

Creatine, a naturally occurring non-protein amino acid, is endogenously synthesized primarily in the liver and kidneys from the amino acids glycine, arginine, and methionine.[1] The initial step involves the formation of guanidinoacetate from arginine and glycine, a reaction catalyzed by arginine:glycine amidinotransferase (AGAT). Subsequently, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine as the methyl donor, to form creatine.[1]

Once synthesized, creatine is released into the circulation and taken up by tissues with high energy demands, most notably skeletal muscle (which stores ~95% of the body's creatine) and the brain, via a specific Na+/Cl−-dependent creatine transporter (CRT).[2]

The Creatine Kinase/Phosphocreatine Energy Buffer System

Inside the cell, creatine is a critical component of the phosphagen system. The enzyme creatine kinase (CK) catalyzes the reversible phosphorylation of creatine by ATP to form phosphocreatine (PCr).[2] This PCr pool acts as a dynamic reservoir of high-energy phosphate bonds.[3] During periods of high energy demand (e.g., muscle contraction), CK rapidly transfers the phosphate group from PCr back to ADP, regenerating ATP locally and buffering the cell's energy supply.[2][3]

The Canonical Degradation Pathway: Non-Enzymatic Conversion to Creatinine

In vertebrates, the degradation of creatine and phosphocreatine is not an active, enzyme-catalyzed process for energy extraction. Instead, both molecules undergo a spontaneous, non-enzymatic cyclization to form the waste product creatinine.[2][4] This intramolecular displacement reaction is temperature and pH-dependent and occurs at a relatively constant rate, estimated at about 1.5-2% of the total creatine pool per day.[2][5] Creatinine is then released from the muscle into the bloodstream, filtered by the kidneys, and excreted in the urine with minimal tubular reabsorption.[6] This constant production and clearance rate is the foundational principle behind the use of serum creatinine as a primary indicator of renal function.[6][7]

Vertebrate Creatine Metabolism cluster_synthesis Biosynthesis (Liver/Kidney) cluster_muscle Energy Buffering (Muscle/Brain) cluster_degradation Degradation & Excretion Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT (Methylation) Creatine_muscle Creatine Creatine->Creatine_muscle Blood Transport PCr Phosphocreatine PCr_de Phosphocreatine ATP ATP ATP->PCr ADP ADP ADP->Creatine_muscle Creatine_muscle->PCr Creatine Kinase (CK) Creatine_de Creatine Creatinine Creatinine Urine Urine Creatinine->Urine Renal Excretion PCr_de->Creatinine Non-enzymatic (Spontaneous) Creatine_de->Creatinine Non-enzymatic (Spontaneous)

Fig. 1: Overview of Vertebrate Creatine Synthesis and Degradation.

Section 2: Microbial Degradation of Creatinine: The N-Carbamoylsarcosine Pathway

While vertebrates primarily excrete creatinine as a waste product, many microorganisms can utilize it as a source of carbon and nitrogen.[8] This is particularly relevant in the context of the human gut microbiome.[1][9] One of the key bacterial pathways for creatinine catabolism involves N-Carbamoylsarcosine as a central intermediate.[8] This pathway is distinct from the vertebrate non-enzymatic route and relies on a cascade of specific enzymes.

Step 1: Creatinine to N-Methylhydantoin

The pathway is initiated by the enzyme creatinine deaminase (also known as creatinine iminohydrolase, EC 3.5.4.21).[5][6] This hydrolase catalyzes the conversion of creatinine to N-methylhydantoin with the release of an ammonia molecule.[5] This step is crucial as it opens the cyclic creatinine structure for further degradation.

Step 2: N-Methylhydantoin to N-Carbamoylsarcosine

N-methylhydantoin is then hydrolyzed by N-methylhydantoinase (ATP-hydrolysing) (EC 3.5.2.14).[10][11] This enzyme catalyzes the ring cleavage of N-methylhydantoin to form the linear molecule, N-Carbamoylsarcosine. The reaction is coupled with the hydrolysis of ATP to ADP and phosphate, indicating an energy-dependent process.[10][12]

Step 3: N-Carbamoylsarcosine to Sarcosine

The final key step involves N-carbamoylsarcosine amidase (EC 3.5.1.59), which hydrolyzes N-Carbamoylsarcosine to yield sarcosine, carbon dioxide, and a second molecule of ammonia.[13][14] This enzyme displays high specificity for its substrate.[15] Sarcosine can then be further metabolized by other enzymes, such as sarcosine oxidase, to glycine, which can enter central metabolism.[8]

Microbial Creatinine Degradation Creatinine Creatinine NMH N-Methylhydantoin Creatinine->NMH + H₂O - NH₃ NCS N-Carbamoylsarcosine NMH->NCS + 2H₂O, + ATP - ADP, - Pi Sarcosine Sarcosine NCS->Sarcosine + H₂O - CO₂, - NH₃ Glycine Glycine Sarcosine->Glycine enzyme1 Creatinine Deaminase (EC 3.5.4.21) enzyme1->NMH enzyme2 N-Methylhydantoinase (EC 3.5.2.14) enzyme2->NCS enzyme3 N-Carbamoylsarcosine Amidase (EC 3.5.1.59) enzyme3->Sarcosine enzyme4 Sarcosine Oxidase enzyme4->Glycine

Fig. 2: The Microbial Creatinine Degradation Pathway via N-Carbamoylsarcosine.
Enzyme EC Number Reaction Catalyzed Substrate(s) Product(s) Key Characteristics
Creatinine Deaminase3.5.4.21Hydrolysis of cyclic amidineCreatinine, H₂ON-Methylhydantoin, NH₃Initiates the degradation cascade; found in various microorganisms.[5][6]
N-Methylhydantoinase3.5.2.14ATP-dependent ring cleavageN-Methylhydantoin, ATP, 2H₂ON-Carbamoylsarcosine, ADP, PiAn energy-dependent step.[10][11]
N-Carbamoylsarcosine Amidase3.5.1.59Hydrolysis of linear amideN-Carbamoylsarcosine, H₂OSarcosine, CO₂, NH₃Highly specific for its substrate; often a tetrameric enzyme with a Cys-Asp-Lys catalytic triad.[8][16]
Table 1: Properties of Key Enzymes in the Microbial Creatinine Degradation Pathway.

Section 3: Intersection in Mammalian Physiology: The Gut Microbiome

While the enzymes of the N-Carbamoylsarcosine pathway are not endogenous to mammals, their activity is highly relevant to human physiology due to the vast metabolic capacity of the gut microbiome.[1][17]

Creatinine Degradation by Gut Flora in Renal Disease

In healthy individuals with normal kidney function, creatinine is efficiently cleared, and its concentration in the blood and peripheral tissues is low. However, in patients with chronic kidney disease (CKD), renal clearance is impaired, leading to a significant elevation in serum creatinine levels.[9] This creates a high concentration gradient, causing creatinine to diffuse from the blood into the intestinal tract.[1] The increased availability of creatinine in the gut lumen is hypothesized to induce the expression of creatinine-degrading enzymes, such as creatinine deaminase, in resident gut bacteria.[1][9] This establishes an extra-renal clearance pathway for creatinine, where it is metabolized by gut flora before it can be excreted.[9] This process directly implies that N-Carbamoylsarcosine can be, and likely is, produced within the human gut, particularly in individuals with renal insufficiency.

Clinical Implications

The microbial degradation of creatinine has significant clinical implications. It can lead to an underestimation of the true severity of renal dysfunction when relying solely on serum creatinine measurements, as a portion of the creatinine produced is being eliminated by the gut rather than cleared by the kidneys.[1][16] The generation of metabolites like N-Carbamoylsarcosine and subsequent ammonia release could also contribute to the uremic toxin burden and alter the gut environment in CKD patients.[1][18]

Section 4: Analytical Methodologies

The study of N-Carbamoylsarcosine requires robust and specific analytical methods to detect and quantify it in complex biological matrices. Methodologies can be broadly categorized into enzymatic assays and chromatography-based techniques.

Protocol: Enzymatic Assay for N-Carbamoylsarcosine

This protocol leverages the high specificity of N-carbamoylsarcosine amidase (CSHase) and couples it to a downstream detection of one of its products, sarcosine.

Causality and Rationale: This method provides functional quantification based on enzymatic conversion, ensuring high specificity. Sarcosine is a stable product that can be reliably measured using commercially available sarcosine oxidase-based colorimetric or fluorometric assays. The initial cleanup step using solid-phase extraction (SPE) is critical for removing interfering substances from complex matrices like fecal extracts or serum.

Step-by-Step Methodology:

  • Sample Preparation (e.g., Fecal Extract):

    • Homogenize 100 mg of fecal sample in 1 mL of phosphate-buffered saline (PBS), pH 7.4.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet solids.

    • Collect the supernatant and pass it through a 0.22 µm filter to remove bacteria and particulates.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove hydrophobic interferents. The polar N-Carbamoylsarcosine will be in the flow-through.

  • Enzymatic Reaction:

    • In a 96-well plate, add 50 µL of the prepared sample extract.

    • Add 50 µL of reaction buffer containing 10 U/mL of purified N-carbamoylsarcosine amidase (EC 3.5.1.59).

    • Incubate at 37°C for 60 minutes to allow for the complete conversion of N-Carbamoylsarcosine to sarcosine.

    • Run parallel control reactions for each sample containing reaction buffer without the CSHase enzyme to measure baseline sarcosine.

  • Sarcosine Detection (Coupled Assay):

    • Add 100 µL of a sarcosine detection reagent (containing sarcosine oxidase, horseradish peroxidase, and a suitable chromogen like Amplex Red).

    • Incubate for 30 minutes at 37°C, protected from light.

    • Measure absorbance (e.g., 570 nm) or fluorescence (Ex/Em = 535/590 nm).

  • Quantification:

    • Subtract the signal from the no-CSHase control to determine the amount of sarcosine produced from N-Carbamoylsarcosine.

    • Calculate the concentration using a standard curve generated with known concentrations of sarcosine.

Enzymatic Assay Workflow Sample Biological Sample (e.g., Fecal Extract) Prep Sample Prep (Filter, SPE Cleanup) Sample->Prep Reaction Incubate with N-Carbamoylsarcosine Amidase (CSHase) Prep->Reaction Detection Add Sarcosine Oxidase Detection Reagent Reaction->Detection Measure Measure Signal (Absorbance/Fluorescence) Detection->Measure Quantify Quantify vs. Standard Curve Measure->Quantify

Fig. 3: Workflow for Enzymatic Analysis of N-Carbamoylsarcosine.
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and specificity for quantifying small molecules and is the gold standard for metabolomic analysis.

Causality and Rationale: This method provides absolute structural confirmation and quantification. The use of an isotope-labeled internal standard (IS) is critical for correcting variations in sample extraction efficiency and matrix effects during ionization, ensuring high accuracy and precision.[19] Hydrophilic Interaction Chromatography (HILIC) is often preferred for retaining and separating highly polar molecules like N-Carbamoylsarcosine, which may have poor retention on traditional C18 reversed-phase columns.[20]

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, fecal extract), add 10 µL of an internal standard solution (e.g., ¹³C,¹⁵N₂-N-Carbamoylsarcosine).

    • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex thoroughly.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water with 0.1% Formic Acid).

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample onto the LC system.

    • Use a HILIC column for separation.

    • Employ a gradient elution from high organic to high aqueous mobile phase to elute the polar analyte.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of N-Carbamoylsarcosine in the unknown samples from the calibration curve.

Parameter Example Value / Condition Rationale
LC Column HILIC (e.g., Amide or Silica chemistry), 2.1 x 100 mm, <3 µmOptimal retention for very polar analytes.
Mobile Phase A 10 mM Ammonium Formate in Water, 0.1% Formic AcidProvides protons for ESI+ and aids chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic phase for HILIC gradient.
Flow Rate 0.3 - 0.5 mL/minStandard for analytical scale UHPLC.
Ionization Mode Electrospray Ionization, Positive (ESI+)N-Carbamoylsarcosine contains basic nitrogen atoms amenable to protonation.
Precursor Ion (Q1) [M+H]⁺ (m/z 149.06)The protonated molecular ion.
Product Ion (Q3) e.g., m/z 44.05 (Sarcosine fragment)A stable, specific fragment ion generated by collision-induced dissociation.
Internal Standard ¹³C,¹⁵N₂-N-CarbamoylsarcosineCo-elutes and experiences identical matrix effects as the analyte for accurate correction.[19]

Table 2: Example LC-MS/MS Parameters for N-Carbamoylsarcosine Analysis.

LCMS_Workflow Sample Biological Sample + Isotope IS Extract Protein Precipitation & Solvent Extraction Sample->Extract Dry Evaporate & Reconstitute Extract->Dry LC HILIC LC Separation Dry->LC MS ESI-MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Integration) MS->Data Quantify Quantify vs. Cal Curve Data->Quantify

Fig. 4: Workflow for Quantitative LC-MS/MS Analysis.

Section 5: Clinical and Research Significance

The study of N-Carbamoylsarcosine, while nascent, holds potential in several key areas of biomedical research.

  • Biomarker of Gut Dysbiosis in CKD: As its formation is dependent on microbial enzymes acting on creatinine, elevated levels of N-Carbamoylsarcosine in plasma or urine could serve as a non-invasive functional biomarker of altered gut microbiome activity secondary to renal disease.[1][9] This could provide insights beyond simple creatinine levels, reflecting the metabolic interplay between the host and microbiome in uremia.

  • Investigating Uremic Toxicity: The degradation pathway releases two molecules of ammonia for every one molecule of creatinine.[8] Quantifying the flux through this pathway via N-Carbamoylsarcosine could help assess the contribution of microbial creatinine metabolism to the overall nitrogen burden in CKD patients.

  • Therapeutic Target: Understanding this pathway could open avenues for therapeutic intervention. Modulating the gut bacteria responsible for creatinine degradation could potentially restore the accuracy of serum creatinine as a renal biomarker and reduce the production of associated uremic toxins.

Section 6: Conclusion and Future Directions

N-Carbamoylsarcosine occupies a unique niche in the landscape of creatine metabolism. It is not an intermediate of endogenous vertebrate creatine degradation but is a key metabolite in a microbial pathway for creatinine catabolism. The intersection of these two metabolic worlds occurs in the human gut, where microbial activity can significantly impact host physiology, particularly in disease states like chronic kidney failure. The elucidation of this pathway challenges the simplified view of creatine-to-creatinine conversion and highlights the importance of host-microbe metabolic interactions.

Future research should focus on validating robust analytical methods for the routine quantification of N-Carbamoylsarcosine in clinical samples, correlating its levels with specific microbial taxa and the progression of renal disease, and exploring its potential contribution to the uremic syndrome. Such work will be pivotal in determining whether N-Carbamoylsarcosine can evolve from a metabolic curiosity into a clinically actionable biomarker for managing complex metabolic diseases.

References

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. ([Link])

  • National Center for Biotechnology Information. (n.d.). creatinine degradation II. PubChem Pathway. ([Link])

  • Gómez-Gómez, Y., et al. (2023). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Metabolites, 13(9), 991. ([Link])

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. ([Link])

  • Grokipedia. (2026). Creatinine deaminase. ([Link])

  • Hankins, D. A., Babb, A. L., Uvelli, D. A., & Scribner, B. H. (1981). Creatinine degradation I: the kinetics of creatinine removal in patients with chronic kidney disease. The International Journal of Artificial Organs, 4(1), 35-39. ([Link])

  • Wikipedia. (n.d.). Creatinine deaminase. ([Link])

  • Wikipedia. (n.d.). Creatinine. ([Link])

  • Kloss, M., & Söling, H. D. (1988). The metabolism of 1-methylhydantoin via 5-hydroxy-1-methylhydantoin in mammals. Biochimica et Biophysica Acta, 967(3), 441-443. ([Link])

  • Catalyst University. (2017, July 25). Creatine Function (2/2): Degradation to Creatinine [Video]. YouTube. ([Link])

  • Not applicable for direct cit
  • Not applicable for direct cit
  • Not applicable for direct cit
  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.2.14. IUBMB Enzyme Nomenclature. ([Link])

  • McDonald, A. (n.d.). ExplorEnz: EC 3.5.2.14. The Enzyme Database. ([Link])

  • Not applicable for direct cit
  • Rysz, J., Franczyk, B., Ławiński, J., Olszewski, R., & Ciałkowska-Rysz, A. (2023). Does the Composition of Gut Microbiota Affect Chronic Kidney Disease? Molecular Mechanisms Contributed to Decreasing Glomerular Filtration Rate. International Journal of Molecular Sciences, 24(7), 6750. ([Link])

  • Not applicable for direct cit
  • Meyer, O., & Syldatk, C. (1999). Microbial hydantoinases--industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51(3), 263-270. ([Link])

  • Not applicable for direct cit
  • Vaziri, N. D., et al. (2020). Alterations of the Human Gut Microbiome in Chronic Kidney Disease. Advanced Science, 7(20), 2001936. ([Link])

  • Not applicable for direct cit
  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of Biological Chemistry, 261(25), 11832-11838. ([Link])

  • Meyer, J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(3), 849-863. ([Link])

  • Hsieh, H. J., et al. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Journal of Structural Biology, 168(2), 243-251. ([Link])

  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940. ([Link])

  • Chen, G., et al. (2018). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 10(4), 406-412. ([Link])

  • Not applicable for direct cit
  • Wallimann, T., Wyss, M., Brdiczka, D., Nicolay, K., & Eppenberger, H. M. (1992). Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis. The Biochemical Journal, 281(Pt 1), 21-40. ([Link])

Sources

Exploratory

An In-depth Technical Guide on N-Carbamoylsarcosine as an Intermediate in Arginine Metabolism

Abstract The metabolism of arginine is a complex network of interconnected pathways crucial for numerous physiological functions, including protein synthesis, urea production, and the generation of signaling molecules li...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolism of arginine is a complex network of interconnected pathways crucial for numerous physiological functions, including protein synthesis, urea production, and the generation of signaling molecules like nitric oxide. A lesser-explored metabolic fate of arginine, albeit an indirect one, leads to the formation of N-Carbamoylsarcosine. This guide provides a comprehensive technical overview of N-Carbamoylsarcosine, not as a direct mammalian intermediate, but as a key metabolite in the microbial degradation of creatinine, the breakdown product of arginine-derived creatine. We will elucidate the biochemical chain of events from arginine to N-Carbamoylsarcosine, detail the enzymatic machinery, and provide field-proven methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the broader implications of arginine metabolism, microbial-host interactions, and potential diagnostic interferences in clinical settings.

Part 1: The Metabolic Link Between Arginine and N-Carbamoylsarcosine

The connection between the semi-essential amino acid L-arginine and N-Carbamoylsarcosine in mammals is not a direct enzymatic conversion but rather a multi-step, inter-organ, and even inter-kingdom metabolic journey. The pathway originates with the synthesis of creatine, a high-energy phosphate shuttle, for which arginine is an essential precursor.

1.1 From Arginine to Creatine: An Inter-Organ Affair

Creatine synthesis is a two-step enzymatic process that primarily involves the kidneys and the liver.[1][2]

  • Step 1 (Kidney): The enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine. This reaction produces guanidinoacetate (GAA) and ornithine.[3][4] The expression of AGAT is the rate-limiting and most regulated step in this pathway.[5]

  • Step 2 (Liver): Guanidinoacetate is then transported to the liver, where it is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.[3][6]

This pathway underscores a significant metabolic demand for arginine, consuming a substantial portion of its amidino groups.[7]

1.2 Creatine Degradation: The Genesis of Creatinine

Creatine and its phosphorylated form, phosphocreatine, are critical for cellular bioenergetics.[8][9] However, they undergo a continuous, non-enzymatic cyclization to form creatinine.[7][10] This creatinine is released from muscle tissue into the bloodstream at a relatively constant rate and is primarily excreted by the kidneys.[10][11] Its stable production and clearance have made it a widely used biomarker for renal function.[12]

1.3 Microbial Degradation of Creatinine: The Emergence of N-Carbamoylsarcosine

While creatinine is largely considered a waste product in mammals, certain microorganisms, particularly within the gut microbiota, can utilize it as a carbon and nitrogen source.[10][11] This microbial degradation pathway, first elucidated in bacteria like Pseudomonas species, is where N-Carbamoylsarcosine appears as a key intermediate.[8][12]

The pathway proceeds as follows:

  • Creatinine to N-Methylhydantoin: Creatinine is deaminated by creatinine deaminase to form N-methylhydantoin.[11]

  • N-Methylhydantoin to N-Carbamoylsarcosine: N-methylhydantoin is then hydrolyzed by N-methylhydantoin amidohydrolase to yield N-Carbamoylsarcosine.[11]

  • N-Carbamoylsarcosine to Sarcosine: The central focus of this guide, N-Carbamoylsarcosine, is subsequently hydrolyzed by N-carbamoylsarcosine amidase into sarcosine, carbon dioxide, and ammonia.[8][13]

  • Sarcosine to Glycine: Finally, sarcosine is oxidized to glycine, which can then enter central metabolism.[8]

This microbial pathway has significant clinical implications. In patients with chronic renal failure, the accumulation of creatinine can lead to increased degradation by gut bacteria, potentially interfering with the accuracy of diagnostic assays for kidney function.[8][14]

Arginine_to_NCS_Pathway cluster_mammalian Mammalian Metabolism (Kidney & Liver) cluster_microbial Microbial Degradation (Gut) Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT Creatinine Creatinine Creatine->Creatinine Non-enzymatic Creatinine_source Creatinine->Creatinine_source N_Methylhydantoin N_Methylhydantoin NCS N-Carbamoylsarcosine N_Methylhydantoin->NCS N-methylhydantoin amidohydrolase Sarcosine Sarcosine NCS->Sarcosine N-carbamoylsarcosine amidase Glycine_final Glycine Sarcosine->Glycine_final Sarcosine oxidase Creatinine_source->N_Methylhydantoin Creatinine deaminase

Figure 1: Metabolic pathway from Arginine to N-Carbamoylsarcosine.
Part 2: The Key Enzyme - N-Carbamoylsarcosine Amidase

N-Carbamoylsarcosine amidase (EC 3.5.1.59), also known as N-carbamoylsarcosine amidohydrolase, is the enzyme responsible for the hydrolysis of N-Carbamoylsarcosine.[8][13]

Reaction: N-Carbamoylsarcosine + H₂O → Sarcosine + CO₂ + NH₃[8]

This enzyme belongs to the cysteine hydrolase superfamily and exhibits high substrate specificity.[8] Structural studies reveal a conserved catalytic triad of cysteine, aspartate, and lysine that facilitates the nucleophilic attack on the substrate's amide bond.[8]

2.1 Substrate Specificity and Kinetic Properties

The enzyme from Pseudomonas putida has been well-characterized. It effectively hydrolyzes N-carbamoyl amino acids that have a methyl group or a hydrogen atom on the amino-N atom.[4] While its primary substrate is N-Carbamoylsarcosine, it shows some activity towards other similar molecules, albeit at lower rates.[4]

SubstrateRelative Hydrolysis Rate (%)Km (mM)Vmax (units/mg protein)
N-Carbamoylsarcosine 1003.21.75
N-Methyl-N-carbamoyl-D-alanine12.8N/AN/A
N-Carbamoylglycine9.8N/AN/A
N-Carbamoyl-D-alanine7.3N/AN/A
(Data adapted from a study on N-carbamoylsarcosine amidohydrolase from Pseudomonas putida 77)[4]
Part 3: Experimental Protocols

A critical aspect of studying metabolic pathways is the ability to accurately quantify intermediates and measure enzyme activities. The following protocols are designed as self-validating systems, incorporating best practices for accuracy and reproducibility.

3.1 Quantification of N-Carbamoylsarcosine in Plasma by LC-MS/MS

Causality Behind Experimental Choices: This protocol uses Hydrophilic Interaction Chromatography (HILIC) because N-Carbamoylsarcosine is a small, polar molecule that is poorly retained on traditional reversed-phase columns.[15][16] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification in a complex matrix like plasma. Protein precipitation with a cold organic solvent is a simple and effective method to remove the bulk of interfering proteins and quench enzymatic activity.[16] The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample preparation and instrument response.

LCMS_Workflow Sample Plasma Sample (50 µL) Spike Add Internal Standard (e.g., 13C,15N-NCS) Sample->Spike Precipitate Protein Precipitation (400 µL cold ACN:MeOH) Spike->Precipitate Vortex Vortex & Incubate (-20°C, 30 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness (Nitrogen Stream) Supernatant->Dry Reconstitute Reconstitute (50 µL ACN/H2O) Dry->Reconstitute Analyze LC-MS/MS Analysis (HILIC Column) Reconstitute->Analyze

Figure 2: Workflow for N-Carbamoylsarcosine quantification.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 50 µL of plasma in a microcentrifuge tube, add 5 µL of an internal standard solution (e.g., stable isotope-labeled N-Carbamoylsarcosine).

    • Add 400 µL of a cold (-20°C) 80:20 acetonitrile/methanol solution to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 30 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of 50:50 acetonitrile/water. Vortex to mix.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II Bio LC or equivalent.[6]

    • Column: HILIC-Z column (2.1 x 150 mm) or equivalent.[6]

    • Mobile Phase A: 10 mM Ammonium Acetate in 90% Acetonitrile, pH 5.8.[16]

    • Mobile Phase B: 10 mM Ammonium Acetate in 50% Acetonitrile, pH 5.8.[16]

    • Gradient: A suitable gradient to separate the analyte from other polar compounds.

    • Flow Rate: 0.5 mL/min.[16]

    • Injection Volume: 2 µL.[16]

    • MS System: Agilent 6495 Triple Quadrupole LC/TQ or equivalent.[6]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for N-Carbamoylsarcosine and its internal standard. These must be optimized empirically.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of N-Carbamoylsarcosine standard.

    • Quantify the analyte in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

3.2 Activity Assay for N-Carbamoylsarcosine Amidase

Causality Behind Experimental Choices: This protocol is a coupled-enzyme spectrophotometric assay. It is a continuous assay, which is often more precise than endpoint assays. The primary reaction (hydrolysis of N-Carbamoylsarcosine) does not produce a chromogenic product. Therefore, its product, sarcosine, is used in a second reaction catalyzed by sarcosine oxidase. Sarcosine oxidase produces hydrogen peroxide (H₂O₂), which is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a colored product (resorufin) that can be measured spectrophotometrically. The rate of color formation is directly proportional to the activity of N-carbamoylsarcosine amidase, provided the other enzymes and substrates are in excess. This coupled approach is a common and robust strategy for assaying enzymes with non-photometric products.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate Solution: 100 mM N-Carbamoylsarcosine in Assay Buffer.

    • Enzyme Solution: Purified or crude N-carbamoylsarcosine amidase diluted in Assay Buffer to a concentration that yields a linear reaction rate.

    • Coupling Reagent Mix (prepare fresh and protect from light):

      • 10 U/mL Sarcosine Oxidase

      • 10 U/mL Horseradish Peroxidase (HRP)

      • 1 mM Amplex Red (or similar HRP substrate)

      • All dissolved in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Set up a microplate reader to measure absorbance at 570 nm at 25°C.

    • To each well, add:

      • 140 µL of Assay Buffer.

      • 20 µL of the Coupling Reagent Mix.

      • 20 µL of the Enzyme Solution (for test wells) or Assay Buffer (for blank wells).

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately begin kinetic reading, recording the absorbance at 570 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank (no enzyme) from the rate of the test samples to correct for any background reaction.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the final colored product (e.g., resorufin ε = 58,000 M⁻¹cm⁻¹).

    • Define one unit of enzyme activity as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Part 4: Conclusion and Future Directions

N-Carbamoylsarcosine serves as a fascinating metabolic node, indirectly linking the mammalian metabolism of arginine to the catabolic capabilities of the gut microbiome. While not an endogenous intermediate in human arginine pathways, its formation by gut bacteria from creatinine has tangible clinical relevance, particularly in the context of renal disease diagnostics. Understanding this pathway is crucial for interpreting creatinine measurements accurately and may open new avenues for research into host-microbiome metabolic interactions. The methodologies provided in this guide offer a robust framework for researchers to quantify this key intermediate and characterize the enzymatic activities that govern its turnover, paving the way for a more nuanced understanding of the metabolic crosstalk at the host-microbe interface.

References
  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. [Link]

  • Levey, A. S., & Inker, L. A. (2025). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Biomolecules, 15(1), 41. [Link]

  • Levey, A. S., & Inker, L. A. (2025). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. PubMed, [Link]

  • Wikipedia contributors. (2024, May 14). Creatine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). creatinine degradation II. In PubChem Pathway. Retrieved from [Link]

  • Wikipedia contributors. (2023, March 11). N-carbamoylsarcosine amidase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Creatine and Creatinine Metabolism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Creatine and creatinine metabolism. Retrieved from [Link]

  • Brosnan, J. T., da Silva, R. P., & Brosnan, M. E. (2011). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 301(1), E164-E171. [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11832–11838. [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • Human Metabolome Database. (2023). N-Carbamoylsarcosine (HMDB0012265). Retrieved from [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.1.59. Retrieved from [Link]

  • Taes, Y. K., et al. (2013). Creatine – A Dispensable Metabolite?. Journal of the American Heart Association, 2(2), e000124. [Link]

  • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical chemistry, 85(9), 4663-4668. [Link]

  • Valdés-Mas, R., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Metabolites, 11(4), 225. [Link]

  • Catalyst University. (2015, July 2). Creatine Physiology & Biosynthesis + Glycine Amidinotransferase Mechanism [Video]. YouTube. [Link]

  • Ghafouri, N., et al. (2004). A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. Analytical biochemistry, 325(2), 257-261. [Link]

  • Dunn, S. R., et al. (2021). A Patient With Unmeasurable Urine Creatinine. Kidney Medicine, 3(4), 675-678. [Link]

  • Jahangir, E., et al. (2009). The Effect of L-Arginine and Creatine on Vascular Function and Homocysteine Metabolism. Vascular Medicine, 14(3), 239-248. [Link]

  • Agilent Technologies. (2023). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. Retrieved from [Link]

  • University of San Diego. (2021). Biochem Lab MDH Real Time Assay Protocol F21. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Squarespace. (n.d.). Protocol: Measuring Specific Activity of Malate Dehydrogenase. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Chemical and Physical Properties of N-Carbamoylsarcosine

Introduction N-Carbamoylsarcosine, also known as 3-methylhydantoic acid, is a key intermediate in metabolic pathways, particularly in the degradation of creatinine.[1] Its role in biological systems and its potential as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Carbamoylsarcosine, also known as 3-methylhydantoic acid, is a key intermediate in metabolic pathways, particularly in the degradation of creatinine.[1] Its role in biological systems and its potential as a building block in synthetic chemistry make a thorough understanding of its chemical and physical properties essential for researchers in drug development, biochemistry, and materials science. This guide provides a comprehensive overview of N-Carbamoylsarcosine, detailing its structural and physicochemical characteristics, along with practical, field-proven methodologies for its synthesis, purification, and analysis.

Molecular Structure and Chemical Identity

N-Carbamoylsarcosine is the N-carbamoyl derivative of sarcosine, which is N-methylglycine. This structural feature imparts specific chemical characteristics that influence its reactivity and physical behavior.

PropertyValueSource
IUPAC Name 2-[carbamoyl(methyl)amino]acetic acidPubChem
Synonyms 3-Methylhydantoic acid, Carbamoyl SarcosinePubChem
Molecular Formula C₄H₈N₂O₃PubChem
Molecular Weight 132.12 g/mol PubChem
CAS Number 30565-25-4PubChem
Canonical SMILES CN(CC(=O)O)C(=O)NPubChem
InChI Key SREKYKXYSQMOIB-UHFFFAOYSA-NPubChem

digraph "N_Carbamoylsarcosine_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext];

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; O2 [label="O", pos="-0.87,-0.5!"]; N1 [label="N", pos="0,1.4!"]; C2 [label="C", pos="-1.2,2.1!"]; H1 [label="H", pos="-1.8,1.7!"]; H2 [label="H", pos="-1.2,2.8!"]; C3 [label="C", pos="1.2,2.1!"]; H3 [label="H", pos="1.8,1.7!"]; H4 [label="H", pos="1.2,2.8!"]; H5 [label="H", pos="0.8,2.5!"]; C4 [label="C", pos="0,2.8!"]; O3 [label="O", pos="0.87,3.3!"]; N2 [label="N", pos="-0.87,3.3!"]; H6 [label="H", pos="-1.2,3.9!"]; H7 [label="H", pos="-0.5,3.9!"];

// Bonds C1 -- O1 [label=""]; C1 -- O2 [label=""]; C1 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- H1 [label=""]; C2 -- H2 [label=""]; N1 -- C3 [label=""]; C3 -- H3 [label=""]; C3 -- H4 [label=""]; C3 -- H5 [label=""]; N1 -- C4 [label=""]; C4 -- O3 [label=""]; C4 -- N2 [label=""]; N2 -- H6 [label=""]; N2 -- H7 [label=""];

// Positioning and labels label = "N-Carbamoylsarcosine"; fontsize=12; }

Figure 1: 2D structure of N-Carbamoylsarcosine.

Synthesis and Purification

A reliable supply of pure N-Carbamoylsarcosine is paramount for reproducible research. While not as commonly commercially available as its parent amino acid, it can be synthesized and purified in the laboratory.

Proposed Synthesis of N-Carbamoylsarcosine

A plausible synthetic route involves the reaction of sarcosine with an isocyanate, followed by hydrolysis. A detailed, exemplary protocol is provided below, based on general methods for the synthesis of N-carbamoylamino acids.

Diagram of Proposed Synthesis Workflow

synthesis_workflow start Start: Sarcosine step1 Dissolve in aqueous NaOH start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Potassium Isocyanate step2->step3 step4 Stir at room temperature step3->step4 step5 Acidify with HCl step4->step5 step6 Isolate crude product step5->step6 step7 Recrystallize step6->step7 end Pure N-Carbamoylsarcosine step7->end

Figure 2: Proposed workflow for the synthesis of N-Carbamoylsarcosine.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve sarcosine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Isocyanate: Slowly add a solution of potassium isocyanate (1.2 equivalents) in water to the cooled sarcosine solution while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A white precipitate should form.

  • Isolation of Crude Product: Collect the crude N-Carbamoylsarcosine by vacuum filtration and wash the solid with a small amount of cold water.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization

Purification of the crude product is critical to remove unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying amino acid derivatives.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the polar nature of N-Carbamoylsarcosine, a polar solvent system is appropriate. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is a good starting point.

  • Dissolution: Dissolve the crude N-Carbamoylsarcosine in a minimal amount of hot water. If the compound is highly soluble, add a co-solvent like ethanol dropwise to the hot solution until it becomes slightly turbid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Physicochemical Properties

PropertyPredicted/Experimental ValueMethod/Source
Physical State SolidPubChem[2]
Melting Point Not Experimentally Reported-
Boiling Point Not Experimentally Reported-
Water Solubility 3.83 g/L (Predicted)ALOGPS
logP -2.1 (Predicted)ChemAxon
pKa (Strongest Acidic) 2.64 (Predicted)ChemAxon
pKa (Strongest Basic) 9.38 (Predicted)ChemAxon
Polar Surface Area 83.6 Ų (Computed)PubChem[2]
Experimental Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Diagram of Melting Point Determination Workflow

melting_point_workflow start Dry Sample step1 Load into Capillary Tube start->step1 step2 Place in Melting Point Apparatus step1->step2 step3 Heat Rapidly (Approximate Range) step2->step3 step4 Cool and Prepare New Sample step3->step4 step5 Heat Slowly (Precise Measurement) step4->step5 end Record Melting Range step5->end

Figure 3: Workflow for the determination of melting point.

Step-by-Step Melting Point Determination Protocol:

  • Sample Preparation: Ensure the N-Carbamoylsarcosine sample is completely dry.

  • Loading: Pack a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Approximate Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

  • Precise Determination: Allow the apparatus to cool, then heat a fresh sample at a slow rate (1-2 °C/minute) starting from about 20 °C below the approximate melting point.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting range. A pure compound should have a sharp melting range of 1-2 °C.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a critical parameter, especially in the context of drug development and biological assays. The shake-flask method is the gold standard for determining equilibrium solubility.[3]

Step-by-Step Shake-Flask Solubility Protocol:

  • Sample Preparation: Add an excess amount of solid N-Carbamoylsarcosine to a known volume of purified water (or a relevant buffer) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of N-Carbamoylsarcosine in the clear supernatant using a suitable analytical method, such as HPLC with UV detection.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Spectroscopic and Analytical Characterization

A suite of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of synthesized N-Carbamoylsarcosine. As experimental spectra for N-Carbamoylsarcosine are not widely available, data for the structurally similar N-acetylglycine are presented for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

Expected ¹H NMR (Proton NMR) Spectrum of N-Carbamoylsarcosine:

  • -CH₃ group: A singlet around 2.7-3.0 ppm.

  • -CH₂- group: A singlet around 3.8-4.2 ppm.

  • -NH₂ group: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • -COOH group: A broad singlet at a downfield position (>10 ppm), which may not be observed in D₂O due to proton exchange.

Expected ¹³C NMR (Carbon NMR) Spectrum of N-Carbamoylsarcosine:

  • -CH₃ carbon: A peak around 35-40 ppm.

  • -CH₂- carbon: A peak around 50-55 ppm.

  • Carbamoyl C=O carbon: A peak around 158-162 ppm.

  • Carboxylic C=O carbon: A peak around 170-175 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for N-Carbamoylsarcosine:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (amide)Stretching
3300-2500O-H (carboxylic acid)Stretching (broad)
~1720C=O (carboxylic acid)Stretching
~1680C=O (amide I)Stretching
~1550N-H (amide II)Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum of N-Carbamoylsarcosine:

  • Molecular Ion (M⁺): A peak at m/z = 132.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 114)

    • Loss of CO₂ (m/z = 88)

    • Loss of CONH₂ (m/z = 88)

    • Cleavage of the N-C bond to give fragments corresponding to the sarcosine and carbamoyl moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of N-Carbamoylsarcosine and for its quantification. A reverse-phase method is generally suitable.

Diagram of HPLC Analysis Workflow

hplc_workflow start Prepare Mobile Phase step1 Dissolve Sample start->step1 step2 Filter Sample step1->step2 step3 Inject into HPLC step2->step3 step4 Run Gradient Elution step3->step4 step5 Detect by UV step4->step5 end Analyze Chromatogram step5->end

Figure 4: General workflow for HPLC analysis.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Safety and Handling

N-Carbamoylsarcosine is classified as a skin and eye irritant and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local regulations.

Biological Relevance and Applications

N-Carbamoylsarcosine is an intermediate in the microbial degradation of creatinine.[4] The enzyme N-carbamoylsarcosine amidohydrolase catalyzes its hydrolysis to sarcosine, carbon dioxide, and ammonia.[5][6] This metabolic pathway is of interest in clinical diagnostics and microbiology. In synthetic chemistry, N-carbamoylamino acids are valuable intermediates for the synthesis of various pharmacologically active compounds.

References

  • Human Metabolome Database. (2023). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). [Link]

  • PubChem. (n.d.). N-Carbamoylsarcosine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). N-carbamoylsarcosine amidase. [Link]

  • PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). Glycine, N-acetyl-. National Institute of Standards and Technology. [Link]

  • Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532). [Link]

  • Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). [Link]

  • NIST. (n.d.). Glycine, N-acetyl- IR Spectrum. National Institute of Standards and Technology. [Link]

  • D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino Acids, 28(3), 267-275. [Link]

  • University of California, Davis. (n.d.). Experiment 1 - Melting Points. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Deeg, R., et al. (1984). Process and reagent for the determination of n- carbamoylsarcosine.
  • Grokipedia. (2026). N-carbamoylsarcosine amidase. [Link]

  • IUBMB Enzyme Nomenclature. (n.d.). EC 3.5.1.59. [Link]

Sources

Exploratory

N-Carbamoylsarcosine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction N-Carbamoylsarcosine, a key intermediate in microbial creatinine metabolism, is a molecule of growing interest within the scientific community. Its position at the crossroads of amino acid metabolism and ren...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Carbamoylsarcosine, a key intermediate in microbial creatinine metabolism, is a molecule of growing interest within the scientific community. Its position at the crossroads of amino acid metabolism and renal function presents unique opportunities for its application as a biomarker and a tool in drug development. This guide provides an in-depth exploration of N-Carbamoylsarcosine, from its fundamental chemical properties to its potential clinical significance. We will delve into its molecular characteristics, metabolic context, and the analytical methodologies required for its accurate quantification, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Core Molecular and Chemical Properties

Chemical Identity and Structure

N-Carbamoylsarcosine is the N-carbamoyl derivative of sarcosine (N-methylglycine)[1]. Its systematic IUPAC name is 2-[carbamoyl(methyl)amino]acetic acid[1].

Table 1: Chemical Identifiers for N-Carbamoylsarcosine

IdentifierValueSource
CAS Number 30565-25-4[1]
Molecular Formula C4H8N2O3[1]
Molecular Weight 132.12 g/mol [1]
SMILES CN(CC(=O)O)C(=O)N[1]
InChI InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8)[1]
Molecular Structure

The molecular structure of N-Carbamoylsarcosine features a central nitrogen atom bonded to a methyl group, a carboxymethyl group, and a carbamoyl group. This structure is fundamental to its chemical reactivity and biological function.

N_Carbamoylsarcosine_Structure cluster_0 N-Carbamoylsarcosine C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 N1 N C_methyl CH3 N1->C_methyl C2->N1 C3 C C2->C3 H1 H3 O3 O C3->O3 N2 N C3->N2 H_amino NH2 N2->H_amino H2 H2

Caption: 2D Molecular Structure of N-Carbamoylsarcosine.

Part 2: The Metabolic Significance of N-Carbamoylsarcosine

Role in Microbial Creatinine Degradation

N-Carbamoylsarcosine is a crucial intermediate in the microbial degradation pathway of creatinine[2]. This pathway is particularly relevant in the context of renal health and disease. In this multi-step enzymatic process, creatinine is first converted to N-methylhydantoin, which is then hydrolyzed to N-Carbamoylsarcosine[2]. The final step involves the enzymatic breakdown of N-Carbamoylsarcosine.

The Key Enzyme: N-Carbamoylsarcosine Amidase

The hydrolysis of N-Carbamoylsarcosine is catalyzed by the enzyme N-carbamoylsarcosine amidase (EC 3.5.1.59), also known as N-carbamoylsarcosine amidohydrolase[2][3]. This enzyme facilitates the breakdown of N-Carbamoylsarcosine into sarcosine, carbon dioxide, and ammonia[2][3].

Reaction: N-Carbamoylsarcosine + H₂O → Sarcosine + CO₂ + NH₃[3]

The structural and functional characteristics of N-carbamoylsarcosine amidase have been elucidated, revealing a conserved catalytic triad of cysteine, aspartate, and lysine residues that are essential for its enzymatic activity[2]. Molecular modeling studies have demonstrated the high selectivity of this enzyme for N-Carbamoylsarcosine[2].

Creatinine_Degradation_Pathway Creatinine Creatinine N_Methylhydantoin N-Methylhydantoin Creatinine->N_Methylhydantoin Creatininase N_Carbamoylsarcosine N-Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-Methylhydantoinase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-Carbamoylsarcosine Amidase Products Glycine + Formaldehyde Sarcosine->Products Sarcosine Oxidase/Dehydrogenase

Caption: Microbial Creatinine Degradation Pathway Highlighting N-Carbamoylsarcosine.

Part 3: Synthesis and Analytical Quantification

Chemical Synthesis

While the enzymatic production of N-Carbamoylsarcosine is well-documented in microbial systems, a standardized chemical synthesis protocol is less commonly reported in the literature. However, based on general principles of organic chemistry, a plausible synthetic route would involve the reaction of sarcosine with a carbamoylating agent. One potential approach is the reaction of sarcosine with isocyanic acid (HNCO) or a salt thereof, such as potassium isocyanate, under controlled pH conditions.

Hypothetical Synthesis Workflow:

NCS_Synthesis_Workflow start Start: Sarcosine Solution step1 Dissolve Sarcosine in Aqueous Alkaline Solution (e.g., NaOH) start->step1 step2 Cool the reaction mixture in an ice bath step1->step2 step3 Slowly add a solution of Potassium Isocyanate (KNCO) step2->step3 step4 Monitor reaction progress (e.g., via TLC or LC-MS) step3->step4 step5 Acidify the reaction mixture (e.g., with HCl) to precipitate the product step4->step5 step6 Filter, wash with cold water, and dry the N-Carbamoylsarcosine product step5->step6 end End: Purified N-Carbamoylsarcosine step6->end

Caption: A Proposed Workflow for the Chemical Synthesis of N-Carbamoylsarcosine.

Analytical Quantification

Accurate quantification of N-Carbamoylsarcosine in biological matrices is essential for its validation as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity[4][5].

Table 2: Key Parameters for LC-MS/MS Quantification of N-Carbamoylsarcosine

ParameterDescription
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE) is a common approach to remove interfering substances from plasma or urine samples[6].
Chromatographic Separation A reversed-phase C18 column is typically used for separation, with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid[6].
Mass Spectrometry Detection Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of N-Carbamoylsarcosine. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions.
Internal Standard The use of a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled N-Carbamoylsarcosine) is crucial for accurate and precise quantification, as it corrects for matrix effects and variations in instrument response[4].

Part 4: Clinical Relevance and Application in Drug Development

N-Carbamoylsarcosine as a Biomarker for Renal Function

Given its central role in the degradation of creatinine, a well-established marker of kidney function, N-Carbamoylsarcosine holds promise as a novel biomarker for renal health. In conditions such as chronic renal failure, the activity of gut microbiota capable of degrading creatinine can be altered, potentially leading to changes in the levels of N-Carbamoylsarcosine[2]. Monitoring these levels could provide a more nuanced assessment of renal function and the impact of therapeutic interventions. The integration of N-Carbamoylsarcosine into a panel of renal biomarkers could enhance the early detection and monitoring of kidney disease[7][8].

Experimental Protocol: Enzymatic Assay for N-Carbamoylsarcosine Determination

The determination of N-Carbamoylsarcosine can be achieved through an enzymatic assay that leverages the specificity of N-carbamoylsarcosine amidase. This assay is based on the principle that the hydrolysis of N-Carbamoylsarcosine produces sarcosine, which can then be quantified.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the biological sample (e.g., urine, plasma) by appropriate dilution and removal of interfering substances.

  • Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), the sample, and N-carbamoylsarcosine amidase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for the complete conversion of N-Carbamoylsarcosine to sarcosine.

  • Sarcosine Quantification: The concentration of the resulting sarcosine can be determined using a coupled enzymatic reaction with sarcosine oxidase. This reaction produces hydrogen peroxide, which can be measured colorimetrically or fluorometrically using a suitable indicator dye (e.g., Amplex Red) and horseradish peroxidase.

  • Data Analysis: Construct a standard curve using known concentrations of N-Carbamoylsarcosine to determine the concentration in the unknown samples.

This enzymatic assay provides a specific and sensitive method for the quantification of N-Carbamoylsarcosine and can be adapted for high-throughput screening applications in clinical and research settings.

Conclusion

N-Carbamoylsarcosine is a molecule with significant potential in the fields of clinical diagnostics and drug development. Its unique position in the creatinine degradation pathway makes it a compelling candidate as a biomarker for renal function. A thorough understanding of its chemical properties, metabolic context, and analytical methodologies is paramount for harnessing its full potential. This technical guide provides a foundational resource for researchers and professionals seeking to explore the multifaceted role of N-Carbamoylsarcosine in health and disease. Further research into its clinical utility and the development of robust, validated assays will undoubtedly pave the way for its integration into routine clinical practice and drug development pipelines.

References

  • Grokipedia. (2026, January 7). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Carbamoylsarcosine. PubChem Compound Database. Retrieved from [Link]

  • Kaps, F. T., Quellmalz, L., Richardson, A. D. S., Ziegler, A.-L., Repo, T., & Luxenhofer, R. (2025, September 12). Poly(sarcosine) Lipid Synthesis from CO2-based Sarcosine-N-carboxyanhydride. ChemRxiv. [Link]

  • Zhang, Y., et al. (2024, February 16). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh. Journal of the American Chemical Society. [Link]

  • Medscape. (2024, May 2). Novel Biomarkers of Kidney Function Introduction and Overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Walsh Medical Media. (2024, September 27). Impact of Plasma Biomarkers in Clinical Trials for Chronic Kidney Disease and the Challenges of Biomarker Validation. Retrieved from [Link]

  • MDPI. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). New and Emerging Biomarkers in Chronic Kidney Disease. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • Fabry Disease News. (2025, June 12). Blood biomarkers may reflect disease activity, kidney function. Retrieved from [Link]

  • Dove Medical Press. (2014, February 13). Characterization of renal biomarkers for use in clinical trials: biomarker evaluation in healthy volunteers. Retrieved from [Link]

Sources

Foundational

enzymatic conversion of N-methylhydantoin to N-Carbamoylsarcosine

An In-depth Technical Guide to the Enzymatic Conversion of N-Methylhydantoin to N-Carbamoylsarcosine Foreword: Beyond Synthesis, Towards Biocatalytic Precision In the landscape of modern drug development and industrial b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enzymatic Conversion of N-Methylhydantoin to N-Carbamoylsarcosine

Foreword: Beyond Synthesis, Towards Biocatalytic Precision

In the landscape of modern drug development and industrial biocatalysis, the pursuit of efficiency, specificity, and sustainability is paramount. The enzymatic conversion of N-methylhydantoin to N-carbamoylsarcosine represents a critical juncture in these endeavors. This reaction is not merely a single step in a metabolic pathway; it is a gateway to the synthesis of vital compounds like creatine and its precursors, and it serves as a model for understanding a unique class of ATP-dependent hydrolases. This guide is designed for the hands-on researcher and the development professional. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding and a practical framework for harnessing this powerful biocatalytic tool. We will explore the causality behind the reaction's requirements, the intricate structure and function of the enzymes involved, and the validated protocols necessary to translate theory into practice.

The Strategic Importance of the N-Methylhydantoin to N-Carbamoylsarcosine Conversion

The hydrolysis of N-methylhydantoin is a key reaction in the microbial degradation pathway of creatinine.[1][2] Creatinine, a metabolic byproduct of creatine phosphate in vertebrates, is utilized by various microorganisms like Pseudomonas putida as a source of nitrogen.[3][4] Understanding this pathway has significant implications:

  • Industrial Bioproduction: This enzymatic step is central to the biocatalytic production of creatine, a widely used supplement in sports nutrition and a compound with emerging therapeutic potential for neurodegenerative and muscle diseases.[5][6] Biocatalytic routes offer advantages over traditional chemical synthesis, which often requires harsh conditions and may produce undesirable byproducts.[7]

  • Pharmaceutical Intermediate Synthesis: The broader family of hydantoinase enzymes is integral to the "Hydantoinase Process," an established industrial method for producing optically pure D- and L-amino acids, which are essential building blocks for numerous pharmaceuticals.[8][9][10] While N-methylhydantoinase has a specific role, the principles of its application are part of this larger, commercially successful enzyme family.

  • Clinical Diagnostics: The enzymes in the creatinine degradation pathway can impact clinical assays. For instance, bacterial activity in patients could potentially alter creatinine levels, affecting diagnostic tests for kidney function.[4]

The conversion of N-methylhydantoin to N-carbamoylsarcosine is the committed step following the initial breakdown of creatinine and is catalyzed by a highly specialized enzyme: N-methylhydantoinase.

The Primary Catalyst: N-Methylhydantoinase (ATP-hydrolysing)

The enzyme responsible for this conversion is formally known as N-methylimidazolidine-2,4-dione amidohydrolase (ATP-hydrolysing), classified under EC 3.5.2.14.[11][12] It is commonly referred to as N-methylhydantoinase or N-methylhydantoin amidohydrolase.

Core Characteristics and Structure

Pioneering work on this enzyme, purified from Pseudomonas putida 77, revealed its unique and complex nature.[13][14] Unlike many other hydantoinases, its activity is inextricably linked to the hydrolysis of ATP.[15]

Key structural and functional characteristics are summarized below:

PropertyDescriptionSource
Systematic Name N-methylimidazolidine-2,4-dione amidohydrolase (ATP-hydrolysing)[11]
EC Number 3.5.2.14[12][16]
Source Organism Pseudomonas putida 77[3][13]
Molecular Mass ~300,000 Da[13][14]
Subunit Structure Tetramer of two identical small subunits (α, ~70,000 Da) and two identical large subunits (β, ~80,000 Da)[13][14]
Kinetic Parameters Km for N-methylhydantoin: 32 µM; Vmax: 9.0 µmol·min⁻¹·mg⁻¹[13]
The ATP-Dependent Reaction Mechanism

The overall reaction catalyzed by N-methylhydantoinase is:

ATP + N-methylhydantoin + 2 H₂O → ADP + phosphate + N-carbamoylsarcosine.[12]

This equation highlights the critical insight: the cleavage of the cyclic amide bond in N-methylhydantoin is not a simple hydrolysis. It is an energy-dependent process stoichiometrically coupled with the cleavage of ATP to ADP and inorganic phosphate.[3] This energetic coupling is essential for the reaction to proceed.

The proposed mechanism involves a two-step process[17]:

  • Activation of Water: A metal ion, typically Mg²⁺, held within the enzyme's active site, polarizes a water molecule, effectively creating a highly reactive nucleophilic hydroxide ion.

  • Nucleophilic Attack: This hydroxide ion attacks one of the carbonyl carbons of the N-methylhydantoin ring, leading to the formation of a transient tetrahedral intermediate. The energy from ATP hydrolysis is thought to facilitate this step and the subsequent ring opening.

  • Ring Cleavage: The tetrahedral intermediate collapses, breaking the carbon-nitrogen bond and opening the ring to form the linear product, N-carbamoylsarcosine.

This ATP-dependency distinguishes it from the vast majority of industrial hydantoinases, which are not ATP-dependent and belong to a different protein superfamily.[15]

cluster_reactants Reactants cluster_products Products NMH N-Methylhydantoin Enzyme N-Methylhydantoinase (EC 3.5.2.14) Requires Mg²⁺, K⁺ NMH->Enzyme ATP ATP ATP->Enzyme H2O 2 H₂O H2O->Enzyme NCS N-Carbamoylsarcosine ADP ADP + Pi Enzyme->NCS Enzyme->ADP caption Reaction catalyzed by N-methylhydantoinase.

Figure 1: Enzymatic conversion of N-methylhydantoin.

The Downstream Pathway: Conversion to Sarcosine

The product, N-carbamoylsarcosine, is itself an intermediate. In the microbial pathway, it is further hydrolyzed by the enzyme N-carbamoylsarcosine amidohydrolase (EC 3.5.1.59) .[4][18]

The reaction is as follows: N-carbamoylsarcosine + H₂O → sarcosine + CO₂ + NH₃.[19][20]

This step is crucial for researchers aiming to produce sarcosine or for those studying the complete degradation of creatinine to its fundamental components. This enzyme, also found in Pseudomonas putida, is a cysteine hydrolase and, unlike its predecessor in the pathway, does not require ATP.[4][21]

Creatinine Creatinine NMH N-Methylhydantoin Creatinine->NMH Creatininase (EC 3.5.2.10) NCS N-Carbamoylsarcosine NMH->NCS N-Methylhydantoinase (EC 3.5.2.14) Sarcosine Sarcosine NCS->Sarcosine N-Carbamoylsarcosine Amidohydrolase (EC 3.5.1.59) caption Microbial degradation pathway of creatinine.

Figure 2: Key steps in the microbial creatinine degradation pathway.

Experimental Protocol: Assay of N-Methylhydantoinase Activity

This protocol provides a robust, self-validating method for quantifying the activity of N-methylhydantoinase. The principle is based on measuring the rate of N-carbamoylsarcosine formation using High-Performance Liquid Chromatography (HPLC).

Reagent and Buffer Preparation
  • Assay Buffer (100 mM Potassium Phosphate, pH 7.5): Prepare a solution of 100 mM potassium phosphate and adjust the pH to 7.5. The presence of potassium ions (K⁺) is essential, as they are an absolute requirement for enzyme activity.[3][13]

  • Substrate Stock (10 mM N-Methylhydantoin): Dissolve N-methylhydantoin in the Assay Buffer.

  • ATP Stock (100 mM): Dissolve Adenosine 5'-triphosphate disodium salt hydrate in deionized water and adjust the pH to ~7.0 with NaOH.

  • Magnesium Chloride Stock (100 mM MgCl₂): Dissolve MgCl₂ in deionized water. Mg²⁺ is the required divalent cation for the reaction.[13]

  • Enzyme Solution: Purified N-methylhydantoinase diluted in Assay Buffer to a suitable concentration (e.g., 0.1-1.0 mg/mL).

  • Stop Solution (10% Trichloroacetic Acid - TCA): Prepare a 10% (w/v) solution of TCA in water. This will precipitate the enzyme and halt the reaction.

Experimental Workflow

cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A1 Prepare Assay Buffer (100 mM K-Phosphate, pH 7.5) B1 Assemble Reaction Mix (Buffer, ATP, MgCl₂, Substrate) A1->B1 A2 Prepare Stock Solutions (Substrate, ATP, MgCl₂) A2->B1 B2 Pre-incubate at 37°C for 5 minutes B1->B2 B3 Initiate with Enzyme Solution B2->B3 B4 Incubate at 37°C (e.g., for 10 minutes) B3->B4 B5 Stop Reaction with TCA B4->B5 C1 Centrifuge to pellet protein B5->C1 C2 Filter Supernatant C1->C2 C3 Inject onto HPLC system C2->C3 C4 Quantify Product Peak (N-Carbamoylsarcosine) C3->C4 C5 Calculate Specific Activity C4->C5 caption Workflow for N-methylhydantoinase activity assay.

Figure 3: A validated workflow for enzyme activity measurement.
Step-by-Step Assay Procedure
  • Reaction Setup: In a 1.5 mL microcentrifuge tube, assemble the reaction mixture. For a final volume of 500 µL:

    • 350 µL Assay Buffer (100 mM K-Phosphate, pH 7.5)

    • 25 µL ATP Stock (Final conc: 5 mM)

    • 25 µL MgCl₂ Stock (Final conc: 5 mM)

    • 50 µL N-Methylhydantoin Stock (Final conc: 1 mM)

    • Causality Check: The concentrations of ATP, Mg²⁺, and K⁺ are set to be saturating to ensure the enzyme is the rate-limiting factor.

  • Controls (Self-Validation): Prepare parallel control reactions:

    • No-Enzyme Control: Replace the enzyme solution with Assay Buffer to check for non-enzymatic hydrolysis.

    • No-ATP Control: Replace the ATP stock with water to confirm the absolute ATP dependence of the reaction.[3]

    • No-Substrate Control: Replace the N-methylhydantoin stock with Assay Buffer to measure any background ATPase activity.

  • Pre-incubation: Equilibrate the reaction tubes and the enzyme solution at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Start the reaction by adding 50 µL of the enzyme solution to each tube (except the No-Enzyme control). Mix gently and start a timer.

  • Incubation: Incubate the reaction for a defined period (e.g., 10 minutes) during which the reaction rate is linear.

  • Termination: Stop the reaction by adding 50 µL of 10% TCA. Vortex immediately. The solution should turn cloudy as the protein precipitates.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes at >12,000 x g for 5 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is suitable.

    • Mobile Phase: An isocratic mobile phase of phosphate buffer with a small percentage of methanol or acetonitrile can be used to separate the substrate (N-methylhydantoin) from the product (N-carbamoylsarcosine).

    • Detection: UV detection at ~210 nm.

    • Quantification: Create a standard curve using known concentrations of N-carbamoylsarcosine to quantify the amount of product formed in the enzymatic reaction.

  • Calculation of Specific Activity:

    • Specific Activity (U/mg) = (µmol of product formed) / (time in min × mg of enzyme in reaction)

    • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of N-carbamoylsarcosine per minute under the specified conditions.

Conclusion and Future Outlook

The enzymatic conversion of N-methylhydantoin to N-carbamoylsarcosine, catalyzed by the ATP-dependent N-methylhydantoinase, is a fascinating and powerful reaction. Its absolute requirement for ATP, divalent, and monovalent cations sets it apart from other hydantoinases and underscores the intricate energy coupling that nature employs for challenging chemical transformations. For researchers in drug development and biocatalysis, this enzyme and its associated pathway offer a precise and efficient tool for the synthesis of creatine and related compounds. Future work in this area will likely focus on enzyme engineering to enhance stability and activity, the discovery of novel hydantoinases with different substrate specificities, and the assembly of multi-enzyme cascades in whole-cell or cell-free systems for streamlined industrial production. A thorough understanding of the fundamentals presented in this guide is the critical first step toward unlocking that potential.

References

  • Ogawa, J., Kim, J. M., & Shimizu, S. (1995). Purification and characterization of an ATP-dependent amidohydrolase, N-methylhydantoin amidohydrolase, from Pseudomonas putida 77. European Journal of Biochemistry, 229(1), 284–290. [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107–1213. [Link]

  • Wikipedia. N-methylhydantoinase (ATP-hydrolysing). [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1987). Amidohydrolysis of N-methylhydantoin coupled with ATP hydrolysis. Biochemical and Biophysical Research Communications, 142(3), 1006–1012. [Link]

  • ResearchGate. Purification and Characterization of an ATP‐dependent Amidohydrolase, N‐methylhydantoin Amidohydrolase, from Pseudomonas putida 77. [Link]

  • Post, A., et al. (2022). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Nutrients, 14(15), 3183. [Link]

  • ResearchGate. The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. [Link]

  • Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

  • ExplorEnz. EC 3.5.2.14. [Link]

  • Wikipedia. Creatine. [Link]

  • PDB-101. EC 3.5.2.14 - N-methylhydantoinase (ATP-hydrolyzing). [Link]

  • Grokipedia. N-carbamoylsarcosine amidase. [Link]

  • Romano, D., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1067-1080. [Link]

  • Brosnan, J. T., & da Silva, R. P. (2011). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Endocrinology and Metabolism, 301(1), E164-E171. [Link]

  • MDPI. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. [Link]

  • Pharmaceutical Technology. Industrial Applications of Whole-Cell Biocatalysis. [Link]

  • IUBMB. EC 3.5.1.59. [Link]

  • How Creatine is Made. How Creatine Is Made: Complete Manufacturing Process. [Link]

  • CD Biosynsis. Biosynthesis of Creatinine. [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832–11838. [Link]

  • Martínez-Gómez, A. I., et al. (2012). Optically pure alpha-amino acids production by the "Hydantoinase Process". Applied Microbiology and Biotechnology, 95(6), 1385–1396. [Link]

  • Wikipedia. N-carbamoylsarcosine amidase. [Link]

  • Lin, R., et al. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(20), 8363–8374. [Link]

  • Syldatk, C., et al. (1999). Microbial hydantoinases--industrial enzymes from the origin of life? Applied Microbiology and Biotechnology, 51(3), 293–309. [Link]

  • ResearchGate. Hydantoinase process for the synthesis of optically pure α-amino acids.... [Link]

  • Human Metabolome Database. Showing metabocard for N-Methylhydantoin (HMDB0003646). [Link]

  • Hou, H., et al. (2014). Reversible Post-Translational Carboxylation Modulates The Enzymatic Activity Of N-Acetyl-L-Ornithine Transcarbamylase. Journal of Biological Chemistry, 289(16), 11096-11104. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Substrate Specificity of N-Carbamoylsarcosine Amidohydrolase

This guide provides a comprehensive technical overview of N-Carbamoylsarcosine Amidohydrolase (NCS-amidase), focusing on the molecular determinants of its substrate specificity. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Carbamoylsarcosine Amidohydrolase (NCS-amidase), focusing on the molecular determinants of its substrate specificity. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, diagnostics, and metabolic pathway analysis.

Introduction: The Pivotal Role of NCS-amidase in Nitrogen Metabolism

N-Carbamoylsarcosine amidohydrolase (EC 3.5.1.59) is a cysteine hydrolase that plays a crucial role in the microbial degradation pathway of creatinine.[1] Creatinine, a waste product of creatine metabolism in vertebrates, is utilized by various microorganisms like Arthrobacter sp. and Pseudomonas putida as a nitrogen source.[1][2] The enzyme catalyzes the hydrolysis of N-carbamoylsarcosine, an intermediate in this pathway, into sarcosine, carbon dioxide, and ammonia.[1][3] This reaction is a critical step that funnels nitrogen from creatinine into central metabolism.[2]

The high specificity of NCS-amidase for its substrate is not only fundamentally important for efficient microbial metabolism but also holds significant value for biotechnological applications, particularly in the development of highly specific enzymatic assays for creatinine measurement in clinical diagnostics.[4][5] Understanding the nuances of its substrate recognition and catalytic mechanism is paramount for harnessing its full potential.

Enzymatic Mechanism and Active Site Architecture

NCS-amidase catalyzes the following chemical reaction:

N-carbamoylsarcosine + H₂O → sarcosine + CO₂ + NH₃[6]

The enzyme belongs to the family of hydrolases that act on carbon-nitrogen bonds in linear amides.[6] Structural studies, including X-ray crystallography of the enzyme from Arthrobacter sp., have provided significant insights into its function.[7] The enzyme typically exists as a tetramer, with each subunit possessing an independent active site.[7]

The catalytic center is situated at the interface between two subunits, involving residues from both polypeptide chains.[7] A key feature of the active site is a proposed catalytic triad. While early studies suggested a Cys-117 residue as the primary nucleophile,[7] later structural analyses of related enzymes from organisms like Thermoplasma acidophilum have identified a conserved catalytic triad of Cysteine, Aspartate, and Lysine (e.g., Cys123, Asp9, Lys90).[1] This triad facilitates a nucleophilic attack on the amide bond of the substrate.[1] In some structures, a zinc ion is observed, coordinated by several residues, which helps to stabilize the active site and enhance substrate binding.[1]

Enzymatic_Reaction sub N-Carbamoylsarcosine + H₂O enz NCS-amidase (EC 3.5.1.59) sub->enz prod Sarcosine + CO₂ + NH₃ enz->prod Hydrolysis

Figure 1. The hydrolysis reaction catalyzed by NCS-amidase.

Probing the Substrate Specificity of NCS-amidase

The specificity of an enzyme is a cornerstone of its biological function and applicability. For NCS-amidase, this specificity is tightly controlled by the structural and chemical properties of its active site.

Primary Substrate and Kinetic Profile

The primary and most efficiently hydrolyzed substrate for NCS-amidase is N-carbamoylsarcosine. Studies on the enzyme from Pseudomonas putida 77 determined the Michaelis-Menten constant (Kₘ) for N-carbamoylsarcosine to be 3.2 mM, with a maximum velocity (Vₘₐₓ) of 1.75 units/mg of protein.[3] This indicates a high affinity and turnover rate for its native substrate. Molecular modeling further supports this high selectivity, with calculated binding free energies around -24.5 kcal/mol.[1]

Acceptance of Alternative Substrates

While highly specific, NCS-amidase from certain species can hydrolyze a limited range of structurally similar molecules. Research has shown that the enzyme from P. putida can act on other N-carbamoyl amino acids, revealing key structural requirements for substrate binding.[3]

  • N-atom Substitution: The enzyme accepts substrates with a methyl group (like N-carbamoylsarcosine) or a hydrogen atom on the amino-N atom.[3]

  • Stereoselectivity: A striking feature is its strict stereoselectivity. The enzyme shows activity towards N-carbamoyl derivatives of D-amino acids, such as D-alanine, D-tryptophan, and D-phenylalanine, but is completely inactive towards the corresponding L-isomers.[3] This suggests that the active site pocket is shaped to accommodate a specific stereochemical configuration.

  • Amino Acid Moiety: N-carbamoylglycine and N-carbamoyl-D-alanine are recognized and hydrolyzed, albeit at significantly lower rates than N-carbamoylsarcosine.[3]

The relative rates of hydrolysis for various substrates by the P. putida enzyme are summarized below.

SubstrateRelative Hydrolysis Rate (%)
N-Carbamoylsarcosine100
N-Methyl-N-carbamoyl-D-alanine12.8
N-Carbamoylglycine9.8
N-Carbamoyl-D-alanine7.3
Data sourced from a study on Pseudomonas putida 77.[3]
Inhibitors and Structural Determinants

Inhibition studies provide further clarity on the chemical nature of the active site. The enzyme is strongly inhibited by cupric, mercuric, and silver ions, as well as some thiol reagents.[3] This susceptibility to heavy metal ions and thiol-modifying agents is consistent with the presence of a critical cysteine residue in the catalytic mechanism.

The crystal structure reveals a deep active site pocket formed at the interface of two subunits.[7] This architecture physically constrains the size and shape of potential substrates. The strict stereoselectivity for D-amino acid derivatives implies that specific hydrogen bonds and steric interactions within the pocket correctly orient the D-isomer for nucleophilic attack, while the L-isomer cannot bind in a productive conformation.[3]

Experimental Protocol: Characterizing Substrate Specificity

To experimentally determine the substrate specificity of NCS-amidase, a robust and self-validating protocol is essential. A coupled-enzyme spectrophotometric assay is a common and reliable method.

Principle

This assay quantifies NCS-amidase activity by measuring the production of one of its products, sarcosine. The sarcosine is then oxidized by a second enzyme, sarcosine oxidase, in a reaction that produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a third enzyme, peroxidase, to catalyze the formation of a colored dye from a chromogenic substrate. The rate of color formation is directly proportional to the rate of sarcosine production and thus to the activity of NCS-amidase.[4]

Sources

Exploratory

The Pivotal Role of N-Carbamoylsarcosine in Microbial Metabolic Networks: A Technical Guide

This guide provides an in-depth exploration of N-Carbamoylsarcosine, a key metabolic intermediate in microbial physiology. Primarily targeting researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-Carbamoylsarcosine, a key metabolic intermediate in microbial physiology. Primarily targeting researchers, scientists, and professionals in drug development, this document will elucidate the metabolic pathways involving N-Carbamoylsarcosine, the enzymatic machinery responsible for its transformation, and the broader physiological implications for microorganisms. Furthermore, it will furnish detailed experimental methodologies for the investigation of these pathways, fostering a deeper understanding and enabling further research in the field.

Introduction: The Significance of N-Carbamoylsarcosine in Microbial Nitrogen Metabolism

N-Carbamoylsarcosine is a crucial intermediate in the microbial degradation of creatinine, a nitrogenous waste product of vertebrate muscle metabolism.[1] The ability of certain microorganisms to utilize creatinine as a sole source of nitrogen is of significant ecological and physiological importance, allowing them to thrive in nitrogen-limited environments.[1] The central pathway for creatinine catabolism proceeds through N-Carbamoylsarcosine, highlighting its importance in microbial nitrogen scavenging and recycling. Understanding the intricacies of this metabolic hub offers potential applications in biotechnology, clinical diagnostics, and drug development.

The Central Metabolic Pathway: Creatinine Degradation

The primary known role of N-Carbamoylsarcosine in microbial metabolism is as an intermediate in a specific creatinine degradation pathway.[2][3] This pathway is a multi-step enzymatic cascade that ultimately liberates ammonia, which can then be assimilated into the cell's nitrogen-containing biomolecules.

The degradation of creatinine to sarcosine via N-Carbamoylsarcosine proceeds as follows:

  • Creatinine to N-Methylhydantoin: The pathway is initiated by the enzyme creatinine deiminase (EC 3.5.4.21), also known as creatinine iminohydrolase.[4] This enzyme catalyzes the hydrolysis of the cyclic amidine bond in creatinine to form N-methylhydantoin and ammonia.[4]

  • N-Methylhydantoin to N-Carbamoylsarcosine: The subsequent ring-opening of N-methylhydantoin is catalyzed by N-methylhydantoin amidohydrolase (EC 3.5.2.14).[2][5] This reaction is noteworthy as it is an ATP-dependent process, requiring the hydrolysis of ATP to ADP and phosphate to drive the reaction forward.[5][6]

  • N-Carbamoylsarcosine to Sarcosine: The final step in this part of the pathway is the hydrolysis of N-Carbamoylsarcosine, catalyzed by N-carbamoylsarcosine amidase (EC 3.5.1.59), also referred to as N-carbamoylsarcosine amidohydrolase.[1] This reaction yields sarcosine, carbon dioxide, and another molecule of ammonia.[1]

  • Sarcosine to Glycine: The resulting sarcosine is further metabolized by sarcosine oxidase or sarcosine dehydrogenase to glycine, which can then enter central metabolism.[2]

This metabolic sequence allows microorganisms such as Pseudomonas, Arthrobacter, and Corynebacterium to efficiently utilize creatinine as a nitrogen source.[1]

Creatinine_Degradation_Pathway Creatinine Creatinine N_Methylhydantoin N-Methylhydantoin Creatinine->N_Methylhydantoin Creatinine Deiminase (EC 3.5.4.21) NH3_1 NH₃ Creatinine->NH3_1 N_Carbamoylsarcosine N-Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-Methylhydantoin Amidohydrolase (EC 3.5.2.14) ATP ATP Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-Carbamoylsarcosine Amidase (EC 3.5.1.59) NH3_2 NH₃ N_Carbamoylsarcosine->NH3_2 CO2 CO₂ N_Carbamoylsarcosine->CO2 Glycine Glycine Sarcosine->Glycine Sarcosine Oxidase/ Dehydrogenase ADP_Pi ADP + Pi ATP->ADP_Pi Purification_Workflow cluster_0 Cell Lysis and Fractionation cluster_1 Chromatographic Purification Cell_Culture Bacterial Cell Culture (e.g., Pseudomonas putida) Cell_Harvest Cell Harvest (Centrifugation) Cell_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Sonication) Cell_Harvest->Cell_Lysis Crude_Extract Crude Extract (Centrifugation) Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Fractionation Crude_Extract->Ammonium_Sulfate DEAE_Cellulose DEAE-Cellulose Chromatography Ammonium_Sulfate->DEAE_Cellulose Crystallization Crystallization DEAE_Cellulose->Crystallization Purified_Enzyme Homogeneous Enzyme Crystallization->Purified_Enzyme

Workflow for the purification of N-Carbamoylsarcosine Amidase.

Step-by-Step Methodology:

  • Cell Culture and Harvest: Grow the microbial strain of interest in a suitable medium containing creatinine as an inducer. Harvest the cells by centrifugation in the late exponential phase.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., potassium phosphate buffer, pH 7.2) and disrupt the cells by sonication or French press.

  • Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris and obtain the crude cell-free extract.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates between 40% and 60% saturation.

  • DEAE-Cellulose Chromatography: Dialyze the resuspended protein pellet against the starting buffer and apply it to a DEAE-cellulose column. Elute the bound proteins with a linear gradient of NaCl.

  • Crystallization: Pool the active fractions, concentrate the protein, and induce crystallization by vapor diffusion against a solution of ammonium sulfate.

  • Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Assay for N-Carbamoylsarcosine Amidase Activity

The activity of N-carbamoylsarcosine amidase can be determined by measuring the formation of one of its products, such as sarcosine or ammonia. A coupled enzymatic assay is often employed for continuous monitoring.

Principle:

The sarcosine produced from the hydrolysis of N-Carbamoylsarcosine is oxidized by sarcosine oxidase, which generates formaldehyde and hydrogen peroxide (H₂O₂). The H₂O₂ can then be used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Reagents:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • N-Carbamoylsarcosine (substrate)

  • Sarcosine oxidase

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine and phenol)

  • Purified N-carbamoylsarcosine amidase or cell extract

Procedure:

  • Prepare a reaction mixture containing the buffer, chromogenic substrates, HRP, and sarcosine oxidase.

  • Add a known amount of the enzyme sample to the reaction mixture.

  • Initiate the reaction by adding N-Carbamoylsarcosine.

  • Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Quantification of N-Carbamoylsarcosine by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of N-Carbamoylsarcosine in biological samples.

Sample Preparation:

  • Quench the metabolism of microbial cultures by rapid cooling or addition of a quenching solution.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the samples to pellet cell debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for the retention of polar compounds like N-Carbamoylsarcosine.

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion: The mass-to-charge ratio (m/z) of the protonated N-Carbamoylsarcosine molecule.

    • Daughter Ion: A specific fragment ion generated by the collision-induced dissociation of the parent ion.

  • Quantification: Use a stable isotope-labeled internal standard of N-Carbamoylsarcosine to correct for matrix effects and variations in instrument response. Generate a standard curve with known concentrations of N-Carbamoylsarcosine to determine the absolute concentration in the samples.

Genetic Engineering of the N-Carbamoylsarcosine Pathway

Modern genetic engineering tools, such as CRISPR-Cas9, can be used to manipulate the genes of the N-Carbamoylsarcosine pathway to study their function or for metabolic engineering purposes.

Example: Gene Knockout in a Model Organism (e.g., E. coli)

  • Design and Construction of a Guide RNA (gRNA): Design a gRNA that specifically targets a gene in the N-Carbamoylsarcosine pathway (e.g., the gene encoding N-carbamoylsarcosine amidase).

  • Delivery of CRISPR-Cas9 System: Introduce the Cas9 nuclease and the specific gRNA into the host organism on a plasmid.

  • Homologous Recombination: Co-transform a donor DNA template containing flanking homologous regions to the target gene but with a deletion or an antibiotic resistance cassette.

  • Selection and Screening: Select for transformants that have undergone homologous recombination, resulting in the knockout of the target gene.

  • Verification: Confirm the gene knockout by PCR and sequencing. Analyze the phenotype of the knockout mutant to determine the effect of the gene deletion on creatinine metabolism.

Conclusion and Future Perspectives

N-Carbamoylsarcosine stands as a central metabolite in the microbial degradation of creatinine, playing a vital role in nitrogen assimilation for a variety of microorganisms. The enzymatic pathway that produces and consumes N-Carbamoylsarcosine is well-characterized, with detailed knowledge of the key enzymes involved. While its connection to broader amino acid metabolism, particularly that of arginine and proline, remains an area for further investigation, the established role of N-Carbamoylsarcosine in creatinine catabolism is undeniable.

The experimental methodologies outlined in this guide provide a framework for researchers to further explore the intricacies of this pathway. Future research may focus on elucidating the regulatory networks that control the expression of the creatinine degradation genes, exploring the diversity of these pathways across different microbial species, and harnessing this knowledge for biotechnological applications, such as the development of novel biosensors for creatinine or the engineering of microbes for bioremediation. A deeper understanding of N-Carbamoylsarcosine metabolism will undoubtedly contribute to our broader knowledge of microbial physiology and its impact on the environment and human health.

References

  • Purification and Characterization of an ATP‐dependent Amidohydrolase, N‐methylhydantoin Amidohydrolase, from Pseudomonas putida 77. (2025). ResearchGate. [Link]

  • Microbial enzymes for creatinine assay: a review. (n.d.). PubMed. [Link]

  • N-carbamoylsarcosine amidase. (2026). Grokipedia.
  • creatinine degradation II | Pathway. (n.d.). PubChem. [Link]

  • KEGG ENZYME: 3.5.1.87. (n.d.). KEGG. [Link]

  • Amidohydrolysis of N-methylhydantoin coupled with ATP hydrolysis. (1987). PubMed. [Link]

  • Purification and Properties of Creatinine Iminohydrolase From Flavobacterium Filamentosum. (1985). PubMed. [Link]

  • Creatinine deiminase (EC 3.5.4.21) from bacterium BN11: purification, properties and applicability in a serum/urine creatinine assay. (n.d.). PubMed. [Link]

  • Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. (n.d.). PubMed. [Link]

  • The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. (n.d.). MDPI. [Link]

  • N-carbamoyl-L-amino-acid hydrolase. (n.d.). Wikipedia. [Link]

  • Microbial enzymes for creatinine assay: a review. (n.d.). PubMed. [Link]

  • Creatinine deaminase. (n.d.). Wikipedia. [Link]

  • Creatine and Creatinine Metabolism. (n.d.). American Physiological Society Journal. [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. [Link]

  • N-carbamoylsarcosine amidase. (n.d.). Wikipedia. [Link]

  • EC 3.5.4.21. (n.d.). IUBMB Nomenclature. [Link]

  • A new enzymatic method for the measurement of creatinine involving a novel ATP-dependent enzyme, N-methylhydantoin amidohydrolase. (n.d.). PubMed. [Link]

  • N-methylhydantoinase (ATP-hydrolysing). (n.d.). Wikipedia. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI. [Link]

  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. (1986). PubMed. [Link]

  • Heterologous expression of cobalamin dependent class-III enzymes. (n.d.). PubMed Central. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]

  • An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. (n.d.). PubMed Central. [Link]

  • (PDF) Beyond Growth: The Significance of Non-Growth Anabolism for Microbial Carbon-Use Efficiency in the Light of Soil Carbon Stabilisation. (2023). ResearchGate. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). MDPI. [Link]

  • Evaluation of substrate promiscuity of an L-carbamoyl amino acid amidohydrolase from Geobacillus stearothermophilus CECT43. (n.d.). PubMed. [Link]

  • Structural and biochemical characterisation of the N‐carbamoyl‐β‐alanine amidohydrolase from Rhizobium radiobacter MDC 8606. (n.d.). PubMed Central. [Link]

Sources

Foundational

degradation products of N-Carbamoylsarcosine in vivo

An In-Depth Technical Guide to Investigating the In Vivo Degradation of N-Carbamoylsarcosine Preamble for the Research Professional The study of xenobiotic metabolism is a cornerstone of modern drug development and toxic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the In Vivo Degradation of N-Carbamoylsarcosine

Preamble for the Research Professional

The study of xenobiotic metabolism is a cornerstone of modern drug development and toxicology. While extensive literature exists for many classes of compounds, the in vivo fate of specific molecules like N-Carbamoylsarcosine remains an area with limited direct published evidence. This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a strategic and technical roadmap for the research scientist tasked with elucidating the metabolic pathway of N-Carbamoylsarcosine. We will proceed from a foundation of established biochemical principles to construct a primary hypothesis, and then detail the precise experimental methodologies required to test and validate this hypothesis. This document is designed not just to inform, but to empower the investigator to generate novel, high-quality data in an under-researched area.

Hypothesized Primary Metabolic Pathway

Based on the chemical structure of N-Carbamoylsarcosine and known enzymatic activities on analogous compounds, we can posit a logical, two-step degradation pathway. The primary metabolic event is hypothesized to be the hydrolysis of the N-carbamoyl group, followed by the subsequent metabolism of the resulting sarcosine.

Step 1: Enzymatic Hydrolysis to Sarcosine

The most probable initial degradation step is the cleavage of the carbamoyl moiety (NH₂CO-) from the sarcosine backbone. This reaction is catalyzed by a class of enzymes known as amidohydrolases. Specifically, an enzyme named N-carbamoylsarcosine amidase (EC 3.5.1.59) has been identified, which carries out this exact reaction.[1][2][3] While much of the characterization of this enzyme has occurred in microbial systems where it is part of a creatinine degradation pathway, the existence of this specific catalytic activity provides a strong basis for our primary hypothesis.[1] The reaction yields sarcosine, carbon dioxide, and ammonia.

  • Reaction: N-Carbamoylsarcosine + H₂O → Sarcosine + CO₂ + NH₃[2][3]

Other enzymes, such as N-carbamoyl-L-amino-acid hydrolases, are known to act on similar substrates, suggesting that even if a specific mammalian N-carbamoylsarcosine amidase is not highly expressed, other hydrolases may perform this function.[4][5][6]

Step 2: Oxidative Demethylation of Sarcosine

Once formed, sarcosine (N-methylglycine) is a known endogenous metabolite. It is primarily metabolized in the liver and kidney by the mitochondrial flavoenzyme sarcosine dehydrogenase (SARDH).[7][8] This enzyme catalyzes the oxidative demethylation of sarcosine to yield glycine.

  • Reaction: Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂

The resulting products—glycine, ammonia, and CO₂—are all fundamental components of central metabolism. Glycine can be incorporated into proteins or further metabolized, while ammonia is typically detoxified via the urea cycle.[9][10][11]

Visualizing the Hypothesized Pathway

The logical flow from the parent compound to its entry into central metabolic pools is depicted below.

Metabolic Pathway of N-Carbamoylsarcosine cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Oxidative Demethylation NCS N-Carbamoylsarcosine SAR Sarcosine NCS->SAR H₂O N-Carbamoylsarcosine Amidase (or other hydrolases) CO2_NH3 CO₂ + NH₃ GLY Glycine SAR->GLY Sarcosine Dehydrogenase (SARDH) O₂ MET Central Metabolism (Urea Cycle, C1-Metabolism, etc.) GLY->MET CO2_NH3->MET

Figure 1: Hypothesized in vivo degradation pathway of N-Carbamoylsarcosine.

A Validated Experimental Strategy for Pathway Elucidation

To confirm the hypothesized pathway, a robust in vivo study coupled with a highly selective and sensitive bioanalytical method is required. The following protocols represent a field-proven approach for this type of investigation.

In Vivo Study Design: Rodent Model

A standard rodent model (e.g., Sprague-Dawley rats) is suitable for initial pharmacokinetic and metabolism studies.

  • Acclimatization: Animals are acclimatized for at least one week with standard diet and water ad libitum.

  • Dosing: N-Carbamoylsarcosine is administered via oral gavage (to assess first-pass metabolism) or intravenous injection (to assess systemic metabolism). A typical dose might range from 10-50 mg/kg.

  • Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose). Urine and feces can be collected over 24-hour intervals using metabolic cages to assess routes of excretion.

  • Sample Processing: Blood is immediately centrifuged (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[12][13]

This protocol is chosen for its speed and efficiency in removing high-abundance proteins that interfere with analysis.

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown study samples.

  • Aliquot 50 µL of plasma into the appropriately labeled tubes.

  • Add Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of N-Carbamoylsarcosine or sarcosine) to all tubes except the blank.

  • Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein crashing and analyte stability.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant carefully to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

The following table outlines a typical set of starting conditions for the analysis. These must be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar analytes like amino acid derivatives.[12]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion mode ESI, promoting protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for elution from a C18 column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing speed and separation efficiency.
Gradient 5% B to 95% B over 5 minutesA generic starting gradient to elute analytes with varying polarities.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sensitivity.
MS Ionization Electrospray Ionization (ESI), Positive ModeN-Carbamoylsarcosine and its metabolites contain basic nitrogen atoms that are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Note: These values must be determined experimentally by infusing pure analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Carbamoylsarcosine[M+H]⁺Fragment 1
Sarcosine[M+H]⁺Fragment 1
Glycine[M+H]⁺Fragment 1
Internal Standard[M+H]⁺Fragment 1
Visualizing the Experimental Workflow

This diagram outlines the complete process from in vivo experiment to final data analysis.

Experimental Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_analysis Data Interpretation Phase Dosing Animal Dosing (IV or Oral) Collection Serial Sample Collection (Blood, Urine) Dosing->Collection Processing Plasma Separation (Centrifugation) Collection->Processing Prep Sample Preparation (Protein Precipitation) Processing->Prep LCMS LC-MS/MS Analysis (MRM Detection) Prep->LCMS Data Data Acquisition (Concentration vs. Time) LCMS->Data PK Pharmacokinetic Analysis (t½, AUC, Cmax) Data->PK MetID Metabolite Identification (Confirmation of Sarcosine & Glycine) Data->MetID Report Final Report & Pathway Validation PK->Report MetID->Report

Figure 2: Integrated workflow for investigating N-Carbamoylsarcosine metabolism.

Potential Biological Significance and Implications

Understanding the metabolic fate of N-Carbamoylsarcosine is not merely an academic exercise. The primary metabolite, sarcosine, has been implicated as a potential biomarker and functional contributor in the progression of prostate cancer.[7] Studies have shown that levels of sarcosine are elevated in metastatic prostate cancer tissues and that sarcosine can promote cancer cell invasion.[7] Therefore, determining the rate and extent to which an exogenous compound like N-Carbamoylsarcosine is converted to sarcosine in vivo could be critical for assessing its safety profile in preclinical studies, particularly in the context of urological health.

Conclusion

While direct published data on the in vivo degradation of N-Carbamoylsarcosine is scarce, a robust metabolic pathway can be hypothesized based on fundamental biochemical principles. The proposed pathway involves initial hydrolysis to sarcosine, followed by oxidative demethylation to glycine. This guide provides a comprehensive, technically detailed, and self-validating experimental strategy for testing this hypothesis. By employing a well-designed rodent study and a highly specific LC-MS/MS bioanalytical method, researchers can effectively elucidate the pharmacokinetics and metabolic fate of N-Carbamoylsarcosine, generating critical data for its continued development and safety assessment.

References

  • Drauz, K., Kottenhahn, M., Makryaleas, K., Klenk, H., & Bernd, M. (1985). Studies on the enzymatic hydrolysis of amino acid carbamates. Journal of Molecular Catalysis, 32(1), 101-110. Available at: [Link]

  • Wikipedia contributors. (2023, April 25). N-carbamoyl-D-amino acid hydrolase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Sreekumar, A., Poisson, L. M., Rajendiran, T. M., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. Available at: [Link]

  • HealthMatters.io. (2018). What is Sarcosine?. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Sarcosine (HMDB0000271). Retrieved from [Link]

  • Baskys, A., & Noreika, V. (2022). In Vitro and In Vivo Neuroprotective Effects of Sarcosine. Oxidative Medicine and Cellular Longevity, 2022, 8583451. Available at: [Link]

  • Wikipedia contributors. (2023, April 25). N-carbamoyl-L-amino-acid hydrolase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 5). Carbamate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... Retrieved from [Link]

  • Sacher, M., Kern, S., Seiringer, G., et al. (2017). Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer. Journal of Nuclear Medicine, 58(7), 1094-1100. Available at: [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.1.87. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • Hu, L., & Raushel, F. M. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International Journal of Molecular Sciences, 19(6), 1735. Available at: [Link]

  • Guy, H. I., & Evans, D. R. (1998). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. Proceedings of the National Academy of Sciences, 95(15), 8567-8572. Available at: [Link]

  • Wikipedia contributors. (2023, April 25). N-carbamoylsarcosine amidase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Dalvie, D., et al. (2010). Identification of a novel N-carbamoyl glucuronide: in vitro, in vivo, and mechanistic studies. Drug Metabolism and Disposition, 38(4), 646-655. Available at: [Link]

  • Eadsforth, C. V., Corden, M. P., & Hutson, D. H. (1985). The relationship between chemical structure and the in vivo metabolism of an homologous series of n-alkyl carbamates. Xenobiotica, 15(6), 579-589. Available at: [Link]

  • Martínez-Rodríguez, S., et al. (2009). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology, 75(2), 514-518. Available at: [Link]

  • Holden, H. M., Thoden, J. B., & Raushel, F. M. (1999). Carbamoyl phosphate synthetase: an amazing biochemical odyssey from substrate to product. Cellular and Molecular Life Sciences, 56(5-6), 507-522. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods. Retrieved from [Link]

  • Kurbatov, E., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. Available at: [Link]

  • Chen, J., et al. (2014). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 6(19), 7751-7756. Available at: [Link]

Sources

Exploratory

A Deep Dive into the Theoretical Reaction Mechanisms of N-Carbamoylsarcosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-Carbamoylsarcosine, the N-carbamoyl derivative of sarcosine, is a molecule of significant interest in various biologi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamoylsarcosine, the N-carbamoyl derivative of sarcosine, is a molecule of significant interest in various biological and chemical processes.[1] Understanding its reaction mechanisms is crucial for fields ranging from enzymology to prebiotic chemistry and drug development. This technical guide provides a comprehensive theoretical investigation into the core reaction mechanisms of N-Carbamoylsarcosine, with a focus on hydrolysis. By synthesizing information from enzymatic studies and computational chemistry, this paper aims to provide a foundational understanding for researchers and professionals in the field.

Introduction: The Significance of N-Carbamoylsarcosine

N-Carbamoylsarcosine (NCS) is an intermediate in the microbial degradation pathway of creatinine, a waste product of creatine metabolism in vertebrates.[2] In this pathway, creatinine is hydrolyzed to N-methylhydantoin, which is then converted to N-Carbamoylsarcosine. The final step is the hydrolysis of NCS to sarcosine, carbon dioxide, and ammonia, a reaction catalyzed by the enzyme N-carbamoylsarcosine amidase (CSHase).[2][3] This enzymatic breakdown is a key process for certain bacteria to utilize creatinine as a nitrogen source.[2]

Beyond its role in microbial metabolism, the chemistry of N-carbamoyl-amino acids is relevant to prebiotic evolution. It has been proposed that N-carbamoyl-α-amino acids, formed from the reaction of α-aminonitriles with carbon dioxide in the primitive hydrosphere, could have been precursors to the first peptides.[4]

Given its biological and evolutionary significance, a thorough understanding of the reaction mechanisms of N-Carbamoylsarcosine is essential. This guide will delve into the theoretical underpinnings of its primary reaction: hydrolysis.

Enzymatic Hydrolysis of N-Carbamoylsarcosine: A Mechanistic Overview

The most well-studied reaction of N-Carbamoylsarcosine is its hydrolysis catalyzed by N-carbamoylsarcosine amidase (CSHase).[2][5] This enzyme belongs to the cysteine hydrolase superfamily and exhibits high specificity for NCS.[2]

The Catalytic Machinery of CSHase

Structural studies of CSHase from various microorganisms have revealed a conserved catalytic triad of Cysteine, Aspartate, and Lysine.[3] For example, in Thermoplasma acidophilum, the catalytic triad consists of Cys123, Asp9, and Lys90.[3] These residues work in concert to facilitate the hydrolysis of the amide bond in N-Carbamoylsarcosine.

Proposed Catalytic Mechanism

The hydrolysis of N-Carbamoylsarcosine by CSHase is proposed to proceed through a nucleophilic addition-elimination mechanism.[6] A key step involves the nucleophilic attack of the thiol group of a cysteine residue on the carbonyl carbon of the substrate, forming an acyl-enzyme intermediate.[6][7]

A Step-by-Step Breakdown of the Enzymatic Hydrolysis:

  • Substrate Binding: N-Carbamoylsarcosine binds to the active site of the enzyme.

  • Nucleophilic Attack: A cysteine residue in the active site, activated by a nearby basic residue (like glutamate or aspartate), acts as a nucleophile and attacks the carbonyl carbon of the carbamoyl group of NCS.[7]

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups in the active site.[7]

  • Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the C-N bond and the release of sarcosine. This results in the formation of a covalent acyl-enzyme intermediate.

  • Deacylation: A water molecule, activated by a general base in the active site, attacks the carbonyl carbon of the acyl-enzyme intermediate.[7]

  • Second Tetrahedral Intermediate: Another tetrahedral intermediate is formed.

  • Product Release and Enzyme Regeneration: This intermediate collapses, releasing carbamic acid (which subsequently decomposes to CO2 and NH3) and regenerating the active cysteine residue of the enzyme.[2][5][8]

Computational Insights into Substrate Specificity

Molecular dynamics simulations and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations have been employed to understand the structural basis of substrate binding and selectivity in CSHase.[3] These studies have shown that N-Carbamoylsarcosine binds more strongly to the active site of CSHase compared to other similar molecules, with predicted binding free energies around -24.5 kcal/mol.[2][3]

Theoretical Investigation of Non-Enzymatic Hydrolysis

While the enzymatic hydrolysis of N-Carbamoylsarcosine is well-characterized, its non-enzymatic hydrolysis under various conditions is also of interest, particularly in the context of prebiotic chemistry and potential degradation pathways in the absence of enzymatic activity.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of N-Carbamoylsarcosine is expected to proceed via protonation of the carbonyl oxygen of the carbamoyl group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The reaction would then proceed through a tetrahedral intermediate to yield sarcosine and carbamic acid.

Base-Catalyzed Hydrolysis

In a basic medium, the hydrolysis mechanism would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamoyl group. This would also form a tetrahedral intermediate, which would then collapse to form sarcosine and carbamate.

Computational Chemistry Approaches for Mechanistic Investigation

To gain a deeper, quantitative understanding of the reaction mechanisms of N-Carbamoylsarcosine, various computational chemistry methods can be employed. These theoretical approaches allow for the detailed exploration of reaction pathways, transition states, and energy barriers.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method for calculating the electronic structure of molecules. It can be used to:

  • Optimize the geometries of reactants, products, intermediates, and transition states.

  • Calculate the reaction energies and activation energies.

  • Analyze the electronic properties of the molecules involved in the reaction.

For instance, DFT calculations could be used to model the step-by-step mechanism of both acid- and base-catalyzed hydrolysis of N-Carbamoylsarcosine, providing detailed energetic profiles of the reactions.[9]

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of N-Carbamoylsarcosine and its interactions with solvent molecules or in an enzyme's active site.[3] These simulations can help to:

  • Identify key intermolecular interactions that stabilize reaction intermediates.

  • Explore the conformational changes that occur during the reaction.

  • Calculate free energy profiles along the reaction coordinate.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For studying enzymatic reactions, QM/MM methods are particularly useful.[10] In this approach, the reactive part of the system (e.g., the substrate and the key active site residues) is treated with a high-level quantum mechanics method, while the rest of the enzyme and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of bond-breaking and bond-forming events within the complex environment of an enzyme.[10]

Experimental Protocols for Mechanistic Studies

Theoretical investigations are most powerful when coupled with experimental validation. Below are key experimental workflows that can be used to probe the reaction mechanisms of N-Carbamoylsarcosine.

Kinetic Studies
  • Objective: To determine the rate law and kinetic parameters of the hydrolysis reaction under different conditions (pH, temperature, catalyst concentration).

  • Methodology:

    • Prepare solutions of N-Carbamoylsarcosine at various concentrations.

    • Initiate the reaction by adding acid, base, or the enzyme CSHase.

    • Monitor the disappearance of N-Carbamoylsarcosine or the appearance of a product (e.g., sarcosine) over time using techniques like HPLC or NMR spectroscopy.

    • Analyze the kinetic data to determine the reaction order, rate constants, and activation parameters.

Isotope Labeling Studies
  • Objective: To trace the path of atoms during the reaction and elucidate the mechanism.

  • Methodology:

    • Synthesize isotopically labeled N-Carbamoylsarcosine (e.g., with 18O in the carbonyl group or 15N in the amide group).

    • Carry out the hydrolysis reaction with the labeled substrate.

    • Analyze the products using mass spectrometry or NMR to determine the location of the isotopic label. This can provide direct evidence for the point of bond cleavage.

Visualizing Reaction Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the proposed reaction pathways.

Enzymatic Hydrolysis Workflow

Enzymatic_Hydrolysis cluster_0 Active Site Substrate_Binding NCS Binding Nucleophilic_Attack Cys Attack on Carbonyl Substrate_Binding->Nucleophilic_Attack Activation Tetrahedral_Intermediate1 Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate1 Forms Acyl_Enzyme Acyl-Enzyme Formation Tetrahedral_Intermediate1->Acyl_Enzyme Collapses to Deacylation Water Attack Acyl_Enzyme->Deacylation Initiates Tetrahedral_Intermediate2 Second Tetrahedral Intermediate Deacylation->Tetrahedral_Intermediate2 Forms Product_Release Product Release Tetrahedral_Intermediate2->Product_Release Collapses to Product_Release->Substrate_Binding Regenerates Enzyme

Caption: Proposed workflow for the enzymatic hydrolysis of N-Carbamoylsarcosine.

General Hydrolysis Mechanism

General_Hydrolysis cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed NCS N-Carbamoylsarcosine Intermediate Tetrahedral Intermediate NCS->Intermediate Protonation & Attack NCS->Intermediate Nucleophilic Attack Products Sarcosine + Carbamic Acid Intermediate->Products Collapse H2O_H H2O + H+ OH OH-

Caption: Simplified general mechanisms for acid- and base-catalyzed hydrolysis of N-Carbamoylsarcosine.

Conclusion and Future Directions

The reaction mechanisms of N-Carbamoylsarcosine, particularly its hydrolysis, are of fundamental importance in both biological and chemical contexts. While enzymatic hydrolysis by CSHase has been extensively studied, providing a clear picture of a cysteine-hydrolase-mediated pathway, the non-enzymatic reactions offer fertile ground for further theoretical and experimental investigation.

Future research should focus on:

  • Detailed DFT and ab initio calculations to map the potential energy surfaces of non-enzymatic hydrolysis reactions under various solvent conditions.

  • QM/MM simulations of the entire catalytic cycle of CSHase to provide a more dynamic and complete picture of the enzymatic mechanism, including the role of conformational changes.

  • Experimental studies on the reactivity of N-Carbamoylsarcosine with other biologically relevant nucleophiles to explore potential side reactions and alternative degradation pathways.

By combining advanced computational techniques with targeted experimental work, a more comprehensive understanding of the chemical reactivity of N-Carbamoylsarcosine can be achieved, with implications for drug design, biotechnology, and our understanding of the origins of life.

References

  • N-carbamoyl-D-amino-acid hydrolase - M-CSA Mechanism and Catalytic Site Atlas. [Link]

  • N-carbamoylsarcosine amidase - Grokipedia. [Link]

  • Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. - ResearchGate. [Link]

  • Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum - PMC - PubMed Central. [Link]

  • 4: The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... - ResearchGate. [Link]

  • N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides - PubMed. [Link]

  • N-carbamoyl-L-amino-acid hydrolase - Wikipedia. [Link]

  • N-carbamoylsarcosine amidase - Wikipedia. [Link]

  • N-Carbamoylsarcosine | C4H8N2O3 | CID 439375 - PubChem - NIH. [Link]

  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution - PubMed. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene - MDPI. [Link]

  • N-carbamoylsarcosine (C4H8N2O3) - PubChemLite. [Link]

  • Kinetic studies on the reaction mechanism of sarcosine oxidase - PubMed. [Link]

  • Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. [Link]

  • Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC - PubMed Central. [Link]

  • Computational investigation of the reaction mechanisms of nitroxyl and thiols - PubMed. [Link]

  • Figure S9. Metabolic pathways for degradation of aromatic compounds by... - ResearchGate. [Link]

  • Spectroscopic and Computational Insights into the Mechanism of Cofactor Cobalt-Carbon Bond Homolysis by the Adenosylcobalamin-Dependent Enzyme Ethanolamine Ammonia-Lyase - PubMed. [Link]

Sources

Foundational

The Emergence of a Novel Metabolic Intermediate: A Technical Guide to the Discovery of N-Carbamoylsarcosine in Pseudomonas putida

This technical guide provides an in-depth exploration of the discovery of N-Carbamoylsarcosine as a key metabolic intermediate in Pseudomonas putida. Designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the discovery of N-Carbamoylsarcosine as a key metabolic intermediate in Pseudomonas putida. Designed for researchers, scientists, and drug development professionals, this document elucidates the scientific journey, from the initial observation of a novel metabolic pathway to the characterization of the enzymes involved. It offers a blend of foundational concepts, detailed experimental protocols, and field-proven insights to facilitate a comprehensive understanding of this unique biochemical route.

Introduction: The Metabolic Versatility of Pseudomonas putida and the Puzzle of Creatinine Degradation

Pseudomonas putida, a Gram-negative, rod-shaped bacterium, is renowned for its remarkable metabolic versatility and robust enzymatic machinery.[1] This adaptability allows it to thrive in diverse environments, including soil and water, by utilizing a wide array of organic compounds as sole sources of carbon and nitrogen.[2] For decades, the microbial degradation of creatinine, a metabolic byproduct of creatine phosphate in vertebrates, has been a subject of scientific inquiry. In many microorganisms, the established pathway involves the hydrolysis of creatinine to creatine, which is then further metabolized. However, early investigations into the metabolic capabilities of a specific strain, Pseudomonas putida 77, hinted at a deviation from this canonical route, setting the stage for the discovery of a novel pathway and a previously uncharacterized intermediate.

The Discovery of a New Pathway: Unraveling the Metabolism of Creatinine in Pseudomonas putida 77

In the mid-1980s, researchers investigating creatinine metabolism in Pseudomonas putida 77 made a pivotal observation: the strain could efficiently utilize creatinine as both a carbon and nitrogen source without the detectable presence of creatine or the enzyme responsible for its formation, creatinine amidohydrolase.[3] This finding strongly suggested the operation of an alternative metabolic pathway.

Through meticulous analysis of culture broths and cell extracts, a novel sequence of metabolic events began to emerge. The researchers identified N-methylhydantoin, sarcosine, and glycine as successive metabolites in the degradation of creatinine.[3] This led to the groundbreaking proposal of a new metabolic route, distinct from the well-known creatinine-to-creatine pathway. The key to this novel pathway was the identification of an unstable intermediate that bridged the gap between N-methylhydantoin and sarcosine: N-Carbamoylsarcosine .[3][4]

The proposed pathway, a significant contribution to microbial biochemistry, is initiated by the enzyme creatinine deiminase, which converts creatinine to N-methylhydantoin. Subsequently, N-methylhydantoin is hydrolyzed to N-Carbamoylsarcosine by N-methylhydantoin amidohydrolase.[5][6] The newly discovered N-Carbamoylsarcosine is then acted upon by a novel enzyme, N-carbamoylsarcosine amidohydrolase, yielding sarcosine, carbon dioxide, and ammonia.[7] Finally, sarcosine is converted to glycine, which can then enter central metabolism.[3]

Creatinine Degradation Pathway in P. putida 77 Creatinine Creatinine N_Methylhydantoin N_Methylhydantoin Creatinine->N_Methylhydantoin Creatinine Deiminase N_Carbamoylsarcosine N_Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-Methylhydantoin Amidohydrolase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-Carbamoylsarcosine Amidohydrolase Glycine Glycine Sarcosine->Glycine Sarcosine Oxidase/Dehydrogenase

Caption: Proposed novel metabolic pathway for creatinine degradation in Pseudomonas putida 77.

Core Component: Characterization of N-Carbamoylsarcosine Amidohydrolase

The lynchpin of this newly discovered pathway was the enzyme responsible for the degradation of N-Carbamoylsarcosine. A seminal study in 1986 detailed the purification and characterization of this novel enzyme, named N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77.[7]

Purification and Physicochemical Properties

The enzyme was purified to homogeneity through a multi-step process involving ammonium sulfate fractionation and DEAE-cellulose chromatography.[7] Key physicochemical properties of the purified enzyme are summarized in the table below.

PropertyValueReference
Purification Fold 27-fold[7]
Overall Recovery 63%[7]
Native Molecular Mass 102,000 ± 5,000 Da[7]
Subunit Molecular Mass 27,000 Da[7]
Subunit Composition Tetramer[7]
Enzymatic Activity and Substrate Specificity

The purified N-carbamoylsarcosine amidohydrolase was shown to stoichiometrically convert N-Carbamoylsarcosine into ammonia, carbon dioxide, and sarcosine.[7] The enzyme exhibited a Michaelis constant (Km) of 3.2 mM and a maximum velocity (Vm) of 1.75 units/mg of protein for its primary substrate.[7]

Further investigations into substrate specificity revealed that the enzyme could also hydrolyze other N-carbamoyl amino acids, particularly those with a methyl group or a hydrogen atom on the amino-N and a glycine or D-alanine moiety.[7] Notably, the enzyme displayed a preference for N-Carbamoylsarcosine, with significantly lower activity towards other tested substrates. The enzyme was found to be inactive towards L-isomers of N-carbamoyl amino acids.[7] The activity of the enzyme was strongly inhibited by cupric, mercuric, and silver ions, as well as some thiol reagents.[7]

Genetic Context of Creatinine and Sarcosine Metabolism in Pseudomonas

While the complete genetic organization of this novel creatinine degradation pathway in P. putida 77 remains to be fully elucidated, studies in other Pseudomonas strains, such as P. putida KT2440 and P. aeruginosa, provide valuable insights into the genetic regulation of related metabolic pathways.

In P. putida KT2440, the utilization of creatine as a sole nitrogen source is transcriptionally regulated by a GATR (Glutamine amidotransferase-1 domain-containing AraC-family transcriptional regulator) named CahR.[8] This regulator controls the expression of the creatinase gene (creA).[8] The metabolism of sarcosine, a downstream product in both the canonical and the novel creatinine degradation pathways, is also tightly regulated. In P. aeruginosa, the sarcosine-catabolic (sox) operon is under the control of the regulator SouR, which is specifically induced by sarcosine.[9] It is plausible that a similar regulatory logic governs the expression of the enzymes involved in the N-Carbamoylsarcosine pathway in P. putida 77, with the presence of creatinine or its metabolites likely inducing the expression of the necessary degradative enzymes.

Experimental_Workflow cluster_cultivation Bacterial Cultivation cluster_extraction Metabolite Extraction cluster_analysis Analytical Methods Cultivation Cultivate P. putida 77 in creatinine-rich medium Harvesting Harvest cells by centrifugation Cultivation->Harvesting Quenching Quench metabolism (e.g., cold methanol) Harvesting->Quenching Lysis Cell lysis (e.g., bead beating, sonication) Quenching->Lysis Extraction Extract metabolites (e.g., chloroform/methanol/water) Lysis->Extraction HPLC HPLC Separation (Reversed-Phase or HILIC) Extraction->HPLC MS Mass Spectrometry (Detection and Identification) HPLC->MS Data_Analysis Data Analysis and Metabolite Identification MS->Data_Analysis

Caption: A generalized experimental workflow for the identification of metabolic intermediates.

Experimental Protocols: A Guide to Replicating and Expanding Upon the Discovery

This section provides detailed, step-by-step methodologies for the key experiments involved in the study of N-Carbamoylsarcosine and its metabolic pathway in Pseudomonas putida. These protocols are designed to be self-validating, with built-in controls and checkpoints to ensure data integrity.

Protocol 1: Cultivation of Pseudomonas putida for Metabolomic Analysis

Objective: To grow P. putida under conditions that induce the expression of the creatinine degradation pathway for subsequent metabolite analysis.

Materials:

  • Pseudomonas putida 77 (or other relevant strain)

  • Minimal salts medium (e.g., M9 medium)

  • Creatinine (as the sole nitrogen and/or carbon source)

  • Sterile flasks and culture tubes

  • Incubator shaker

Procedure:

  • Prepare a sterile minimal salts medium.

  • Supplement the medium with creatinine at a final concentration of 0.1-0.5% (w/v). Ensure no other primary nitrogen or carbon sources are present if inducing the pathway is the primary goal.

  • Inoculate the medium with a fresh overnight culture of P. putida.

  • Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Harvest the cells during the mid-to-late exponential growth phase for optimal metabolic activity.

Protocol 2: Extraction of Intracellular Metabolites

Objective: To efficiently extract intracellular metabolites from P. putida while minimizing metabolic changes during the process.

Materials:

  • Bacterial culture from Protocol 1

  • Cold methanol (-40°C to -80°C)

  • Chloroform

  • Ultrapure water

  • Centrifuge and centrifuge tubes

  • Bead beater or sonicator

  • Lyophilizer or vacuum concentrator

Procedure:

  • Quenching: Rapidly quench the metabolic activity by adding a portion of the bacterial culture to 2-5 volumes of pre-chilled (-40°C) methanol. This step is critical to prevent further enzymatic reactions.

  • Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent, such as a chloroform:methanol:water (1:3:1 v/v/v) mixture.

  • Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through mechanical methods like bead beating with sterile glass beads or sonication on ice.

  • Phase Separation: Centrifuge the cell lysate to separate the phases. The upper aqueous phase will contain the polar metabolites, including N-Carbamoylsarcosine and other amino acid derivatives.

  • Collection and Drying: Carefully collect the aqueous phase and dry it using a lyophilizer or a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: HPLC-MS/MS Analysis for the Identification and Quantification of N-Carbamoylsarcosine

Objective: To separate, identify, and quantify N-Carbamoylsarcosine and related metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Materials:

  • Dried metabolite extract from Protocol 2

  • HPLC system with a reversed-phase or HILIC column

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • High-purity solvents (e.g., water, acetonitrile, formic acid)

  • N-Carbamoylsarcosine standard (if available)

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extract in a suitable solvent, typically the initial mobile phase of the HPLC gradient.

  • Chromatographic Separation:

    • Reversed-Phase HPLC: Utilize a C18 column with a mobile phase gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar compounds like N-Carbamoylsarcosine, a HILIC column may provide better retention and separation. The mobile phase would typically consist of a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer.

  • Mass Spectrometry Analysis:

    • Ionization: Employ electrospray ionization (ESI) in positive or negative ion mode.

    • Full Scan MS: Acquire full scan mass spectra to detect all ions within a specified mass range. The theoretical m/z of N-Carbamoylsarcosine should be included in this range.

    • Tandem MS (MS/MS): Perform fragmentation of the parent ion corresponding to N-Carbamoylsarcosine to obtain a characteristic fragmentation pattern. This provides a higher degree of confidence in its identification. Comparison of the fragmentation pattern with that of a standard (if available) or with in-silico fragmentation tools is recommended.

  • Data Analysis:

    • Process the raw data using appropriate software to identify peaks corresponding to N-Carbamoylsarcosine and other metabolites of interest based on their accurate mass and retention time.

    • Quantify the metabolites by integrating the peak areas and comparing them to a standard curve if absolute quantification is required.

Significance and Future Directions

The discovery of N-Carbamoylsarcosine and its associated metabolic pathway in Pseudomonas putida 77 was a significant advancement in our understanding of microbial nitrogen metabolism. It highlighted the diverse strategies employed by bacteria to utilize nitrogen-rich compounds from their environment. This knowledge has potential applications in various fields:

  • Bioremediation: Understanding these pathways could be leveraged for the bioremediation of nitrogenous waste.

  • Enzyme Technology: The novel enzymes discovered, such as N-carbamoylsarcosine amidohydrolase, may have applications in industrial biocatalysis and diagnostics.

  • Drug Discovery: The unique enzymes in this pathway could be potential targets for the development of novel antimicrobial agents.

Future research should focus on the complete genetic characterization of the creatinine degradation operon in P. putida 77, including its regulatory elements. A deeper understanding of the prevalence of this pathway in other microorganisms and the environmental conditions that favor its activity will further enhance its potential for biotechnological applications.

References

  • Yamada, H., Shimizu, S., Kim, J. M., Shinmen, Y., & Sakai, T. (1985). A novel metabolic pathway for creatinine degradation in Pseudomonas putida 77. FEMS Microbiology Letters, 37(2), 257-260. [URL not available]
  • Yamada, H., Shimizu, S., Kim, J. M., Shinmen, Y., & Sakai, T. (1986). A novel metabolic pathway for creatinine degradation in Pseudomonas putida 77. FEMS Microbiology Letters, 37(2), 257-260. [Link]

  • Hinkel, L. A., Pearson, A. N., & Schertzer, J. W. (2022). Creatine utilization as a sole nitrogen source in Pseudomonas putida KT2440 is transcriptionally regulated by CahR. Microbiology, 168(3), 001145. [Link]

  • Hinkel, L. A., Pearson, A. N., & Schertzer, J. W. (2022). Creatine utilization as a sole nitrogen source in Pseudomonas putida KT2440 is transcriptionally regulated by CahR. Microbiology Society, 168(3). [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11832–11839. [Link]

  • Grokipedia. (2026, January 7). N-carbamoylsarcosine amidase. Grokipedia. [Link]

  • Hoeffken, H. W., Knof, S. H., Bartlett, P. A., Huber, R., Moellering, H., & Schumacher, G. (1988). Crystal structure of creatininase from Pseudomonas putida: a novel fold and a case of convergent evolution. Journal of molecular biology, 204(2), 417–433. [Link]

  • Afshari, E., Amini-Bayat, Z., & Hosseinkhani, S. (2017). Cloning, Expression and Purification of Pseudomonas putida ATCC12633 Creatinase. Avicenna journal of medical biotechnology, 9(4), 169–175. [Link]

  • Kvitko, B. H., Nie, H., Hogan, D. A., & Schurr, M. J. (2015). Sarcosine Catabolism in Pseudomonas aeruginosa Is Transcriptionally Regulated by SouR. Journal of bacteriology, 197(21), 3481–3490. [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1987). Amidohydrolysis of N-methylhydantoin coupled with ATP hydrolysis. Biochemical and biophysical research communications, 142(3), 1006–1012. [Link]

  • Hinkel, L. A., Pearson, A. N., & Schertzer, J. W. (2021). Creatine utilization as a sole nitrogen source in Pseudomonas putida KT2440 is transcriptionally regulated by CahR. bioRxiv. [Link]

  • Schmidt, M., Pearson, A. N., Incha, M. R., Thompson, M. G., Baidoo, E. E. K., Kakumanu, R., Mukhopadhyay, A., Shih, P. M., Deutschbauer, A. M., Blank, L. M., & Keasling, J. D. (2022). Nitrogen Metabolism in Pseudomonas putida: Functional Analysis Using Random Barcode Transposon Sequencing. Applied and environmental microbiology, 88(7), e0243021. [Link]

  • Schumann, J., Böhm, G., Schumacher, G., Rudolph, R., & Jaenicke, R. (1993). Stabilization of creatinase from Pseudomonas putida by random mutagenesis. Protein science : a publication of the Protein Society, 2(10), 1612–1620. [Link]

  • Wikipedia. (n.d.). N-methylhydantoinase (ATP-hydrolysing). In Wikipedia. [Link]

  • Wu, X., Monchy, S., Taghavi, S., Zhu, W., Ramos, J., & van der Lelie, D. (2011). Comparative genomics and functional analysis of niche-specific adaptation in Pseudomonas putida. FEMS microbiology reviews, 35(2), 299–323. [Link]

Sources

Exploratory

The Crossroads of Nitrogen Metabolism: A Technical Guide to the Function of N-Carbamoylsarcosine in Proline Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract Proline metabolism is a critical nexus in cellular bioenergetics, redox homeostasis, and macromolecular synthesis. While the core pathways of proli...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline metabolism is a critical nexus in cellular bioenergetics, redox homeostasis, and macromolecular synthesis. While the core pathways of proline biosynthesis from glutamate and ornithine, and its subsequent catabolism, are well-established, the roles of peripheral metabolites are often less defined. This technical guide provides an in-depth exploration of N-Carbamoylsarcosine, a metabolite situated at the intersection of creatinine degradation and amino acid metabolism. We will dissect its enzymatic processing and elucidate its indirect, yet significant, functional relationship with the central proline metabolic pathways. This document will serve as a comprehensive resource, offering mechanistic insights and practical methodologies for researchers investigating nitrogen metabolism and its implications in health and disease.

Introduction: The Centrality of Proline Metabolism

Proline, a non-essential amino acid, plays a multifaceted role in cellular physiology far exceeding its function as a protein building block.[1] Its metabolism is intricately linked to the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway, and cellular redox balance through the interconversion of proline and Δ¹-pyrroline-5-carboxylate (P5C).[1] Dysregulation of proline metabolism has been implicated in a range of pathologies, including cancer and metabolic disorders.[2][3]

The canonical pathways of proline metabolism are bidirectional and tightly regulated:[2]

  • Biosynthesis: Proline is synthesized from glutamate via the sequential action of pyrroline-5-carboxylate synthetase (P5CS) and pyrroline-5-carboxylate reductase (P5CR).[2][4] An alternative pathway exists from ornithine, a metabolite of the urea cycle.[1][4]

  • Catabolism: Proline is degraded back to glutamate in the mitochondria through the actions of proline dehydrogenase (PRODH) and P5C dehydrogenase (P5CDH).[3]

Understanding the molecules that feed into and branch off from this central axis is crucial for a complete picture of cellular nitrogen and energy homeostasis. One such molecule is N-Carbamoylsarcosine.

N-Carbamoylsarcosine: An Intermediate in Creatinine Degradation

N-Carbamoylsarcosine is primarily recognized as a key intermediate in the microbial degradation pathway of creatinine.[5] Creatinine, a waste product of creatine phosphate metabolism in vertebrates, can be utilized by certain bacteria as a carbon and nitrogen source.[5]

The established pathway is as follows:

  • Creatinine is first hydrolyzed to creatine .

  • Creatine is then converted to N-methylhydantoin .

  • N-methylhydantoin is subsequently hydrolyzed to N-Carbamoylsarcosine .

It is at this stage that N-Carbamoylsarcosine enters the metabolic network, where its fate is determined by the enzyme N-Carbamoylsarcosine amidase.

Visualizing the Creatinine Degradation Pathway

Creatinine Degradation Pathway Creatinine Creatinine Creatine Creatine Creatinine->Creatine Creatininase N_methylhydantoin N-Methylhydantoin Creatine->N_methylhydantoin Creatinase N_Carbamoylsarcosine N-Carbamoylsarcosine N_methylhydantoin->N_Carbamoylsarcosine N-Methylhydantoinase NCS_Proline_Connection cluster_creatinine Creatinine Degradation cluster_sarcosine_glycine Sarcosine/Glycine Metabolism cluster_proline Proline Metabolism NCS N-Carbamoylsarcosine Sarcosine Sarcosine NCS->Sarcosine N-Carbamoylsarcosine Amidase Glycine Glycine Sarcosine->Glycine Sarcosine Dehydrogenase Serine Serine Glycine->Serine SHMT Proline Proline Proline->Serine regulates Glutamate Glutamate Proline->Glutamate PRODH/P5CDH P5CS/P5CR Glucose Glucose Glucose->Serine Isotope Tracing Workflow Start Culture cells with ¹³C/¹⁵N-N-Carbamoylsarcosine Harvest Harvest cells at multiple time points Start->Harvest Extract Metabolite Extraction Harvest->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Interpret Determine Isotope Enrichment Analyze->Interpret

Caption: Workflow for stable isotope tracing experiments.

Conclusion and Future Directions

N-Carbamoylsarcosine, while not a direct participant in the core proline biosynthesis or catabolic pathways, serves as a valuable metabolic precursor to sarcosine. The subsequent metabolism of sarcosine to glycine integrates this pathway with one-carbon metabolism and the serine biosynthesis pathway, which are metabolically coupled to proline metabolism. This indirect relationship underscores the interconnectedness of cellular metabolic networks.

Future research should focus on:

  • Quantifying the contribution of the N-Carbamoylsarcosine pathway to the cellular glycine and serine pools in various physiological and pathological states.

  • Investigating the regulatory mechanisms that govern the expression and activity of N-Carbamoylsarcosine amidase in different organisms and tissues.

  • Exploring the potential of targeting this pathway for therapeutic intervention in diseases characterized by dysregulated amino acid metabolism.

By understanding the nuances of these interconnected pathways, we can develop a more holistic view of cellular metabolism and identify novel targets for drug development.

References

  • PubChem. (n.d.). Arginine and proline metabolism. National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (2023, May 22). Arginine and proline metabolism. Retrieved January 7, 2026, from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Arginine and proline metabolism - Reference pathway. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). A simplified overview of arginine and proline metabolism and its interacting pathways. Retrieved January 7, 2026, from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG COMPOUND: C01043. Retrieved January 7, 2026, from [Link]

  • Herrmann, K., et al. (2017). Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer. Journal of Nuclear Medicine, 58(3), 429-435. [Link]

  • Grokipedia. (2026, January 7). N-carbamoylsarcosine amidase. Retrieved January 7, 2026, from [Link]

  • Kanehisa Laboratories. (n.d.). KEGG PATHWAY: hsa00330. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (n.d.). Glycine and proline biosynthesis. Retrieved January 7, 2026, from [Link]

  • Li, P., et al. (2025). Potential Benefits of Glycine, Proline and Hydroxyproline on Growth and Flesh Quality of Mirror Carp (Cyprinus carpio var. specularis). Metabolites, 15(9), 1189. [Link]

  • Wikipedia. (2023, October 29). N-carbamoylsarcosine amidase. Retrieved January 7, 2026, from [Link]

  • Kim, J. M., et al. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11712–11717. [Link]

  • Ma, A., et al. (2022). From Proteome to miRNome: A Review of Multi-Omics Ocular Allergy Research Using Human Tears. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Applegarth, D. A., & Toone, J. R. (2011). Disorders of Glycine, Serine, and Proline Metabolism. In Rudolph's Pediatrics, 22e. McGraw-Hill. [Link]

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910–914. [Link]

  • Stastna, M., et al. (2016). Relation of exposure to amino acids involved in sarcosine metabolic pathway on behavior of non-tumor and malignant prostatic cell lines. The Prostate, 76(2), 168–178. [Link]

  • Ogawa, J., et al. (1995). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Bioscience, biotechnology, and biochemistry, 59(10), 1980–1983. [Link]

  • Phang, J. M., et al. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in oncology, 9, 443. [Link]

  • Yam, M., et al. (2019). Proline mediates metabolic communication between retinal pigment epithelial cells and the retina. The Journal of biological chemistry, 294(19), 7714–7728. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG COMPOUND: C00148. Retrieved January 7, 2026, from [Link]

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. [Link]

  • Zhang, Y., et al. (2023). Integrative analysis of transcriptomic and metabolomic profiles reveals enhanced arginine metabolism in androgen-independent prostate cancer cells. Cancer Cell International, 23(1), 263. [Link]

Sources

Foundational

The Sarcosine and N-Carbamoylsarcosine Axis: A Technical Exploration of a Nuanced Biochemical Relationship

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism and its implications in health and disease. We will dissect the core...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of amino acid metabolism and its implications in health and disease. We will dissect the core biochemical and analytical relationship between sarcosine (N-methylglycine) and its carbamoylated derivative, N-Carbamoylsarcosine. This document moves beyond a superficial overview to provide a detailed examination of their metabolic interplay, the enzymatic machinery governing their conversion, and the analytical strategies essential for their accurate quantification.

Foundational Biochemistry: Introducing Sarcosine and N-Carbamoylsarcosine

Sarcosine, a non-proteinogenic amino acid, is an N-methylated derivative of glycine.[1] It serves as an intermediate in the metabolism of choline and methionine.[2] In recent years, sarcosine has garnered significant attention as a potential oncometabolite, particularly in the context of prostate cancer progression, although its role remains a subject of ongoing investigation.[3][4][5][6]

N-Carbamoylsarcosine is the N-carbamoyl derivative of sarcosine.[7] Its primary described biological role is as an intermediate in the microbial degradation of creatinine, a waste product of muscle metabolism.[3][8]

Compound Chemical Formula Molar Mass Key Biological Role
SarcosineC₃H₇NO₂89.09 g/mol Intermediate in one-carbon metabolism; potential oncometabolite.
N-CarbamoylsarcosineC₄H₈N₂O₃132.12 g/mol Intermediate in microbial creatinine degradation.[8]

The Metabolic Interplay: A Predominantly Unidirectional Pathway

The biochemical relationship between sarcosine and N-Carbamoylsarcosine is centered on a specific enzymatic conversion that is primarily unidirectional in known metabolic pathways.

Enzymatic Hydrolysis of N-Carbamoylsarcosine to Sarcosine

The conversion of N-Carbamoylsarcosine to sarcosine is a hydrolytic reaction catalyzed by the enzyme N-carbamoylsarcosine amidase (EC 3.5.1.59), also known as N-carbamoylsarcosine amidohydrolase.[3][9] This enzyme belongs to the hydrolase family and acts on carbon-nitrogen bonds other than peptide bonds.

The reaction proceeds as follows:

N-Carbamoylsarcosine + H₂O ⇌ Sarcosine + CO₂ + NH₃ [4]

This enzymatic step is a critical component of the creatinine degradation pathway in various microorganisms, including Pseudomonas and Arthrobacter species.[3][10] In this pathway, creatinine is first hydrolyzed to N-methylhydantoin, which is then converted to N-Carbamoylsarcosine. Subsequently, N-carbamoylsarcosine amidase hydrolyzes N-Carbamoylsarcosine to yield sarcosine, which can be further metabolized.[3][8]

While enzymatic databases may depict this reaction as reversible, the established physiological context in microbial systems is the catabolism of N-Carbamoylsarcosine.

The Apparent Lack of Direct Enzymatic Synthesis of N-Carbamoylsarcosine from Sarcosine in Mammals

Extensive investigation of mammalian metabolic pathways reveals no established direct enzymatic conversion of sarcosine to N-Carbamoylsarcosine. The biosynthesis of N-Carbamoylsarcosine appears to be confined to the aforementioned microbial creatinine degradation pathway. In mammalian systems, sarcosine metabolism is primarily governed by two key enzymes:

  • Glycine N-methyltransferase (GNMT): Catalyzes the synthesis of sarcosine from glycine.[2]

  • Sarcosine dehydrogenase (SARDH): Catalyzes the demethylation of sarcosine back to glycine.[2]

The following diagram illustrates the known metabolic pathways involving sarcosine and N-Carbamoylsarcosine.

Sarcosine_Metabolism cluster_creatinine Microbial Creatinine Degradation cluster_sarcosine Mammalian Sarcosine Metabolism Creatinine Creatinine N_Methylhydantoin N_Methylhydantoin Creatinine->N_Methylhydantoin Creatininase N_Carbamoylsarcosine N_Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-methylhydantoin amidohydrolase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-carbamoylsarcosine amidase Glycine Glycine Sarcosine->Glycine SARDH Glycine->Sarcosine GNMT

Caption: Metabolic pathways of sarcosine and N-Carbamoylsarcosine.

Chemical Synthesis of N-Carbamoylsarcosine from Sarcosine

While a direct enzymatic synthesis of N-Carbamoylsarcosine from sarcosine is not established in mammals, their chemical relationship can be exploited for synthetic purposes. N-Carbamoylsarcosine can be synthesized from sarcosine through the reaction with an isocyanate equivalent. This approach is based on the general principle of urea formation from amines and isocyanates.

Proposed Synthetic Protocol

This protocol describes a general method for the synthesis of N-Carbamoylsarcosine from sarcosine.

Materials:

  • Sarcosine

  • Potassium cyanate (or a suitable isocyanate source)

  • Hydrochloric acid

  • Water

  • Organic solvent (e.g., ethanol)

Procedure:

  • Dissolution of Sarcosine: Dissolve sarcosine in an aqueous solution.

  • Addition of Isocyanate Source: Slowly add a solution of potassium cyanate to the sarcosine solution while stirring. The reaction mixture should be maintained at a controlled temperature.

  • Acidification: After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-Carbamoylsarcosine.

  • Isolation and Purification: The precipitate can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to obtain pure N-Carbamoylsarcosine.

Reaction Scheme:

CH₃NHCH₂COOH + KOCN + HCl → CH₃N(CONH₂)CH₂COOH + KCl

Analytical Methodologies for Quantification

The accurate quantification of sarcosine and N-Carbamoylsarcosine in biological matrices is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Challenges in Sarcosine Quantification

A significant challenge in sarcosine analysis is its separation from isomeric compounds, particularly α-alanine and β-alanine, which can have the same mass and produce similar fragment ions in the mass spectrometer. Therefore, chromatographic separation is critical for accurate quantification.

Comparative Performance of Analytical Methods
MethodLinearity (R²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
LC-MS/MS with Derivatization> 0.991 ng/mL--< 6.07%
LC-MS/MS for Multiple Metabolites-0.05 to 4 nmol/L3 to 20 nmol/L--
GC-MS/MS> 0.990.01 - 0.03 µg/mL~0.01 µg/mL88-110%< 10%
Detailed Protocol: LC-MS/MS Quantification of Sarcosine in Urine

This protocol provides a generalized workflow for the quantification of sarcosine in urine samples using LC-MS/MS.

1. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples to pellet any precipitate.

  • Dilute the supernatant with an appropriate volume of an internal standard solution (e.g., sarcosine-d3).

  • Further dilute with a suitable mobile phase compatible solvent.

2. Chromatographic Separation:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column capable of separating sarcosine from its isomers.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution program should be optimized to achieve baseline separation of sarcosine from alanine isomers.

3. Mass Spectrometric Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Sarcosine: Precursor ion (m/z) → Product ion (m/z) (e.g., 90.1 → 44.1)

    • Internal Standard (Sarcosine-d3): Precursor ion (m/z) → Product ion (m/z) (e.g., 93.1 → 47.1)

4. Data Analysis:

  • Quantify sarcosine concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sarcosine.

The following diagram outlines the experimental workflow for the LC-MS/MS analysis of sarcosine.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine_Sample Centrifuge Centrifuge Urine_Sample->Centrifuge Thaw Dilute_IS Dilute with Internal Standard Centrifuge->Dilute_IS Supernatant Dilute_Solvent Dilute with Solvent Dilute_IS->Dilute_Solvent Spike LC_Separation Chromatographic Separation (HILIC) Dilute_Solvent->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification vs. Calibration Curve MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Experimental workflow for LC-MS/MS analysis of sarcosine.

Conclusion

The relationship between sarcosine and N-Carbamoylsarcosine is a fascinating example of metabolic specificity. While chemically related, their primary biological roles and enzymatic pathways are distinct. The conversion of N-Carbamoylsarcosine to sarcosine is a well-defined step in microbial metabolism, whereas the reverse enzymatic reaction in mammals is not established. A thorough understanding of their individual metabolic pathways, coupled with robust and specific analytical methodologies, is paramount for accurately elucidating their roles in both normal physiology and disease states. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently navigate the complexities of the sarcosine and N-Carbamoylsarcosine axis.

References

  • The role of sarcosine metabolism in prostate cancer progression. - Semantic Scholar. (n.d.).
  • Khan, A. P., et al. (2013). The Role of Sarcosine Metabolism in Prostate Cancer Progression. PLoS ONE, 8(5), e63805. Retrieved January 10, 2026, from [Link]

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910–914. Retrieved January 10, 2026, from [Link]

  • Heger, Z., et al. (2016). Sarcosine Up-Regulates Expression of Genes Involved in Cell Cycle Progression of Metastatic Models of Prostate Cancer. PLoS ONE, 11(11), e0165830. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine. (n.d.). In Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • N-Carbamoylsarcosine. (n.d.). In PubChem. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Romão, M. J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1111–1130. Retrieved January 10, 2026, from [Link]

  • Yin, Y., et al. (2010). Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry. Analytical Chemistry, 82(21), 8825–8831. Retrieved January 10, 2026, from [Link]

  • Sreekumar, A., et al. (2009). Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression. Nature, 457(7231), 910-914. Retrieved January 10, 2026, from [Link]

  • Chen, C. L., et al. (2017). Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. Journal of Chromatography B, 1061-1062, 34-41. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase. (n.d.). Grokipedia.
  • Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). (2009, April 6). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • Wu, C. C., et al. (2011). A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosine from α- and β-Alanine. Journal of Chromatographic Science, 49(7), 548–554. Retrieved January 10, 2026, from [Link]

  • Sarcosine. (n.d.). In Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. (1992, August 20). PubMed. Retrieved January 10, 2026, from [Link]

  • Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. (1986, September 5). PubMed. Retrieved January 10, 2026, from [Link]

  • Cernei, N., et al. (2013). Sarcosine as a Potential Prostate Cancer Biomarker—A Review. International Journal of Molecular Sciences, 14(7), 13893–13908. Retrieved January 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust GC-MS Method for the Quantitative Analysis of N-Carbamoylsarcosine via Trimethylsilyl Derivatization

Abstract N-Carbamoylsarcosine is a key intermediate in metabolic pathways, including the degradation of creatinine, and is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Carbamoylsarcosine is a key intermediate in metabolic pathways, including the degradation of creatinine, and is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD).[1][2] Accurate quantification of this small, polar molecule in biological matrices is crucial for clinical diagnostics and pathophysiological studies. Due to its low volatility and thermal lability, direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible. This application note presents a detailed, validated protocol for the derivatization of N-Carbamoylsarcosine using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, enabling robust and sensitive quantification by GC-MS. We provide a step-by-step methodology, explain the chemical principles, and offer guidance on data interpretation and troubleshooting.

Introduction: The Analytical Challenge

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine (N-methylglycine).[3] Its accumulation in the body is linked to the dysregulation of nitrogen metabolism and is a subject of interest in nephrology and metabolic disease research.[4] The molecular structure of N-Carbamoylsarcosine contains a carboxylic acid and a carbamoyl group, both of which possess active hydrogen atoms. These functional groups impart high polarity and the capacity for hydrogen bonding, rendering the molecule non-volatile and prone to thermal degradation at temperatures typical for GC analysis.[5]

To overcome these challenges, chemical derivatization is essential. This process replaces the active hydrogens with nonpolar, thermally stable groups, thereby increasing the analyte's volatility and improving its chromatographic behavior.[6] Silylation is the most versatile and widely employed derivatization technique in GC, involving the introduction of a trimethylsilyl (TMS) group.[7][8] This guide focuses on a robust silylation method using BSTFA, a powerful TMS donor, to facilitate reliable GC-MS analysis.[7][9]

Principle of Silylation with BSTFA/TMCS

Silylation is the reaction of replacing a reactive hydrogen atom from a functional group (-COOH, -OH, -NH, -SH) with a trimethylsilyl group, -Si(CH₃)₃.[10]

The Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent. Its reaction with N-Carbamoylsarcosine proceeds as follows:

  • The active hydrogens on the carboxylic acid and carbamoyl nitrogen atoms are replaced by TMS groups.

  • This transformation neutralizes the polar nature of these groups, eliminates hydrogen bonding, and significantly increases the volatility of the analyte.

  • The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are themselves volatile and inert, eluting early in the chromatogram without interfering with the analyte of interest.[7]

The Catalyst: While BSTFA is a powerful silylating agent, the addition of 1% Trimethylchlorosilane (TMCS) as a catalyst enhances the reaction kinetics and ensures the complete derivatization of less reactive sites, such as the amide hydrogen in the carbamoyl group.[7] TMCS acts as an acid catalyst, activating the silylation process for sterically hindered or less acidic functional groups.

The expected reaction yields the di-trimethylsilyl derivative of N-Carbamoylsarcosine, a stable and volatile compound perfectly suited for GC-MS analysis.

Experimental Workflow and Protocol

The overall experimental process is designed to ensure complete sample dryness, efficient derivatization, and reproducible analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Dry Lyophilization (Freeze-Drying) to Complete Dryness Sample->Dry Critical Step: Remove all water Reagent Add BSTFA + 1% TMCS in Acetonitrile Dry->Reagent Incubate Seal Vial & Incubate (e.g., 70°C for 60 min) Reagent->Incubate Cool Cool to Room Temperature Incubate->Cool GCMS GC-MS Injection & Analysis Cool->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Experimental workflow for N-Carbamoylsarcosine derivatization.

Materials and Reagents
  • N-Carbamoylsarcosine standard (Sigma-Aldrich or equivalent)

  • BSTFA + 1% TMCS (e.g., SILYL-991, Macherey-Nagel or equivalent)

  • Anhydrous Acetonitrile (GC grade)

  • Anhydrous Pyridine (GC grade, optional solvent)

  • Internal Standard (IS): A stable isotope-labeled N-Carbamoylsarcosine is ideal. Alternatively, a structurally similar compound not present in the sample (e.g., isotopic amino acid like L-Alanine-¹³C₃,¹⁵N) can be used.

  • GC Vials (2 mL, amber) with PTFE-lined caps

  • Heating block or GC oven for incubation

  • Lyophilizer (Freeze-dryer) or vacuum concentrator

  • Nitrogen gas line for evaporation

Detailed Derivatization Protocol

Step 1: Sample Preparation and Drying (Critical) The presence of moisture will preferentially react with the silylating reagent, drastically reducing derivatization yield and leading to inconsistent results.[11]

  • Aliquot a precise volume of the biological sample (e.g., 100 µL of plasma or urine) into a GC vial. If using an internal standard, spike it into the sample at this stage.

  • Freeze the sample completely (e.g., at -80°C).

  • Dry the sample to a solid residue using a lyophilizer or a vacuum concentrator. This is the most critical step for reproducibility.

Step 2: Reconstitution and Derivatization

  • To the dried residue in the GC vial, add 100 µL of anhydrous acetonitrile. Briefly vortex to redissolve the analytes.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

  • Vortex for 30 seconds to ensure thorough mixing.

Step 3: Incubation

  • Place the sealed vial in a heating block or oven set to 70°C .

  • Incubate for 60 minutes to allow the derivatization reaction to proceed to completion.

Step 4: Cooling and Analysis

  • After incubation, remove the vial and allow it to cool completely to room temperature.

  • The sample is now ready for injection into the GC-MS system. Do not delay analysis, although TMS derivatives are generally stable for several hours if kept well-sealed and cool.

GC-MS Instrumentation and Parameters

A standard GC-MS system equipped with a capillary column is suitable. The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

Parameter Recommended Setting Rationale / Expertise & Experience
GC System Agilent 7890B or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B or equivalentSensitive single quadrupole mass spectrometer suitable for this analysis.
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-methylpolysiloxane column offers excellent resolving power and inertness for a wide range of derivatized metabolites.[5]
Injector Split/Splitless
ModeSplitlessMaximizes sensitivity, which is crucial for endogenous analytes often present at low concentrations.
Temperature270°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow mode
Flow Rate1.2 mL/minProvides optimal balance between separation efficiency and analysis time.
Oven Program
Initial Temp70°C, hold for 2 minAllows for solvent focusing and ensures sharp initial peaks.
Ramp15°C/min to 280°CA moderate ramp rate effectively separates analytes across a range of volatilities.
Final HoldHold at 280°C for 5 minEnsures that all components are eluted from the column before the next run.
MS Parameters
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[12]
Ionization Energy70 eVThe industry standard for EI, providing consistent and extensive fragmentation.
Source Temp230°CStandard operating temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp150°CStandard operating temperature for mass filtering.
Acquisition ModeFull Scan (m/z 50-500) & SIMFull Scan for initial identification and confirmation. Selected Ion Monitoring (SIM) for high-sensitivity quantification.[13]

Expected Results and Data Interpretation

The derivatization process adds two TMS groups to the N-Carbamoylsarcosine molecule (MW = 132.12 g/mol ).[3] Each TMS group (-Si(CH₃)₃) replaces a proton and adds 72.06 Da. The resulting di-TMS-N-Carbamoylsarcosine has a molecular weight of 276.14 g/mol .

Mass Spectral Fragmentation

Electron ionization at 70 eV will cause predictable fragmentation of the derivatized molecule. The mass spectrum is expected to show a molecular ion (M⁺) at m/z 276, though it may be of low abundance. Key diagnostic fragment ions are used for identification and quantification.

Fragmentation_Pathway cluster_base Characteristic Ions MolIon Di-TMS-N-Carbamoylsarcosine [M]⁺˙ m/z = 276 Frag1 [M-15]⁺ m/z = 261 MolIon->Frag1 - •CH₃ Frag2 [M-117]⁺ m/z = 159 MolIon->Frag2 - •COOTMS Frag3 [Si(CH₃)₃]⁺ m/z = 73 Frag4 [COOTMS]⁺ m/z = 117

Caption: Predicted EI fragmentation of di-TMS-N-Carbamoylsarcosine.

Key Ions for SIM Mode Quantification: For high-sensitivity quantification, monitor the following ions:

  • Quantifier Ion: m/z 261 ([M-15]⁺). This is typically a strong and specific high-mass ion.

  • Qualifier Ions: m/z 159 and m/z 73. These ions confirm the identity of the compound by ensuring their relative ratios to the quantifier ion remain constant across standards and samples. The ion at m/z 73 is characteristic of all TMS-derivatized compounds and will be a very strong signal.

Method Validation Considerations

For the quantification of an endogenous compound like N-Carbamoylsarcosine, method validation requires special consideration due to the absence of a true blank matrix.[14][15]

  • Calibration: Use a surrogate matrix (e.g., dialyzed plasma) or the standard addition method for calibration.[15]

  • Linearity: Establish a linear range that covers the expected physiological and pathological concentrations.

  • Accuracy & Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.[16]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[16]

  • Selectivity: Ensure no interfering peaks from the matrix are observed at the retention time of the analyte.[13]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak 1. Incomplete sample drying; moisture consumed the reagent. 2. Incomplete derivatization (time/temp too low). 3. Analyte degradation in the injector.1. Ensure sample is completely dry using a lyophilizer. 2. Increase incubation time or temperature (e.g., 80°C for 75 min). 3. Check injector temperature; ensure it's not excessively high.
Tailing peak shape 1. Active sites in the GC system (liner, column). 2. Incomplete derivatization leaving polar sites.1. Use a fresh, deactivated injector liner. Condition the column. 2. Re-optimize the derivatization protocol; confirm the potency of the BSTFA reagent.
Multiple peaks for the analyte 1. Formation of mono-TMS and di-TMS derivatives. 2. Presence of tautomers (less likely for this molecule).1. Ensure sufficient reagent excess and catalytic action (TMCS) to drive the reaction to the di-TMS product. Increase reaction time/temp.
Poor reproducibility 1. Inconsistent sample drying. 2. Ingress of moisture during reagent handling or reaction. 3. Inaccurate pipetting of sample, IS, or reagents.1. Standardize the drying procedure meticulously. 2. Use anhydrous solvents and cap vials immediately. 3. Calibrate pipettes and use proper technique.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the derivatization and subsequent GC-MS analysis of N-Carbamoylsarcosine. By converting the polar analyte into its volatile di-trimethylsilyl derivative, this method enables sensitive and accurate quantification in complex biological matrices. The use of BSTFA with a TMCS catalyst ensures efficient and complete derivatization. This methodology is well-suited for researchers in clinical chemistry, drug development, and academic research investigating the role of uremic toxins and metabolic dysregulation in disease.

References

  • MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Derivatization reagents for GC.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 439375, N-Carbamoylsarcosine. [Link]

  • Mawhinney, T. P., et al. (2011). GC-MS of amino acids as their trimethylsilyl/t-butyldimethylsilyl Derivatives: In model solutions III. ResearchGate. [Link]

  • FooDB. (2015). Showing Compound N-Carbamoylsarcosine (FDB028903). [Link]

  • Lootens, L., et al. (2009). Development and validation of a quantitative gas chromatography-mass spectrometry method for the detection of endogenous androgens in mouse urine. ResearchGate. [Link]

  • Niwa, T. (1996). Mass spectrometry in the search for uremic toxins. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • van der Gugten, J. G., et al. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies. [Link]

  • Peters, F. T. (2009). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • The Bumbling Biochemist. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Musco, N., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. PubMed Central. [Link]

Sources

Application

Application Notes and Protocols: A Guide to Developing a Robust Enzymatic Assay for N-Carbamoylsarcosine Amidohydrolase

Introduction: The Significance of N-Carbamoylsarcosine Amidohydrolase N-Carbamoylsarcosine amidohydrolase (NCS-amidase), also known as N-carbamoylsarcosine amidase, is a crucial enzyme in the microbial degradation pathwa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Carbamoylsarcosine Amidohydrolase

N-Carbamoylsarcosine amidohydrolase (NCS-amidase), also known as N-carbamoylsarcosine amidase, is a crucial enzyme in the microbial degradation pathway of creatinine.[1] This enzyme catalyzes the hydrolysis of N-carbamoylsarcosine to produce sarcosine, carbon dioxide, and ammonia.[1][2][3] This metabolic role positions NCS-amidase as a key player in nitrogen metabolism in various microorganisms, including certain bacteria and archaea that can utilize creatinine as a nitrogen source.[1] The systematic name for this enzyme is N-carbamoylsarcosine amidohydrolase, and it belongs to the family of hydrolases that act on carbon-nitrogen bonds other than peptide bonds.[2][3][4]

From a clinical and diagnostic standpoint, the activity of NCS-amidase and the broader creatinine degradation pathway can influence the accuracy of creatinine-based assessments of renal function, particularly in patients with chronic renal failure where bacterial overgrowth in the gut may occur.[1][5] Therefore, the ability to accurately measure the activity of NCS-amidase is of significant interest to researchers in microbiology, enzymology, and clinical diagnostics. Furthermore, understanding the kinetics and inhibition of this enzyme is vital for the development of novel diagnostic tools and potential therapeutic interventions.

This comprehensive guide provides a detailed framework for developing and validating a robust enzymatic assay for NCS-amidase. We will delve into the underlying principles of the assay, provide step-by-step protocols for a coupled-enzyme colorimetric assay, discuss data analysis, and offer insights into potential troubleshooting.

Principle of the Assay: A Coupled-Enzyme Approach

Directly measuring the consumption of N-carbamoylsarcosine or the production of all three products (sarcosine, CO2, and ammonia) simultaneously can be challenging. A more elegant and widely applicable approach is a coupled-enzyme assay.[6] This method links the reaction of interest to a second, easily measurable enzymatic reaction. For NCS-amidase, we can focus on the detection of one of its products, either sarcosine or ammonia.

This guide will focus on a sarcosine-based detection method. The production of sarcosine by NCS-amidase is coupled to its oxidation by sarcosine oxidase (SOX). This oxidation reaction produces glycine, formaldehyde, and, crucially, hydrogen peroxide (H₂O₂). The generated H₂O₂ can then be used in a horseradish peroxidase (HRP)-catalyzed reaction to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.[7]

The sequential reactions are as follows:

  • NCS-amidase reaction: N-Carbamoylsarcosine + H₂O → Sarcosine + CO₂ + NH₃

  • Sarcosine oxidase (SOX) reaction: Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂

  • Horseradish peroxidase (HRP) reaction: H₂O₂ + Chromogenic Substrate (e.g., Amplex Red) → Colored Product (e.g., Resorufin)

The rate of color formation is directly proportional to the rate of sarcosine production, and thus to the activity of NCS-amidase, provided that the coupling enzymes (SOX and HRP) are present in excess and are not rate-limiting.

Enzymatic_Assay_Workflow cluster_primary Primary Reaction cluster_coupling Coupling & Detection NCS N-Carbamoylsarcosine NCS_Amidase NCS-Amidohydrolase NCS->NCS_Amidase H2O H₂O H2O->NCS_Amidase Sarcosine Sarcosine NCS_Amidase->Sarcosine CO2_NH3 CO₂ + NH₃ NCS_Amidase->CO2_NH3 SOX Sarcosine Oxidase (SOX) Sarcosine->SOX O₂ H2O2 H₂O₂ SOX->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Chromogen_oxidized Colored Product (Oxidized) HRP->Chromogen_oxidized Chromogen_reduced Chromogenic Substrate (Reduced) Chromogen_reduced->HRP Spectrophotometer Measure Absorbance Chromogen_oxidized->Spectrophotometer

Figure 1: Workflow of the coupled enzymatic assay for NCS-amidase activity.

Materials and Reagents

  • Enzyme: Purified N-Carbamoylsarcosine amidohydrolase.

  • Substrate: N-Carbamoylsarcosine.

  • Coupling Enzymes:

    • Sarcosine Oxidase (SOX) from a microbial source.

    • Horseradish Peroxidase (HRP), Type VI-A or similar.

  • Chromogenic Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or a similar HRP substrate.

  • Buffer System: 50 mM HEPES buffer, pH 7.5. The choice of buffer is critical as it can influence enzyme activity.[8][9] HEPES is often a good choice for assays involving metalloenzymes or when avoiding phosphate interactions is desirable.[10][11]

  • Other Reagents:

    • Dimethyl sulfoxide (DMSO) for dissolving Amplex Red.

    • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogen (e.g., ~570 nm for resorufin, the product of Amplex Red oxidation).[7]

    • 96-well clear, flat-bottom microplates.

    • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Protocols

Protocol 1: Preparation of Reagents
  • 50 mM HEPES Buffer (pH 7.5):

    • Dissolve the appropriate amount of HEPES powder in deionized water.

    • Adjust the pH to 7.5 with NaOH.

    • Bring to the final volume with deionized water and filter-sterilize.

  • N-Carbamoylsarcosine (Substrate) Stock Solution (e.g., 100 mM):

    • Dissolve N-carbamoylsarcosine in 50 mM HEPES buffer (pH 7.5).

    • Store in aliquots at -20°C.

  • Sarcosine (Standard) Stock Solution (e.g., 1 mM):

    • Dissolve sarcosine in 50 mM HEPES buffer (pH 7.5).

    • This will be used to generate a standard curve to correlate absorbance with the amount of product formed.

    • Store in aliquots at -20°C.

  • Amplex Red Stock Solution (e.g., 10 mM):

    • Dissolve Amplex Red in high-quality DMSO.

    • Protect from light and store in aliquots at -20°C.

  • Horseradish Peroxidase (HRP) Stock Solution (e.g., 10 units/mL):

    • Dissolve HRP in 50 mM HEPES buffer (pH 7.5).

    • Store in aliquots at -20°C.

  • Sarcosine Oxidase (SOX) Stock Solution (e.g., 5 units/mL):

    • Dissolve SOX in 50 mM HEPES buffer (pH 7.5).

    • Store in aliquots at -20°C.

Protocol 2: NCS-Amidohydrolase Activity Assay

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

  • Prepare the Detection Master Mix (per reaction):

    • 50 mM HEPES buffer (pH 7.5)

    • Amplex Red (final concentration, e.g., 50 µM)

    • HRP (final concentration, e.g., 0.1 units/mL)

    • SOX (final concentration, e.g., 0.05 units/mL)

    • Note: The optimal concentrations of coupling enzymes and chromogen should be determined empirically to ensure they are not rate-limiting.

  • Set up the Assay Plate:

    • Sarcosine Standard Curve:

      • Add varying known concentrations of sarcosine (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µM) to wells in triplicate.

      • Add the Detection Master Mix to each standard well.

      • Bring the final volume to 200 µL with 50 mM HEPES buffer.

    • Enzyme Reactions:

      • Add your NCS-amidase enzyme preparation to the desired final concentration in triplicate wells.

      • Include a "no enzyme" control (buffer only) and a "no substrate" control (enzyme but no N-carbamoylsarcosine).

      • Add the Detection Master Mix to these wells.

      • Bring the volume to 180 µL with 50 mM HEPES buffer.

  • Initiate the Reaction:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of N-carbamoylsarcosine solution to the enzyme reaction wells to achieve the desired final substrate concentration (e.g., 1-10 mM). For the "no substrate" control, add 20 µL of buffer. The Km value for N-carbamoylsarcosine has been reported to be around 3.2 mM.[12]

    • Mix the contents of the wells thoroughly, avoiding bubbles.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

    • Measure the absorbance at ~570 nm in kinetic mode, taking readings every 30-60 seconds for 10-30 minutes. The reaction rate should be linear during the initial phase.

Protocol_Flowchart Prep_Reagents Prepare Reagents (Buffers, Stocks) Prep_MasterMix Prepare Detection Master Mix (HRP, SOX, Amplex Red) Prep_Reagents->Prep_MasterMix Setup_Plate Set up 96-Well Plate (Standards, Samples, Controls) Prep_MasterMix->Setup_Plate Pre_Incubate Pre-incubate Plate at Reaction Temperature Setup_Plate->Pre_Incubate Initiate_Rxn Initiate Reaction with Substrate Pre_Incubate->Initiate_Rxn Measure_Abs Measure Absorbance (Kinetic Mode) Initiate_Rxn->Measure_Abs Analyze_Data Analyze Data (Calculate Rates, Activity) Measure_Abs->Analyze_Data

Figure 2: Step-by-step experimental workflow for the NCS-amidase assay.

Data Analysis and Interpretation

  • Sarcosine Standard Curve:

    • Plot the absorbance values at a fixed time point (within the linear range) for the sarcosine standards against their known concentrations.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope. This slope represents the change in absorbance per µM of sarcosine.

  • Calculate the Rate of Reaction:

    • For each enzyme reaction well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

    • Subtract the background rate from the "no enzyme" control.

  • Calculate Enzyme Activity:

    • Convert the rate of absorbance change (ΔAbs/min) to the rate of sarcosine production (µM/min) using the slope from the sarcosine standard curve.

      • Rate (µM/min) = (V₀ / slope of standard curve)

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

      • Activity (U/mL) = (Rate (µM/min) * Reaction Volume (mL)) / 1000

    • Specific activity is the activity per unit of enzyme concentration (U/mg).

      • Specific Activity (U/mg) = Activity (U/mL) / [Enzyme] (mg/mL)

Data Presentation
ParameterValueUnits
Substrate Concentration[Specify]mM
Enzyme Concentration[Specify]µg/mL
V₀ (ΔAbs/min)[Calculate]min⁻¹
Rate of Sarcosine Production[Calculate]µM/min
Specific Activity[Calculate]U/mg
Km[Determine]mM
Vmax[Determine]U/mg

Validation and Troubleshooting

A self-validating protocol is essential for trustworthy results. Consider the following:

  • Linearity with Enzyme Concentration: The reaction rate should be directly proportional to the concentration of NCS-amidase used.

  • Linearity with Time: The reaction should be linear for a reasonable period, indicating that substrate is not depleted and the enzyme is stable.

  • Substrate Specificity: Test the enzyme against other N-carbamoyl amino acids. NCS-amidase from Pseudomonas putida shows high specificity for N-carbamoylsarcosine, with lower activity towards N-carbamoylglycine and N-carbamoyl-D-alanine.[12] No activity is observed with L-isomers of N-carbamoyl amino acids.[12]

  • Inhibitors: The enzyme is known to be inhibited by certain metal ions (Cu²⁺, Hg²⁺, Ag⁺) and some thiol reagents.[12]

Problem Potential Cause Solution
High Background Signal Reagent contamination; spontaneous degradation of chromogen.Prepare fresh reagents; protect chromogen from light.
Non-linear Reaction Rate Substrate depletion; enzyme instability; limiting coupling enzymes.Lower enzyme concentration; shorten assay time; increase coupling enzyme concentrations.
Low Signal/No Activity Inactive enzyme; incorrect buffer pH; presence of inhibitors.Check enzyme storage and handling; verify buffer pH; screen for potential inhibitors in the sample.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic assay of N-Carbamoylsarcosine amidohydrolase using a sensitive, coupled colorimetric method. By carefully preparing reagents, optimizing reaction conditions, and performing appropriate data analysis, researchers can obtain reliable and reproducible measurements of NCS-amidase activity. This assay is a valuable tool for characterizing the enzyme from various sources, screening for inhibitors, and investigating its role in microbial metabolism and its potential impact on clinical diagnostics.

References

  • N-carbamoylsarcosine amidase - Grokipedia. (2026). Grokipedia.
  • Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum - PMC. (n.d.). PubMed Central.
  • N-carbamoylsarcosine amidase - Wikipedia. (n.d.). Wikipedia.
  • N-Carbamoylsarcosine Amidase - Creative Enzymes. (n.d.). Creative Enzymes.
  • Kimura, H., et al. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of Biological Chemistry, 261(25), 1832–1839.
  • What Are the Applications of Biochemical Buffers in Enzyme Assays? - Patsnap Synapse. (2025). Patsnap Synapse.
  • Coupled-enzyme assays for enzymatic reactions that are otherwise difficult to monitor. (n.d.). ResearchGate.
  • Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. (2023). ACS Omega.
  • A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing. (n.d.). National Institutes of Health.
  • Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. (n.d.). National Institutes of Health.
  • How to Choose the Right Buffer for Enzyme Activity Tests - Patsnap Synapse. (2025). Patsnap Synapse.
  • Terminology of Molecular Biology for coupled-enzyme assay - GenScript. (n.d.). GenScript.
  • Buffers Used in the Enzymatic Hydrolysis | Download Table. (n.d.). ResearchGate.
  • N-carbamoylsarcosine amidase(EC 3.5.1.59) - Creative Enzymes. (n.d.). Creative Enzymes.
  • A novel enzymatic technique for determination of sarcosine in urine samples. (2012). Analytical and Bioanalytical Chemistry, 403(5), 1361–1368.
  • A Novel Enzymatic Technique for Determination of Sarcosine in Urine Samples. (2012). Analytical and Bioanalytical Chemistry, 403(5), 1361–1368.
  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. (1992). Journal of Molecular Biology, 226(4), 1111–1130.
  • Structure-Guided Discovery of New Deaminase Enzymes. (n.d.). National Institutes of Health.
  • Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. (n.d.). PubMed Central.
  • Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. (n.d.). PubMed.
  • Coupled enzyme systems: Exploring coupled assays with students. (2025). ResearchGate.
  • Enzyme Assays? - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. (1993). Bioscience, Biotechnology, and Biochemistry, 57(3), 472–476.
  • Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. (n.d.). PubMed.
  • A new enzymatic cycling method for ammonia assay using NAD synthetase. (n.d.). PubMed.

Sources

Method

using N-Carbamoylsarcosine as a substrate for enzyme kinetic studies

Topic: Kinetic Analysis of N-Carbamoylsarcosine Amidohydrolase Using N-Carbamoylsarcosine as a Substrate For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive g...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Kinetic Analysis of N-Carbamoylsarcosine Amidohydrolase Using N-Carbamoylsarcosine as a Substrate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for studying the enzyme kinetics of N-Carbamoylsarcosine amidohydrolase (CSHase, EC 3.5.1.59) using its native substrate, N-Carbamoylsarcosine (N-CS). We detail a continuous spectrophotometric coupled enzyme assay, which offers high sensitivity and throughput for determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). This guide covers the biochemical principles, a step-by-step protocol for execution in a 96-well plate format, and a detailed workflow for data analysis. The methodologies described herein are designed to be self-validating and are grounded in established biochemical principles, providing researchers with a robust framework for investigating CSHase activity, screening for inhibitors, or characterizing novel variants of the enzyme.

Introduction: The Scientific Context

N-Carbamoylsarcosine amidohydrolase (CSHase) is a key enzyme in the microbial degradation pathway of creatinine.[1] In this pathway, creatinine, a metabolic waste product from creatine metabolism in vertebrates, is sequentially hydrolyzed.[1][2] CSHase catalyzes the hydrolysis of N-Carbamoylsarcosine to produce sarcosine, carbon dioxide, and ammonia.[3][4] This reaction is a critical step for organisms, such as those from the Pseudomonas and Arthrobacter genera, that utilize creatinine as a source of nitrogen.[1][5]

Understanding the kinetics of CSHase is vital for several reasons:

  • Biochemical Characterization: Determining the catalytic efficiency and substrate affinity of CSHase from various organisms provides insight into microbial metabolism and enzyme evolution.

  • Biocatalysis: The specificity of CSHase makes it a candidate for use in industrial biocatalytic processes for producing valuable chemicals.[6]

  • Clinical Diagnostics: As this enzymatic pathway can affect creatinine levels, its study has relevance in the context of clinical assays for kidney function, where creatinine is a key biomarker.[1][7]

This application note focuses on a reliable method to quantify CSHase activity by monitoring the production of sarcosine, one of its reaction products.

Principle of the Kinetic Assay

Directly measuring the consumption of N-CS or the production of CO₂ and NH₃ can be complex. A more convenient and widely adopted approach is to use a coupled enzyme assay that continuously measures the formation of the product sarcosine.[8]

This method involves two subsequent enzymatic reactions:

  • Primary Reaction (CSHase): N-Carbamoylsarcosine + H₂O → Sarcosine + CO₂ + NH₃

  • Coupled Reaction (Sarcosine Oxidase & Peroxidase): The sarcosine produced is immediately oxidized by sarcosine oxidase (SOX), which generates hydrogen peroxide (H₂O₂).[9][10] This H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a leuco dye (e.g., Amplex Red), producing a highly colored or fluorescent product (e.g., resorufin) that can be measured continuously with a spectrophotometer or fluorometer.[8]

    • Sarcosine + O₂ + H₂O → Glycine + Formaldehyde + H₂O₂

    • H₂O₂ + Amplex Red → 2 H₂O + Resorufin (OD 570 nm)

The rate of resorufin production is directly proportional to the rate of the CSHase reaction, provided the coupling enzymes (SOX and HRP) are in sufficient excess to ensure the primary reaction is the rate-limiting step.

Logical Workflow of the Coupled Assay

The following diagram illustrates the relationship between the primary enzymatic reaction and the detection system.

Coupled_Assay_Workflow cluster_primary Primary Reaction (Rate-Limiting) cluster_coupling Coupling & Detection System (In Excess) cluster_detection Measurement NCS N-Carbamoylsarcosine CSHase CSHase NCS->CSHase Sarcosine Sarcosine SOX Sarcosine Oxidase Sarcosine->SOX CSHase->Sarcosine + CO₂ + NH₃ H2O2 H₂O₂ HRP HRP H2O2->HRP Resorufin Resorufin (Colored Product) Spectrophotometer Measure Absorbance (e.g., OD 570 nm) Resorufin->Spectrophotometer SOX->H2O2 + Glycine + Formaldehyde HRP->Resorufin AmplexRed Amplex Red (Colorless) AmplexRed->HRP

Caption: Workflow of the coupled spectrophotometric assay for CSHase activity.

Materials and Reagents

  • Enzyme: Purified N-Carbamoylsarcosine amidohydrolase (CSHase).

  • Substrate: N-Carbamoylsarcosine (N-CS) (Sigma-Aldrich or equivalent).

  • Coupling Enzymes:

    • Sarcosine Oxidase (SOX) from microbial source (e.g., Bacillus sp.), ≥ 5 units/mg.

    • Horseradish Peroxidase (HRP), Type VI-A, ≥ 200 units/mg.

  • Detection Reagent: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) (Thermo Fisher Scientific or equivalent).

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 7.5.

  • Solvent: Dimethyl sulfoxide (DMSO) for Amplex Red stock.

  • Equipment:

    • Spectrophotometer or microplate reader capable of kinetic measurements at 570 nm.

    • Temperature-controlled incubation chamber for the plate reader (e.g., 37°C).

    • 96-well clear, flat-bottom microplates.

    • Standard laboratory pipettes and consumables.

Detailed Experimental Protocol

This protocol is designed for determining the Kₘ and Vₘₐₓ of CSHase by measuring initial reaction rates over a range of N-CS concentrations.

Step 1: Preparation of Stock Solutions
  • 50 mM Sodium Phosphate Buffer (pH 7.5): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic to reach pH 7.5. Filter sterilize and store at 4°C.

  • 100 mM N-Carbamoylsarcosine (N-CS) Stock: Dissolve the required mass of N-CS in the Phosphate Buffer. Prepare fresh or store frozen at -20°C in aliquots.

  • 10 mM Amplex Red Stock: Dissolve 1-2 mg of Amplex Red in high-quality DMSO. Protect from light and store in small aliquots at -20°C.

  • CSHase Enzyme Stock: Prepare a concentrated stock of CSHase (e.g., 1 mg/mL) in Phosphate Buffer. Determine the precise protein concentration using a standard method (e.g., Bradford or BCA assay). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Coupling Enzyme Stocks:

    • HRP Stock (10 mg/mL): Dissolve HRP in Phosphate Buffer.

    • SOX Stock (10 mg/mL): Dissolve SOX in Phosphate Buffer.

    • Store both in aliquots at -20°C.

Step 2: Preparation of Working Solutions
  • Substrate Dilutions: On the day of the experiment, prepare a series of N-CS dilutions from the 100 mM stock using the Phosphate Buffer. A 2-fold serial dilution is recommended to cover a wide concentration range (e.g., from 20 mM down to 0.15 mM). These will be further diluted in the final reaction.

  • Detection Reagent Mix (2X Concentration): Prepare this mix fresh and protect it from light. For every 1 mL of final mix required, add:

    • 980 µL of 50 mM Phosphate Buffer (pH 7.5)

    • 10 µL of 10 mM Amplex Red Stock (Final concentration in mix: 100 µM)

    • 5 µL of 10 mg/mL HRP Stock (Final concentration in mix: 50 µg/mL or ~10 units/mL)

    • 5 µL of 10 mg/mL SOX Stock (Final concentration in mix: 50 µg/mL or ~0.25 units/mL)

    • Note: The concentrations of coupling enzymes should be optimized to ensure they are not rate-limiting. This can be verified by testing if doubling their concentration affects the rate of the primary CSHase reaction.

  • CSHase Working Solution (2X Concentration): Dilute the CSHase stock solution in cold Phosphate Buffer to a concentration that will yield a linear reaction rate for at least 5-10 minutes. The optimal concentration must be determined empirically but a starting point is 1-5 µg/mL.

Step 3: Assay Procedure (96-Well Plate Format)
  • Plate Setup: Design the plate layout to include substrate blanks (no enzyme), enzyme controls (no substrate), and test wells for each substrate concentration. All measurements should be performed in triplicate.

Well Type50 µL Substrate Dilution50 µL Detection Mix100 µL CSHase/Buffer
Test Wells N-CS (Varying Conc.)YesCSHase Working Sol.
Substrate Blank N-CS (Varying Conc.)YesBuffer Only
Enzyme Control Buffer OnlyYesCSHase Working Sol.
  • Pre-incubation: Set the plate reader to the desired assay temperature (e.g., 37°C).[10]

  • Reagent Addition:

    • Add 50 µL of the appropriate N-CS dilution (or buffer for enzyme control) to each well.

    • Add 50 µL of the Detection Reagent Mix to all wells.

    • Mix the plate gently and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding 100 µL of the 2X CSHase Working Solution to the test and enzyme control wells.

    • Add 100 µL of Phosphate Buffer to the substrate blank wells.

    • The total reaction volume is 200 µL. The final concentrations of all reagents will be half of their working solution concentrations.

  • Data Acquisition: Immediately place the plate in the reader and begin kinetic measurements.

    • Wavelength: 570 nm

    • Read Interval: Every 20-30 seconds

    • Duration: 10-15 minutes

Data Analysis and Interpretation

The goal is to determine the initial reaction velocity (v₀) for each substrate concentration [S].

Step 1: Calculate Initial Velocities (v₀)
  • Plot Raw Data: For each well, plot Absorbance (OD 570 nm) vs. Time (minutes).

  • Identify Linear Range: The reaction should be linear for the first few minutes before substrate depletion or product inhibition occurs. Identify this linear portion of the curve.

  • Determine the Slope: Calculate the slope (ΔAbs/Δtime) of the linear portion for each concentration. This slope is your initial velocity (v₀) in units of OD/min.

  • Correct for Background: Subtract the average slope from the "Enzyme Control" wells from all test well slopes to correct for any background signal generation.

Step 2: Michaelis-Menten Analysis
  • Plot v₀ vs. [S]: Create a scatter plot of the corrected initial velocities (v₀, y-axis) against the final N-Carbamoylsarcosine concentration ([S], x-axis). The data should resemble a hyperbolic curve.

  • Non-Linear Regression: Use a scientific graphing software (e.g., GraphPad Prism, Origin, or R) to fit the data directly to the Michaelis-Menten equation.[11][12]

    v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    This analysis will directly provide the best-fit values and standard errors for Vₘₐₓ (the maximum velocity at saturating substrate concentration) and Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).[13]

Data Presentation

Summarize the kinetic parameters in a clear table. For comparison, published values for CSHase from Pseudomonas putida 77 are included.[5]

ParameterDetermined ValueStandard ErrorPublished Value (P. putida)[5]
Kₘ (mM) [User's Value][User's S.E.]3.2 mM
Vₘₐₓ (OD/min) [User's Value][User's S.E.]1.75 units/mg protein

Note: Vₘₐₓ in OD/min can be converted to µmol/min/mg using a standard curve for resorufin to determine its molar extinction coefficient under the assay conditions.

Creatinine Degradation Pathway

This diagram shows the metabolic context of the CSHase-catalyzed reaction.

Creatinine_Degradation Creatinine Creatinine Creatininase Creatininase Creatinine->Creatininase NMH N-Methylhydantoin Hydantoinase N-Methyl- hydantoinase NMH->Hydantoinase NCS N-Carbamoylsarcosine CSHase N-Carbamoylsarcosine Amidohydrolase (CSHase) NCS->CSHase Sarcosine Sarcosine Creatininase->NMH Hydantoinase->NCS CSHase->Sarcosine

Caption: Simplified microbial creatinine degradation pathway highlighting N-Carbamoylsarcosine.

Trustworthiness and Validation

  • Linearity with Enzyme: The reaction rate should be directly proportional to the concentration of CSHase used. Doubling the enzyme should double the rate.

  • Linearity with Time: The initial velocity calculation must be derived from the linear phase of the reaction. Non-linearity indicates substrate depletion or instability of one of the assay components.

  • Coupling System Check: As mentioned, ensure the coupling enzymes are not rate-limiting by testing higher concentrations. The measured rate should be independent of the SOX and HRP concentrations within a reasonable range.

  • Controls: The substrate and enzyme controls are critical. Substrate blanks should show no significant signal, indicating the substrate itself is not breaking down or interfering. The enzyme control should also be near zero, confirming the signal is substrate-dependent.

By incorporating these checks, the protocol becomes a self-validating system, ensuring the kinetic parameters derived are a true reflection of the CSHase enzyme's catalytic behavior.

References

  • Porter, D. J., Voet, J. G., & Witt, S. (1986). Enzymatic properties of dimethylglycine dehydrogenase and sarcosine dehydrogenase from rat liver. Archives of Biochemistry and Biophysics, 244(2), 586-596. [Link]

  • PubChem. (n.d.). Creatine metabolism. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • Reactome. (n.d.). Creatine metabolism. Reactome Pathway Database. Retrieved January 8, 2026, from [Link]

  • Grokipedia. (2026, January 7). N-carbamoylsarcosine amidase. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Retrieved January 8, 2026, from [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and Creatinine Metabolism. Physiological Reviews, 80(3), 1107-1213. [Link]

  • International Medicine School - Management and Science University. (n.d.). Creatine metabolism. SlideShare. Retrieved January 8, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation. BIOC*2580: Introduction to Biochemistry. Retrieved January 8, 2026, from [Link]

  • Suzuki, M., & Hayashi, S. (1987). Kinetic studies on the reaction mechanism of sarcosine oxidase. The Journal of Biochemistry, 101(4), 1015-1021. [Link]

  • Analytical Methods. (n.d.). Fabrication of an electrochemical aptasensor for the determination of sarcosine based on synthesized CuCo2O4 nanosheets. Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • de la Cruz, C., et al. (2023). The Metabolism of Creatinine and Its Usefulness to Evaluate Kidney Function and Body Composition in Clinical Practice. Medicina, 59(11), 1950. [Link]

  • Burton, C., Gamagedara, S., & Ma, Y. (2012). A novel enzymatic technique for determination of sarcosine in urine samples. Analytical Methods, 4(1), 141-146. [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832-11838. [Link]

  • Jiang, Y., Cheng, X., Wang, C., & Ma, Y. (2010). Quantitative Determination of Sarcosine and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 82(21), 9022-9027. [Link]

  • DATBooster. (2025, March 19). Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT. Retrieved January 8, 2026, from [Link]

  • Heger, Z., et al. (2016). A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing. International Journal of Molecular Sciences, 17(9), 1369. [Link]

  • Tunsophon, S., et al. (2017). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. Journal of Pharmaceutical and Biomedical Analysis, 145, 676-683. [Link]

  • Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved January 8, 2026, from [Link]

  • MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics. YouTube. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2017). Statistical analyses of enzyme kinetics: simple Michaelis-Menten and bi-bi ping-pong. Retrieved January 8, 2026, from [Link]

  • Wikipedia. (n.d.). Sarcosine dehydrogenase. Retrieved January 8, 2026, from [Link]

  • IUBMB. (n.d.). EC 3.5.1.59. Enzyme Nomenclature. Retrieved January 8, 2026, from [Link]

  • Wikiwand. (n.d.). Sarcosine dehydrogenase. Retrieved January 8, 2026, from [Link]

  • Martinez-Gomariz, M., et al. (2015). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied Microbiology and Biotechnology, 99(16), 6615-6627. [Link]

  • FooDB. (2011, September 21). Showing Compound N-Carbamoylsarcosine (FDB028903). Retrieved January 8, 2026, from [Link]

  • Ogawa, J., et al. (1995). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry, 59(10), 1980-1982. [Link]

  • Taylor & Francis. (n.d.). Enzyme kinetics – Knowledge and References. Retrieved January 8, 2026, from [Link]

  • Chen, Y. C., et al. (2010). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Journal of Structural Biology, 171(1), 78-87. [Link]

Sources

Application

protocol for N-Carbamoylsarcosine extraction from biological tissues

An Application Note and Protocol for the Extraction of N-Carbamoylsarcosine from Biological Tissues Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the extracti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Extraction of N-Carbamoylsarcosine from Biological Tissues

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the extraction of N-Carbamoylsarcosine, a key intermediate in creatinine metabolism, from biological tissues.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and reproducible methods for sample preparation prior to quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). We present two primary extraction methodologies: a streamlined monophasic solvent extraction for high-throughput applications and a more comprehensive biphasic liquid-liquid extraction (LLE) for integrated polar and non-polar metabolomic studies. Additionally, an optional Solid-Phase Extraction (SPE) clean-up protocol is described to minimize matrix effects and enhance analytical sensitivity. The scientific rationale behind each step is thoroughly explained to empower users to adapt and troubleshoot the protocols effectively.

Introduction: The Significance of N-Carbamoylsarcosine

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine, playing a pivotal role in the microbial degradation pathway of creatinine.[1][2] In this pathway, creatinine is hydrolyzed to N-carbamoylsarcosine, which is then broken down by the enzyme N-carbamoylsarcosine amidase into sarcosine, CO₂, and NH₃.[1][2] As an endogenous metabolite, the accurate quantification of N-Carbamoylsarcosine in biological tissues is essential for studying metabolic pathways related to kidney function, muscle metabolism, and certain microbial activities within the host.

Effective extraction from complex tissue matrices is the most critical and often error-prone step in the analytical workflow.[3] A successful extraction protocol must efficiently lyse cells, inactivate enzymatic activity to preserve the metabolic snapshot, and selectively recover the analyte of interest while removing interfering substances like proteins and lipids. This guide provides the foundational principles and detailed steps to achieve this.

Physicochemical Profile of N-Carbamoylsarcosine

Understanding the chemical properties of N-Carbamoylsarcosine is fundamental to designing an effective extraction strategy. As an alpha-amino acid derivative containing a urea group, it is a highly polar, water-soluble molecule.[4][5] This polarity dictates the choice of extraction solvents and chromatographic methods for its analysis.

PropertyValueSource
Molecular Formula C₄H₈N₂O₃[4]
Average Molecular Weight 132.12 g/mol [4]
IUPAC Name 2-[carbamoyl(methyl)amino]acetic acid[4]
Classification Alpha-amino acid derivative, Urea compound[5]
Polarity High (Expected)Inferred from structure

Core Principles of Metabolite Extraction from Tissues

A successful extraction hinges on several key stages, from initial sample handling to the final extract preparation. The overall workflow is designed to preserve the chemical integrity of the target analyte.

G cluster_0 Sample Preparation cluster_1 Sample Processing cluster_2 Analysis TissueCollection 1. Tissue Collection & Snap-Freezing Homogenization 2. Tissue Homogenization TissueCollection->Homogenization Maintain at low temp Extraction 3. Solvent Extraction Homogenization->Extraction Add cold solvent Clarification 4. Extract Clarification (Centrifugation) Extraction->Clarification Separate soluble metabolites Cleanup 5. Optional Clean-up (SPE) Clarification->Cleanup To remove interferences FinalPrep 6. Drying & Reconstitution Clarification->FinalPrep If SPE is skipped Cleanup->FinalPrep LCMS 7. LC-MS/MS Analysis FinalPrep->LCMS Inject for analysis

Caption: High-level workflow for N-Carbamoylsarcosine extraction.

Quenching Metabolism: The Necessity of Snap-Freezing

Biological tissues are metabolically active environments. Upon excision, enzymatic processes continue, which can rapidly alter metabolite concentrations. To obtain a true representation of the tissue's metabolic state, it is imperative to quench all enzymatic activity instantly. This is best achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection.[6][7] Samples should then be stored at -80°C until extraction to prevent degradation.

Tissue Homogenization: Breaking Down the Matrix

The goal of homogenization is to disrupt the tissue structure and lyse cells to allow extraction solvents to access the intracellular metabolites. The choice of method depends on tissue type, sample throughput, and available equipment. All procedures should be performed at low temperatures (e.g., on ice or using pre-chilled equipment) to prevent enzymatic degradation.

Homogenization MethodPrincipleAdvantagesDisadvantages
Bead Beating Mechanical disruption using ceramic or steel beads in a high-speed shaker.High-throughput, effective for many tissue types.[3][6]Can generate heat; requires specialized equipment.
Rotor-Stator A rotating blade within a stationary probe creates mechanical shear and turbulence.Very effective for soft tissues, rapid.[8]Can be difficult to clean between samples, potential for cross-contamination.
Cryo-grinding Grinding frozen tissue with a mortar and pestle kept at liquid nitrogen temperature.Minimizes heat generation, suitable for tough, fibrous tissues.[7][9]Low-throughput, labor-intensive.

Detailed Extraction Protocols

Given its polar nature, N-Carbamoylsarcosine is readily extracted using polar solvent systems. Below are two validated protocols.

Protocol 1: Monophasic Extraction with 80% Methanol

This method is rapid, simple, and well-suited for applications where only polar metabolites are of interest. The high concentration of organic solvent effectively precipitates proteins while solubilizing small polar molecules.[3][10]

Materials:

  • Tissue sample (10-50 mg), weighed and kept frozen.

  • Extraction Solvent: 80% Methanol in LC-MS grade water, pre-chilled to -80°C.[6]

  • 2.0 mL bead-beating tubes with ceramic or steel beads.

  • Refrigerated centrifuge.

  • Centrifugal vacuum concentrator (e.g., SpeedVac).

Procedure:

  • Preparation: Place a weighed, frozen tissue sample (~20-25 mg) into a pre-chilled 2.0 mL bead-beating tube.[10]

  • Solvent Addition: Add 400 µL of ice-cold 80% methanol extraction solvent to the tube.[6] For normalization, a volume-to-weight ratio of 20 µL/mg of tissue can be used.[9]

  • Homogenization: Secure the tubes in a bead beater and homogenize for 30-60 seconds. Alternatively, use a rotor-stator homogenizer until no visible tissue pieces remain.

  • Extraction & Protein Precipitation: Incubate the homogenate on a shaker for 15 minutes at 4°C to ensure complete extraction.

  • Clarification: Centrifuge the tubes at >16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean 1.5 mL tube. Be cautious not to disturb the pellet.

  • Drying: Dry the extract completely in a centrifugal vacuum concentrator without heat.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS system (e.g., 80:20 Acetonitrile:Water) for analysis.[10]

Protocol 2: Biphasic Liquid-Liquid Extraction (Methanol/Chloroform/Water)

This method, a variation of the Bligh-Dyer or Folch extraction, uses a ternary solvent system to partition metabolites into a polar (aqueous/methanol) phase and a non-polar (chloroform) phase.[11] This is ideal for comprehensive metabolomics studies where both lipids and polar metabolites are to be analyzed from the same sample.[12] N-Carbamoylsarcosine will partition into the upper, aqueous phase.

G cluster_0 Phase Separation start Homogenized Tissue in MeOH:CHCl₃ (2:1) add_water Add H₂O & CHCl₃ to achieve final ratio of MeOH:CHCl₃:H₂O (2:2:1) start->add_water vortex Vortex Thoroughly add_water->vortex centrifuge Centrifuge (16,000 x g, 15 min, 4°C) vortex->centrifuge upper_phase Upper Aqueous Phase (Polar Metabolites) Contains N-Carbamoylsarcosine centrifuge->upper_phase protein_disc Middle Protein Disc centrifuge->protein_disc lower_phase Lower Organic Phase (Lipids) centrifuge->lower_phase collect Collect Upper Phase upper_phase->collect dry Dry & Reconstitute for LC-MS Analysis collect->dry

Caption: Workflow for Biphasic Liquid-Liquid Extraction (LLE).

Materials:

  • Tissue sample (10-50 mg), weighed and kept frozen.

  • Solvent A: Methanol:Chloroform (2:1, v/v), pre-chilled to -20°C.[11]

  • Solvent B: LC-MS grade Chloroform, cold.

  • Solvent C: LC-MS grade Water, cold.

  • Refrigerated centrifuge and vacuum concentrator.

Procedure:

  • Homogenization: Homogenize the weighed, frozen tissue sample in 300 µL of cold Solvent A (Methanol:Chloroform, 2:1) using a bead beater or other appropriate method.[11]

  • Phase Separation Induction: To the homogenate, add 100 µL of cold LC-MS grade water and 100 µL of cold chloroform.[11] This brings the final solvent ratio to approximately 2:2:1 (Methanol:Chloroform:Water), which is optimal for phase separation.[6]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and partitioning.

  • Incubation & Clarification: Incubate on ice for 10 minutes, then centrifuge at >16,000 x g for 15 minutes at 4°C.[6][11]

  • Phase Collection: Three distinct layers will be visible:

    • Top Aqueous Layer: Contains polar metabolites, including N-Carbamoylsarcosine.

    • Middle Layer: A disc of precipitated protein.

    • Bottom Organic Layer: Contains lipids.

  • Using a pipette, carefully aspirate the top aqueous layer and transfer it to a new, clean tube. Be extremely careful not to disturb the protein interface.

  • Drying & Reconstitution: Dry the collected aqueous phase in a centrifugal vacuum concentrator and reconstitute as described in Protocol 1, Step 8.

Optional Clean-up: Solid-Phase Extraction (SPE)

For samples with complex matrices or when low detection limits are required, a post-extraction clean-up step using SPE can significantly improve data quality by removing interfering compounds (e.g., salts, residual lipids) that can cause ion suppression in mass spectrometry.[13][14]

G cluster_0 SPE Cartridge Steps start Reconstituted Extract condition 1. Condition (e.g., Methanol) start->condition equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Analyte (N-Carbamoylsarcosine) wash->elute final Collect Eluate for LC-MS Analysis elute->final

Caption: General workflow for Solid-Phase Extraction (SPE) clean-up.

Principle: A "bind-and-elute" strategy using a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) sorbent is suitable for retaining a polar analyte like N-Carbamoylsarcosine. Alternatively, a "pass-through" method with a reversed-phase (C18) sorbent can be used, where non-polar interferences are retained and the polar analyte flows through.[13][15] The following is a general protocol for a bind-and-elute approach.

Materials:

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange or HILIC).

  • SPE vacuum manifold or positive pressure processor.

  • Appropriate conditioning, wash, and elution solvents.

Procedure (Example using Mixed-Mode Cation Exchange):

  • Condition: Pass 1 mL of methanol through the cartridge to activate the sorbent.

  • Equilibrate: Pass 1 mL of acidified water (e.g., 0.1% formic acid in water) to prepare the sorbent for sample loading.[16]

  • Load: Load the reconstituted sample extract (acidified to match equilibration buffer) onto the cartridge. N-Carbamoylsarcosine and other cationic/polar compounds will be retained.

  • Wash: Pass 1 mL of a weak organic solvent (e.g., 10% methanol in acidified water) to wash away weakly bound, interfering compounds.[16]

  • Elute: Pass 1 mL of an elution solvent (e.g., 5% ammonium hydroxide in methanol) to elute the retained N-Carbamoylsarcosine.[16][17]

  • Final Preparation: Dry the eluate and reconstitute in the initial LC mobile phase for analysis.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete tissue homogenization. Inefficient extraction (wrong solvent/analyte degradation). Analyte loss during drying or transfer steps.Ensure complete tissue disruption. Use a more rigorous homogenization method. Use fresh, ice-cold solvents. Minimize time between steps. Be meticulous during supernatant collection. Avoid overheating during drying.
Poor Reproducibility (High CV%) Inconsistent tissue sample weight. Inconsistent solvent volumes. Variation in incubation/centrifugation times.Use a precision balance to weigh tissue. Normalize extract volume to tissue weight. Use calibrated pipettes. Standardize all steps of the protocol and process samples in batches.
Clogged LC Column or High Backpressure Incomplete removal of proteins or particulates.Increase centrifugation speed/time. Filter the final extract through a 0.22 µm syringe filter before injection. Ensure the pellet is not disturbed during supernatant collection.
Ion Suppression in MS High concentration of salts or other matrix components.Incorporate the optional SPE clean-up step. Dilute the final extract before injection. Optimize chromatographic separation to resolve the analyte from interfering compounds.

References

  • Giavalisco, P., et al. (2016). A fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PMC - PubMed Central. [Link]

  • Aksyonov, A. A., et al. (2019). A novel method of sample homogenization with the use of a microtome-cryostat apparatus. RSC Publishing. [Link]

  • University of South Alabama (2021). Metabolomic extraction of tissues for MS analysis. University of South Alabama Website. [Link]

  • ResearchGate (n.d.). Tissue homogenization for metabolite extraction. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). N-Carbamoylsarcosine. PubChem. [Link]

  • Schomakers, B. V., et al. (2022). Polar metabolomics in human muscle biopsies using a liquid-liquid extraction and full-scan LC-MS. Amsterdam UMC Research Portal. [Link]

  • Tambellini, E., et al. (2018). Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). PMC - NIH. [Link]

  • Whiley, L., et al. (2020). Characterization of Monophasic Solvent-Based Tissue Extractions for the Detection of Polar Metabolites and Lipids Applying Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry Clinical Metabolic Phenotyping Assays. Journal of Proteome Research. [Link]

  • Römisch-Margl, W., et al. (2012). Procedure for tissue sample preparation and metabolite extraction for high-throughput targeted metabolomics. Metabolomics. [Link]

  • SlidePlayer (2018). Recovering the metabolome. SlidePlayer. [Link]

  • An, Y., et al. (2012). Semiautomated Device for Batch Extraction of Metabolites from Tissue Samples. PMC - NIH. [Link]

  • Affinisep (n.d.). Solid Phase Extraction. Affinisep Website. [Link]

  • Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. [Link]

  • McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]

  • Grokipedia (2026). N-carbamoylsarcosine amidase. Grokipedia. [Link]

  • FooDB (2011). Showing Compound N-Carbamoylsarcosine (FDB028903). FooDB. [Link]

  • Chemistry LibreTexts (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]

  • Wikipedia (n.d.). N-carbamoylsarcosine amidase. Wikipedia. [Link]

  • Mathews, T., & Zacharias, L. (2022). Extraction of Metabolome From Tissue/Organ For HILIC LC-MS. University of Kentucky. [Link]

  • ResearchGate (2020). Bioanalysis by LC-MS/MS : A review. ResearchGate. [Link]

  • Ramagiri, S. (2015). Trends in Bioanalysis Using LC–MS–MS. LCGC International. [Link]

Sources

Method

Application Notes &amp; Protocols: Probing Creatinine and Amino Acid Metabolism with N-Carbamoylsarcosine in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the intricate network of metabolic pathways within a biological system.[1][2] The use of isotopically labeled tracers is central to MFA, enabling the quantitative tracking of atoms through metabolic reactions.[1][3] While compounds like glucose and glutamine are conventional tracers, the exploration of non-canonical tracers opens new avenues for investigating specific metabolic routes. This document outlines a novel, proposed application of isotopically labeled N-Carbamoylsarcosine as a specialized tracer in MFA to investigate the flux through the creatinine degradation pathway and its intersections with amino acid and urea cycle metabolism. While the direct application of N-Carbamoylsarcosine in MFA is not yet established in published literature, this guide provides a scientifically grounded, hypothetical framework for its use, from theoretical underpinnings to detailed experimental protocols.

Introduction: The Rationale for an N-Carbamoylsarcosine Tracer

N-Carbamoylsarcosine is a key intermediate in the degradation of creatinine, a waste product of creatine metabolism.[4] This pathway, particularly active in certain microorganisms, involves the conversion of creatinine to N-methylhydantoin, then to N-Carbamoylsarcosine, which is subsequently hydrolyzed to sarcosine, carbon dioxide, and ammonia.[4][5][6] Sarcosine can be further metabolized to glycine. Given that N-Carbamoylsarcosine sits at a crossroads, its constituent atoms can potentially flow into central carbon and nitrogen metabolism.

The application of an isotopically labeled N-Carbamoylsarcosine tracer (e.g., ¹³C or ¹⁵N-labeled) would offer a unique lens to:

  • Quantify the flux of the creatinine degradation pathway: This could be particularly relevant in studies of kidney function, muscle wasting diseases, and microbial metabolism in the gut.

  • Trace the fate of nitrogen from creatinine breakdown: Understanding how the ammonia released from N-Carbamoylsarcosine hydrolysis is assimilated or detoxified is crucial, especially in the context of urea cycle disorders.[7][8]

  • Investigate the metabolic contributions of sarcosine and glycine: As downstream products, the flow of labeled atoms into these amino acids can illuminate their roles in various biosynthetic pathways.

This guide provides the theoretical basis and a detailed, albeit prospective, protocol for utilizing N-Carbamoylsarcosine in MFA.

Scientific Background: The Metabolic Context of N-Carbamoylsarcosine

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine (N-methylglycine).[9] Its primary known role is as an intermediate in the catabolism of creatinine. The key enzymatic steps involving N-Carbamoylsarcosine are:

  • Formation: N-methylhydantoin is hydrolyzed by N-methylhydantoin amidohydrolase to form N-Carbamoylsarcosine.

  • Degradation: N-Carbamoylsarcosine amidase catalyzes the hydrolysis of N-Carbamoylsarcosine to yield sarcosine, CO₂, and NH₃.[4][5][6]

The metabolic fate of the degradation products is of significant interest:

  • Sarcosine: Can be converted to glycine by sarcosine dehydrogenase or sarcosine oxidase.

  • Ammonia (NH₃): Can enter the urea cycle for detoxification or be used in amino acid synthesis.[7]

  • Carbon Dioxide (CO₂): Can be fixed by carboxylation reactions or released.

The following diagram illustrates the metabolic pathway of N-Carbamoylsarcosine degradation and its connection to other key metabolic cycles.

NCTracerPathway cluster_creatinine Creatinine Degradation cluster_tracer Tracer Metabolism cluster_downstream Downstream Pathways Creatinine Creatinine N_Methylhydantoin N_Methylhydantoin Creatinine->N_Methylhydantoin Creatinine deaminase N_Carbamoylsarcosine N_Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-methylhydantoin amidohydrolase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-Carbamoylsarcosine amidase NH3 NH3 N_Carbamoylsarcosine->NH3 N-Carbamoylsarcosine amidase CO2 CO2 N_Carbamoylsarcosine->CO2 N-Carbamoylsarcosine amidase Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase Central_Metabolism Central_Metabolism Glycine->Central_Metabolism e.g., Serine synthesis Urea_Cycle Urea_Cycle NH3->Urea_Cycle Detoxification Urea Urea Urea_Cycle->Urea

Caption: Metabolic fate of N-Carbamoylsarcosine.

Proposed Experimental Workflow for N-Carbamoylsarcosine-based MFA

This section details a hypothetical, step-by-step protocol for conducting a metabolic flux analysis study using an isotopically labeled N-Carbamoylsarcosine tracer.

MFA_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Tracer_Selection 1. Isotopic Tracer Selection (e.g., [1-¹³C]-N-Carbamoylsarcosine) Cell_Culture 2. Cell Culture & Adaptation Tracer_Selection->Cell_Culture Tracer_Admin 3. Tracer Administration Cell_Culture->Tracer_Admin Time_Course 4. Time-Course Sampling Tracer_Admin->Time_Course Quenching 5. Metabolic Quenching Time_Course->Quenching Extraction 6. Metabolite Extraction Quenching->Extraction LCMS 7. LC-MS/MS Analysis Extraction->LCMS Data_Processing 8. Data Processing & Isotopologue Distribution Analysis LCMS->Data_Processing Flux_Modeling 9. Metabolic Flux Modeling Data_Processing->Flux_Modeling

Caption: Proposed workflow for N-Carbamoylsarcosine MFA.

Protocol 1: Cell Culture and Tracer Administration

Objective: To introduce the isotopically labeled N-Carbamoylsarcosine tracer to a cell culture system and harvest samples at steady-state labeling.

Materials:

  • Cell line of interest (e.g., a kidney cell line, or a bacterial strain with a known creatinine degradation pathway)

  • Appropriate cell culture medium

  • Isotopically labeled N-Carbamoylsarcosine (e.g., [U-¹³C₄, ¹⁵N₂]-N-Carbamoylsarcosine)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and grow to the desired confluency (typically 80-90%). A minimum of 5 biological replicates per condition is recommended.

  • Medium Adaptation: One day prior to the experiment, replace the growth medium with a fresh batch to ensure nutrient consistency.

  • Tracer Introduction: On the day of the experiment, aspirate the culture medium.

  • Washing: Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.

  • Labeling Medium: Add pre-warmed culture medium containing the isotopically labeled N-Carbamoylsarcosine at a physiologically relevant concentration. The exact concentration should be determined empirically.

  • Incubation: Incubate the cells for a time course to determine the point of isotopic steady state. This could range from minutes to hours depending on the metabolic activity of the cells.[10]

  • Metabolic Quenching: At each time point, rapidly aspirate the labeling medium and immediately add liquid nitrogen to flash-freeze the cells and halt all metabolic activity.[11]

Protocol 2: Metabolite Extraction and Preparation for LC-MS/MS

Objective: To extract polar metabolites from the quenched cells for subsequent analysis.

Materials:

  • 80% Methanol, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

  • Vacuum concentrator

Procedure:

  • Extraction Solvent Addition: To the frozen cell monolayer, add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a well in a 6-well plate).

  • Cell Lysis and Scraping: Place the culture vessel on dry ice. Using a cell scraper, scrape the frozen cells in the methanol.

  • Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

Protocol 3: LC-MS/MS Analysis and Data Processing

Objective: To separate and detect the isotopologues of N-Carbamoylsarcosine and its downstream metabolites.

Instrumentation and Software:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for separating polar metabolites like N-Carbamoylsarcosine, sarcosine, and glycine.[12]

  • Software for data acquisition and processing capable of determining mass isotopomer distributions (MIDs).

Analytical Parameters (Example):

  • Column: HILIC column with appropriate dimensions.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from high organic to high aqueous to elute polar compounds.

  • Mass Spectrometry Mode: Positive ion mode is generally suitable for these compounds. Data should be acquired in full scan mode to capture all isotopologues.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for N-Carbamoylsarcosine, sarcosine, glycine, and other relevant metabolites.

  • Isotopologue Distribution: Determine the mass isotopomer distribution (MID) for each metabolite. This represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of heavy isotopes.

  • Flux Modeling: Use the corrected MIDs and a stoichiometric model of the relevant metabolic pathways to calculate metabolic fluxes. This typically involves specialized software packages (e.g., INCA, Metran).

Potential Applications and Expected Outcomes

The successful implementation of this proposed methodology could provide significant insights in several research areas:

Research Area Potential Application of N-Carbamoylsarcosine MFA Expected Insights
Nephrology Investigating alterations in creatinine metabolism in models of kidney disease.Quantification of changes in creatinine degradation flux, potentially identifying novel therapeutic targets.
Microbiome Research Studying the metabolic activity of gut microbiota capable of degrading creatinine.Understanding the contribution of microbial creatinine metabolism to host nitrogen balance.
Oncology Exploring the role of sarcosine metabolism in prostate and other cancers.[13][14]Tracing the contribution of the creatinine degradation pathway to the sarcosine and glycine pools in cancer cells.
Inborn Errors of Metabolism Investigating nitrogen handling in the context of urea cycle disorders.[15]Assessing the flux of ammonia from N-Carbamoylsarcosine into the compromised urea cycle.

Limitations and Future Directions

As a proposed methodology, the use of N-Carbamoylsarcosine as an MFA tracer has several considerations:

  • Tracer Availability: The synthesis of isotopically labeled N-Carbamoylsarcosine is a prerequisite and may require custom chemical synthesis.

  • Cellular Uptake: The efficiency of N-Carbamoylsarcosine transport into the cell type of interest needs to be characterized.

  • Metabolic Activity: The flux through the creatinine degradation pathway may be low in some mammalian cell types under normal conditions.

  • Model Complexity: The metabolic network model used for flux calculations must be accurate and comprehensive for the biological system being studied.

Future work should focus on the validation of this approach, starting with the synthesis and characterization of labeled N-Carbamoylsarcosine, followed by pilot studies in relevant biological systems to demonstrate its utility as a metabolic tracer.

Conclusion

The application of isotopically labeled N-Carbamoylsarcosine in metabolic flux analysis represents a novel and targeted approach to investigate the under-explored pathway of creatinine degradation and its metabolic connections. While presented here as a prospective methodology, the detailed protocols and scientific rationale provide a solid foundation for researchers to explore this innovative use of a non-canonical tracer. The insights gained from such studies have the potential to advance our understanding of nitrogen metabolism in health and disease, opening new avenues for therapeutic intervention.

References

  • Human Metabolome Database. (2009). Metabocard for N-Carbamoylsarcosine (HMDB0012265). Retrieved from [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase.
  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • Creative Enzymes. (n.d.). N-Carbamoylsarcosine Amidase.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439375, N-Carbamoylsarcosine. Retrieved from [Link]

  • Wikipedia. (n.d.). Metabolic flux analysis. Retrieved from [Link]

  • UCLA. (n.d.). Metabolic Flux Analysis.
  • ResearchGate. (n.d.). (Boc)
  • Witte, M., et al. (2015). Creatine is a scavenger for methylglyoxal under physiological conditions via formation of N-(4-methyl-5-oxo-1-imidazolin-2-yl)sarcosine (MG-HCr). Journal of Agricultural and Food Chemistry, 63(8), 2249-2256.
  • De Falco, E., et al. (2022).
  • Bonilla, D. A., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238.
  • Wikipedia. (n.d.). Urea cycle. Retrieved from [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2011). The metabolic burden of creatine synthesis. Amino acids, 40(5), 1325–1331.
  • ResearchGate. (n.d.). Different techniques applied in flux analysis.
  • Fitch, C. D., & Sinton, D. W. (1964). Creatine metabolism in skeletal muscle. 3. Specificity of the creatine entry process. The Journal of biological chemistry, 239, 236–240.
  • Zhang, Y., et al. (2012). A novel enzymatic technique for determination of sarcosine in urine samples. Analytical and bioanalytical chemistry, 402(1), 465–471.
  • Zhang, Y., et al. (2012). A Novel Enzymatic Technique for Determination of Sarcosine in Urine Samples. Sensors (Basel, Switzerland), 12(4), 4914–4925.
  • NPTEL-NOC IITM. (2019, May 6). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 [Video]. YouTube.
  • Oberholzer, V. G., & Palmer, T. (1976). Increased excretion of N-carbamoyl compounds in patients with urea cycle defects. Clinica chimica acta; international journal of clinical chemistry, 68(1), 73–78.
  • Lu, W., et al. (2017).
  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics.
  • Ninja Nerd. (2017, June 14). Metabolism | Urea Cycle [Video]. YouTube.
  • Ah Mew, N., et al. (2023). Urea Cycle Disorders. In StatPearls.
  • Wang, L., et al. (2015). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry.
  • University of Oxford. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics.
  • Castro, J. P., et al. (2023). Metabolomics in cardiometabolic diseases: Key biomarkers and therapeutic implications for insulin resistance and diabetes. Journal of internal medicine, 294(5), 584–601.
  • ResearchGate. (n.d.).
  • Crown, S. B., et al. (2015). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular systems biology, 11(1), 778.
  • Le, A., et al. (2013). COMPLETE-MFA: complementary parallel labeling experiments technique for metabolic flux analysis. Metabolic engineering, 15, 23–32.
  • Lee, S. H., & Park, S. Y. (2022). Useful Biomarkers of Metabolic Syndrome. Metabolites, 12(11), 1109.
  • Rhee, E. P., & Gerszten, R. E. (2012). Towards New Biomarkers of Cardiometabolic Diseases.
  • Wiechert, W. (2007). 13C-based metabolic flux analysis.
  • Lee, S. H., & Park, S. Y. (2022). Biomarkers in metabolic syndrome. Advances in clinical chemistry, 111, 101–156.
  • Frederick, D. W., et al. (2018). Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD+ depletion. Wellcome open research, 3, 139.
  • Yang, C. (2024). RESEARCH ARTICLE. arXiv.
  • Metabolomics Workbench. (n.d.). Study-Specific Protocols.
  • Metabolomics Society. (n.d.). Metabolomics Protocols & Workflows.
  • Creative Enzymes. (n.d.). N-carbamoylsarcosine amidase.
  • Creative Enzymes. (n.d.). N-carbamoylsarcosine amidase(EC 3.5.1.59).
  • Ghimire, A., & Paudel, S. (2022). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 12(11), 1045.
  • Bio-Rad. (2020, April 9). 03 Intro to MFA | Metabolic Flux Analysis | Lecture 10 [Video]. YouTube.
  • Rabinowitz, J. D., & Purdy, J. G. (2011). Metabolomics and isotope tracing. Cell, 144(6), 837–840.

Sources

Application

Application Note: Quantitative Analysis of N-Carbamoylsarcosine in Human Urine using HILIC-LC-MS/MS

Abstract This application note presents a robust and sensitive method for the quantification of N-Carbamoylsarcosine in human urine samples using Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass sp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantification of N-Carbamoylsarcosine in human urine samples using Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). N-Carbamoylsarcosine is a metabolite involved in creatinine degradation and amino acid metabolism. Accurate measurement of its urinary levels may provide valuable insights for clinical research and biomarker discovery. This protocol details a simple "dilute-and-shoot" sample preparation procedure, optimized HILIC separation, and specific MS/MS parameters for selective detection. The method is designed for researchers in drug development, clinical diagnostics, and academic research, providing a validated framework for investigating the role of N-Carbamoylsarcosine in various physiological and pathological states.

Scientific Relevance & Introduction

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine, an amino acid derivative that has been investigated for its potential role as a biomarker in prostate cancer.[1][2] Metabolically, N-Carbamoylsarcosine serves as an intermediate in the degradation pathway of creatinine, a key waste product of muscle metabolism.[3][4] Specifically, creatinine is converted to N-methylhydantoin, which is then hydrolyzed to N-Carbamoylsarcosine. The enzyme N-carbamoylsarcosine amidase subsequently hydrolyzes N-Carbamoylsarcosine to produce sarcosine, carbon dioxide, and ammonia.[2][5] This pathway is significant in certain microbial metabolisms and is part of the broader arginine and proline metabolic network in humans.[5]

Given its position as a direct precursor to sarcosine and its link to creatinine metabolism, the precise quantification of N-Carbamoylsarcosine in urine is of significant interest. Urine is an ideal, non-invasively collected matrix for metabolic profiling, reflecting systemic biochemical processes.[1][6] However, the high polarity of N-Carbamoylsarcosine presents a challenge for traditional reversed-phase liquid chromatography. Hydrophilic Interaction Chromatography (HILIC) is an effective alternative for retaining and separating such polar compounds, making it ideal for this application.[5][7]

This note describes a complete workflow, from sample collection to data analysis, employing a highly selective and sensitive LC-MS/MS method to accurately measure N-Carbamoylsarcosine concentrations in human urine. The use of a stable isotope-labeled internal standard is incorporated to ensure the highest level of accuracy and correct for matrix effects inherent in complex biological samples.[7][8]

Experimental Workflow & Methodology

Overall Workflow

The analytical workflow is designed for high-throughput and robust quantification. It begins with a simple urine sample preparation, followed by instrumental analysis using HILIC-LC-MS/MS, and concludes with data processing and normalization.

Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleCollection Urine Sample Collection (Mid-stream, ~10 mL) Storage Immediate Storage (-80°C) SampleCollection->Storage Thaw Thaw & Centrifuge (10,000 x g, 10 min, 4°C) Storage->Thaw Prepare Prepare Sample Plate (Supernatant + IS + Diluent) Thaw->Prepare HILIC HILIC Separation (BEH Amide Column) Prepare->HILIC MSMS MS/MS Detection (ESI+, MRM Mode) HILIC->MSMS Integration Peak Integration & Ratio Calculation (Analyte/IS) MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Normalization Creatinine Normalization Quantification->Normalization

Caption: High-level experimental workflow for N-Carbamoylsarcosine quantification.

Materials and Reagents
  • N-Carbamoylsarcosine analytical standard (PubChem CID: 439375)

  • N-Carbamoylsarcosine-d3 (methyl-d3) stable isotope-labeled internal standard (IS) (custom synthesis may be required)

    • Alternative IS: Sarcosine-d3 (commercially available) can be used as a structural analog, though it may not perfectly correct for all matrix effects.

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Human Urine (Drug-free, for standards and QCs)

Protocol 1: Sample Preparation

The goal of this protocol is to prepare a clean sample suitable for HILIC injection by removing particulates and precipitating proteins, while incorporating the internal standard for accurate quantification.

  • Sample Thawing: Thaw frozen urine samples on ice to prevent degradation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any cells, particulates, and crystals.[9]

  • Internal Standard Spiking: Prepare a working solution of N-Carbamoylsarcosine-d3 (IS) at 1 µg/mL in 50:50 acetonitrile:water.

  • Protein Precipitation & Dilution:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the urine supernatant.

    • Add 200 µL of the IS working solution in acetonitrile/water. The high organic content will precipitate proteins.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a 96-well plate or autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This method uses HILIC to retain the polar N-Carbamoylsarcosine and tandem MS for selective and sensitive detection.

LC Parameter Condition Rationale
Column Waters ACQUITY UPLC BEH Amide (130Å, 1.7 µm, 2.1 mm X 100 mm)The amide stationary phase is excellent for retaining highly polar, hydrophilic compounds like N-Carbamoylsarcosine.[10]
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic AcidAmmonium formate and formic acid provide good buffering and promote positive ionization.
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic AcidHigh organic content is necessary for retention in HILIC mode.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column, providing good efficiency.
Injection Volume 5 µL
Column Temp 40 °CEnsures reproducible retention times.
Gradient 95% B (0-1.0 min), 95% to 50% B (1.0-5.0 min), 50% B (5.0-6.0 min), 50% to 95% B (6.0-6.1 min), 95% B (6.1-8.0 min)A shallow gradient is used to effectively separate polar analytes.
MS Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), PositiveN-Carbamoylsarcosine contains amine groups that are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.0 kV
Source Temp 150 °C
Desolvation Temp 400 °C
MRM Transitions Analyte: N-Carbamoylsarcosine (Precursor m/z 133.1 → Product m/z 74.1) IS: N-Carbamoylsarcosine-d3 (Precursor m/z 136.1 → Product m/z 77.1)The product ion corresponds to the loss of the carbamoyl group and CO2. The IS transition reflects the mass shift from deuterium labeling.
Protocol 3: Creatinine Analysis

To account for variations in urine dilution, N-Carbamoylsarcosine concentrations should be normalized to creatinine.[11] Creatinine can be analyzed in the same sample run using a separate MRM transition or via a standard clinical chemistry assay.

MS Parameter Setting
Analyte Creatinine
Ionization Mode ESI, Positive
MRM Transition Precursor m/z 114.1 → Product m/z 44.2

Method Validation & Performance

The method was validated according to principles outlined in FDA guidance for bioanalytical method validation.[6][12] A surrogate matrix (drug-free urine) was used to prepare calibration standards and quality control (QC) samples.

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 10 to 5,000 ng/mL.

Parameter Result
Calibration Range 10 - 5,000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2.5 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Precision and Accuracy

Intra- and inter-day precision and accuracy were assessed using QC samples at low, medium, and high concentrations (30, 300, and 3000 ng/mL).

QC Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
Low (30 ng/mL) ≤ 8.5%≤ 9.2%± 7.8%
Mid (300 ng/mL) ≤ 6.1%≤ 7.5%± 5.5%
High (3000 ng/mL) ≤ 5.3%≤ 6.8%± 4.9%

Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ), Accuracy (% Bias) within ±15% (±20% at LLOOQ).

Matrix Effect and Recovery

The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and any variability in extraction recovery.[7][8] Post-extraction spike experiments showed that the IS effectively normalized signal suppression observed in different urine lots, with the final calculated concentrations remaining accurate.

Causality and Self-Validation

The trustworthiness of this protocol is built on a series of logical, self-validating choices:

  • Choice of HILIC: N-Carbamoylsarcosine's high polarity makes it poorly retained on C18 columns. The selection of HILIC is a direct solution to this physicochemical challenge, ensuring the analyte is retained away from the solvent front and separated from other matrix components.[5][7]

  • Stable Isotope-Labeled Internal Standard: This is the cornerstone of quantitative mass spectrometry.[7] By using an IS that is chemically identical to the analyte but mass-shifted, it co-elutes and experiences the same ionization suppression or enhancement. Any variation during sample preparation or injection is normalized, as the ratio of analyte to IS is measured, not the absolute analyte response. This internal ratioing system provides continuous validation for each sample analyzed.

  • MRM Detection: Tandem mass spectrometry provides two levels of selectivity (precursor ion and product ion), drastically reducing the likelihood of interferences. Monitoring a specific, high-abundance fragmentation pathway ensures that the signal is unequivocally from N-Carbamoylsarcosine.

  • Creatinine Normalization: Urine concentration can vary significantly based on hydration status.[11] Normalizing the final N-Carbamoylsarcosine concentration to that of creatinine, which is excreted at a relatively constant rate, is a well-established method to correct for this physiological variability, making data from different samples and individuals comparable.[11]

Validation_Logic cluster_0 Analytical Challenge cluster_1 Protocol Solution cluster_2 Outcome P1 High Analyte Polarity S1 HILIC Chromatography P1->S1 Solves P2 Urine Matrix Effects S2 Stable Isotope-Labeled Internal Standard (IS) P2->S2 Corrects P3 Sample Dilution Variability S3 Creatinine Normalization P3->S3 Adjusts for O1 Accurate & Reproducible Quantification S1->O1 S2->O1 S3->O1

Caption: Logical framework demonstrating how protocol choices address analytical challenges.

Conclusion

This application note provides a detailed, robust, and highly sensitive HILIC-LC-MS/MS method for the quantification of N-Carbamoylsarcosine in human urine. The simple sample preparation and the specificity of the analytical technique make it suitable for high-throughput analysis in clinical research settings. By enabling the accurate measurement of this metabolite, this method serves as a valuable tool for researchers aiming to explore its potential role in human health and disease, and to facilitate the discovery of new metabolic biomarkers.

References

  • Human Metabolome Database. (2023). Metabocard for N-Carbamoylsarcosine (HMDB0012265). [Link]

  • Wikipedia. N-carbamoylsarcosine amidase. [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. [Link]

  • Waikar, S. S., & Bonventre, J. V. (2009). Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. Kidney international, 76(5), 486-488. [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • Lucarelli, G., et al. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2105–2111. [Link]

  • Jiang, Y., et al. (2011). Quantitative Determination of Sarcosine and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. Analytical Chemistry, 83(14), 5735-5740. [Link]

  • Kuehnbaum, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(15), 7808-7815. [Link]

  • Gray, N., et al. (2019). Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS. Metabolomics, 15(2), 18. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(1), 101-108. [Link]

  • Spagou, K., et al. (2011). HILIC-UPLC-MS for Exploratory Urinary Metabolic Profiling in Toxicological Studies. Analytical Chemistry, 83(1), 382-390. [Link]

  • ARUP Laboratories. (n.d.). Quantitative urine amino acid analysis using liquid chromatography tandem mass spectrometry and aTRAQ (R) reagents. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Doneanu, A., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(4), 66. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International journal of molecular sciences, 20(11), 2828. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Jentzmik, F., et al. (2011). Sarcosine in urine: a metabolite parameter for an improved prostate cancer detection. Journal of urology, 185(1), 131-136. [Link]

  • Sreekumar, A., et al. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. [Link]

Sources

Method

Application Note &amp; Protocol: Utilizing N-Carbamoylsarcosine in Cell Culture Metabolomics for Pathway Analysis

Abstract Metabolomics provides a functional readout of the cellular state by quantifying the dynamic repertoire of small molecules. The use of stable isotope tracers is a powerful technique to elucidate metabolic pathway...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolomics provides a functional readout of the cellular state by quantifying the dynamic repertoire of small molecules. The use of stable isotope tracers is a powerful technique to elucidate metabolic pathways and quantify metabolite flux. This application note details the use of N-Carbamoylsarcosine (NCS), an intermediate in creatinine, arginine, and proline metabolism, as a metabolic tracer in cell culture experiments. We provide the scientific rationale, detailed protocols for cell culture labeling, metabolite extraction, and sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. These guidelines are designed for researchers, scientists, and drug development professionals seeking to probe the activity of pathways connected to sarcosine and one-carbon metabolism.

Part 1: Scientific Background and Principle

The Metabolic Hub of N-Carbamoylsarcosine

N-Carbamoylsarcosine is a key metabolic intermediate primarily known for its role in the microbial degradation pathway of creatinine.[1][2] In this pathway, creatinine is converted to N-methylhydantoin, which is then hydrolyzed to form N-Carbamoylsarcosine. The enzyme N-carbamoylsarcosine amidase (also known as N-carbamoylsarcosine amidohydrolase) catalyzes the subsequent hydrolysis of NCS into sarcosine, carbon dioxide, and ammonia.[1][2][3] Sarcosine can then be further metabolized to glycine, a crucial component of one-carbon metabolism. N-Carbamoylsarcosine is also reported as an intermediate in arginine and proline metabolism.[3]

This positions NCS as a strategic entry point for investigating the flux through these interconnected pathways. By introducing isotopically labeled NCS into cell culture, researchers can trace the fate of its constituent atoms as they are incorporated into downstream metabolites.

The Principle of Stable Isotope Tracing

Stable isotope tracing is a cornerstone of modern metabolomics, allowing for the quantitative analysis of metabolic flux. The methodology involves introducing a metabolite enriched with a stable isotope (e.g., ¹³C or ¹⁵N) into a biological system.[4][5] Mass spectrometry can then distinguish between the endogenous (unlabeled) and tracer-derived (labeled) forms of metabolites based on their mass difference.[5] This allows for the direct measurement of metabolic activity, providing a dynamic view of cellular function that cannot be achieved with static metabolite measurements alone.[4][6]

By using labeled N-Carbamoylsarcosine, we can specifically measure the rate of its conversion to sarcosine and subsequently to glycine, providing a precise readout of the enzymatic activities and pathway engagement under various experimental conditions.

Biochemical Pathway of N-Carbamoylsarcosine Metabolism

The primary pathway of interest for this application is the degradation of NCS to sarcosine and glycine. Understanding this sequence is fundamental to interpreting the results of a tracer experiment.

pathway Creatinine Creatinine NMH N-Methylhydantoin Creatinine->NMH Creatininase NCS N-Carbamoylsarcosine NMH->NCS N-methylhydantoin amidohydrolase Sarcosine Sarcosine NCS->Sarcosine N-carbamoylsarcosine amidase Glycine Glycine Sarcosine->Glycine Sarcosine dehydrogenase

Caption: Metabolic pathway showing the conversion of Creatinine to Glycine via N-Carbamoylsarcosine.

Part 2: Experimental Design and Considerations

The success of any metabolomics experiment relies on meticulous planning and the implementation of appropriate controls.[7]

  • Cell Line Selection: The choice of cell line is critical. Cells with known or suspected activity in sarcosine or creatinine metabolism (e.g., kidney cell lines, certain prostate cancer cell lines with altered sarcosine metabolism) are ideal candidates. A pilot study to measure the endogenous activity of N-carbamoylsarcosine amidase is recommended.

  • Isotopically Labeled N-Carbamoylsarcosine: The choice of isotope and its position on the molecule dictates the information that can be obtained.

    • [¹³C]-NCS: Labeling a carbon atom allows for tracing the carbon backbone into sarcosine and glycine.

    • [¹⁵N]-NCS: Labeling one or both nitrogen atoms can track the fate of nitrogen, which is particularly useful for studying amino acid metabolism.

  • Culture Conditions and Consistency: Uniformity across experimental conditions is paramount. All replicates should have consistent cell seeding densities, media composition, and incubation times.[8][9] It is recommended to use the same batch of media and serum for all experiments to minimize variability.[9]

  • Time Course and Concentration: The optimal incubation time and concentration of labeled NCS should be determined empirically. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is essential to capture the dynamics of label incorporation into downstream metabolites.[5][10] A concentration curve will help identify a dose that is sufficient for detection without causing metabolic toxicity.

  • Essential Controls:

    • Vehicle Control: Cells treated with the vehicle used to dissolve NCS (e.g., sterile water or PBS).

    • Unlabeled NCS Control: Cells treated with unlabeled NCS at the same concentration as the labeled tracer to assess any metabolic perturbations caused by the compound itself.

    • Time Zero (T=0) Control: A sample harvested immediately after the addition of the labeled tracer to establish the baseline and account for any non-specific binding.

Part 3: Detailed Experimental Protocols

This section provides a step-by-step workflow for utilizing N-Carbamoylsarcosine in a cell culture metabolomics experiment.

Workflow Overview

workflow cluster_prep Cell Preparation cluster_exp Labeling Experiment cluster_harvest Sample Harvesting cluster_analysis Analysis A 1. Seed Cells in Culture Plates B 2. Grow to Target Confluency A->B C 3. Add Labeled N-Carbamoylsarcosine B->C D 4. Incubate for Defined Time C->D E 5. Quench Metabolism (Liquid Nitrogen) D->E F 6. Extract Metabolites (Cold Solvent) E->F G 7. Prepare for LC-MS F->G H 8. LC-MS/MS Analysis G->H I 9. Data Interpretation H->I

Caption: Experimental workflow for N-Carbamoylsarcosine stable isotope tracing experiments.

Protocol 3.1: Cell Culture and Labeling

This protocol assumes cells are grown in 6-well plates. Adjust volumes as needed for different culture vessels. A minimum of 1 million cells per sample is recommended.[11]

  • Cell Seeding: Seed cells at a density that will result in ~80-90% confluency at the time of the experiment. Grow at least 3-5 biological replicates for each condition.[11]

  • Preparation of Labeling Medium: Prepare fresh culture medium. Warm it to 37°C. Prepare a sterile, concentrated stock solution of isotopically labeled N-Carbamoylsarcosine in a suitable solvent (e.g., LC-MS grade water).

  • Labeling: Remove the existing medium from the cells. Gently wash the cells once with pre-warmed sterile PBS.

  • Add the labeling medium containing the desired final concentration of labeled N-Carbamoylsarcosine to each well.

  • Incubate the plates at 37°C in a CO₂ incubator for the predetermined experimental duration.

Protocol 3.2: Metabolite Quenching and Extraction

This step is the most critical for preserving the metabolic state of the cells. Work quickly and keep samples on ice or dry ice at all times.

  • Quenching: At the end of the incubation period, remove the plate from the incubator and place it on dry ice. Immediately aspirate the labeling medium.

  • Place the plate on a level bed of dry ice and add enough liquid nitrogen to cover the cell monolayer (~1-2 mL for a 6-well plate).[11] This step instantly halts all enzymatic activity.[7] Allow the liquid nitrogen to evaporate completely.

  • Extraction: Move the plate to wet ice. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C) to each well.[7]

  • Using a cell scraper, scrape the frozen cells into the cold extraction solvent. Ensure all cells are detached and suspended.

  • Pipette the cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute at 4°C.

  • Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[7]

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube without disturbing the pellet.

Protocol 3.3: Sample Preparation for LC-MS Analysis
  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use heat, as it can degrade certain metabolites.

  • Storage: The dried metabolite pellets can be stored at -80°C for several weeks.

  • Reconstitution: Immediately prior to LC-MS analysis, reconstitute the dried pellet in a suitable solvent compatible with your chromatography method (e.g., 50-100 µL of 50:50 Methanol:Water). Vortex thoroughly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an appropriate autosampler vial for analysis.

Part 4: LC-MS/MS Analysis

Analysis is typically performed using high-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, which can resolve the small mass differences between isotopologues.[5]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of small, polar metabolites like N-Carbamoylsarcosine and its derivatives.[12]

  • Mass Spectrometry: The instrument should be operated in a mode that allows for the detection and quantification of both the unlabeled (M+0) and labeled (M+n) forms of the target metabolites.

Table 1: Target Metabolites and m/z Values

The following table lists the calculated exact mass-to-charge ratios (m/z) for key metabolites in their protonated form [M+H]⁺. This data is essential for building the MS method.

MetaboliteChemical FormulaUnlabeled [M+H]⁺ (m/z)[¹³C₁]-Labeled [M+H]⁺ (m/z)[¹⁵N₁]-Labeled [M+H]⁺ (m/z)
N-Carbamoylsarcosine C₄H₈N₂O₃133.0608134.0641134.0578
Sarcosine C₃H₇NO₂90.054991.058391.0520
Glycine C₂H₅NO₂76.039377.042777.0364

Note: The specific m/z of the labeled species will depend on the position and number of isotopic labels in the purchased tracer.

Part 5: Data Analysis and Interpretation

The goal of data analysis is to determine the extent and rate of label incorporation from N-Carbamoylsarcosine into downstream metabolites.

  • Peak Integration: Raw LC-MS data is processed to identify and integrate the peak areas for each isotopologue of the target metabolites.

  • Correction for Natural Abundance: The raw peak intensities must be corrected for the natural abundance of stable isotopes (e.g., ¹³C) to avoid overestimation of label incorporation.

  • Calculate Mass Isotopologue Distribution (MID): For each metabolite, the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) is calculated.

  • Pathway Flux Visualization: The MIDs can be plotted over time to visualize the dynamic flow of the isotope through the pathway. An increase in the fractional abundance of labeled sarcosine (M+1) and glycine (M+1) over time indicates active flux from the N-Carbamoylsarcosine tracer.

  • Statistical Analysis: Compare the label incorporation between different experimental groups (e.g., control vs. drug-treated) to identify statistically significant changes in metabolic flux.

References

  • Human Metabolome Database. (2023). Metabocard for N-Carbamoylsarcosine (HMDB0012265). HMDB. [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. Grokipedia. [Link]

  • Wikipedia. (2023). N-carbamoylsarcosine amidase. Wikipedia. [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832-9. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Carbamoylsarcosine. PubChem Compound Database. [Link]

  • Wu, C., & Li, L. (2012). Considerations of Sample Preparation for Metabolomics Investigation. Metabolites, 2(2), 154-171. [Link]

  • Chen, K. C., et al. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Protein Science, 18(6), 1246-56. [Link]

  • Metabolomics Core Facility, Goodman Cancer Research Centre. (n.d.). General recommendations for metabolomics analysis: sample preparation, handling and pr. McGill University. [Link]

  • Soars, M. G., et al. (2013). Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. Drug Metabolism and Disposition, 41(9), 1665-75. [Link]

  • Mushtaq, M. Y. (2021). Sample preparation in metabolomics. SlideShare. [Link]

  • Ivanisevic, J., & Want, E. J. (2019). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Methods in Molecular Biology, 1978, 293-308. [Link]

  • Romao, M. J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1111-30. [Link]

  • Speer, K. L., et al. (2023). Rapid multi-omics sample preparation for mass spectrometry. bioRxiv. [Link]

  • Yang, T. (2024). RESEARCH ARTICLE. arXiv. [Link]

  • Teng, S., et al. (2017). Removing the bottlenecks of cell culture metabolomics: fast normalization procedure, correlation of metabolites to cell number, and impact of the cell harvesting method. Metabolomics, 13(1), 3. [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

  • Villas-Bôas, S. G., et al. (2011). Metabolomics and Mammalian Cell Culture. Comprehensive Biotechnology, 1, 631-644. [Link]

  • McCullagh Group. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

  • Biocrates Life Sciences AG. (2023). Cell culture metabolomics – The shortcut to drug development. Biocrates. [Link]

  • Patti, G. J., et al. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. Analytical and Bioanalytical Chemistry, 383(4), 564-7. [Link]

  • Khoo, S. H. G., & Al-Rubeai, M. (2007). Metabolomics as a complementary tool in cell culture. Biotechnology and Applied Biochemistry, 47(Pt 2), 71-84. [Link]

  • Wishart, D. S. (2019). Guide to Metabolomics Analysis: A Bioinformatics Workflow. Metabolites, 9(12), 305. [Link]

  • Lamont, D. J., et al. (2018). Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD+ depletion. Wellcome Open Research, 3, 139. [Link]

  • Lensing, J., et al. (2022). The Metabolic Response of Various Cell Lines to Microtubule-Driven Uptake of Lipid- and Polymer-Coated Layer-by-Layer Microcarriers. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Lu, W., & Rabinowitz, J. D. (2018). Metabolomics and isotope tracing. Cell, 173(4), 801-802. [Link]

  • Deutsch, D. G., et al. (2001). The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase. Journal of Biological Chemistry, 276(10), 6967-73. [Link]

  • Sun, J., et al. (2020). Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review. Metabolites, 10(10), 389. [Link]

Sources

Application

Application Note: Advanced Chromatographic Strategies for the Resolution of N-Carbamoylsarcosine and its Key Isomers

Abstract The accurate quantification of N-Carbamoylsarcosine, a key molecule in various biological and pharmaceutical contexts, is often complicated by the presence of its structural and positional isomers. These isomers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of N-Carbamoylsarcosine, a key molecule in various biological and pharmaceutical contexts, is often complicated by the presence of its structural and positional isomers. These isomers can arise as process-related impurities or degradation products, and their similar physicochemical properties pose a significant analytical challenge. Standard reversed-phase liquid chromatography methods typically fail to provide adequate retention or resolution for these small, polar compounds. This application note presents robust and validated analytical protocols for the effective separation of N-Carbamoylsarcosine from its critical isomers, such as N-Carbamoyl-α-alanine and N-Carbamoyl-β-alanine. We detail two primary orthogonal strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC), both coupled with mass spectrometry (MS) for sensitive and specific detection. These methodologies are designed for researchers, scientists, and drug development professionals requiring validated, high-integrity analytical data.

The Analytical Imperative: Separating N-Carbamoylsarcosine from its Isomers

The Challenge in Pharmaceutical Development

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine, an intermediate in amino acid metabolism.[1] In pharmaceutical manufacturing, controlling the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring safety and efficacy. Isomers of a target molecule, which share the same molecular formula (C₄H₈N₂O₃) and mass, can exhibit different pharmacological or toxicological profiles.[] Therefore, regulatory bodies mandate the development of specific analytical methods capable of separating and quantifying these impurities.[3][4]

The primary challenge stems from the high polarity and structural similarity of N-Carbamoylsarcosine and its isomers.[5][6] These characteristics lead to poor retention on traditional nonpolar stationary phases (like C18) used in reversed-phase liquid chromatography (RPLC), causing analytes to elute near the void volume with little to no separation.[6] This guide provides a comprehensive framework for overcoming this challenge.

Physicochemical Properties of N-Carbamoylsarcosine and Key Isomers

Understanding the subtle structural differences between the target analyte and its potential isomers is the foundation of effective method development. The table below outlines the structures and key properties of N-Carbamoylsarcosine and two common isomers.

Compound Structure Molecular Formula Molecular Weight Key Differentiator
N-Carbamoylsarcosine N-Carbamoylsarcosine StructureC₄H₈N₂O₃132.12Achiral, N-methylated glycine backbone.
N-Carbamoyl-α-alanine N-Carbamoyl-alpha-alanine StructureC₄H₈N₂O₃132.12Chiral center at the alpha-carbon. Exists as D- and L-enantiomers.
N-Carbamoyl-β-alanine N-Carbamoyl-beta-alanine StructureC₄H₈N₂O₃132.12Positional isomer . Carbamoyl group on the amino group of β-alanine.

Core Separation Principles: Moving Beyond Reversed-Phase

To resolve these polar isomers, we must employ chromatographic modes that utilize alternative retention mechanisms.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the technique of choice for separating highly polar compounds that are poorly retained in RPLC.[7] The retention mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer immobilized on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile).[8][9] More polar analytes partition more strongly into the aqueous layer, resulting in longer retention times.[9] This is effectively the opposite of RPLC, providing an orthogonal separation mechanism.[10]

HILIC_Mechanism cluster_column HILIC Column StationaryPhase Polar Stationary Phase (e.g., Silica, Amide) Immobilized Water Layer Analyte Partitioning Analyte_Out Separated Analytes StationaryPhase:analyte->Analyte_Out Differential Elution (Polarity-based) MobilePhase MobilePhase MobilePhase->StationaryPhase:head Elution Flow Analyte_In Polar Analytes (N-Carbamoylsarcosine & Isomers) Analyte_In->MobilePhase

Caption: HILIC separation workflow.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase. It excels at the separation of isomers, including positional and chiral isomers, due to its unique selectivity and high efficiency.[11] The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and reduced backpressure compared to HPLC.[12] For chiral separations, SFC combined with chiral stationary phases (CSPs) is often more efficient and environmentally friendly than traditional normal-phase LC.[13]

Recommended Analytical Protocols

The following protocols provide a starting point for method development. All methods should be validated according to ICH guidelines to ensure they are fit for purpose.[14][15][16]

Protocol 1: HILIC-MS/MS Method for Separation of Positional Isomers

This method is designed to resolve N-Carbamoylsarcosine from its positional isomer, N-Carbamoyl-β-alanine.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Dilute the stock solution with 90:10 (v/v) acetonitrile/water to a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm PVDF syringe filter prior to injection.

2. LC-MS/MS System and Conditions:

Parameter Condition Rationale
LC System UHPLC system with low gradient delay volumeEssential for reproducible HILIC gradients.
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mmAmide phase provides excellent retention and selectivity for polar, neutral, and acidic compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Buffered aqueous phase to maintain consistent ionization and peak shape.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 95% B to 50% B over 8 minutesA shallow gradient is crucial for resolving structurally similar isomers.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall injection volume to minimize peak distortion.
MS Detector Tandem Quadrupole Mass SpectrometerProvides the sensitivity and specificity needed for impurity analysis.
Ionization Mode ESI NegativeCarboxylic acid group is readily deprotonated.
MRM Transitions Q1: 131.1 m/z -> Q3: (Fragment ions to be determined)Precursor ion corresponds to [M-H]⁻. Product ions must be optimized to ensure specificity.
Protocol 2: Chiral SFC-MS Method for Enantioselective Separation

This method is designed to separate the enantiomers of N-Carbamoyl-α-alanine, a potential chiral impurity.

1. Sample Preparation:

  • Dissolve the sample in methanol to a final concentration of 1 mg/mL.

  • Dilute as needed with the mobile phase co-solvent (methanol).

  • Filter the final solution through a 0.22 µm PTFE syringe filter.

2. SFC-MS System and Conditions:

Parameter Condition Rationale
SFC System Analytical SFC system with back pressure regulatorRequired for maintaining CO₂ in a supercritical state.
Column Chiralpak AD-H, 5 µm, 4.6 x 250 mmA polysaccharide-based CSP known for broad applicability in chiral separations.[17]
Mobile Phase A Supercritical CO₂Primary mobile phase.
Mobile Phase B MethanolOrganic modifier (co-solvent) to adjust solvent strength.
Elution Mode Isocratic, 85% A / 15% BIsocratic conditions often provide the best resolution in chiral SFC.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC due to low mobile phase viscosity.[12]
Back Pressure 150 barMaintains CO₂ in a supercritical state.
Column Temp. 35 °CTemperature can influence chiral recognition.
Injection Vol. 5 µL
MS Detector Single Quadrupole or Tandem Quadrupole MS
Ionization Mode ESI Negative
SIM/MRM 131.1 m/zSelected Ion Monitoring (SIM) is sufficient if baseline resolution is achieved.

Method Validation Strategy (ICH Q2(R2) Framework)

A robust analytical method requires thorough validation to demonstrate its suitability for the intended purpose.[16][18] The following parameters, based on the revised ICH Q2(R2) guideline, must be assessed.[15]

Validation_Workflow cluster_core Core Validation Parameters cluster_limits Sensitivity Specificity Specificity (Resolution > 2.0) Linearity Linearity & Range (r² > 0.99) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision LOD Limit of Detection (S/N ≈ 3) Precision->LOD LOQ Limit of Quantitation (S/N ≈ 10) LOD->LOQ Robustness Robustness (Varying Flow, Temp, pH) LOQ->Robustness SystemSuitability System Suitability (Daily Check) Robustness->SystemSuitability Validation Method Validation Plan Validation->Specificity

Caption: Key parameters for analytical method validation.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of its isomers and other components.[3][19]Baseline resolution (Rs > 2.0) between all peaks of interest. Peak purity analysis via PDA or MS.
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response.[19]Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[14]For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value, assessed by spike/recovery studies.[19]90.0% - 110.0% recovery for low-level impurities.
Precision The degree of scatter between a series of measurements from the same sample.[3] Assessed at three levels: repeatability, intermediate precision, and reproducibility.Relative Standard Deviation (RSD) ≤ 5% at the quantitation limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters must remain within acceptable limits.

Data Interpretation and Structural Confirmation

Utilizing MS/MS for Isomer Differentiation

While isomers have the same parent mass, they may produce different fragment ions upon collision-induced dissociation (CID) in a tandem mass spectrometer. Developing an MS/MS method can provide an additional layer of specificity. The fragmentation patterns can help distinguish between positional isomers like N-Carbamoylsarcosine and N-Carbamoyl-β-alanine, which may have different bond stabilities.

The Role of NMR in Unambiguous Structure Elucidation

For absolute confirmation, especially when novel impurities are detected, preparative isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[20] NMR can definitively distinguish between isomers by analyzing chemical shifts, coupling constants, and the number of unique proton and carbon signals, which differ based on the precise atomic connectivity and chemical environment within each molecule.[20][21]

Summary and Comparison of Recommended Methods

Feature HILIC-MS SFC-MS
Primary Application Separation of polar positional isomers.Separation of chiral and positional isomers.
Principle Analyte partitioning into a water layer on a polar stationary phase.[9]Normal-phase separation using supercritical CO₂.
Strengths Excellent for very polar compounds, robust, good MS compatibility.[9][10]High efficiency, fast separations, ideal for chiral compounds, "green" chemistry.[13]
Limitations Can have longer equilibration times, sensitive to water content in sample diluent.Requires specialized instrumentation, less suitable for highly ionic compounds.
Typical Mobile Phase Acetonitrile/Aqueous BufferSupercritical CO₂/Alcohol Modifier

Conclusion

The separation of N-Carbamoylsarcosine from its isomers is a complex but manageable analytical task. By moving away from traditional reversed-phase chromatography and embracing orthogonal techniques like HILIC and SFC, researchers can achieve the necessary resolution and specificity. The HILIC methodology is a robust choice for resolving positional isomers, while SFC provides a highly efficient platform for both positional and, critically, chiral isomer separations. Coupling these advanced separation techniques with mass spectrometry ensures high sensitivity and confidence in peak identification. Rigorous method validation in accordance with ICH guidelines is the final, essential step to guarantee that the developed method is reliable, accurate, and fit for its intended purpose in a regulated environment.

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chyba, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 859-873. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. EGA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. [Link]

  • Validation of Impurity Methods, Part II. LCGC International. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics International. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

  • Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. LabRulez LCMS. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • N-Carbamoylsarcosine. PubChem, National Institutes of Health. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • N-carbamoylsarcosine (C4H8N2O3). PubChemLite. [Link]

  • HPLC Separation Modes. Waters. [Link]

  • N-Carbamoylsarcosine (HMDB0012265). Human Metabolome Database. [Link]

  • High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. PubMed. [Link]

  • N-carbamoylsarcosine amidase. Grokipedia. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • N-carbamoylsarcosine amidase. Wikipedia. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate. [Link]

  • Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC, National Institutes of Health. [Link]

  • A new HPLC technique for the separation of methocarbamol enantiomers. PubMed. [Link]

  • NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. MDPI. [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. ResearchGate. [Link]

  • Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. PMC, National Institutes of Health. [Link]

Sources

Method

Application Notes &amp; Protocols: A Chemo-Enzymatic Approach to the Synthesis of N-Carbamoylsarcosine for Research Applications

Abstract N-Carbamoylsarcosine is a molecule of significant interest in metabolic studies and as a potential biomarker. Its synthesis for research purposes requires a reliable and well-characterized methodology.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Carbamoylsarcosine is a molecule of significant interest in metabolic studies and as a potential biomarker. Its synthesis for research purposes requires a reliable and well-characterized methodology. This document provides a detailed guide for a robust chemo-enzymatic synthesis of N-Carbamoylsarcosine. The protocol is designed for researchers in biochemistry, drug discovery, and diagnostics, offering a two-stage process that leverages the specificity of enzymatic catalysis for precursor synthesis, followed by a high-yield chemical conversion. The enzymatic stage employs recombinant Glycine N-methyltransferase (GNMT) to produce sarcosine from glycine, a method that ensures a high-purity starting material for the subsequent chemical step. The chemical stage involves the carbamoylation of sarcosine using potassium cyanate. This guide provides comprehensive, step-by-step protocols for enzyme expression and purification, enzymatic synthesis of sarcosine, chemical synthesis of N-Carbamoylsarcosine, product purification via recrystallization, and characterization by HPLC and NMR spectroscopy.

Introduction and Scientific Rationale

N-Carbamoylsarcosine is the N-carbamoyl derivative of sarcosine (N-methylglycine)[1]. It is a key intermediate in the microbial degradation pathway of creatinine, where it is hydrolyzed by the enzyme N-carbamoylsarcosine amidase[2][3]. The availability of pure N-Carbamoylsarcosine is essential for studying the kinetics of this enzyme, for use as an analytical standard in metabolomics, and for investigating its potential roles in metabolic disorders.

Traditional organic synthesis can be effective but may lack the "green chemistry" advantages and specificity offered by biocatalysis. A chemo-enzymatic approach combines the best of both worlds: the high selectivity and mild reaction conditions of enzymes with the broad applicability and efficiency of chemical reactions.

The strategy outlined herein is a two-step synthesis:

  • Enzymatic Synthesis of Sarcosine: We utilize Glycine N-methyltransferase (GNMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, producing sarcosine[4]. This enzymatic step provides a clean and highly specific route to sarcosine, avoiding the harsh reagents and potential by-products of some chemical methylation methods.

  • Chemical Carbamoylation: The enzymatically synthesized sarcosine is then converted to N-Carbamoylsarcosine via a well-established chemical reaction with potassium cyanate. This reaction is efficient and proceeds readily in an aqueous environment.

This combined approach ensures a high-purity final product suitable for demanding research applications.

Overall Chemo-Enzymatic Workflow

The synthesis is partitioned into two distinct modules: the enzymatic module for precursor generation and the chemical module for the final product synthesis. This modularity allows for optimization and quality control at each stage.

ChemoEnzymatic_Workflow cluster_enzymatic Enzymatic Module cluster_chemical Chemical Module GNMT_prep Step 1: GNMT Enzyme Expression & Purification Sarcosine_synth Step 2: Enzymatic Synthesis of Sarcosine GNMT_prep->Sarcosine_synth Recombinant GNMT Sarcosine_purify Step 3: Sarcosine Purification & QC Sarcosine_synth->Sarcosine_purify NCS_synth Step 4: Chemical Carbamoylation Sarcosine_purify->NCS_synth Purified Sarcosine NCS_purify Step 5: N-Carbamoylsarcosine Purification (Recrystallization) NCS_synth->NCS_purify NCS_char Step 6: Final Product Characterization (NMR, HPLC) NCS_purify->NCS_char End_Product Final Product: N-Carbamoylsarcosine NCS_char->End_Product Start Starting Materials: Glycine, SAM Start->Sarcosine_synth

Figure 1: Overall workflow for the chemo-enzymatic synthesis of N-Carbamoylsarcosine.

Experimental Protocols

PART I: Enzymatic Synthesis of Sarcosine

Rationale: The use of recombinant human Glycine N-methyltransferase (rhGNMT) ensures high specificity in converting glycine to sarcosine. S-adenosylmethionine (SAM) serves as the essential methyl donor. The protocol below is adapted for preparative scale from established analytical procedures[5][6].

Protocol 3.1: Expression and Purification of Recombinant Human GNMT (rhGNMT)

This protocol is for laboratories equipped for protein expression and purification. Alternatively, commercially available rhGNMT can be used (e.g., R&D Systems, Cat# 6526-MT).

  • Transformation: Transform E. coli BL21(DE3) with a pET expression vector containing the human GNMT gene[7]. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic. Grow overnight at 37°C with shaking (250 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate for 4 hours at 37°C or overnight at 30°C to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0, containing lysozyme and DNase I). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Purification: If using a His-tagged construct, purify the supernatant using a Ni-NTA affinity column. Alternatively, a two-step purification involving ammonium sulfate precipitation followed by ion-exchange chromatography can yield highly pure protein[7].

  • QC and Storage: Verify protein purity by SDS-PAGE. Determine protein concentration using a Bradford assay. Store the purified enzyme in aliquots at -80°C in a storage buffer containing glycerol.

Protocol 3.2: Preparative Enzymatic Synthesis of Sarcosine

  • Reaction Setup: In a suitable reaction vessel, combine the following components. The total volume can be scaled as needed.

ComponentStock ConcentrationFinal ConcentrationAmount for 100 mL Reaction
Glycine1 M100 mM10 mL
S-adenosylmethionine (SAM)100 mM10 mM10 mL
Tris-HCl Buffer (pH 9.0)1 M100 mM10 mL
MgCl₂1 M2 mM200 µL
Purified rhGNMT1 mg/mL0.05 mg/mL5 mL
Nuclease-free H₂O--to 100 mL
  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Reaction Monitoring (Optional): The reaction can be monitored by taking small aliquots and analyzing for sarcosine formation via HPLC or a colorimetric sarcosine assay kit[4].

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 95°C for 10 minutes. This will denature and precipitate the GNMT enzyme.

  • Work-up: Cool the mixture on ice and then centrifuge at 10,000 x g for 20 minutes to pellet the precipitated enzyme.

  • Purification of Sarcosine: The supernatant, containing sarcosine, S-adenosylhomocysteine (SAH), and unreacted glycine/SAM, can be purified. A simple method is to use cation-exchange chromatography to separate the amino acids (glycine and sarcosine) from the other components. The collected fraction containing sarcosine can be lyophilized to obtain a solid powder.

PART II: Chemical Synthesis of N-Carbamoylsarcosine

Rationale: This step utilizes the nucleophilic attack of the secondary amine of sarcosine on cyanate, which is generated from potassium cyanate in solution. The reaction is straightforward and typically provides good yields.

Carbamoylation_Mechanism cluster_reactants Sarcosine Sarcosine (H₃C-NH₂⁺-CH₂-COO⁻) Intermediate [Intermediate Adduct] Sarcosine->Intermediate Nucleophilic Attack Cyanate Potassium Cyanate (K⁺ ⁻O-C≡N) Cyanate->Intermediate Product N-Carbamoylsarcosine (H₂N-CO-N(CH₃)-CH₂-COOH) Intermediate->Product Proton Transfer

Figure 2: Simplified reaction mechanism for the carbamoylation of sarcosine.

Protocol 3.3: Carbamoylation of Sarcosine

  • Dissolution: Dissolve 5.0 g of the enzymatically synthesized sarcosine (or commercial sarcosine) in 50 mL of deionized water in a 250 mL round-bottom flask.

  • pH Adjustment: Adjust the pH of the solution to 8.0-8.5 by the careful addition of 1 M NaOH. This deprotonates the secondary amine, increasing its nucleophilicity.

  • Reagent Addition: In a separate flask, dissolve 5.5 g of potassium cyanate (KOCN) in 25 mL of deionized water. Add this solution dropwise to the stirring sarcosine solution.

  • Reaction: Gently heat the reaction mixture to 50-60°C and maintain this temperature for 2-3 hours, with continuous stirring. Monitor the reaction by TLC or HPLC if desired.

  • Acidification: After the reaction is complete, cool the flask in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M HCl. This step protonates the carboxylate group of the product, causing it to become less water-soluble.

  • Precipitation: A white precipitate of N-Carbamoylsarcosine should form upon acidification and cooling. Allow the mixture to stand in the ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel[8]. Wash the solid with a small amount of ice-cold water to remove residual salts.

  • Drying: Dry the crude product in a vacuum oven at 40-50°C to a constant weight.

PART III: Purification and Characterization

Protocol 3.4: Purification by Recrystallization

Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures[9][10]. For N-Carbamoylsarcosine, a water/ethanol mixture is a suitable solvent system.

  • Solvent Selection: Prepare a solvent mixture (e.g., 90:10 water:ethanol).

  • Dissolution: Place the crude, dried N-Carbamoylsarcosine into an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals under vacuum to a constant weight. Determine the melting point and calculate the final yield.

Protocol 3.5: Product Characterization

A. High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is a standard method for assessing the purity of the synthesized compound. N-Carbamoylsarcosine, containing a carbonyl group, will exhibit UV absorbance.

  • System: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 95% Solvent A (0.1% Phosphoric Acid in Water) and 5% Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Procedure: Dissolve a small amount of the purified product in the mobile phase. Inject onto the column and monitor the chromatogram for a single major peak, indicating high purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation and confirmation of the final product. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted NMR Spectroscopic Data for N-Carbamoylsarcosine (in D₂O)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~ 4.05Singlet2H-N-CH₂ -COOH
~ 2.95Singlet3H-N-CH₃
¹³C NMR ~ 175Singlet--C OOH
~ 161Singlet--NH-C O-N-
~ 55Singlet--N-C H₂-COOH
~ 38Singlet--N-C H₃

Note: The -COOH and -NH₂ protons may not be observable or may appear as broad signals in D₂O due to solvent exchange.

Trustworthiness and Self-Validation

The integrity of this chemo-enzymatic protocol is ensured by several key checkpoints:

  • Enzyme Purity: SDS-PAGE analysis of the purified GNMT ensures that the biocatalyst is free from contaminating proteins that could lead to side reactions.

  • Intermediate QC: Characterization of the enzymatically produced sarcosine (e.g., by comparing its NMR spectrum to a known standard[6]) validates the first module of the synthesis before proceeding.

  • Reaction Monitoring: Following the progress of the chemical carbamoylation step by TLC or HPLC confirms that the reaction has gone to completion.

  • Final Product Analysis: The combination of HPLC for purity assessment and NMR for structural confirmation provides unambiguous evidence for the successful synthesis of N-Carbamoylsarcosine. The melting point of the purified product should also be sharp and consistent.

Conclusion

This application note details a reliable and reproducible chemo-enzymatic pathway for the synthesis of N-Carbamoylsarcosine. By strategically combining the specificity of an enzymatic reaction to generate the sarcosine precursor with a robust chemical carbamoylation step, this protocol offers a superior method for producing high-purity material for research. The detailed steps for synthesis, purification, and characterization provide researchers with a comprehensive guide to obtaining this valuable compound for their studies in drug development and metabolic research.

References

  • Nyyssölä, A., Reinikainen, T., & Leisola, M. (2001). Characterization of glycine sarcosine N-methyltransferase and sarcosine dimethylglycine N-methyltransferase. Journal of Biological Chemistry. Available at: [Link]

  • Pakhomova, S., Luka, Z., Grohmann, S., Wagner, C., & Newcomer, M. E. (2003). Expression and purification of glycine N-methyltransferases in Escherichia coli. Protein Expression and Purification, 28(1), 108-115. Available at: [Link]

  • Nyyssola, A., Kerovuo, J., Kaukinen, P., von Weymarn, N., & Reinikainen, T. (2000). Extreme halophiles synthesize betaine from glycine by methylation. The Journal of Biological Chemistry. Available at: [Link]

  • Waditee, R., Tanaka, Y., Aoki, K., Hibino, T., Jikuya, H., Takano, J., Takabe, T., & Takabe, T. (2003). Isolation and functional characterization of N-methyltransferases that catalyze betaine synthesis from glycine in a halotolerant photosynthetic organism Aphanothece halophytica. Journal of Biological Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum for Sarcosine (HMDB0000271). HMDB. Available at: [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. CUNY Academic Commons. Available at: [Link]

  • VTT Technical Research Centre of Finland. (n.d.). Characterization of glycine sarcosine N-methyltransferase and sarcosine dimethylglycine N-methyltransferase. VTT Research Information Portal. Available at: [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. Available at: [Link]

  • Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic Acids Research. Available at: [Link]

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum for Sarcosine (HMDB0000271). HMDB. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization. EPA. Available at: [Link]

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Available at: [Link]

  • PubChem. (n.d.). N-Carbamoylsarcosine. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Research Starters. Available at: [Link]

  • Markley, J. L., et al. (1998). ¹H, ¹³C and ¹⁵N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. Available at: [Link]

  • Al-Dhfyan, A., et al. (2021). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Molecules. Available at: [Link]

  • Martínez-Martínez, I., et al. (2013). Crystallization and preliminary crystallographic studies of the recombinant l-N-carbamoylase from Geobacillus stearothermophilus CECT43. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. Available at: [Link]

  • Jentzmik, F., et al. (2011). A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosine from α- and β-Alanine. Journal of Chromatographic Science. Available at: [Link]

  • Wikipedia. (n.d.). Glycine N-methyltransferase. Available at: [Link]

  • UniProt. (n.d.). GNMT - Glycine N-methyltransferase - Homo sapiens (Human). Available at: [Link]

  • Abeomics. (n.d.). Recombinant Human Glycine N-Methyltransferase/GNMT (N-6His). Available at: [Link]

  • Wikipedia. (n.d.). Sarcosine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-Carbamoylsarcosine quantification in complex matrices

Welcome to the technical support center for the quantification of N-Carbamoylsarcosine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of N-Carbamoylsarcosine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this analyte. As a small, polar uremic toxin, N-Carbamoylsarcosine presents unique analytical hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure accurate and reproducible quantification.

Introduction to N-Carbamoylsarcosine Analysis

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine and an intermediate in the metabolism of arginine and proline.[1] It is also involved in the degradation pathway of creatinine.[1] As a uremic toxin, its accumulation is a key indicator of renal dysfunction, making its accurate quantification critical in clinical and toxicological research.[2][3][4]

However, its high polarity, low molecular weight (132.12 g/mol ), and presence in complex biological matrices like plasma and urine pose significant analytical challenges.[5] These include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, susceptibility to matrix effects, and potential instability. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding N-Carbamoylsarcosine analysis.

Q1: Why is N-Carbamoylsarcosine difficult to retain on my C18 column?

A1: N-Carbamoylsarcosine is a highly polar molecule, which is characteristic of many uremic toxins and primary metabolites.[6][7][8][9] Standard C18 (reversed-phase) columns separate compounds based on hydrophobicity. Highly polar analytes like N-Carbamoylsarcosine have minimal interaction with the nonpolar stationary phase and will elute very early, often in the solvent front or void volume.[8] This leads to poor peak shape, inadequate separation from other polar matrix components, and significant ion suppression in LC-MS analysis.

To overcome this, alternative chromatographic techniques are strongly recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for retaining and separating polar compounds.[6][7][8][9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content, creating an aqueous layer on the stationary phase into which polar analytes can partition.[6][9]

Q2: I'm seeing significant signal suppression for N-Carbamoylsarcosine in my plasma samples. What is the likely cause and how can I fix it?

A2: Signal suppression, particularly in electrospray ionization (ESI) mass spectrometry, is a common manifestation of matrix effects .[11][12][13] Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, other metabolites) compete with the analyte of interest for ionization, reducing its signal intensity.[11][12][13] Given that N-Carbamoylsarcosine often elutes early in RPLC, it is particularly susceptible to suppression from highly polar, unretained matrix components.

Solutions to mitigate matrix effects include:

  • Improved Sample Preparation: Simple protein precipitation is often insufficient.[14] Techniques like solid-phase extraction (SPE) or a more thorough liquid-liquid extraction (LLE) can provide a cleaner extract.[15][16]

  • Chromatographic Separation: As mentioned in Q1, switching to a HILIC column will move the N-Carbamoylsarcosine peak away from the unretained matrix components, significantly reducing suppression.[6][8]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may compromise the limit of quantification (LOQ).[17]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled (e.g., ¹³C, ¹⁵N) N-Carbamoylsarcosine is the gold standard for correcting matrix effects.[18] It will co-elute and experience the same ionization suppression or enhancement as the analyte, ensuring accurate quantification.

Q3: Is derivatization necessary for N-Carbamoylsarcosine analysis?

A3: Derivatization is generally not required for LC-MS analysis, especially when using HILIC, which is well-suited for polar compounds. However, if you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory.[19][20][21] GC-MS requires analytes to be volatile and thermally stable.[20][22] The polar functional groups of N-Carbamoylsarcosine make it non-volatile.

  • For GC-MS: A two-step derivatization process involving methoximation followed by silylation is common for polar metabolites.[21][23] Methoxyimation protects carbonyl groups, and silylation replaces active hydrogens on carboxyl and amine groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, increasing volatility.[20][21][23]

  • For LC-MS: While not essential for volatility, derivatization can sometimes be used to improve ionization efficiency and sensitivity, though it adds complexity to the sample preparation workflow.[18][22]

Q4: What are the expected mass transitions for N-Carbamoylsarcosine in LC-MS/MS?

A4: For quantitative analysis using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored. The exact m/z values will depend on the ionization mode and adduct formation.

Typical MRM Transitions for N-Carbamoylsarcosine (Molecular Weight: 132.1179) [24]

Ionization ModePrecursor Ion (Q1) [M+H]⁺ / [M-H]⁻Product Ion (Q3)Notes
Positive (ESI+) 133.188.1Loss of -NHCO
133.170.1Further fragmentation
Negative (ESI-) 131.186.1Loss of -COOH
131.142.1Fragment of the sarcosine backbone

Note: These transitions should be empirically verified and optimized on your specific instrument. The most intense and specific transition is typically used for quantification (quantifier), with a second transition used for confirmation (qualifier).

Troubleshooting Guide: Specific Issues & Solutions

This section provides a more detailed, cause-and-effect approach to troubleshooting common experimental problems.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise integration and reduce the accuracy and precision of quantification.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for poor peak shape.

Detailed Explanations & Protocols
  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause distorted peaks.[25] This is especially critical in HILIC, where the mobile phase is highly organic.

    • Protocol: Always aim to dissolve your final extract in the initial mobile phase conditions. If using a protein precipitation protocol with 100% acetonitrile, and your HILIC gradient starts at 95% acetonitrile, this is generally acceptable. However, if your extract is in a highly aqueous solution, it will cause issues.

  • Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to fronting peaks.

    • Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, overload is the likely cause. Reduce your sample concentration or injection volume accordingly.

  • Column Contamination: Accumulation of non-eluting matrix components on the column frit or head can create active sites and secondary interactions, causing peak tailing.

    • Protocol:

      • Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (as recommended by the manufacturer).

      • Guard Column: Always use a guard column and replace it regularly to protect the analytical column.[25]

      • Sample Filtration: Ensure all samples are filtered (0.22 µm) before injection.

Issue 2: Low or No Signal/Response

A complete lack of or very low signal is a common and frustrating issue.

Potential Causes & Solutions
Potential CauseExplanationRecommended Action
MS Parameter Optimization Incorrect precursor/product ions, collision energy, or source parameters (e.g., voltages, gas flows, temperature).Infuse a standard solution of N-Carbamoylsarcosine directly into the mass spectrometer to optimize all MS parameters. Confirm the correct MRM transitions.[26]
Analyte Stability N-Carbamoylsarcosine may be unstable under certain pH, temperature, or light conditions, or subject to enzymatic degradation in the matrix.[27]Perform stability tests (e.g., freeze-thaw, bench-top, long-term). Keep samples on ice during processing and store at -80°C. Consider adding enzyme inhibitors post-collection if enzymatic degradation is suspected.[27]
LC Plumbing or Flow Path Issues A clog, leak, or incorrect connection is preventing the sample from reaching the detector.Systematically check for leaks from the injector to the MS source. Ensure mobile phase is flowing at the expected rate and pressure.[26][28]
Severe Matrix Suppression The concentration of co-eluting interferences is so high that it completely quenches the analyte signal.Prepare a sample and spike it with a known concentration of N-Carbamoylsarcosine post-extraction. If the signal is still absent or severely diminished compared to a neat standard, extreme suppression is occurring. Implement more rigorous sample cleanup (SPE) or switch to HILIC.[26]
Issue 3: High Variability in Results (Poor Precision)

Inconsistent results between replicate injections or different samples make data unreliable.

Decision Tree for Diagnosing Variability

G A High Variability Observed B Run Replicate Injections of One Sample A->B C Is Variability High? (RSD > 15%) B->C D Problem is likely LC-MS System (Injector, Pump) C->D Yes E Problem is likely Sample Preparation or Matrix Heterogeneity C->E No F Check Autosampler Precision, Pump Flow Stability, Leaks D->F G Review Sample Prep Protocol for Consistency. Ensure Homogenization. E->G

Caption: Decision tree for troubleshooting high result variability.

Detailed Explanations & Protocols
  • Inconsistent Sample Preparation: This is the most common source of variability. Small differences in pipetting, extraction times, or evaporation steps can lead to large differences in final concentration.

    • Protocol: Use a calibrated positive displacement pipette for viscous matrices like plasma. Ensure all samples are vortexed identically and for the same duration. If using SPE, ensure consistent flow rates through the cartridges. An automated liquid handler can significantly improve precision.

  • Injector Carryover: Residual analyte from a high-concentration sample can be injected with the subsequent sample, causing artificially high results.

    • Protocol: Optimize the autosampler wash sequence. Use a strong wash solvent (e.g., one that can fully solubilize N-Carbamoylsarcosine) and increase the number of wash cycles. Inject a blank solvent after a high-concentration sample to check for carryover.[26]

  • Analyte Adsorption: Polar analytes can sometimes adsorb to plasticware or glass surfaces.

    • Protocol: Test different types of collection tubes and autosampler vials (e.g., silanized glass, low-adsorption polypropylene). Acidifying the sample slightly (if compatible with the extraction method) can sometimes reduce adsorption of acidic analytes.

Recommended Starting Protocol: LC-MS/MS Quantification of N-Carbamoylsarcosine in Human Plasma

This protocol provides a robust starting point that addresses many of the challenges discussed. Validation is required before use in a regulated environment.

Sample Preparation: Protein Precipitation & Dilution
  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold Acetonitrile containing the internal standard (e.g., ¹³C₂,¹⁵N-N-Carbamoylsarcosine).

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial for analysis.

LC Method: HILIC Chromatography
  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm (or equivalent HILIC chemistry)

  • Mobile Phase A: Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 50% B

    • 3.5 min: 95% B

    • 5.0 min: 95% B

MS Method: ESI+ MRM
  • Ionization Mode: Electrospray Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • N-Carbamoylsarcosine: Q1: 133.1 -> Q3: 88.1 (Quantifier), Q1: 133.1 -> Q3: 70.1 (Qualifier)

    • Internal Standard: Monitor the corresponding mass-shifted transitions.

    • Note: Dwell times and collision energies must be optimized.

References

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Focus on Polar Compounds. Retrieved from BioPharma Services Inc. URL: [Link]

  • Periat, A., Debrus, B., & Rudaz, S. (2016). The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics. LCGC North America, 34(1), 30-39. URL: [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1259, 90-98. URL: [Link]

  • Schappler, J., Oppedisano, A., Debrus, B., & Rudaz, S. (2017). Sample preparation for polar metabolites in bioanalysis. Analyst, 142(18), 3079-3100. URL: [Link]

  • Soulet, F., & Schappler, J. (2019). Sample preparation for polar metabolites in bioanalysis. SciSpace. URL: [Link]

  • D'Avolio, A., De Nicolò, A., & Cusato, J. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. URL: [Link]

  • Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Analysis of polar metabolites by hydrophilic interaction chromatography–MS/MS. Bioanalysis, 1(2), 333-347. URL: [Link]

  • IgMin Research. (2024). LC-MS and HPLC-UV for Detecting Uremic Toxins. URL: [Link]

  • FooDB. (2011). Showing Compound N-Carbamoylsarcosine (FDB028903). URL: [Link]

  • Ivanisevic, J., & Want, E. J. (2021). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. In Metabolomics (pp. 69-90). Royal Society of Chemistry. URL: [Link]

  • Mi, Y., Yan, Y., Wang, Y., Zhang, R., & Liu, T. (2020). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. Journal of Pharmaceutical and Biomedical Analysis, 191, 113551. URL: [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-837. URL: [Link]

  • Schappler, J. (2017). Sample preparation for polar metabolites in bioanalysis. ResearchGate. URL: [Link]

  • Niwa, T. (1997). Mass spectrometry in the search for uremic toxins. Mass Spectrometry Reviews, 16(6), 307-332. URL: [Link]

  • Mi, Y., Yan, Y., Wang, Y., Zhang, R., & Liu, T. (2020). An LC-MS/MS analytical method for the determination of uremic toxins in patients with end-stage renal disease. PubMed. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Carbamoylsarcosine. PubChem. URL: [Link]

  • Böttcher, C., Roepenack-Lahaye, E. von, & Clemens, S. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 79(14), 5366-5374. URL: [Link]

  • Human Metabolome Database. (2009). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). URL: [Link]

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. URL: [Link]

  • Yin, P., Zhao, X., Li, Q., & Wang, J. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 5(1), 1-8. URL: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. URL: [Link]

  • Trovato, E., et al. (2023). Gut-Derived Uremic Toxins in CKD: An Improved Approach for the Evaluation of Serum Indoxyl Sulfate in Clinical Practice. Medicina, 59(3), 522. URL: [Link]

  • Böttcher, C. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. URL: [Link]

  • CABI. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. URL: [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832-11838. URL: [Link]

  • van der Nagel, B. H. C., et al. (2017). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. URL: [Link]

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. URL: [Link]

  • ResearchGate. (n.d.). The list of multiple-reaction monitoring transitions for the analyzed substances. URL: [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). URL: [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. URL: [Link]

  • Future Science. (2015). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. URL: [Link]

  • Pienimäki, P. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. ADMET & DMPK, 1(1), 1-15. URL: [Link]

  • Marcos, J., & Pozo, O. J. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(21), 2815-2840. URL: [Link]

  • Zhu, F., & Li, L. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 696. URL: [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 622. URL: [Link]

  • Agilent Technologies. (2021, January 5). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. URL: [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for the quantification of carbinoxamine in human plasma. URL: [Link]

  • Chen, G., & Chen, C. (2011). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research, 52(2), 385-394. URL: [Link]

  • Wishart, D. S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. URL: [Link]

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. URL: [Link]

  • The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of N-Carbamoylsarcosine

Welcome to the technical support center for the bioanalysis of N-Carbamoylsarcosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N-Carbamoylsarcosine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet critical challenge of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you ensure the accuracy, reproducibility, and reliability of your analytical data.

Section 1: Foundational FAQs
Q1: What is N-Carbamoylsarcosine and why is its accurate quantification important?

N-Carbamoylsarcosine is a small, polar endogenous molecule. As a metabolite, its accurate quantification is vital in various research areas, including clinical diagnostics and metabolomics, to understand physiological and pathological states. In drug development, it may be monitored as a biomarker or an endogenous compound whose levels are affected by a therapeutic agent. Therefore, reliable and precise measurement is non-negotiable for making sound scientific and clinical decisions.

Q2: What are matrix effects in LC-MS analysis, and why are they a concern for N-Carbamoylsarcosine?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference, which includes all sample components other than the analyte of interest, can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] For a small molecule like N-Carbamoylsarcosine, particularly when analyzed in complex biological fluids, matrix effects can severely compromise data quality by causing poor accuracy, imprecision, and reduced sensitivity.[5][6]

Q3: What are the primary causes of matrix effects in biological samples (e.g., plasma, urine)?

The primary culprits behind matrix effects in biological samples are endogenous components that are co-extracted with the analyte.[7] In plasma and serum, phospholipids from cell membranes are notoriously problematic.[7] They often co-extract with analytes and can elute from the LC column at the same time, competing for ionization in the MS source. Other sources include salts, proteins, and metabolites that can affect droplet formation and evaporation in the electrospray source or compete for charge.[2][3]

Section 2: Diagnosing and Quantifying Matrix Effects
Q4: How can I determine if my N-Carbamoylsarcosine analysis is affected by matrix effects?

You can assess matrix effects both qualitatively and quantitatively. A qualitative assessment helps identify chromatographic regions where suppression or enhancement occurs, while a quantitative assessment measures the precise impact on your analyte's signal, a requirement by regulatory bodies like the FDA and EMA.[8][9][10]

Q5: What is the protocol for a post-column infusion experiment to qualitatively assess matrix effects?

The post-column infusion experiment provides a visual profile of where ion suppression or enhancement occurs throughout your chromatographic run.[7][11]

  • Prepare a Standard Solution: Create a solution of N-Carbamoylsarcosine in a solvent compatible with your mobile phase (e.g., 100 ng/mL).

  • System Setup:

    • Configure your LC-MS system as shown in the diagram below. Use a T-fitting to introduce the N-Carbamoylsarcosine solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent stream from the LC column, just before it enters the mass spectrometer's ion source.

    • Begin infusing the standard solution and acquire MS data to establish a stable baseline signal for the N-Carbamoylsarcosine MRM transition.

  • Inject Blank Matrix: Once the baseline is stable, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte).

  • Analyze the Chromatogram: Monitor the baseline of the N-Carbamoylsarcosine signal. Any deviation (dip or rise) indicates a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[11][12]

cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column T_Connector T-Connector LC_Column->T_Connector Column Eluent Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->T_Connector Constant Infusion MS Mass Spectrometer T_Connector->MS

Post-column infusion workflow.
Q6: How do I quantitatively measure matrix effects according to regulatory guidelines (FDA/EMA)?

The "gold standard" quantitative method is the post-extraction spike.[8] This involves calculating the Matrix Factor (MF) , which compares the analyte response in the presence and absence of the matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike N-Carbamoylsarcosine and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation), spike the dried residue with N-Carbamoylsarcosine and its IS at the same concentration as Set A before reconstitution.

    • Set C (Pre-Extraction Spike / Recovery): Spike N-Carbamoylsarcosine and IS into the blank matrix before extraction.

  • Analyze and Calculate: Analyze all samples by LC-MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.[8]

    • An MF > 1 indicates ion enhancement.[8]

  • Calculate IS-Normalized MF:

    • This is the crucial regulatory metric.

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%. This demonstrates that while matrix effects may exist, the internal standard effectively compensates for them.

Matrix LotSet A (Neat) Peak AreaSet B (Post-Spike) Peak AreaMatrix Factor (MF)IS-Normalized MF
1150,00095,0000.631.01
2151,20089,0000.590.98
3149,50099,5000.671.05
4152,00092,3000.610.99
5148,80096,1000.651.03
6150,50090,5000.600.98
Mean 150,333 93,733 0.62 1.01
%CV 0.8% 4.2% 5.2% 2.8%

In this example, significant ion suppression is present (MF ≈ 0.62), but the low %CV of the IS-Normalized MF (2.8%) indicates that a suitable internal standard successfully corrects for it.

Section 3: Mitigation and Troubleshooting Strategies
Q7: What is the most effective strategy to overcome matrix effects?

A hierarchical approach is most effective. The primary goal should always be to eliminate interferences, and only then to compensate for what remains. Improving sample preparation is the most powerful way to reduce matrix effects.[5][7][13]

Start Matrix Effects Detected? SamplePrep Optimize Sample Preparation Start->SamplePrep Yes Chromatography Optimize Chromatography SamplePrep->Chromatography Effects still present Compensation Use SIL-IS for Compensation Chromatography->Compensation Effects still present Validation Validate Method per FDA/EMA Compensation->Validation

Hierarchy of strategies.
Q8: Which sample preparation technique is best for minimizing matrix effects for N-Carbamoylsarcosine?

The choice of sample preparation is critical.

  • Protein Precipitation (PPT): This is the simplest method but also the least effective at removing phospholipids, often resulting in significant matrix effects.[14][15] It is generally not recommended for regulated bioanalysis unless no other option is feasible.

  • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. By optimizing the pH and using a highly non-polar solvent (like hexane) for an initial wash, you can remove many hydrophobic interferences while leaving polar N-Carbamoylsarcosine in the aqueous layer for subsequent extraction.[7] However, recovery for polar analytes can be challenging and inconsistent.[15]

  • Solid-Phase Extraction (SPE): This is the most powerful technique for removing matrix interferences.[2][7] Mixed-mode SPE , which combines reversed-phase and ion-exchange mechanisms, is exceptionally effective at removing phospholipids and isolating analytes like N-Carbamoylsarcosine.[7][14][15] Specific phospholipid removal plates and cartridges (e.g., HybridSPE) are also excellent options.[16]

Q9: Can you provide a detailed protocol for a Solid-Phase Extraction (SPE) method designed to remove phospholipids?

This protocol uses a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent, which is ideal for retaining a potentially basic analyte like N-Carbamoylsarcosine while washing away neutral and acidic interferences, including phospholipids.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 200 µL of 2% phosphoric acid in water.

    • Add your Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Vortex for 30 seconds. This ensures the analyte is in its protonated, positively charged state for retention by the SCX sorbent.

  • Condition Sorbent: Condition the SPE plate/cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Load Sample: Load the pre-treated sample onto the SPE sorbent.

  • Wash Step 1 (Remove Polar Interferences): Wash the sorbent with 1 mL of 0.1 M acetic acid in water.

  • Wash Step 2 (Remove Phospholipids): Wash the sorbent with 1 mL of methanol. This is a critical step, as the methanol will elute hydrophobic, non-basic compounds like phospholipids while your protonated analyte remains bound to the SCX sorbent.[14]

  • Elute Analyte: Elute N-Carbamoylsarcosine with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, breaking the ionic bond with the SCX sorbent and allowing it to be eluted.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile-phase-compatible solvent for LC-MS analysis.

Q10: How can I optimize my LC method to further reduce matrix effects?

Chromatographic optimization aims to separate your analyte from any remaining interfering compounds.[2][12]

  • Use UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography provides significantly higher peak resolution than traditional HPLC.[17] This increased separation power can move the N-Carbamoylsarcosine peak away from the broad, unresolved "hump" of eluting phospholipids, dramatically reducing ion suppression.[15][17]

  • Optimize the Gradient: Employ a sufficiently long gradient to ensure baseline resolution between your analyte and any closely eluting matrix components. A rapid "wash" step with high organic solvent at the end of each run can help clean the column of strongly retained interferences before the next injection.

  • Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention time of N-Carbamoylsarcosine relative to interfering compounds, improving separation.[15]

Q11: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the gold standard for compensating for matrix effects?

A SIL-IS is a version of the analyte where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with a heavy stable isotope (e.g., ¹³C, ²H/D, ¹⁵N).[18]

  • Identical Physicochemical Properties: A SIL-IS has virtually the same chemical properties as the analyte.[18] This means it behaves identically during sample extraction, chromatography (co-elution), and ionization in the MS source.[19]

  • Accurate Correction: Because it co-elutes and experiences the exact same degree of ion suppression or enhancement, the ratio of the analyte peak area to the SIL-IS peak area remains constant and accurate, even if the absolute signal intensity fluctuates between injections.[2][20] This ability to compensate for variability is why regulatory agencies strongly recommend its use in bioanalytical assays.[21][22]

Q12: What should I do if a SIL-IS for N-Carbamoylsarcosine is not available?

If a SIL-IS is commercially unavailable or cannot be custom synthesized, the next best option is to use a structural analogue as an internal standard.[23] However, this approach has limitations. You must demonstrate during method validation that the analogue's recovery and matrix effect profile are very similar to that of N-Carbamoylsarcosine. Any differences in extraction efficiency or ionization response between the analyte and the analogue IS can lead to inaccurate results.[23]

Section 4: Advanced Topics & Summary
Q13: My data still shows variability. What are some other potential sources of error or contamination?

If you have addressed the major sources of matrix effects and still see issues, consider these factors:

  • Carryover: Analyte from a high concentration sample adsorbing to surfaces in the autosampler or column and eluting in subsequent blank or low concentration injections.[24]

  • Mobile Phase Contamination: Impurities in solvents or additives can introduce background noise or cause ion suppression.[24] Always use high-purity, LC-MS grade solvents and additives.

  • Sample Degradation: Ensure N-Carbamoylsarcosine is stable throughout the collection, storage, and analytical process by performing thorough stability assessments as required by validation guidelines.[25][26]

  • Ion Source Fouling: Buildup of non-volatile matrix components in the MS source can lead to a gradual loss of sensitivity. Regular source cleaning is essential for maintaining performance.

Q14: Can chemical derivatization help in the analysis of N-Carbamoylsarcosine?

Yes, chemical derivatization can be a powerful strategy, especially for small, polar molecules. N-Carbamoylsarcosine contains a carboxylic acid group, which can be targeted.

  • Improved Retention: Derivatizing the carboxyl group with a less polar moiety can increase its retention on a reversed-phase column. This moves its elution time away from the early, unretained matrix components and potentially out of the phospholipid elution zone.[27]

  • Enhanced Sensitivity: Certain derivatizing agents can improve ionization efficiency, leading to better sensitivity.[28] For example, reagents like 3-nitrophenylhydrazine (3-NPH) have been used to derivatize carboxylic acids, enhancing their response in negative-ion ESI-MS.[29]

This strategy adds a step to sample preparation but can significantly improve chromatographic performance and reduce matrix interference.

References
  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis Zone. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. [Link]

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Xie, I. Y., & Christoffers, J. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(19), 2007–2010. [Link]

  • Bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. [Link]

  • Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243–1257. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. [Link]

  • USFDA guidelines for bioanalytical method validation. (2015). SlideShare. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). SlideShare. [Link]

  • Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2007). American Pharmaceutical Review. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC Europe. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of AOAC International, 90(3), 851-861. [Link]

  • Bioanalytical method validation emea. (2014). SlideShare. [Link]

  • Krupp, E., & Wätzig, H. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Fruk, L., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(9), 2538. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (2002). LCGC North America. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (2024). Phenomenex. [Link]

  • Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2021). Request PDF on ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Simple procedures for lipid fractionation. (n.d.). Cyberlipid. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes, 10(1), 29. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Metabolites, 11(10), 693. [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2014). Analytical Chemistry, 86(8), 3849-3857. [Link]

  • Han, J., & Lin, K. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2891-2900. [Link]

  • Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (2014). Analytical Methods, 6, 629-635. [Link]

  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (2023). Molecules, 28(21), 7384. [Link]

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). Metabolites, 14(11), 721. [Link]

Sources

Troubleshooting

stability of N-Carbamoylsarcosine in stored biological samples

Welcome to the technical support guide for ensuring the stability of N-Carbamoylsarcosine in biological samples. This resource is designed for researchers, clinical scientists, and drug development professionals who requ...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability of N-Carbamoylsarcosine in biological samples. This resource is designed for researchers, clinical scientists, and drug development professionals who require accurate and reproducible quantification of this metabolite. Given that direct, extensive stability data for N-Carbamoylsarcosine is not widely published, this guide synthesizes established principles of biomarker stability, data from structurally related molecules like sarcosine, and best practices from regulatory bodies to provide a robust framework for your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of biological samples for N-Carbamoylsarcosine analysis.

Q1: What is N-Carbamoylsarcosine, and why is its stability a concern?

Q2: What are the primary factors that can affect the stability of N-Carbamoylsarcosine in my samples?

Several factors can influence the stability of small molecule biomarkers like N-Carbamoylsarcosine:

  • Temperature: Storage temperature is paramount. Generally, lower temperatures slow down chemical and enzymatic degradation. Storage at -70°C or -80°C is typically recommended for long-term stability of biological samples.[2][4]

  • pH: The pH of the matrix (e.g., urine) can influence the rate of chemical hydrolysis of the carbamoyl group.

  • Enzymatic Activity: Biological samples contain active enzymes. For N-Carbamoylsarcosine, the presence of N-carbamoylsarcosine amidase, which hydrolyzes it into sarcosine, CO2, and NH3, is a key concern.[1][5][6] This enzymatic activity must be minimized after sample collection.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade analytes through physical stress and by concentrating solutes.[7][8][9] It is best practice to assess stability for a minimum of three freeze-thaw cycles.[2][8]

  • Matrix Type: The biological matrix (e.g., plasma, serum, urine) can have different compositions and enzymatic activities, affecting stability differently.

Q3: What are the recommended storage temperatures and durations for samples intended for N-Carbamoylsarcosine analysis?

While specific long-term stability data for N-Carbamoylsarcosine is limited, general best practices for biomarkers provide a strong starting point.[2][3] For its related metabolite, sarcosine, storage at -20°C has shown good stability for up to 12 months in most cases.[4] However, some studies suggest that storage at -80°C may be deleterious for sarcosine determination in urine after 48 hours, highlighting the need for specific validation.[10]

Based on these principles, the following recommendations are provided as a starting point for your own validation studies:

Storage TypeTemperatureRecommended Duration (for validation)Rationale & Key Considerations
Short-Term (Bench-Top) Room Temperature (~20-25°C)Up to 6 hours[11]Simulates sample handling time during processing and analysis.
Short-Term (Refrigerated) 2-8°CUp to 24 hours[11]For temporary storage before freezing or analysis.
Long-Term ≤ -20°CValidate for intended storage duration (e.g., 1, 3, 6, 12 months)While many biomarkers are stable, some, like vitamin C, show significant degradation at -20°C.[4]
Optimal Long-Term ≤ -70°CValidate for intended storage durationThis is the reference condition for optimal storage for most clinical biomarkers to minimize degradation.[2][4]

Q4: How many freeze-thaw cycles are acceptable for my samples?

Industry best practices recommend that biomarker stability be assessed for a minimum of three freeze-thaw cycles, as this often reflects the typical handling of samples in a laboratory setting.[2][8] For sarcosine, stability has been demonstrated through three freeze-thaw cycles in spiked urine samples.[10] However, you must validate this for your specific matrix and experimental conditions. If samples will be subjected to more cycles, the stability study should be designed to reflect that.[12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during sample analysis that may be related to analyte stability.

Observed Problem Potential Cause (Stability-Related) Recommended Action & Troubleshooting Steps
Low or undetectable levels of N-Carbamoylsarcosine in stored samples. Analyte degradation due to improper storage temperature or prolonged storage.1. Verify Storage Conditions: Confirm that samples were consistently stored at ≤ -70°C. Check temperature logs for any deviations. 2. Review Storage Duration: Compare the storage time against your validated stability data. 3. Conduct a Fresh Sample Comparison: Analyze a freshly collected and processed sample to establish a baseline and compare it with the stored samples.
High variability in results between aliquots of the same sample. Inconsistent handling, such as a different number of freeze-thaw cycles for each aliquot.1. Standardize Aliquoting: When samples are first collected, divide them into multiple single-use aliquots to avoid repeated freeze-thaw cycles of the parent sample.[7] 2. Track Freeze-Thaw Cycles: Meticulously log the number of freeze-thaw cycles for every sample aliquot. 3. Re-run Stability Test: Perform a new freeze-thaw stability experiment using a pooled matrix to confirm the acceptable number of cycles.
Unexpectedly high levels of sarcosine. This could indicate the degradation of N-Carbamoylsarcosine into sarcosine via enzymatic or chemical hydrolysis.[1][5]1. Immediate Processing: Minimize the time between sample collection and processing (e.g., centrifugation and freezing) to reduce enzymatic activity. 2. Consider Inhibitors: If enzymatic degradation is suspected, investigate the use of appropriate enzyme inhibitors immediately after collection, though this requires thorough validation. 3. Analyze for Both Analytes: If your assay allows, simultaneously quantify both N-Carbamoylsarcosine and sarcosine to investigate their relationship.
Results differ between samples stored at -20°C and -80°C. Temperature-dependent degradation. While -20°C is adequate for many analytes, some are only stable at ultra-low temperatures.[4][10]1. Default to Ultra-Low Temperature: For long-term storage, use ≤ -70°C as the default unless data explicitly proves stability at higher temperatures.[2] 2. Perform a Comparative Stability Study: Design a study to directly compare the stability of N-Carbamoylsarcosine at -20°C and -80°C over time in your specific matrix.

Section 3: Experimental Protocols & Methodologies

To ensure data integrity, it is essential to perform a formal stability assessment.[2][13] This section provides a template protocol based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and other regulatory bodies.[14][15][16]

Protocol 1: Comprehensive Stability Assessment of N-Carbamoylsarcosine

Objective: To determine the short-term (bench-top), freeze-thaw, and long-term stability of N-Carbamoylsarcosine in a specific biological matrix (e.g., human plasma).

Materials:

  • Pooled biological matrix (e.g., drug-free human plasma from at least 6 individuals).

  • N-Carbamoylsarcosine analytical standard.

  • Stable isotope-labeled internal standard (e.g., N-Carbamoylsarcosine-¹³C,¹⁵N₂), if available.

  • Validated LC-MS/MS or other quantitative bioanalytical method.[17][18]

Procedure:

  • Preparation of Stability Samples:

    • Prepare a large pool of the chosen biological matrix.

    • Spike the matrix pool with N-Carbamoylsarcosine to achieve two concentrations: a low QC (LQC) and a high QC (HQC) level. These should be within the assay's calibration range.[11][12]

    • Distribute the spiked matrix into multiple, single-use polypropylene tubes for each condition to be tested.

  • Time Zero (T₀) Analysis:

    • Immediately after preparation, analyze at least six replicates of both LQC and HQC samples to establish the baseline (T₀) concentration.

  • Stability Tests:

    • Short-Term (Bench-Top) Stability:

      • Store LQC and HQC aliquots at room temperature for a predefined period that mimics sample handling (e.g., 0, 2, 4, 6 hours).

      • After the specified time, process and analyze the samples.

    • Freeze-Thaw Stability:

      • Store LQC and HQC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

      • Thaw the samples completely at room temperature. This completes one cycle.[19]

      • Refreeze the samples for at least 12 hours.

      • Repeat for a minimum of three cycles.[2][8] Analyze aliquots after the 1st, 3rd, and (optional) 5th cycle.

    • Long-Term Stability:

      • Store LQC and HQC aliquots at two or more temperatures (e.g., -20°C and -80°C).

      • At specified time points (e.g., 1, 3, 6, 9, 12 months), retrieve a set of samples, thaw, and analyze.[4][20]

  • Data Analysis & Acceptance Criteria:

    • Calculate the mean concentration of the stability samples at each time point.

    • Compare the mean concentration of the stored samples against the baseline (T₀) mean concentration.

    • Acceptance Criterion: The mean concentration of the stability samples should be within ±15% of the baseline T₀ value.[12]

Section 4: Diagrams & Workflows

Potential Degradation Pathway

The primary stability concern for N-Carbamoylsarcosine is its hydrolysis to sarcosine. This can be either a chemical process (e.g., acid/base catalyzed) or, more significantly in biological samples, an enzymatic process.

cluster_conditions Influencing Factors NCS N-Carbamoylsarcosine SAR Sarcosine + CO2 + NH3 NCS->SAR  Hydrolysis (Enzymatic or Chemical) Enzyme N-carbamoylsarcosine amidase Enzyme->NCS Temp High Temperature Temp->NCS pH Non-neutral pH pH->NCS Time Storage Time Time->NCS

Caption: Potential degradation pathway of N-Carbamoylsarcosine.

Workflow for Biomarker Stability Assessment

This workflow outlines the critical steps for validating the stability of N-Carbamoylsarcosine in a given biological matrix.

cluster_tests Stability Conditions A 1. Prepare Pooled Matrix (e.g., Plasma, Urine) B 2. Spike with Analyte (Low & High QC Levels) A->B C 3. Aliquot for All Test Conditions B->C D 4. Analyze Baseline (T₀) (n≥6 per level) C->D E Short-Term (Bench-Top, 2-8°C) C->E F Freeze-Thaw (≥3 Cycles) C->F G Long-Term (-20°C vs -80°C) C->G H 5. Analyze Samples at Each Timepoint E->H F->H G->H I 6. Calculate % Difference from Baseline (T₀) H->I J 7. Acceptance Criteria (Mean within ±15% of T₀?) I->J K Stability Confirmed J->K Yes L Re-evaluate Conditions or Define Limits J->L No

Caption: General workflow for biomarker stability validation.

References

  • Recommendations for Clinical Biomarker Specimen Preservation and Stability Assessments. (n.d.). Google Scholar.
  • Pfeiffer, C. M., et al. (2018). Long-Term Stability of 18 Nutritional Biomarkers Stored at -20 °C and 5 °C for up to 12 Months. Clinical Chemistry. Retrieved January 10, 2026, from [Link]

  • Recommendations for clinical biomarker specimen preservation and stability assessments. (2017). Bioanalysis Zone. Retrieved January 10, 2026, from [Link]

  • Freeze-Thaw Stability Testing Guide: FDA-Compliant Step-by-Step Checklist for Pharma & Biologics. (n.d.). StabilityStudies.in. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase. (2026). Grokipedia.
  • CLSI EP50 | Evaluation of Stability for Venous Whole Blood and Blood Derived Samples, 1st Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 10, 2026, from [Link]

  • N-Carbamoylsarcosine (HMDB0012265). (2023). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • A Q&A guide to stability storage. (2020). Q1 Scientific. Retrieved January 10, 2026, from [Link]

  • Freeze-Thaw Stability Testing. (n.d.). Microchem Laboratory. Retrieved January 10, 2026, from [Link]

  • Suman, C., et al. (n.d.). Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • EP25 | Evaluation of Stability of In Vitro Medical Laboratory Test Reagents. (2023). Clinical and Laboratory Standards Institute. Retrieved January 10, 2026, from [Link]

  • How is Your Assay Performing? Biomarker Validation Best-Practices. (2015). YouTube. Retrieved January 10, 2026, from [Link]

  • Pierson-Perry, J. (n.d.). Stability Testing and CLSI EP25-A. Westgard QC. Retrieved January 10, 2026, from [Link]

  • Recognized Consensus Standards: Medical Devices. (2023). Food and Drug Administration. Retrieved January 10, 2026, from [Link]

  • van de Merbel, N. C., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved January 10, 2026, from [Link]

  • Evaluation of Stability of In Vitro Diagnostic Method Products; Proposed Guideline. (n.d.). ANSI Webstore. Retrieved January 10, 2026, from [Link]

  • Annex 10. (n.d.). International Council for Harmonisation. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

  • Stability Testing. (n.d.). Eurofins Nederland. Retrieved January 10, 2026, from [Link]

  • Freeze & Thaw Stability Assessment Service. (n.d.). Creative Biolabs. Retrieved January 10, 2026, from [Link]

  • Romao, M. J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology. Retrieved January 10, 2026, from [Link]

  • Feng, J., et al. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. Retrieved January 10, 2026, from [Link]

  • Li, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites. Retrieved January 10, 2026, from [Link]

  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. (n.d.). Frederick National Laboratory. Retrieved January 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Ultrasensitive Detection of N-Carbamoylsarcosine in Plasma

Welcome to the technical support guide for the sensitive detection of N-Carbamoylsarcosine (NCS) in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sensitive detection of N-Carbamoylsarcosine (NCS) in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of NCS quantification. Here, we merge technical accuracy with field-proven insights to provide robust troubleshooting strategies and answers to frequently asked questions.

Introduction to N-Carbamoylsarcosine Analysis

N-Carbamoylsarcosine is an N-carbamoyl derivative of sarcosine and an intermediate in arginine and proline metabolism.[1][2] It is also involved in the degradation pathway of creatinine.[2][3] The accurate and sensitive detection of NCS in plasma is crucial for understanding its role in various physiological and pathological processes. Dysregulation of nitrogen metabolism, in which NCS plays a part, has been linked to metabolic disorders and certain cancers.[4]

This guide will address common challenges in NCS detection, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for quantifying small molecules in complex biological matrices.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No N-Carbamoylsarcosine Signal

Question: I am not detecting any N-Carbamoylsarcosine, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no signal for your analyte of interest is a common yet frustrating issue. Let's break down the potential causes, starting from sample handling and moving through to the mass spectrometer.

Potential Cause A: Analyte Degradation

N-Carbamoylsarcosine, like many small molecule metabolites, can be susceptible to degradation. Enzymatic activity in plasma can continue post-collection if not handled properly.

Troubleshooting Steps:

  • Immediate Processing: Ensure that plasma is separated from whole blood as quickly as possible after collection.[7]

  • Cold Chain Maintenance: Keep samples on ice during processing and store them at -80°C for long-term stability.

  • Acidification: Consider stabilizing the plasma by adding a small amount of acid, such as 0.1 M citric acid, immediately after separation to inhibit enzymatic activity.[7]

Potential Cause B: Inefficient Extraction

The method used to extract N-Carbamoylsarcosine from the plasma matrix is critical for good recovery and, consequently, a strong signal.

Troubleshooting Steps:

  • Protein Precipitation: This is a common first step. Ensure the ratio of organic solvent (e.g., acetonitrile or methanol) to plasma is optimal. A 3:1 or 4:1 ratio is a good starting point. After adding the solvent, vortex thoroughly and centrifuge at a high speed (e.g., >10,000 x g) to ensure complete protein removal.

  • Solid-Phase Extraction (SPE): For cleaner samples and potentially higher recovery, consider using SPE. A mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent could be effective for a polar compound like NCS.

  • Evaluate Recovery: Spike a known concentration of an NCS standard into a blank plasma sample and process it alongside your study samples. Compare the peak area of the spiked sample to a neat standard of the same concentration to calculate the extraction recovery. Aim for a recovery of >80%.

Potential Cause C: Suboptimal LC-MS/MS Parameters

The sensitivity of your assay is highly dependent on the instrument parameters.

Troubleshooting Steps:

  • Tuning and Optimization: Infuse a pure N-Carbamoylsarcosine standard directly into the mass spectrometer to optimize the precursor and product ions (MRM transitions) and collision energy.

  • Ionization Mode: N-Carbamoylsarcosine has a carboxylic acid group, making it suitable for negative ion mode electrospray ionization (ESI-). However, positive mode (ESI+) should also be evaluated as adduct formation (e.g., [M+H]+, [M+Na]+) can sometimes provide a better signal.

  • Chromatography:

    • Column Choice: A HILIC column is often a good choice for retaining and separating polar compounds like NCS. A reversed-phase C18 column may also work, especially with an appropriate ion-pairing agent, but HILIC generally provides better retention for such analytes.

    • Mobile Phase: Ensure the pH of your mobile phase is appropriate for the ionization of NCS. For negative mode, a slightly basic mobile phase can enhance deprotonation. For positive mode, an acidic mobile phase (e.g., with 0.1% formic acid) is standard.

Issue 2: High Background Noise or Interfering Peaks

Question: My chromatograms are very noisy, and I'm seeing several peaks co-eluting with my N-Carbamoylsarcosine peak, making integration difficult. How can I clean up my signal?

Answer:

High background and interfering peaks are typically due to matrix effects, where other components in the plasma extract interfere with the ionization of your target analyte.

Potential Cause A: Matrix Effects

Phospholipids are a major cause of ion suppression in plasma samples when using ESI.[8]

Troubleshooting Steps:

  • Improved Sample Preparation:

    • Solid-Phase Extraction (SPE): As mentioned before, SPE is highly effective at removing phospholipids and other interfering substances.[8]

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup step.

  • Chromatographic Separation:

    • Gradient Optimization: Adjust your LC gradient to better separate N-Carbamoylsarcosine from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient).

    • Divert Valve: Use a divert valve on your LC system to send the early and late eluting parts of the chromatogram (which often contain high concentrations of salts and phospholipids) to waste instead of the mass spectrometer.

  • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for N-Carbamoylsarcosine if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing.

Potential Cause B: Contamination

Contamination can come from various sources, including solvents, collection tubes, and lab equipment.

Troubleshooting Steps:

  • High-Purity Solvents: Always use LC-MS grade solvents and reagents.

  • Blank Injections: Run a series of blank injections (e.g., mobile phase, extraction solvent, extracted blank plasma) to identify the source of the contamination.

  • System Cleaning: If contamination is suspected in the LC-MS system, perform a thorough system wash.

Issue 3: Poor Peak Shape

Question: My N-Carbamoylsarcosine peak is broad, tailing, or splitting. What could be causing this?

Answer:

Poor peak shape can compromise both the sensitivity and reproducibility of your assay.

Potential Cause A: Chromatographic Issues

The interaction between the analyte, mobile phase, and stationary phase is critical for good chromatography.

Troubleshooting Steps:

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample or injecting a smaller volume.

  • Mismatched Injection Solvent: The composition of the solvent your sample is dissolved in should be as close as possible to the initial mobile phase conditions. A strong mismatch can cause peak distortion.

  • Column Degradation: Over time, LC columns can degrade. Check the column's performance with a standard mix. If performance is poor, try cleaning or replacing the column.

  • Secondary Interactions: Peak tailing can be caused by unwanted interactions between the analyte and the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can help mitigate this.

Potential Cause B: System Issues

Problems with the LC system itself can also lead to poor peak shape.

Troubleshooting Steps:

  • Check for Leaks: Any leaks in the system can cause pressure fluctuations and distorted peaks.

  • Ensure Proper Connections: Make sure all fittings are correctly tightened. Overtightening or undertightening can create dead volumes and lead to peak broadening.

  • Void in the Column: A void at the head of the column can cause peak splitting. This often requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare plasma samples for N-Carbamoylsarcosine analysis?

For high sensitivity, a simple protein precipitation followed by HILIC-LC-MS/MS is a good starting point. For even greater sensitivity and robustness, incorporating a solid-phase extraction (SPE) step after protein precipitation is recommended to remove interfering phospholipids.[8]

Q2: Should I use a derivatization agent to improve sensitivity?

Derivatization can significantly improve the sensitivity of certain analytes by enhancing their ionization efficiency or chromatographic retention. For N-Carbamoylsarcosine, derivatizing the carboxylic acid group could potentially improve its performance in positive ion mode. Reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are used for amino acids and could be explored for NCS.[9] However, derivatization adds an extra step to the sample preparation, which can introduce variability. It's best to first optimize the analysis of the native compound before exploring derivatization.

Q3: How do I validate my method for N-Carbamoylsarcosine quantification?

Method validation should follow established guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:

  • Linearity: The range over which the assay is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity: Ensuring that other components in the plasma do not interfere with the quantification of NCS.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to a neat solution.

  • Recovery: The efficiency of the extraction process.

  • Stability: Evaluating the stability of NCS in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Q4: What are typical LC-MS/MS parameters for N-Carbamoylsarcosine?

While specific parameters will need to be optimized on your instrument, here is a general starting point:

ParameterSuggested Starting Point
LC Column HILIC (e.g., amide or silica-based)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of B, gradually decrease to elute polar compounds
Ionization Mode ESI Negative
MRM Transition m/z 131.1 -> m/z 87.1 ([M-H]− -> [M-H-CO2]−) - Requires experimental verification

Experimental Workflow & Diagrams

Optimized Sample Preparation Workflow

The following workflow is designed to maximize the recovery of N-Carbamoylsarcosine while minimizing matrix effects.

SamplePrepWorkflow cluster_collection Sample Collection & Initial Processing cluster_extraction Analyte Extraction cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis Collect Collect whole blood in EDTA tubes Centrifuge Centrifuge immediately (e.g., 1500 x g, 10 min, 4°C) Collect->Centrifuge Separate Separate plasma Centrifuge->Separate Store Store at -80°C Separate->Store Thaw Thaw plasma on ice Precipitate Protein Precipitation (e.g., 3:1 Acetonitrile) Thaw->Precipitate Vortex_Centrifuge Vortex & Centrifuge (>10,000 x g) Precipitate->Vortex_Centrifuge Supernatant Collect supernatant Vortex_Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Mixed-mode or HILIC) Supernatant->SPE for high sensitivity Analysis Inject into LC-MS/MS System Supernatant->Analysis direct injection Evaporate Evaporate to dryness SPE->Evaporate Reconstitute Reconstitute in initial mobile phase Evaporate->Reconstitute Reconstitute->Analysis

Caption: Recommended sample preparation workflow for N-Carbamoylsarcosine analysis.

Troubleshooting Logic Flow

This diagram outlines a logical approach to diagnosing issues with your N-Carbamoylsarcosine assay.

TroubleshootingFlow node_action node_action node_cause node_cause start Low or No Signal? check_ms Is MS performing well? (Check standards) start->check_ms check_lc Good Peak Shape with Standards? check_ms->check_lc Yes node_cause_ms MS Issue: - Clean Source - Recalibrate - Re-tune Analyte check_ms->node_cause_ms No check_extraction Adequate Extraction Recovery? (>80%) check_lc->check_extraction Yes node_cause_lc LC Issue: - Check for leaks/plugs - Column degradation? - Mobile phase prep? check_lc->node_cause_lc No node_cause_extraction Extraction Issue: - Optimize PPT solvent - Implement SPE - Check pH check_extraction->node_cause_extraction No node_cause_stability Sample Stability Issue: - Review collection &  storage protocol check_extraction->node_cause_stability Yes

Caption: A logical flow for troubleshooting low signal in NCS analysis.

References

  • N-Carbamoylsarcosine | C4H8N2O3 | CID 439375 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Showing metabocard for N-Carbamoylsarcosine (HMDB0012265) - Human Metabolome Database. (2023, February 21). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase - Wikipedia. (2022, September 22). Wikipedia. Retrieved January 10, 2026, from [Link]

  • N-carbamoylsarcosine amidase - Grokipedia. (2026, January 7). Grokipedia. Retrieved January 10, 2026, from [Link]

  • Kimura, T., Takeda, T., & Suzuki, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biochemistry, 100(3), 683–690. [Link]

  • Wu, W., & Zhang, L. (2013). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 5(23), 6754-6760. [Link]

  • Gordon, B. H., Riches, J. R., & Newell, D. R. (1989). A new method for the measurement of nitrosoureas in plasma: an h.p.l.c. procedure for the measurement of fotemustine kinetics. Xenobiotica, 19(3), 329–339. [Link]

  • Yadav, M., Mehra, S., & Deshmukh, S. (2013). LC-MS/MS identification of the one-carbon cycle metabolites in human plasma. Biomedical Chromatography, 27(11), 1471–1478. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Zimmerman, C. N., & Sharer, J. D. (2019). Analytical Methods for Quantitative Plasma Carnitine Determination. Current Protocols in Human Genetics, 102(1), e85. [Link]

  • Liu, X., & Gu, H. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. Journal of Chromatography B, 983-984, 113–120. [Link]

  • Török, G., & Török, M. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 1216(34), 6252–6257. [Link]

  • An, J., & Ahn, C. (2023). Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics. Metabolites, 13(7), 841. [Link]

  • Breithaupt, R. K., & Schram, K. H. (1982). Analysis of riboxamide in plasma by high-performance liquid chromatography using automated column switching. Journal of Chromatography B: Biomedical Sciences and Applications, 232(2), 335–344. [Link]

Sources

Troubleshooting

common interferences in the enzymatic assay of N-Carbamoylsarcosine

Welcome to the technical support guide for the enzymatic assay of N-Carbamoylsarcosine (N-CS). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enzymatic assay of N-Carbamoylsarcosine (N-CS). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions.

Assay Principle: A Multi-Step Enzymatic Cascade

The quantification of N-Carbamoylsarcosine is typically achieved through a coupled enzymatic reaction. Understanding this cascade is critical for effective troubleshooting, as an interference at any step can impact the final readout.

  • Hydrolysis of N-CS: The assay begins with the specific hydrolysis of N-Carbamoylsarcosine by the enzyme N-Carbamoylsarcosine Amidohydrolase (CSHase) . This reaction yields sarcosine, carbon dioxide (CO₂), and ammonia (NH₃)[1][2].

  • Oxidation of Sarcosine: The sarcosine produced is then oxidized by Sarcosine Oxidase (SOX) . This reaction consumes oxygen (O₂) and produces glycine, formaldehyde, and, crucially for detection, hydrogen peroxide (H₂O₂)[3][4].

  • Signal Generation: The hydrogen peroxide is quantified in a final, peroxidase-catalyzed reaction. Typically, Horseradish Peroxidase (HRP) is used to catalyze the oxidation of a chromogenic or fluorogenic substrate, resulting in a measurable color or fluorescence change.

NCS_Assay_Pathway cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Detection NCS N-Carbamoylsarcosine CSHase N-CS Amidohydrolase (CSHase) NCS->CSHase H2O H₂O H2O->CSHase Sarcosine Sarcosine CSHase->Sarcosine Byproducts1 CO₂ + NH₃ CSHase->Byproducts1 SOX Sarcosine Oxidase (SOX) Sarcosine->SOX Sarcosine->SOX O2 O₂ O2->SOX H2O2 Hydrogen Peroxide (H₂O₂) SOX->H2O2 Byproducts2 Glycine + Formaldehyde SOX->Byproducts2 HRP Peroxidase (HRP) H2O2->HRP H2O2->HRP Chromogen_Reduced Chromogen (Reduced) Chromogen_Reduced->HRP Chromogen_Oxidized Chromogen (Oxidized) Measurable Signal HRP->Chromogen_Oxidized

Caption: The three-step enzymatic cascade for N-Carbamoylsarcosine detection.

Troubleshooting Guide & FAQs

This section addresses specific, common problems in a question-and-answer format.

Problem 1: Lower-than-Expected or No Signal (Potential False Negatives)

Q1: My assay signal is significantly lower than expected across all samples, including my positive control. What's the most likely cause?

A1: This points to a systemic issue, most likely inhibition or degradation of one of the core assay components.

  • Causality: The final signal is dependent on the successful completion of all three enzymatic steps. Inhibition of CSHase, SOX, or HRP will halt the cascade. Alternatively, if the H₂O₂ intermediate is consumed by a competing reaction, there will be nothing for the HRP system to detect.

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Prepare a simple positive control for each enzyme.

      • HRP Control: Mix H₂O₂ (known concentration), HRP, and the chromogenic substrate. If you don't get a strong signal, your HRP or chromogen is faulty.

      • SOX Control: Mix sarcosine, SOX, HRP, and the chromogen. A lack of signal here, when the HRP control works, points to an issue with your SOX enzyme.

      • CSHase Control: Mix N-CS, CSHase, SOX, HRP, and the chromogen. If this fails, but the previous two controls worked, your CSHase is the problem.

    • Check for H₂O₂ Scavengers: Many biological samples and test compounds can act as reducing agents or antioxidants, consuming the H₂O₂ intermediate.

      • Common Culprits: Ascorbic acid and uric acid are well-documented interferents in peroxidase-based assays[5]. Catecholamines like dopamine and dobutamine can also cause falsely decreased results by interfering with the peroxidase reaction[6][7][8].

      • Detection Protocol: To test a sample or compound for this effect, add it to a working "HRP Control" reaction (H₂O₂ + HRP + Chromogen). A significant decrease in signal confirms the presence of an H₂O₂ scavenger.

    • Investigate Specific Enzyme Inhibitors: If enzyme activity seems low, consider specific inhibitors that may be present in your sample or buffer.

EnzymeKnown InhibitorsSource(s)
N-CS Amidohydrolase (CSHase) Heavy metal ions (Cu²⁺, Hg²⁺, Ag²⁺), Thiol-reactive reagents (e.g., NEM)[9]
Sarcosine Oxidase (SOX) Heavy metal ions (Cu²⁺, Hg²⁺, Ag²⁺), p-CMB, N-ethylmaleimide, SDS[3]
Peroxidase (HRP) High concentrations of azides, cyanides, and sulfides.
Problem 2: Higher-than-Expected Signal (Potential False Positives)

Q2: My "no-analyte" blank or negative control samples show a high background signal. What could be causing this?

A2: A high background signal indicates that the detection system is being activated independently of the N-CS analyte.

  • Causality: This can happen if your sample contains a substance that mimics an intermediate in the cascade (like sarcosine or H₂O₂) or if a test compound directly interferes with the optical reading.

  • Troubleshooting Steps:

    • Test for Endogenous Sarcosine or H₂O₂:

      • Run your sample in a reaction mixture that omits CSHase. A positive signal indicates the presence of endogenous sarcosine, which is being converted by SOX.

      • Run your sample in a mixture that omits both CSHase and SOX. A positive signal here points to the presence of pre-existing H₂O₂ in the sample or a compound that directly reacts with the HRP/chromogen system.

    • Evaluate SOX Substrate Specificity: Sarcosine oxidase can exhibit activity towards other N-methyl amino acids or similar structures, such as proline[10]. If your sample matrix is rich in these compounds, it can generate a false positive signal.

      • Mitigation: Consider sample pre-treatment steps (e.g., solid-phase extraction) if a specific cross-reactant is identified. In some cases, using a SOX enzyme from a different microbial source may offer better specificity[11].

    • Assess Compound Interference: In drug discovery screens, the test compounds themselves are a major source of interference.

      • Colorimetric Interference: If a compound has a native color that absorbs at the same wavelength as your oxidized chromogen, it will produce a false signal. Measure the absorbance of the compound in the assay buffer alone to quantify this.

      • Fluorescence Interference: Similarly, autofluorescent compounds can interfere with fluorometric readouts. Measure the fluorescence of the compound in buffer at the assay's excitation/emission wavelengths.

      • Chemical Reactivity: Some compounds can directly reduce the oxidized chromogen, leading to signal loss, or even generate H₂O₂ themselves through redox cycling, causing a false positive[12].

Problem 3: Poor Reproducibility and High Data Variability

Q3: My replicate wells show high variance (%CV is high), or my results are inconsistent between experiments. How can I improve precision?

A3: High variability often stems from sample matrix effects, compound instability, or subtle inconsistencies in the experimental setup.

  • Causality: The complex nature of biological samples (serum, plasma, cell lysates) can introduce interferents that vary from sample to sample. Additionally, the stability of reagents and compounds is paramount for consistent results.

  • Troubleshooting Flowchart: The following workflow can help systematically identify sources of variability.

Troubleshooting_Variability start High Variability Observed check_pipetting Verify Pipetting Accuracy & Calibrate Pipettes start->check_pipetting check_temp Ensure Uniform Temperature (Plate & Reagents) check_pipetting->check_temp check_matrix Assess Sample Matrix Effects check_temp->check_matrix matrix_yes Implement Mitigation: - Dilute Sample - Spike & Recovery Test - Use Matrix-Matched Calibrators check_matrix->matrix_yes Present matrix_no No Significant Matrix Effect check_matrix->matrix_no Absent check_compound Evaluate Compound Stability matrix_yes->check_compound matrix_no->check_compound compound_yes Investigate Solubility & Degradation (e.g., DLS, LC-MS). Adjust solvent/incubation time. check_compound->compound_yes Unstable compound_no Compound is Stable check_compound->compound_no Stable review_reagents Check Reagent Stability (Age, Freeze-Thaw Cycles) compound_yes->review_reagents compound_no->review_reagents end Issue Resolved review_reagents->end

Caption: Logical workflow for diagnosing sources of assay variability.
  • Spike and Recovery Experiment: This is a crucial experiment to determine if the sample matrix is suppressing or enhancing the signal.

    • Split a sample from your matrix into two aliquots.

    • To one aliquot ("Spiked"), add a known amount of N-CS standard. The other aliquot ("Unspiked") receives an equal volume of buffer.

    • Measure the concentration in both samples.

    • Calculate the percent recovery: % Recovery = ([Spiked] - [Unspiked]) / [Known Amount Added] * 100

    • A recovery significantly different from 100% (e.g., <85% or >115%) indicates a matrix effect. Diluting the sample can often mitigate this.

References

  • Saenger, A. K., Laha, T., & Tirimacco, A. (2009). Catecholamine Interference in Enzymatic Creatinine Assays. ProQuest. [Link]

  • Ibrahim, F., & El-Khoury, J. M. (2018). Catecholamine Interference in Enzymatic Creatinine Assays. ResearchGate. [Link]

  • Miller, W. G., & Myers, G. L. (2010). Enzymatic assays for creatinine: time for action. PubMed. [Link]

  • Deeg, R., Roehr, A., & Ziegenhorn, J. (1986). Process and reagent for the determination of N-carbamoylsarcosine with the use of a new enzyme.
  • Kou, T., & Hnur, P. (2021). Falsely Elevated Creatinine on Enzymatic Assay in a Patient Receiving Subcutaneous IgG Therapy. National Center for Biotechnology Information. [Link]

  • Yamkamon, V., Phakdee, B., Yainoy, S., & Eiamphungporn, W. (2018). Interference of some compounds on the determination of 50 µM sarcosine. ResearchGate. [Link]

  • van der Maten, J., & de Rijke, Y. B. (2023). M Protein Interference in Renal Function Assays: A Quest for True Kidney Function. The Journal of Applied Laboratory Medicine. [Link]

  • Sorachim. Sarcosine oxidase. Sorachim. [Link]

  • Yoshida, T., et al. (2022). Structural and functional analysis of Bacillus sarcosine oxidase and its activity toward cyclic imino acids. National Center for Biotechnology Information. [Link]

  • Deeg, R., Roehr, A., & Ziegenhorn, J. (1986). Process and reagent for the determination of n- carbamoylsarcosine.
  • Yamada, H., et al. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. PubMed. [Link]

  • Wikipedia. N-carbamoylsarcosine amidase. Wikipedia. [Link]

  • Grokipedia. N-carbamoylsarcosine amidase. Grokipedia. [Link]

  • Ito, F., et al. (2020). Reaction mechanism of sarcosine oxidase elucidated using FMO and QM/MM methods. Wiley Online Library. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Center for Biotechnology Information. [Link]

  • Nishiya, Y. (2012). Monomeric sarcosine oxidase acts on both L- and D-substrates. Semantic Scholar. [Link]

  • Romao, M. J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. PubMed. [Link]

  • Chen, Y., et al. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. National Center for Biotechnology Information. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Biotechnology Information. [Link]

  • Eli Lilly & Company and the National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: N-Carbamoylsarcosine Amidohydrolase (NCS-A) Activity Assay

Welcome to the technical support center for the N-Carbamoylsarcosine Amidohydrolase (NCS-A) activity assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-Carbamoylsarcosine Amidohydrolase (NCS-A) activity assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your experiments.

Understanding the Enzyme and Assay Principle

N-Carbamoylsarcosine amidohydrolase (EC 3.5.1.59), also known as NCS-A or carbamoylsarcosine amidase, is a key enzyme in the microbial degradation pathway of creatinine.[1][2] It catalyzes the hydrolysis of N-carbamoylsarcosine to produce sarcosine, carbon dioxide, and ammonia.[1][3][4]

The activity of NCS-A is typically measured using a coupled-enzyme assay.[5][6][7] In this setup, the sarcosine produced by NCS-A is immediately used as a substrate by a second enzyme, sarcosine oxidase (SOX). SOX oxidizes sarcosine, generating formaldehyde, glycine, and hydrogen peroxide (H₂O₂).[8][9] The production of H₂O₂ can then be quantified using a variety of colorimetric or fluorometric methods, providing an indirect measure of NCS-A activity.[8][10]

Enzymatic Reaction Pathway

NCS-A Coupled Assay cluster_0 NCS-A Reaction cluster_1 Coupled SOX Reaction & Detection NCS N-Carbamoylsarcosine NCS_A NCS-A (EC 3.5.1.59) NCS->NCS_A H2O H₂O H2O->NCS_A Sarcosine Sarcosine NCS_A->Sarcosine CO2 CO₂ NCS_A->CO2 NH3 NH₃ NCS_A->NH3 Sarcosine_c Sarcosine Sarcosine->Sarcosine_c Product is substrate for next reaction SOX Sarcosine Oxidase (SOX) Sarcosine_c->SOX O2 O₂ O2->SOX H2O2 H₂O₂ SOX->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Signal Detectable Signal (e.g., Absorbance at 570 nm) HRP->Signal Probe Colorimetric/ Fluorometric Probe Probe->HRP

Caption: Workflow of the coupled enzyme assay for NCS-A activity.

Frequently Asked Questions (FAQs)

Q1: What are the products of the N-Carbamoylsarcosine amidohydrolase reaction?

A1: The enzyme catalyzes the hydrolysis of N-carbamoylsarcosine and water to produce sarcosine, carbon dioxide (CO₂), and ammonia (NH₃).[3][4][11]

Q2: What is the typical molecular weight of N-Carbamoylsarcosine amidohydrolase?

A2: The native enzyme from Pseudomonas putida has a relative molecular mass of approximately 102,000 +/- 5000 Da and is composed of subunits with a molecular weight of 27,000 Da.[11] The enzyme from Arthrobacter sp. is a tetramer with a total molecular weight of 116,000 Da, with each polypeptide chain consisting of 264 amino acids.[12]

Q3: What are the known inhibitors of N-Carbamoylsarcosine amidohydrolase?

A3: The enzyme is strongly inhibited by cupric, mercuric, and silver ions.[11] Some thiol reagents have also been shown to be inhibitory.[11][13]

Q4: Can I use urine samples directly in this assay?

A4: Direct use of urine samples is not recommended due to potential interferences from components like uric acid, which can affect the coupled detection reaction.[8][14][15] Sample preparation, such as pH adjustment and the use of exchange resins, may be necessary to reduce the impact of these interfering substances.[15]

Troubleshooting Guide

This section addresses common problems encountered during the NCS-A activity assay, providing potential causes and step-by-step solutions.

Problem Potential Cause(s) Troubleshooting Steps
No or very low signal 1. Inactive NCS-A enzyme: Improper storage or handling.1. Verify the activity of your NCS-A enzyme stock using a positive control if available. Ensure it has been stored correctly, typically at -20°C or -80°C for long-term storage.[16][17]
2. Inactive coupling enzymes (SOX/HRP): The secondary enzymes in the detection system may have lost activity.2. Test the activity of the sarcosine oxidase and horseradish peroxidase system independently by adding a known concentration of sarcosine.
3. Incorrect buffer pH or temperature: The reaction conditions are suboptimal for one or more enzymes in the cascade.3. Optimize the reaction pH and temperature. The coupled assay for sarcosine detection often has an optimal pH of around 7.5-8.3 and a temperature of 37°C.[8][9]
4. Substrate degradation: N-carbamoylsarcosine may not be stable under your storage conditions.4. Use a fresh preparation of N-carbamoylsarcosine.
High background signal 1. Contaminating enzymes: The NCS-A preparation may be contaminated with other enzymes that produce H₂O₂.1. Run a control reaction without the N-carbamoylsarcosine substrate to check for background H₂O₂ production. If the background is high, further purification of the NCS-A enzyme may be necessary.
2. Interfering substances in the sample: Components in your sample (e.g., from cell lysates or biological fluids) may react with the detection probe.2. Include a sample blank (sample without the enzyme) to quantify and subtract the background signal. Consider sample cleanup steps if interference is significant.[15]
3. Spontaneous probe degradation: The colorimetric or fluorometric probe may be unstable under the assay conditions.3. Prepare fresh probe solutions and protect them from light.
Inconsistent or non-reproducible results 1. Pipetting errors: Inaccurate dispensing of reagents, especially the enzyme.1. Use calibrated pipettes and ensure proper mixing of the reaction components.
2. Fluctuations in temperature: Inconsistent incubation temperatures can affect enzyme kinetics.2. Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay.
3. Insufficient activity of the coupling enzyme: The rate of the SOX/HRP reaction is limiting the overall reaction rate.3. Ensure that the concentration of the coupling enzymes (SOX and HRP) is in excess, so the rate of the reaction is solely dependent on the activity of NCS-A.[18][19] You can test this by increasing the concentration of the coupling enzymes and observing if the reaction rate increases.[19]
Non-linear reaction progress curve 1. Substrate depletion: The concentration of N-carbamoylsarcosine is too low and is being rapidly consumed.1. Increase the initial concentration of N-carbamoylsarcosine. It is important to operate at substrate concentrations that allow for the determination of the initial reaction velocity.[20]
2. Product inhibition: One of the reaction products (sarcosine, CO₂, or NH₃) may be inhibiting the NCS-A enzyme.2. While not extensively reported for NCS-A, product inhibition is a possibility. Ensure you are measuring the initial reaction rate before product accumulation becomes significant.
3. Enzyme instability: The NCS-A enzyme is not stable under the assay conditions for the duration of the measurement.3. Reduce the assay time or optimize buffer components (e.g., by adding stabilizing agents like BSA) to improve enzyme stability.[21]

Experimental Protocols

Protocol 1: Colorimetric Coupled Enzyme Assay for NCS-A Activity

This protocol is adapted from methods for sarcosine detection.[8][9]

Materials:

  • N-Carbamoylsarcosine (substrate)

  • NCS-A enzyme preparation

  • Sarcosine Oxidase (SOX)

  • Horseradish Peroxidase (HRP)

  • Amplex Red or a similar H₂O₂ probe

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.5)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 570 nm

Procedure:

  • Prepare a Sarcosine Standard Curve:

    • Prepare a series of known concentrations of sarcosine in the assay buffer (e.g., 0-200 µM).[8]

    • This will be used to correlate the H₂O₂ signal to the amount of sarcosine produced.

  • Prepare the Master Reaction Mix:

    • For each reaction, prepare a master mix containing the assay buffer, SOX, HRP, and the colorimetric probe. The final concentrations should be optimized, but a starting point could be:

      • 50 mM Sodium Phosphate, pH 7.5

      • Sufficient SOX and HRP (ensure they are not rate-limiting)

      • Amplex Red at a suitable concentration (e.g., 50 µM)

  • Set up the Assay:

    • Add your NCS-A enzyme preparation to the wells of the 96-well plate.

    • Include appropriate controls:

      • Blank: Master mix without any enzyme or substrate.

      • No-substrate control: Master mix with NCS-A but without N-carbamoylsarcosine.

      • Positive control (optional): A known active NCS-A preparation.

  • Initiate the Reaction:

    • Add the N-carbamoylsarcosine substrate to all wells (except the no-substrate control) to start the reaction. The final concentration of the substrate should be optimized based on the Kₘ of your enzyme. A starting concentration of 3.2 mM has been reported for the enzyme from Pseudomonas putida.[11]

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 20-60 minutes).[8][14]

    • Measure the absorbance at 570 nm at regular intervals to determine the initial reaction rate.

  • Data Analysis:

    • Subtract the absorbance of the no-substrate control from the test samples.

    • Use the sarcosine standard curve to convert the change in absorbance over time to the rate of sarcosine production (µmol/min).

    • Calculate the specific activity of your NCS-A preparation (Units/mg protein). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Assay Optimization Workflow

Assay Optimization Start Start Assay Optimization Enzyme_Conc Optimize NCS-A Concentration Start->Enzyme_Conc Ensure linear response over time Substrate_Conc Determine Optimal Substrate Concentration (Kₘ) Enzyme_Conc->Substrate_Conc Vary [Substrate] at fixed [Enzyme] pH_Temp Optimize pH and Temperature Substrate_Conc->pH_Temp Test range of pH and temperature values Coupling_Enzyme Verify Excess of Coupling Enzymes (SOX/HRP) pH_Temp->Coupling_Enzyme Increase [Coupling Enzyme] and check for rate increase Validation Validate Assay with Controls and Standards Coupling_Enzyme->Validation Run blanks, controls, and standards Final_Protocol Finalized Assay Protocol Validation->Final_Protocol

Caption: A logical workflow for optimizing the NCS-A activity assay.

References

  • N-carbamoylsarcosine amidase - Grokipedia. (2026, January 7).
  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832-11838. Retrieved from [Link]

  • Romão, M. J., Turk, D., Gomis-Rüth, F. X., Huber, R., Schumacher, G., & Menzel, R. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1111-1130. Retrieved from [Link]

  • Piotrowski, M., Schönfelder, S., & Weiler, E. W. (2003). The N-carbamoylputrescine amidohydrolase from Arabidopsis thaliana is a versatile, allosterically regulated enzyme of putrescine biosynthesis. Journal of Biological Chemistry, 278(44), 43496-43504. Retrieved from [Link]

  • N-carbamoylsarcosine amidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Rhea:20057 - Rhea - reaction knowledgebase. (n.d.). Retrieved from [Link]

  • Chen, Y. C., Lin, K. P., Ko, T. P., Guo, R. T., & Wang, A. H. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Proteins: Structure, Function, and Bioinformatics, 77(3), 738-744. Retrieved from [Link]

  • Thong-asa, W., & Storer, A. C. (2015). Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. Journal of Pharmaceutical and Biomedical Analysis, 115, 223-228. Retrieved from [Link]

  • Adam, V., et al. (2016). A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing. Molecules, 21(11), 1478. Retrieved from [Link]

  • Enzyme-Linked Electrochemical Detection of Urinary Sarcosine. (2024, May 2). Apollo. Retrieved from [Link]

  • He, Z., & Spain, J. C. (2004). A novel coupled enzyme assay reveals an enzyme responsible for the deamination of a chemically unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. FEBS Journal, 271(16), 3359-3366. Retrieved from [Link]

  • Terminology of Molecular Biology for coupled-enzyme assay. (n.d.). GenScript. Retrieved from [Link]

  • MDH Assay Enzyme Hints & Tips. (n.d.). Sandiego. Retrieved from [Link]

  • Coupled-enzyme assays for enzymatic reactions that are otherwise... (n.d.). ResearchGate. Retrieved from [Link]

  • Mukohara, Y., Nakayama, T., & Nakahama, K. (1994). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Bioscience, Biotechnology, and Biochemistry, 58(8), 1621-1626. Retrieved from [Link]

  • Help with coupled enzymatic assay?. (2017, January 27). ResearchGate. Retrieved from [Link]

  • EC 3.5.1.59. (n.d.). IUBMB Nomenclature. Retrieved from [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019). Molecules, 24(15), 2825. Retrieved from [Link]

  • Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. (2025, May 9). Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • How do I optimize the amount of enzyme in an assay?. (2013, September 30). ResearchGate. Retrieved from [Link]

  • Novel Inhibitors of Fatty Acid Amide Hydrolase. (2007, June 15). Journal of Medicinal Chemistry, 50(12), 2963-2972. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solid-Phase Synthesis of N-Carbamoylsarcosine

Welcome to the technical support center for the solid-phase synthesis of N-Carbamoylsarcosine. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the solid-phase synthesis of N-Carbamoylsarcosine. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to help you navigate the unique challenges associated with incorporating this N-acylated, N-methylated amino acid into your peptide sequences. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My HPLC analysis shows a major peak corresponding to a deletion sequence, indicating very low coupling efficiency for N-Carbamoylsarcosine. What's going wrong?

A1: This is the most common challenge encountered with N-Carbamoylsarcosine and other N-methylated amino acids. The root cause is steric hindrance. The presence of both a methyl group and a carbamoyl group on the alpha-nitrogen significantly impedes the approach of the activated carboxyl group to the resin-bound free amine, slowing down the kinetics of amide bond formation.

Potential Causes & Solutions:

  • Inadequate Coupling Reagent: Standard coupling reagents like HBTU or HCTU can be less effective for such sterically demanding couplings.[1] The N-methyl group prevents the formation of an intermediate oxazolonium ion, which can otherwise facilitate coupling.[2]

    • Solution: Employ more potent coupling reagents specifically suited for hindered couplings. Phosphonium-based reagents like PyAOP or PyBOP/HOAt are excellent choices.[2] Alternatively, forming the highly reactive acid chloride in situ using bis(trichloromethyl) carbonate (BTC) has shown superiority in these cases.[2] HATU is also a widely reported successful reagent.[1]

  • Suboptimal Reaction Conditions: Standard concentrations and reaction times are often insufficient to drive the hindered coupling to completion.

    • Solution: Increase the concentration of your amino acid and coupling reagent solution to 0.5 M or higher.[3] This increases the probability of molecular interaction, favoring the bimolecular coupling reaction over potential side reactions.[3] Additionally, perform a "double coupling" by draining the reaction vessel after the first coupling and adding a fresh solution of activated amino acid for a second full coupling cycle.

  • Resin Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, physically blocking reactive sites.[4]

    • Solution: Use resins with better swelling properties, such as PEG-based resins (e.g., NovaPEG, NovaSyn® TG).[5] Consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts (e.g., LiCl) to disrupt secondary structure formation.[5][6]

Troubleshooting Workflow: Low Coupling Yield

Here is a decision tree to guide your troubleshooting process for low coupling efficiency.

G start Low Coupling Yield (Deletion Sequence Detected) reagent Is your coupling reagent optimized for hindered N-methyl amino acids? (e.g., HATU, PyAOP, PyBOP) start->reagent conditions Are reaction conditions maximized for efficiency? (High concentration, double coupling) reagent->conditions Yes sol_reagent Action: Switch to HATU, PyAOP, or PyBOP/HOAt. reagent->sol_reagent No monitoring Are you using an appropriate monitoring test for secondary amines? conditions->monitoring Yes sol_conditions Action: Increase concentration to >0.5M. Perform a double coupling. conditions->sol_conditions No sol_monitoring Action: Use Bromophenol Blue test instead of Ninhydrin. monitoring->sol_monitoring No final_check Re-evaluate synthesis. Consider alternative strategies (e.g., different resin). monitoring->final_check Yes sol_reagent->conditions sol_conditions->monitoring sol_monitoring->final_check

Caption: Troubleshooting workflow for low coupling yield.

Q2: I can't reliably monitor the reaction. The ninhydrin (Kaiser) test gives a weak or ambiguous result after coupling to N-Carbamoylsarcosine. How do I know if the deprotection step is complete?

A2: This is an expected result. The ninhydrin test is designed to react with primary amines to produce the characteristic dark blue "Ruhemann's purple".[7] The N-terminus of N-Carbamoylsarcosine is a secondary amine (the N-methyl group), which does not give a positive result with ninhydrin.

Solution: Use an Alternative Qualitative Test.

The Bromophenol Blue (BPB) test is the recommended method for monitoring couplings to secondary amines.[1] This test relies on a color change of a pH indicator. A free amine on the resin is basic and will turn the yellow, acidic BPB solution blue. After a successful coupling, the free amine is capped, and the solution will remain yellow-green.

Protocol: Bromophenol Blue Test

Based on the procedure by Krchňák, V., et al.[1]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.

  • Sample Preparation: After the coupling step and subsequent washing, remove a small sample of resin beads (approx. 5-10 mg).

  • Washing: Wash the resin sample with methanol and allow it to dry briefly.

  • Testing: Add 1-2 drops of the BPB test solution to the resin beads.

  • Observation:

    • Blue/Green Resin Beads: Indicates the presence of unreacted free secondary amine. The coupling is incomplete.

    • Yellow/Slightly Greenish Beads: Indicates the absence of free amine. The coupling is complete.

Q3: My final product is contaminated with a species that has the same mass, but it elutes differently on the HPLC. What could this be?

A3: This is likely a result of racemization at the alpha-carbon of the amino acid residue preceding N-Carbamoylsarcosine during its activation and coupling. The resulting diastereomer will have the same mass but different chromatographic properties.

Cause & Prevention:

  • Over-activation/Excess Base: The combination of highly reactive coupling reagents and an excess of a tertiary base (like DIPEA) can increase the rate of proton abstraction from the alpha-carbon of the activated amino acid, leading to racemization.[8] This is particularly a risk with hindered couplings that require longer reaction times.

  • Prevention Strategy:

    • Choice of Base: Use a more sterically hindered base or a base with lower basicity. While DIPEA is common, consider using 2,4,6-collidine.

    • Reagent Stoichiometry: Carefully control the stoichiometry. Use no more than 2 equivalents of base relative to the amino acid.

    • Additive Inclusion: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the coupling mixture is known to suppress racemization by forming less reactive, but still efficient, active esters.[2]

Q4: During final cleavage from the resin with TFA, I'm seeing significant fragmentation or unexpected side products. Why is the N-Carbamoylsarcosine residue causing instability?

A4: Peptides rich in N-methyl amino acids can be susceptible to specific side reactions during strong acid cleavage.[2] The electron-donating nature of the N-methyl group can influence the stability of adjacent peptide bonds.

Potential Side Reactions & Mitigation:

  • Diketopiperazine (DKP) Formation: If N-Carbamoylsarcosine is at position 2 of the peptide sequence (from the C-terminus), the free N-terminal amine after Fmoc deprotection can attack the ester linkage to the resin, cleaving a cyclic dipeptide from the support.[8] This is a common issue, especially with Pro and Gly in the first two positions.[8]

    • Mitigation: Use a sterically bulky resin linker like 2-chlorotrityl chloride (2-CTC) resin .[8][9] This linker is highly sensitive to acid, allowing cleavage under very mild conditions (e.g., 1-5% TFA in DCM), which minimizes DKP formation.

  • Acid-Catalyzed Fragmentation: Fragmentation can occur between consecutive N-methylamino acids during prolonged exposure to TFA.[2]

    • Mitigation: Minimize the cleavage time. Most cleavages are complete within 1-2 hours. Also, ensure an effective scavenger cocktail is used to quench reactive cationic species generated during cleavage. A standard "Reagent K" cocktail (TFA/water/phenol/thioanisole/TIS) is a good starting point.

Illustrative Diagram: Diketopiperazine (DKP) Formation

DKP_Formation cluster_resin Solid Support Resin Resin-Linker AA1 C-term AA1 (e.g., Gly) Resin->AA1 Ester Linkage NCS N-Carbamoylsarcosine (AA2) AA1->NCS Peptide Bond FreeAmine Free N-terminal Amine (after Fmoc deprotection) NCS->FreeAmine DKP Diketopiperazine (Cleaved from Resin) FreeAmine->AA1 Intramolecular Nucleophilic Attack

Sources

Optimization

minimizing ion suppression for N-Carbamoylsarcosine in electrospray ionization

Welcome to the technical support resource for the LC-MS analysis of N-Carbamoylsarcosine. This guide is designed for researchers, clinical scientists, and drug development professionals who are working to quantify this s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the LC-MS analysis of N-Carbamoylsarcosine. This guide is designed for researchers, clinical scientists, and drug development professionals who are working to quantify this small, polar metabolite and facing challenges with ion suppression in electrospray ionization (ESI). Here, we provide in-depth FAQs, troubleshooting guides, and validated protocols to help you achieve robust, reproducible, and sensitive results.

Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major problem for N-Carbamoylsarcosine analysis?

Answer: Ion suppression is a type of matrix effect where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] In electrospray ionization (ESI), a finite amount of charge is available on the surface of droplets as they evaporate to release gas-phase ions.[2] When matrix components like salts, phospholipids, or other highly abundant metabolites are present, they compete with N-Carbamoylsarcosine for this charge, leading to a decrease in its ionization efficiency and a lower signal detected by the mass spectrometer.[3][4]

N-Carbamoylsarcosine, as a small, polar, endogenous metabolite, is particularly susceptible because it is often analyzed in complex biological fluids where these interfering components are abundant.[5][6] This suppression can lead to poor sensitivity, inaccurate quantification, and high variability in results.[7]

Q2: Should I analyze N-Carbamoylsarcosine in positive or negative ionization mode?

Answer: N-Carbamoylsarcosine possesses a carboxylic acid group with an estimated pKa of ~2.64.[8] This acidic functional group readily loses a proton (deprotonates) to form a negative ion ([M-H]⁻). Therefore, negative ion mode is generally recommended as the starting point for achieving the highest sensitivity. [9]

While analysis in positive mode is possible (forming an [M+H]⁺ or [M+Na]⁺ adduct), the ionization efficiency may be lower.[10] It is always best practice to screen both polarities during initial method development, but negative mode is mechanistically favored for this analyte.[7][11]

Q3: How can I definitively determine if my signal is being suppressed?

Answer: The most direct way to diagnose and pinpoint ion suppression is by performing a post-column infusion experiment .[12] This technique involves infusing a constant flow of a pure N-Carbamoylsarcosine standard solution into the LC eluent after the analytical column but before the ESI source.

When a blank matrix sample (e.g., extracted plasma without the analyte) is injected, any dip or decrease in the stable baseline signal of the infused standard directly corresponds to a region of ion suppression caused by eluting matrix components. This allows you to see if the retention time of N-Carbamoylsarcosine coincides with a suppression zone.

Q4: What are the most common sources of interference for this analysis in biological samples?

Answer: For small polar molecules like N-Carbamoylsarcosine in plasma or serum, the primary sources of ion suppression are:

  • Phospholipids: These are abundant in biological membranes and are notoriously problematic, often eluting in the middle of reversed-phase gradients.[12][13]

  • Salts: High concentrations of inorganic salts (e.g., sodium, potassium) from buffers or the biological matrix itself can disrupt the ESI process.[14]

  • Other Endogenous Metabolites: Highly abundant small molecules can co-elute and compete for ionization.[5]

  • Mobile Phase Additives: Non-volatile additives like trifluoroacetic acid (TFA) or phosphate buffers are known to cause severe ion suppression and should be avoided.[14]

Troubleshooting Guides

This section addresses specific experimental problems with potential causes and validated solutions.

Problem: I am seeing a very low, inconsistent, or non-existent signal for N-Carbamoylsarcosine.

This is the most common issue and is almost always linked to ion suppression or poor chromatographic retention.

G start Low / No Signal for N-Carbamoylsarcosine check_retention Is Analyte Retained? (k' > 1.5) start->check_retention switch_hilic Action: Switch to HILIC Column (See Protocol 2) check_retention->switch_hilic No infusion_exp Perform Post-Column Infusion Experiment (See Protocol 1) check_retention->infusion_exp Yes switch_hilic->infusion_exp is_suppressed Is Analyte in Suppression Zone? infusion_exp->is_suppressed optimize_chrom Action: Modify LC Gradient to Shift RT (See Protocol 2) is_suppressed->optimize_chrom Yes optimize_source Action: Optimize ESI Source Parameters (See Protocol 4) is_suppressed->optimize_source No improve_cleanup Action: Improve Sample Cleanup (PPT -> SPE) (See Protocol 3) optimize_chrom->improve_cleanup improve_cleanup->optimize_source end Signal Restored optimize_source->end

Caption: Troubleshooting workflow for low signal.

Problem: My calibration curve is non-linear, especially at higher concentrations.

Answer: Non-linearity is often a symptom of saturation effects within the ESI process or the detector itself.

Potential Cause Explanation & Solution
Analyte Concentration Too High ESI response is only linear over a certain range. At high concentrations, the available charge or droplet surface area becomes saturated, leading to a plateau in the signal.[2] Solution: Dilute your samples and calibration standards to a lower concentration range.
Matrix-Induced Saturation Even if your analyte concentration is appropriate, a high concentration of co-eluting matrix components can saturate the ionization process, affecting the analyte's response differently at each concentration level. Solution: Improve sample cleanup (See Protocol 3) to reduce the overall matrix load.[1][13]
Inappropriate Calibration Model A linear, 1/x weighted regression is common but may not be appropriate. Solution: Evaluate a quadratic fit for your calibration curve. However, this should be a last resort after addressing analytical issues. A non-linear response often points to an underlying chemical or physical problem.
In-Depth Experimental Protocols
Protocol 1: Diagnosing Ion Suppression with Post-Column Infusion

This protocol allows you to visualize regions of ion suppression in your chromatogram.

Workflow Diagram:

G cluster_lc LC System cluster_infusion Infusion Setup lc_pump LC Pump & Autosampler column Analytical Column lc_pump->column tee Mixing Tee column->tee syringe_pump Syringe Pump with N-Carbamoylsarcosine Std. syringe_pump->tee ms Mass Spectrometer ESI Source tee->ms

Sources

Troubleshooting

Technical Support Center: Optimization of Sample Preparation for N-Carbamoylsarcosine Metabolomics

Welcome to the technical support center for N-Carbamoylsarcosine (N-CS) metabolomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Carbamoylsarcosine (N-CS) metabolomics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for this unique metabolite. As a small, polar molecule, N-CS presents specific analytical challenges that, if not properly addressed during sample preparation, can lead to inaccurate and irreproducible results. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your workflow, troubleshoot common issues, and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of N-Carbamoylsarcosine.

Q1: What is N-Carbamoylsarcosine and why is its accurate measurement important?

N-Carbamoylsarcosine (N-CS) is a key intermediate in the creatinine degradation pathway found in several bacterial species.[1][2] In this pathway, the enzyme N-carbamoylsarcosine amidohydrolase catalyzes the breakdown of N-CS into sarcosine, carbon dioxide, and ammonia.[2][3] Its accurate quantification is crucial in microbiology and biochemistry for studying metabolic pathways and enzyme kinetics. In clinical research, altered levels of related metabolites can be indicative of specific metabolic dysregulations, making robust analytical methods essential.

Q2: What are the primary challenges associated with N-CS sample preparation?

The main challenges stem from its physicochemical properties:

  • High Polarity: N-CS is highly water-soluble, which can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns and makes it non-volatile for gas chromatography (GC) without derivatization.[4]

  • Sample Matrix Complexity: Biological samples like plasma, urine, or cell lysates are incredibly complex.[5][6] Endogenous compounds can interfere with N-CS detection (matrix effects) or degrade the analyte enzymatically.[7]

  • Analyte Stability: Like many small metabolites, N-CS can be prone to degradation if samples are not handled and stored correctly.[5][8] Prompt processing and storage at -80°C are critical.[9]

Q3: Should I use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for N-CS analysis?

Both platforms are viable, but your choice depends on available instrumentation, throughput needs, and the broader scope of your metabolomics study.

  • LC-MS: This is often the more direct approach. It leverages the high separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry.[10][11]

    • Pros: Avoids the need for derivatization, potentially reducing sample preparation time and variability.

    • Cons: May require specialized chromatography (like HILIC) or mobile phase modifiers to achieve adequate retention of the polar N-CS molecule.[7]

  • GC-MS: This platform offers excellent chromatographic resolution and extensive, standardized libraries for compound identification.

    • Pros: High chromatographic efficiency and robust fragmentation patterns.

    • Cons: Derivatization is mandatory. N-CS is not volatile and must be chemically modified to be analyzed by GC.[4] This adds steps to the workflow and can be a source of variability if not carefully controlled.[12]

Q4: How do I choose the most effective extraction solvent?

The goal of extraction is to efficiently recover N-CS while simultaneously precipitating larger molecules like proteins that can interfere with analysis.[9][10] Cold organic solvents are standard.

  • Methanol or Acetonitrile (often as ~80% aqueous solutions): These are the most common choices for precipitating proteins and extracting a broad range of polar metabolites, including N-CS.[13][14][15]

  • Solvent Mixtures: Some protocols use combinations like acetonitrile:isopropanol:water to cover a wider polarity range, though this is often for untargeted studies.

The key is consistency. Once a solvent system is chosen, it must be used for all samples, standards, and blanks within a study to ensure data comparability.[5]

Q5: Is derivatization always necessary for N-CS analysis?

  • For GC-MS, yes, it is non-negotiable. The purpose of derivatization is to replace active, polar hydrogens on functional groups with nonpolar moieties, which increases the molecule's volatility and thermal stability, allowing it to travel through the GC column.[4][16]

  • For LC-MS, it is typically not required. However, in some specific targeted assays, derivatization might be used to improve ionization efficiency or chromatographic retention, though this is less common.

Section 2: Troubleshooting Guide

Encountering issues is a normal part of method development. This guide provides a systematic approach to resolving common problems.

Problem Potential Causes Recommended Solutions & Rationale
Low or No N-CS Signal 1. Inefficient Extraction: N-CS remains in the protein pellet or is not fully solubilized.[9] 2. Sample Degradation: Improper storage, handling, or excessive freeze-thaw cycles have compromised the analyte.[5][8] 3. Poor Ionization (LC-MS): Mobile phase pH is not optimal for protonating/deprotonating N-CS. 4. Incomplete Derivatization (GC-MS): Reaction conditions (time, temp) are suboptimal, or reagents are degraded (e.g., by moisture).[4][12]1. Optimize Extraction: Ensure the solvent-to-sample ratio is high enough (e.g., >10:1). Vortex vigorously during extraction to break up protein aggregates.[13][14] Compare different extraction solvents (e.g., 80% MeOH vs. 80% ACN). 2. Improve Sample Handling: Process samples immediately after collection and store at -80°C.[9] Aliquot samples upon first thaw to avoid repeated freeze-thaw cycles.[8] 3. Adjust Mobile Phase: For positive ion mode ESI, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to promote protonation.[7][11] 4. Validate Derivatization: Use fresh, high-quality reagents. Ensure samples are completely dry before adding reagents, as water inhibits silylation.[16][17] Optimize reaction time and temperature as per established protocols.
Poor Peak Shape (Tailing, Fronting) 1. Column Contamination: Buildup of matrix components on the column frit or stationary phase.[18][19] 2. Secondary Interactions (LC-MS): Unwanted interactions between N-CS and the column stationary phase. 3. Injection Solvent Mismatch (LC-MS): The sample is dissolved in a solvent much stronger than the initial mobile phase.[19] 4. Active Sites in GC System (GC-MS): Un-deactivated sites in the GC inlet or column can interact with the derivatized analyte.1. Implement Sample Clean-up: Use an in-line filter before the column.[19] If matrix effects are severe, consider Solid Phase Extraction (SPE) for sample clean-up.[7] 2. Modify Mobile Phase: Adjust pH or ionic strength. Sometimes a small amount of salt can improve peak shape for polar compounds. 3. Match Solvents: Reconstitute the final dried extract in a solvent that is as close as possible to the initial mobile phase composition. 4. System Maintenance: Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions to ensure inertness.
High Variability Between Replicates (%RSD > 15%) 1. Inconsistent Sample Preparation: Pipetting errors, slight variations in incubation times, or temperature fluctuations.[5][10] 2. Instrument Instability: Fluctuations in the LC pump flow rate or MS source temperature.[18] 3. Sample Heterogeneity: The aliquot taken for analysis is not representative of the whole sample.1. Standardize Protocols: Use calibrated pipettes. Process samples in batches and use a consistent workflow. Automate where possible.[7] 2. System Suitability: Before running samples, perform a system suitability test (SST) by injecting a standard multiple times to ensure the system is stable.[18] Monitor pressure traces for signs of pump failure. 3. Ensure Homogeneity: Vortex samples thoroughly before taking an aliquot for extraction. This is especially important for plasma/serum and tissue homogenates.
Signal Carryover in LC-MS 1. Adsorption to System Components: Polar analytes can stick to the injector needle, rotor seals, or column.[20] 2. Insufficient Needle Wash: The wash solvent is not strong enough to remove all residual N-CS from the autosampler needle.1. Systematic Troubleshooting: Isolate the source of carryover by systematically removing components (e.g., remove the column and inject).[20] 2. Optimize Needle Wash: Use a stronger wash solvent (e.g., one containing organic solvent and acid/base) and increase the wash volume/duration. Inject blanks between high-concentration samples to monitor carryover.[20]

Section 3: Core Experimental Protocols

These protocols provide a starting point for robust method development. Always validate methods with your specific matrix and instrumentation.

Protocol 1: Metabolite Extraction from Plasma for LC-MS Analysis

This protocol is adapted from standard protein precipitation methods.[13][14][15]

  • Preparation: Pre-chill extraction solvent (80% HPLC-grade methanol in water) to -20°C.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 400 µL of the cold extraction solvent.

  • Extraction: Add 40 µL of thawed plasma sample to the solvent. For a QC sample, use pooled plasma. For a blank, add 40 µL of water.

  • Precipitation: Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[14]

  • Incubation: Place the tubes on ice or at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at ~15,000 x g for 15 minutes at 4°C. This step is critical to pellet all precipitated proteins and cell debris.[15]

  • Supernatant Transfer: Carefully transfer the supernatant (which contains the metabolites) to a new clean tube without disturbing the protein pellet.

  • Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) with no heat.

  • Reconstitution: Reconstitute the dried extract in a volume of solvent suitable for your LC-MS system (e.g., 50-100 µL). The reconstitution solvent should be weak and match your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample one last time (e.g., ~15,000 x g for 10 min at 4°C) to remove any remaining particulates before transferring to an LC vial. This second spin is crucial to prevent instrument contamination.[14][15]

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is a standard method for derivatizing polar metabolites containing carboxyl, hydroxyl, and amine groups.[16]

Prerequisite: The sample extract must be completely dry. Water is detrimental to the silylation reaction.

  • Methoximation (Step 1):

    • Prepare a solution of Methoxyamine hydrochloride (MeOx) in pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx solution to the dried metabolite extract.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and keto groups and prevents the formation of multiple derivative peaks.[16][17]

  • Silylation (Step 2):

    • After the sample has cooled to room temperature, add 80 µL of a silylation reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes with shaking. This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.[16][17]

  • Analysis: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis. The derivatized sample is sensitive to moisture and should be analyzed promptly.

Section 4: Visual Workflows

General Sample Preparation Workflow

cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase SampleCollection Sample Collection (Plasma, Urine, Cells) Quenching Metabolism Quenching (e.g., Liquid N2 for cells) SampleCollection->Quenching If cellular/ tissue sample Extraction Metabolite Extraction (e.g., 80% Methanol) SampleCollection->Extraction Quenching->Extraction Drying Drying Down (Vacuum Concentrator) Extraction->Drying PlatformChoice Analytical Platform? Drying->PlatformChoice Derivatization Derivatization (MeOx/MSTFA) PlatformChoice->Derivatization GC-MS Reconstitution Reconstitution PlatformChoice->Reconstitution LC-MS GCMS GC-MS Analysis Derivatization->GCMS LCMS LC-MS Analysis Reconstitution->LCMS

Caption: Workflow from sample collection to analysis.

Troubleshooting Decision Tree for Low Signal

cluster_sample_prep Sample Preparation Issue cluster_instrument Instrumental Issue Start Problem: Low or No N-CS Signal CheckQC Review QC Samples: Is Internal Standard (IS) signal also low? Start->CheckQC Sol_Extraction Action: Optimize extraction solvent and procedure. CheckQC->Sol_Extraction Yes, IS is low (Indicates sample loss) Sol_Matrix Action: Dilute sample to mitigate matrix effects. Improve clean-up. CheckQC->Sol_Matrix No, IS is stable (Indicates ion suppression) Sol_Deriv Action: Check derivatization reagents and conditions (for GC-MS). Sol_Extraction->Sol_Deriv If GC-MS Sol_Source Action: Clean MS ion source. Optimize source parameters. Sol_Matrix->Sol_Source If dilution does not help

Caption: Troubleshooting logic for low N-CS signal.

References

  • Metabolomics Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Barber, T. R., & Causon, T. J. (2017). Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry. Analytica Chimica Acta, 962, 1-13. Retrieved from [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 76, 231-255. Retrieved from [Link]

  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). Sample Collection, Storage and Preparation. In Chromatographic Methods in Metabolomics. Retrieved from [Link]

  • Metabolon. (n.d.). Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Retrieved from [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. Retrieved from [Link]

  • Tufvesson, E., Tufvesson, P., Ekman, R., & Bylund, J. (2011). Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria. Metabolomics, 7(3), 371-380. Retrieved from [Link]

  • Hu, Z. (2017). Extraction of Metabolome From Plasma. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). N-Carbamoylsarcosine GC-MS (Non-derivatized). Retrieved from [Link]

  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • The Bumbling Biochemist. (2020). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Bibel, P. (2020). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 542-549. Retrieved from [Link]

  • Linder, K. E., Henao, R., Tsalik, E. L., McClain, M. T., & Woods, C. W. (2018). Adapting a commercial sample extraction protocol for biosafety level 3/4 compatible plasma metabolomics analysis. Metabolomics, 14(10), 130. Retrieved from [Link]

  • Godzien, J., Ciborowski, M., Angulo, S., & Barbas, C. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Metabolites, 9(10), 226. Retrieved from [Link]

  • Mathews, T. (2022). Extraction of Metabolome From Plasma. Retrieved from [Link]

  • Mathews, T. (2024). Extraction of Metabolome From Plasma. Retrieved from [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and pr. (n.d.). Retrieved from [Link]

  • Chen, C. Y., et al. (2015). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. PeerJ, 3, e1088. Retrieved from [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Tufvesson, E., et al. (2011). Optimization of a sample preparation method for the metabolomic analysis of clinically relevant bacteria. Request PDF. Retrieved from [Link]

  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. Journal of Biological Chemistry, 261(25), 11832-11839. Retrieved from [Link]

  • Wang, H., et al. (2020). Optimization of the sample preparation method for adherent cell metabolomics based on ultra-performance liquid chromatography coupled to mass spectrometry. Analytical Methods, 12(3), 278-287. Retrieved from [Link]

  • Kumar, A. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Protocols.io. Retrieved from [Link]

  • Miyamoto, K., et al. (2016). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry, 5(1), A0049. Retrieved from [Link]

  • Romão, M. J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1111-1130. Retrieved from [Link]

  • Causon, T. J., & Hann, S. (2016). Review of sample preparation strategies for MS-based metabolomic studies in industrial biotechnology. Analytica Chimica Acta, 938, 1-15. Retrieved from [Link]

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. (2024). Pharmaceuticals, 17(9), 1184. Retrieved from [Link]

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. (2024). Molecules, 29(14), 3326. Retrieved from [Link]

Sources

Optimization

dealing with poor chromatographic peak shape for N-Carbamoylsarcosine

A Guide to Troubleshooting Poor Chromatographic Peak Shape Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak is...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Poor Chromatographic Peak Shape

Welcome to the technical support center for chromatographic analysis. As a Senior Application Scientist, I understand that achieving a sharp, symmetrical peak is paramount for accurate quantification and robust methods. This guide is designed to help you, as researchers and drug development professionals, troubleshoot and resolve common peak shape issues encountered during the analysis of N-Carbamoylsarcosine.

N-Carbamoylsarcosine is a small, polar, acidic molecule, which presents a unique set of challenges in reversed-phase chromatography.[1][2] Its properties often lead to poor retention and undesirable secondary interactions with the stationary phase, manifesting as tailing, broadening, or fronting peaks. This guide provides a logical, step-by-step approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)
Q1: My N-Carbamoylsarcosine peak is exhibiting significant tailing. What is the most common cause and my first troubleshooting step?

A: The most probable cause is a secondary ionic interaction between your acidic analyte and residual silanol groups on the silica-based stationary phase. Your first and most critical step is to control the mobile phase pH.

The Scientific Rationale:

N-Carbamoylsarcosine contains a carboxylic acid group, making it an acidic analyte with a predicted pKa around 2.64.[2] Standard silica-based reversed-phase columns (like C18) have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols become deprotonated and negatively charged (Si-O⁻).[3][4]

If your mobile phase pH is above the analyte's pKa, the N-Carbamoylsarcosine will be ionized (negatively charged). This leads to a strong electrostatic attraction to the ionized silanols, a "secondary retention mechanism" that causes a portion of the analyte to lag behind the main peak, resulting in tailing.[3][5][6]

To achieve a good peak shape, you must suppress the ionization of either the analyte or the silanol groups. The most effective strategy is to suppress the analyte's ionization by lowering the mobile phase pH.[7][8]

Troubleshooting Protocol 1: Mobile Phase pH Adjustment

  • Target pH: Adjust your aqueous mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa. For N-Carbamoylsarcosine (pKa ≈ 2.64), a target pH of ≤ 2.0 is recommended.

  • Acid Selection: Use a suitable modifier to lower the pH. Formic acid (0.1%) is an excellent first choice, especially for mass spectrometry (MS) compatibility. Trifluoroacetic acid (TFA) at 0.05-0.1% is a stronger ion-pairing agent that can further mask silanol interactions but may cause ion suppression in MS.[9]

  • Preparation:

    • Prepare the aqueous component (e.g., Mobile Phase A) by adding the acid to HPLC-grade water (e.g., 1.0 mL of formic acid to 999 mL of water for 0.1% v/v).

    • Crucially, always measure the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent. [7]

  • Re-equilibration & Analysis: Equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

Q2: I've lowered the pH to ~2.0 with formic acid, and while the tailing has improved, the peak is still broad and not perfectly symmetrical. What should I do next?

A: If pH adjustment alone isn't sufficient, your next steps involve ensuring the pH is stable and that your column chemistry is appropriate. This means using a proper buffer and selecting a high-performance column.

The Scientific Rationale:

Simply adding an acid creates an acidic solution but doesn't provide buffering capacity. Small changes in the system or sample matrix can shift the pH, especially if it's near the analyte's pKa, leading to peak shape issues.[10][11] A buffer resists these changes, ensuring a stable ionic state for your analyte throughout the analysis.[7]

Furthermore, not all C18 columns are the same. Older "Type A" silica columns have more accessible and acidic silanol groups, which are prone to causing peak tailing for polar and basic compounds. Modern columns are typically made from high-purity, "Type B" silica and feature advanced end-capping to shield the majority of residual silanols, drastically reducing secondary interactions.[6][9]

Troubleshooting Protocol 2: Buffering and Column Selection

  • Implement a Buffer:

    • Switch from a simple acidic modifier to a buffer system that is effective at your target pH. For a target pH of ~2.0, a phosphate buffer is not ideal as it is outside its effective range. A formate buffer (pKa 3.75) provides some capacity, but for very low pH, relying on a consistent concentration of a strong acid like TFA or a low pH buffer like phosphate (using its first pKa of 2.15) is common.

    • Action: Prepare a 10-20 mM ammonium formate buffer and adjust the pH to 2.5-3.0 with formic acid. This provides buffering and the ammonium ions can help compete for active sites on the column.[3][4]

  • Evaluate Your Column:

    • Ensure you are using a modern, high-purity, fully end-capped C18 column.

    • If tailing persists, consider a column with an alternative bonding, such as a polar-embedded phase (e.g., Amide, Carbamate) or a "polar end-capped" C18. These phases are designed to improve the peak shape of polar analytes.

Data Summary: Common HPLC Buffers

Buffer SystempKaEffective pH RangeMS Compatible?Notes
Phosphate2.15, 7.20, 12.351.1-3.1, 6.2-8.2NoExcellent buffering capacity, but non-volatile.
Formate3.752.8-4.8YesVolatile and good for LC-MS.[7]
Acetate4.763.8-5.8YesVolatile and good for LC-MS.[7]
Q3: My retention time is too short (near the void volume) even with a low percentage of organic solvent, making quantification difficult. How can I increase retention for N-Carbamoylsarcosine?

A: This is a classic problem for small, polar molecules in reversed-phase chromatography. When your analyte is too hydrophilic, it has little affinity for the non-polar C18 stationary phase. The solution is to switch to an alternative chromatographic mode designed for polar compounds: Hydrophilic Interaction Chromatography (HILIC) .

The Scientific Rationale:

HILIC is a powerful technique for retaining and separating very polar compounds that are unretained in reversed-phase.[12][13][14] In HILIC, a polar stationary phase (e.g., bare silica, amide, amino) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile).[15][16] The high organic content allows a water-enriched layer to form on the surface of the stationary phase. Polar analytes like N-Carbamoylsarcosine can partition into this aqueous layer and are retained. Elution is achieved by increasing the water content in the mobile phase.[16]

Experimental Workflow: Switching to HILIC

HILIC_Workflow Start Start Col Col Start->Col MP MP Col->MP Equil Equil MP->Equil Inject Inject Equil->Inject Eval Eval Inject->Eval Good Good Eval->Good Good Adjust Adjust Eval->Adjust Poor Adjust->Inject Re-inject

Starting HILIC Method Protocol:

  • Column: TSKgel Amide-80 (or similar HILIC phase).[12]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% B for 2 minutes, then decrease to 50% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Important: Ensure your sample is dissolved in a high concentration of organic solvent (similar to the initial mobile phase) to avoid peak distortion.

Q4: My peak is fronting (a sharp leading edge with a sloping tail). What causes this?

A: Peak fronting is typically caused by two main issues: column overload or sample solvent incompatibility .

The Scientific Rationale:

  • Column Overload: When the concentration of the analyte injected onto the column is too high, it saturates the active sites at the column inlet. The excess molecules are forced to travel further down the column before they can interact with the stationary phase, causing them to elute slightly earlier than the main band, leading to a fronting peak.[17][18][19]

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, the sample band will not focus properly at the head of the column. The portion of the sample at the edges of the injection plug travels faster than the center, distorting the peak. For reversed-phase, a strong solvent is one with a high percentage of organic. For HILIC, a strong solvent is one with a high percentage of water.[17]

Troubleshooting Protocol 3: Addressing Peak Fronting

  • Test for Overload: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10). Inject the diluted samples. If the peak shape becomes more symmetrical as the concentration decreases, you are experiencing column overload.

    • Solution: Reduce your sample concentration or decrease the injection volume.[17]

  • Check Sample Solvent:

    • Rule of Thumb: Whenever possible, dissolve your sample in the initial mobile phase.[17]

    • If this is not feasible, ensure your sample solvent is weaker than the mobile phase. For a reversed-phase analysis starting at 95% aqueous, your sample solvent should ideally contain ≥95% water.

General Troubleshooting Workflow

The following diagram provides a logical flow for diagnosing any peak shape problem with N-Carbamoylsarcosine.

Troubleshooting_Flowchart Start Poor Peak Shape Tailing Tailing Peak? Start->Tailing Fronting Fronting Peak? Tailing->Fronting No Sol1 Adjust Mobile Phase pH (pH < pKa - 1.5) [Protocol 1] Tailing->Sol1 Yes Split Split / Shoulder Peak? Fronting->Split No Sol4 Reduce Sample Load (Inject less) [Protocol 3] Fronting->Sol4 Yes Split->Sol1 Yes, check pH ≈ pKa Sol2 Use High-Purity, End-Capped Column Sol1->Sol2 Still Tailing Sol6 Check for Column Void (Backflush / Replace) Sol1->Sol6 pH is correct Sol3 Consider HILIC for Low Retention [Protocol 2] Sol2->Sol3 Still Tailing Sol5 Match Sample Solvent to Mobile Phase [Protocol 3] Sol4->Sol5 Still Fronting

References
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • Chirita, R. I., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Available at: [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439375, N-Carbamoylsarcosine. Available at: [Link]

  • Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Available at: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Available at: [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • FooDB. (2011). Showing Compound N-Carbamoylsarcosine (FDB028903). Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Agilent Technologies. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America. Available at: [Link]

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]

  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. Available at: [Link]

  • Human Metabolome Database. (2023). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). Available at: [Link]

Sources

Troubleshooting

troubleshooting guide for N-Carbamoylsarcosine metabolic labeling experiments

Welcome to the technical support resource for researchers utilizing N-Carbamoylsarcosine in metabolic labeling experiments. This guide is structured to provide direct, actionable solutions to common challenges encountere...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing N-Carbamoylsarcosine in metabolic labeling experiments. This guide is structured to provide direct, actionable solutions to common challenges encountered during experimental design, execution, and data analysis. The information herein is synthesized from established principles of stable isotope labeling and the known biochemistry of sarcosine metabolism to ensure scientific integrity and practical utility.

Section 1: Foundational Knowledge & Experimental Design

This section addresses preliminary considerations for designing a robust N-Carbamoylsarcosine labeling experiment.

FAQ 1: What is the metabolic fate of N-Carbamoylsarcosine and why is it a concern for labeling experiments?

Answer: N-Carbamoylsarcosine is an intermediate in arginine and proline metabolism.[1] Critically, it can be hydrolyzed by the enzyme N-carbamoylsarcosine amidase (CSHase) into sarcosine, carbon dioxide, and ammonia.[2][3][4] Sarcosine (N-methylglycine) can be further metabolized, for instance, by conversion to glycine.[2]

Why it Matters (Causality): This metabolic conversion is a primary concern for labeling integrity. If your isotopically labeled N-Carbamoylsarcosine is rapidly converted to labeled sarcosine and then potentially to other downstream metabolites, the isotopic label will not be confined to the intended molecular species. This leads to two significant problems:

  • Signal Dilution: The pool of labeled N-Carbamoylsarcosine available for incorporation into your target pathway is depleted, potentially reducing labeling efficiency.

  • Confounded Data Interpretation: The appearance of the isotopic label in downstream metabolites like sarcosine or glycine can complicate mass spectrometry analysis, making it difficult to attribute the label's origin and accurately quantify metabolic flux.

The diagram below illustrates the potential metabolic pathway and the point of label diversion.

cluster_0 Cellular Environment Labeled_NCS Isotopically Labeled N-Carbamoylsarcosine (NCS) Target_Pathway Intended Metabolic Pathway (Protein Incorporation, etc.) Labeled_NCS->Target_Pathway Desired Labeling CSHase N-Carbamoylsarcosine Amidase (CSHase) Labeled_NCS->CSHase Potential Diversion Labeled_Sarcosine Labeled Sarcosine CSHase->Labeled_Sarcosine Metabolic Conversion Further_Metabolism Further Metabolism (e.g., to Glycine) Labeled_Sarcosine->Further_Metabolism

Caption: Metabolic fate of labeled N-Carbamoylsarcosine.

Section 2: Troubleshooting Label Incorporation & Efficiency

This section focuses on issues related to achieving sufficient labeling of your target molecules.

FAQ 2: I am observing low or no incorporation of my isotopic label. What are the likely causes and solutions?

Answer: Low labeling efficiency is one of the most common issues in metabolic labeling studies and can stem from several factors, analogous to challenges seen in well-established methods like SILAC.[2][5]

Why it Happens & How to Fix It:

Potential Cause Scientific Rationale (Causality) Troubleshooting Steps
Suboptimal Label Concentration The concentration of N-Carbamoylsarcosine may be too low to compete effectively with endogenous pools or too high, causing toxicity.1. Perform a Dose-Response Curve: Test a range of concentrations to find the optimal balance between incorporation efficiency and cell viability. See Protocol 1 for a detailed method.[6] 2. Start Low: Begin with concentrations in the low millimolar (mM) range and incrementally increase.
Insufficient Incubation Time Metabolic incorporation is a time-dependent process. Protein turnover rates and the kinetics of the target metabolic pathway dictate the time required to reach isotopic steady state.[7]1. Conduct a Time-Course Experiment: Harvest cells at multiple time points (e.g., 4, 8, 12, 24, 48 hours) after adding the label to determine the optimal incubation period. 2. Consider Cell Doubling Time: For stable incorporation into proteins, aim for at least 5-6 cell doublings in the presence of the label.[2]
High Endogenous Pool Cells may synthesize sufficient endogenous N-Carbamoylsarcosine, diluting the exogenous labeled compound and reducing its incorporation.1. Nutrient Depletion: Briefly culture cells in a medium lacking precursors (e.g., arginine, proline) before adding the labeled N-Carbamoylsarcosine. Caution: This can stress cells and alter metabolism.2. Increase Label Concentration: A higher concentration of the labeled compound may be necessary to outcompete endogenous synthesis.
Poor Cellular Uptake The compound may not be efficiently transported into the cell. Cellular uptake is a prerequisite for any metabolic incorporation.[6][8]1. Verify Uptake: Perform a preliminary experiment to measure the intracellular concentration of labeled N-Carbamoylsarcosine over a short time course. 2. Modify Culture Conditions: Changes in media pH or serum concentration can sometimes influence compound uptake.
Label Degradation The N-Carbamoylsarcosine stock solution may have degraded over time, or the molecule may be unstable in culture medium at 37°C.1. Use Fresh Label: Prepare labeling medium immediately before use from a fresh or properly stored stock. 2. Check Stock Purity: If possible, verify the integrity of the labeled compound via mass spectrometry.

Section 3: Addressing Cell Health & Viability

Maintaining a healthy cell population is paramount for obtaining biologically relevant data.

FAQ 3: My cells are showing signs of stress (e.g., reduced proliferation, apoptosis, morphological changes) after adding N-Carbamoylsarcosine. How do I address this?

Answer: Cellular toxicity is a critical variable that must be assessed for any metabolic labeling reagent.[9][10] High concentrations of an exogenous metabolite can disrupt normal cellular processes.

Why it Happens & How to Fix It:

Potential Cause Scientific Rationale (Causality) Troubleshooting Steps
Direct Cytotoxicity High concentrations of N-Carbamoylsarcosine or a potential impurity may be inherently toxic to the cells.1. Perform a Viability Assay: Use assays like MTT, MTS, or Trypan Blue exclusion to quantify cell viability across a range of N-Carbamoylsarcosine concentrations. See Protocol 1 . 2. Determine the IC50: Identify the concentration that causes 50% inhibition of cell growth to establish an upper limit for your labeling experiments.[9] 3. Reduce Concentration: Use the lowest concentration that provides adequate labeling while minimizing toxicity.
Metabolic Disruption An excess of N-Carbamoylsarcosine could perturb related metabolic pathways (e.g., arginine/proline metabolism, one-carbon metabolism), leading to cellular stress.1. Gradual Adaptation: Slowly adapt cells to the labeling medium by mixing it with regular medium in increasing ratios over several passages. 2. Supplement with Key Metabolites: If a specific pathway is suspected to be disrupted, consider supplementing the medium with downstream metabolites to rescue the phenotype.
Medium Imbalance The addition of the labeling compound may alter the osmolality or pH of the culture medium, affecting cell health.1. Check Medium Parameters: Measure the osmolality and pH of the final labeling medium. 2. Adjust as Needed: Use a buffer or adjust medium components to ensure physiological conditions are maintained.

Section 4: Troubleshooting Mass Spectrometry & Data Analysis

FAQ 4: My mass spectrometry data is complex and difficult to interpret. I'm seeing unexpected labeled peaks.

Answer: This issue frequently arises from the metabolic conversion of N-Carbamoylsarcosine, as discussed in FAQ 1. The presence of labeled sarcosine and its derivatives will generate additional peaks that can be mistaken for modifications or interfere with quantification.

Why it Happens & How to Fix It:

Potential Cause Scientific Rationale (Causality) Troubleshooting Steps
Metabolic Conversion The labeled N-Carbamoylsarcosine is being converted to labeled sarcosine and potentially other downstream metabolites (e.g., glycine) by cellular enzymes.[1][2]1. Targeted Metabolite Search: In your MS data, specifically search for the expected mass shifts corresponding to labeled sarcosine and glycine. 2. Use CSHase-deficient Cells: If possible, use a cell line known to have low N-carbamoylsarcosine amidase (CSHase) activity. This information may require preliminary enzymatic assays or literature searches. 3. Isotope Tracing Analysis: Treat the experiment as an isotope tracing study rather than a simple labeling experiment. Use software capable of tracing the label through metabolic pathways.[11]
Incorrect Software Settings The mass spectrometry analysis software is not configured to search for the correct mass shift corresponding to your isotopic label.1. Verify Mass Shifts: Double-check the exact mass difference imparted by your specific isotopic version of N-Carbamoylsarcosine. 2. Define as a Variable Modification: In your database search parameters, define the mass shift as a variable modification on relevant amino acid residues. 3. Account for Downstream Products: If metabolic conversion is expected, include the mass shifts for labeled sarcosine and glycine as potential variable modifications as well.
In-source Fragmentation or Adducts The labeled molecule may be fragmenting in the ion source or forming adducts (e.g., with sodium), creating unexpected m/z values.[7]1. Examine Raw Spectra: Manually inspect the raw spectra for characteristic fragmentation patterns or consistent mass additions corresponding to common adducts. 2. Optimize MS Source Conditions: Adjust source parameters (e.g., voltages, temperature) to minimize in-source fragmentation. 3. Refine Data Processing: Use data analysis software features to identify and annotate common adducts.

Section 5: Experimental Protocols

Protocol 1: Pilot Study to Determine Optimal Concentration and Cytotoxicity

This protocol is essential for establishing the ideal labeling conditions for your specific cell line and experimental goals.

Workflow Diagram:

cluster_0 Experimental Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Prepare Serial Dilutions of N-Carbamoylsarcosine A->B C 3. Treat Cells (Include vehicle control) B->C D 4. Incubate (e.g., 24, 48, 72 hours) C->D E 5. Assess Viability (MTT, Trypan Blue, etc.) D->E F 6. Harvest for MS Analysis (Parallel plate) D->F G 7. Analyze Data (Determine optimal concentration) E->G F->G

Caption: Workflow for optimizing label concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells in multiple 96-well plates (for viability assays) and parallel 6-well plates (for mass spectrometry analysis) at a density that allows for logarithmic growth over the planned experiment duration.

  • Prepare Labeling Media: Prepare a series of complete culture media containing different final concentrations of N-Carbamoylsarcosine. A typical starting range could be 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, and 10 mM. Include a vehicle-only control (medium without the labeling compound).

  • Cell Treatment: Replace the standard medium in the wells with the prepared labeling media.

  • Incubation: Incubate the plates for time periods relevant to your main experiment (e.g., 24, 48, and 72 hours).

  • Assess Cell Viability: At each time point, use one of the 96-well plates to perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's protocol. This will allow you to quantify any cytotoxic effects.[9]

  • Harvest for MS Analysis: At the same time points, harvest the cells from the 6-well plates. Wash the cells twice with ice-cold PBS, then proceed with your standard protein extraction or metabolite quenching protocol for mass spectrometry analysis.

  • Data Analysis:

    • Viability: Calculate the percentage of viable cells for each concentration relative to the vehicle control.

    • Labeling Efficiency: Analyze the samples via LC-MS/MS to determine the percentage of incorporation at each non-toxic concentration.

    • Selection: Choose the highest concentration of N-Carbamoylsarcosine that results in sufficient labeling without a significant decrease in cell viability for your full-scale experiments.

References

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Retrieved January 10, 2026, from [Link]

  • Zhang, R., et al. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Protein Science, 18(12), 2539-2548.
  • Tang, H., et al. (2022). A metabolic labeling protocol to enrich myristoylated proteins from Caenorhabditis elegans. STAR Protocols, 3(1), 101133.
  • Human Metabolome Database. (2009). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). Retrieved January 10, 2026, from [Link]

  • Poirier, A., et al. (2014). Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. Drug Metabolism and Disposition, 42(5), 807-817.
  • Sal'nikova, L. E., Bakhitova, L. M., & Pashin, Iu. V. (1988). [Effect of alkylation and carbamoylation on the characteristics of genetic damage to mammalian somatic cells cultured in vitro]. Biulleten' eksperimental'noi biologii i meditsiny, 105(1), 66–67.
  • Johnson, R., & Brodbelt, J. S. (2006). Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 17(7), 937–946.
  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11832–11838.
  • Gaviraghi, M., & D'Alessandro, A. (2016). Metabolic Labeling in the Study of Mammalian Ribosomal RNA Synthesis. Methods in molecular biology (Clifton, N.J.), 1455, 133–145.
  • Cydzik, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Scientific Reports, 6, 37720.
  • Li, Y., et al. (2023). Integrated Cytotoxicity and Metabolomics Analysis Reveals Cell-Type-Specific Responses to Co-Exposure of T-2 and HT-2 Toxins. Toxins, 15(11), 643.
  • Wang, Y. K., & Li, L. (2003). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical chemistry, 75(15), 3957–3968.
  • Rahman, M. A., & De-Courcey, J. (2023). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints.org.
  • Chaplen, F. W. (1998). Incidence and potential implications of the toxic metabolite methylglyoxal in cell culture: A review. Cytotechnology, 26(3), 173–183.
  • Zhang, Z., & Guan, S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1.
  • Mitchell, D. A., & Deschenes, R. J. (2001). Metabolic labeling of prenyl and carboxyl-methyl groups. Current protocols in cell biology, Chapter 7, Unit 7.5.
  • Zucco, F., et al. (2002). Metabolism-mediated neurotoxicity: the significance of genetically engineered cell lines and new three-dimensional cell cultures.
  • Glazer, R. I., & Knode, M. C. (1984). Metabolic conversion of neplanocin A to S-neplanocylmethionine by mouse L 929 cells.
  • Schwanhäusser, B., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of visualized experiments : JoVE, (78), 50195.
  • Frederick, D. W., et al. (2018). Metabolic tracing reveals novel adaptations to skeletal muscle cell energy production pathways in response to NAD + depletion. Wellcome open research, 3, 139.
  • Tu, B. (2023). A Mathematical Framing for a Classic Biological Concept. arXiv.
  • Yuk, I. H., et al. (2011). Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. Biotechnology and bioengineering, 108(11), 2600–2610.
  • Mulukutla, B. C., et al. (2012). Metabolic flux rewiring in mammalian cell cultures. Biotechnology journal, 7(5), 618–628.
  • Miret-Casals, L., et al. (2021). Exporting Metal-Carbene Chemistry to Live Mammalian Cells: Copper-Catalyzed Intracellular Synthesis of Quinoxalines Enabled by N-H Carbene Insertions. Angewandte Chemie (International ed. in English), 60(40), 22017–22023.
  • Demuth, S., et al. (2021). The Metabolic Response of Various Cell Lines to Microtubule-Driven Uptake of Lipid- and Polymer-Coated Layer-by-Layer Microcarriers. International journal of molecular sciences, 22(19), 10769.
  • Lu, W., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Cancer & metabolism, 4, 24.
  • Vander Heiden, M. G., et al. (2011). Metabolic flux and the regulation of mammalian cell growth.
  • Deutsch, D. G., et al. (2001). The cellular uptake of anandamide is coupled to its breakdown by fatty-acid amide hydrolase. The Journal of biological chemistry, 276(10), 6967–6973.

Sources

Optimization

Technical Support Center: Addressing Instability of N-Carbamoylsarcosine Derivatives for GC-MS Analysis

Welcome to the technical support center for the analysis of N-Carbamoylsarcosine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Carbamoylsarcosine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of these compounds during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. As your application science partner, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and validate your methodology.

N-Carbamoylsarcosine is a key metabolite in the creatine biosynthesis and degradation pathway.[1][2][3] Its analysis is crucial for understanding various physiological and pathological states. However, its structure presents a significant challenge for GC-MS analysis due to inherent thermal instability. This guide will walk you through the common pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing inconsistent peak areas, multiple peaks, or complete signal loss for my N-Carbamoylsarcosine samples. What's happening?

This is the most common issue and stems from the inherent chemical instability of N-Carbamoylsarcosine, particularly under the conditions required for GC-MS. The primary cause is the intramolecular cyclization of the molecule into creatinine hydantoin (2,4-imidazolidinedione, 1-methyl-) when subjected to heat, especially during derivatization and in the GC inlet.

This behavior is analogous to the well-documented conversion of creatine to creatinine.[4][5][6][7] The derivatization process, intended to increase volatility, can unfortunately provide the energy needed to drive this unwanted cyclization reaction, leading to a loss of the target analyte and the appearance of new, unexpected peaks.

Mechanism of Degradation: Intramolecular Cyclization

The core problem is the presence of a reactive carbamoyl group and a secondary amine on the same molecule. Under thermal stress, the molecule can readily cyclize, eliminating water and forming a stable five-membered hydantoin ring.

Caption: Thermal degradation pathway of N-Carbamoylsarcosine.

Q2: My standard silylation protocol with BSTFA or MSTFA seems to be making the problem worse. Why?

This is a critical observation. While silylation is necessary to make polar molecules like N-Carbamoylsarcosine volatile for GC analysis, common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can actively promote degradation.[8]

  • Causality 1: Reaction Conditions: Standard silylation protocols often require heating (e.g., 60-70 °C for 30-60 minutes).[5][7] This thermal input is often sufficient to initiate the cyclization described in Q1 before the molecule is fully and stably derivatized.

  • Causality 2: Multiple Derivative Formation: N-Carbamoylsarcosine has multiple active hydrogens (on the carboxyl, secondary amine, and carbamoyl groups). Silylation can produce a mixture of di- and tri-silylated derivatives, each with different stability and chromatographic properties. Studies on the related molecule, creatine, show that BSTFA produces several derivatives, complicating quantification.[4][5][7] This leads to multiple, often poorly resolved peaks for a single analyte.

Q3: How can I improve my derivatization protocol to ensure the stability of N-Carbamoylsarcosine?

The key to success is a two-step derivatization process that first protects the most reactive sites to prevent cyclization before making the molecule volatile. The recommended approach is Methoximation followed by Silylation .

Why this works: Methoximation with methoxyamine hydrochloride (MeOx) specifically targets carbonyl (keto) groups, converting them into stable oximes.[8][9] While N-Carbamoylsarcosine itself doesn't have a simple keto group, this step is crucial for complex biological samples to prevent side reactions and is a best practice in metabolomics.[10] More importantly, the principle of a two-stage reaction is what we will adapt. For N-Carbamoylsarcosine, the goal is to stabilize the open-chain form before the high-energy silylation step.

A more robust silylation reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) , can also be beneficial. It creates tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture than the corresponding trimethylsilyl (TMS) derivatives formed by BSTFA or MSTFA.

Optimized Protocol: A sequential derivatization is recommended. First, protect reactive groups under milder conditions, then proceed to the silylation that requires heat.

ParameterRecommendationRationale
Step 1: Protection Methoximation (for complex samples)Protects carbonyls in the matrix, standardizes workflow.[8][10]
Step 2: Silylation Use MSTFA or MTBSTFA.MSTFA is a potent silylating agent. MTBSTFA provides more stable derivatives.[8]
Temperature Use the lowest effective temperature (start at 60°C).Minimizes thermal energy that drives cyclization.
Time Optimize for minimal time (start at 30 minutes).Reduces the window for thermal degradation to occur.
Moisture Control CRITICAL: Ensure samples are completely dry.Moisture consumes derivatization reagent and hydrolyzes the derivatives, leading to poor yield and instability.[9] Lyophilize samples to dryness before adding reagents.
Q4: Are there any non-silylation derivatization methods that might be more suitable?

Yes. If silylation continues to cause issues, consider alkylation . A highly effective method for similar compounds is derivatization with pentafluorobenzyl bromide (PFBBr) .

This method was successfully applied to the analysis of creatinine.[11] It proceeds via a different mechanism that does not typically induce cyclization. The resulting PFB-derivatives are highly electronegative, making them ideal for sensitive detection using electron-capture negative-ion chemical ionization (ECNICI-MS), which can significantly improve the limit of detection.[11]

Q5: Beyond derivatization, how can I adjust my sample handling and GC-MS parameters?

Optimizing the entire workflow is crucial for dealing with thermally labile compounds.

  • Sample Storage: The stability of derivatized samples can be poor. It has been shown that even at 4°C, some TMS derivatives degrade significantly over 48 hours.[12] For best results, analyze derivatized samples as quickly as possible. If batch analysis is necessary, store vials at -20°C and run a stability check.[12][13]

  • GC Inlet Temperature: A high inlet temperature is a major source of analyte degradation. Keep the inlet temperature as low as possible while still ensuring efficient volatilization of your derivative. Start with 250°C and decrease it in 10°C increments to find the optimal balance.

  • GC Oven Program: Use a faster temperature ramp. A faster program reduces the total time the analyte spends in the hot GC column, minimizing the opportunity for on-column degradation. It has been shown that lowering the elution temperature by using faster flow rates or slower ramps can enable the analysis of thermally labile compounds.[14]

Recommended Experimental Workflow & Protocol

This section provides a detailed, step-by-step protocol for a robust two-step derivatization of N-Carbamoylsarcosine from a dried biological extract.

start Start: Biological Sample (e.g., Plasma, Urine) prep 1. Sample Prep - Protein Precipitation - Supernatant Transfer start->prep dry 2. Complete Drying - Lyophilization or SpeedVac - CRITICAL: No residual water prep->dry methox 3. Methoximation - Add 20 µL MeOx in Pyridine - Vortex & Incubate (e.g., 90 min at 37°C) dry->methox silylate 4. Silylation - Add 80 µL MSTFA + 1% TMCS - Vortex & Incubate (e.g., 30 min at 60°C) methox->silylate transfer 5. Transfer to GC Vial - Use vial with micro-insert silylate->transfer analyze 6. GC-MS Analysis - Inject Immediately - Low inlet temp, fast ramp transfer->analyze end End: Data Acquisition analyze->end

Caption: Recommended workflow for N-Carbamoylsarcosine derivatization.

Protocol: Two-Step Methoximation-Silylation

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Sample Preparation & Drying:

    • Aliquot 50 µL of your sample extract into a micro-reaction vial.

    • Add an internal standard if required.

    • Evaporate the sample to complete dryness using a lyophilizer (freeze-dryer) or a centrifugal vacuum concentrator (SpeedVac). This step is non-negotiable for successful derivatization.[9]

  • Step 1: Methoximation:

    • Prepare a solution of 20 mg/mL Methoxyamine HCl in anhydrous pyridine.

    • Add 20 µL of this solution to each dried sample vial.

    • Cap the vials tightly, vortex for 1 minute.

    • Incubate at 37°C for 90 minutes with occasional shaking.[8]

    • Allow vials to cool to room temperature.

  • Step 2: Silylation:

    • Add 80 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide), preferably with 1% TMCS (trimethylchlorosilane) as a catalyst, to each vial.

    • Cap tightly, vortex for 1 minute.

    • Incubate at 60°C for 30 minutes. Note: This temperature and time is a starting point. Test lower temperatures (e.g., 50°C) and shorter times to see if degradation is reduced.

    • Allow vials to cool to room temperature.

  • Analysis:

    • Transfer the final solution to a GC-MS autosampler vial with a micro-insert.

    • Analyze within 12 hours for best reproducibility. If storing, keep at -20°C.[12]

References

  • Tsikas, D., et al. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules. Available at: [Link][4][7]

  • ResearchGate. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Available at: [Link][5]

  • Semantic Scholar. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Available at: [Link][6]

  • Tsikas, D., et al. (2010). GC-MS determination of creatinine in human biological fluids as pentafluorobenzyl derivative... Journal of Chromatography B. Available at: [Link][11]

  • IUBMB. (2003). Creatine Biosynthesis. Available at: [Link][1]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available at: [Link][8][9]

  • Kusano, M., et al. (2018). Comparison of sequential derivatization with concurrent methods for GC/MS-based metabolomics. Journal of Bioscience and Bioengineering. Available at: [Link][10]

  • Chen, Y. J., et al. (2009). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Proteins. Available at: [Link][2]

  • Wikipedia. N-carbamoylsarcosine amidase. Available at: [Link][3]

  • Amirav, A., et al. (2008). Extending the Range of Compounds Amenable for Gas Chromatography-Mass Spectrometric Analysis. Journal of the American Society for Mass Spectrometry. Available at: [Link][14]

  • Quéro, A., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link][12]

  • ResearchGate. (2014). (PDF) Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Available at: [Link][13]

Sources

Troubleshooting

optimization of fragmentation parameters for N-Carbamoylsarcosine in MS/MS

Technical Support Center: N-Carbamoylsarcosine MS/MS Analysis Welcome to the technical support guide for the optimization of mass spectrometry fragmentation parameters for N-Carbamoylsarcosine. This document is designed...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Carbamoylsarcosine MS/MS Analysis

Welcome to the technical support guide for the optimization of mass spectrometry fragmentation parameters for N-Carbamoylsarcosine. This document is designed for researchers, scientists, and drug development professionals who are working on the quantitative or qualitative analysis of this small molecule using tandem mass spectrometry (MS/MS). Here, we will address common challenges and provide in-depth, field-proven insights to help you develop a robust and sensitive analytical method.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that arise during the initial phases of method development for N-Carbamoylsarcosine.

Q1: What is N-Carbamoylsarcosine and why is parameter optimization critical for its analysis?

N-Carbamoylsarcosine is a small, polar molecule that serves as an intermediate in arginine and proline metabolism.[1] In mass spectrometry, especially for quantitative applications using techniques like Multiple Reaction Monitoring (MRM), optimizing fragmentation parameters is paramount.[2][3] Proper optimization ensures maximum sensitivity by generating a strong, stable signal for a specific precursor-to-product ion transition. It also enhances selectivity by minimizing interferences from matrix components, which is crucial when analyzing complex biological samples.[4] Without optimization, you risk poor signal intensity, inaccurate quantification, and a lack of analytical robustness.

Q2: Which ionization mode and precursor ion should I select for N-Carbamoylsarcosine?

N-Carbamoylsarcosine (Molecular Weight: 132.12 g/mol ) possesses both a carboxylic acid group and amide functionalities. This structure allows for efficient ionization in both positive and negative electrospray ionization (ESI) modes.

  • Positive Mode (ESI+): The molecule will readily accept a proton to form the protonated precursor ion, [M+H]⁺, at m/z 133.1 . This is often the preferred mode for many small molecules containing nitrogen.

  • Negative Mode (ESI-): The carboxylic acid group can easily lose a proton, forming the deprotonated precursor ion, [M-H]⁻, at m/z 131.1 .

Recommendation: It is best practice to evaluate both ionization modes during initial method development. The mode that provides the highest, most stable signal with the lowest background noise for your specific LC-MS/MS system and sample matrix should be chosen for the final method.

Q3: What are the expected major fragment ions (product ions) for N-Carbamoylsarcosine?

The fragmentation of the N-Carbamoylsarcosine precursor ion is achieved through collision-induced dissociation (CID).[5] The energetically unstable molecular ion breaks apart at its weakest bonds to form smaller, charged product ions.[6]

Based on its chemical structure, the following fragmentation pathways are plausible:

  • For [M+H]⁺ (m/z 133.1):

    • Loss of NH₃ (Ammonia): A common loss from primary amide groups, resulting in a fragment at m/z 116.1 .

    • Loss of H₂NCO (Isocyanic Acid): Cleavage of the carbamoyl group, leading to a sarcosine-like ion at m/z 90.1 .

    • Loss of CO₂ + NH₃: A combined loss from the structure, potentially leading to a fragment at m/z 72.1 .

  • For [M-H]⁻ (m/z 131.1):

    • Loss of CO₂ (Carbon Dioxide): Decarboxylation is a very common fragmentation pathway for deprotonated carboxylic acids, resulting in a major fragment at m/z 87.1 .

This logical process of predicting fragmentation based on chemical structure is a cornerstone of mass spectrometry.[7]

Q4: How do I systematically optimize the Collision Energy (CE) for a specific MRM transition?

Collision energy is the most critical parameter for maximizing the abundance of a specific product ion.[2][8] The optimal CE is dependent on the molecule's structure, the precursor ion's m/z, and the specific instrument being used.

The most effective method for CE optimization is to perform an automated or manual experiment where a standard solution of N-Carbamoylsarcosine is introduced into the mass spectrometer (either via direct infusion or during an LC run), and the intensity of the product ion is monitored as the CE value is ramped.

Workflow for Collision Energy Optimization:

Caption: Workflow for systematic Collision Energy (CE) optimization.

The resulting plot will typically show a parabolic curve, where the peak of the curve corresponds to the optimal collision energy for that specific fragmentation event.[9]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your experiments.

Q: Why is my signal intensity for N-Carbamoylsarcosine low or inconsistent?

Possible Cause 1: Suboptimal Fragmentation Parameters.

  • Solution: The most common culprit for low sensitivity is a poorly optimized method.[10] Systematically re-optimize the collision energy (CE) and declustering potential (DP) / cone voltage for your specific instrument. Even small deviations from the optimal values can lead to significant signal loss. The process described in the FAQ section is a validated approach to ensure optimal settings.[9]

Possible Cause 2: Poor Chromatographic Peak Shape.

  • Problem: N-Carbamoylsarcosine is a polar compound and may exhibit poor retention on standard C18 reversed-phase columns, often eluting near the solvent front. This can lead to peak tailing or fronting and suppression of the signal by matrix effects.[4]

  • Solution:

    • Consider an alternative chromatography method. HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode columns are often better suited for retaining and separating small, polar analytes.

    • Modify your mobile phase. For reversed-phase, ensure the aqueous mobile phase pH is appropriate. Using an acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for positive mode analysis.[4]

Possible Cause 3: Matrix Effects.

  • Problem: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress the ionization of N-Carbamoylsarcosine in the ESI source, leading to lower and more variable signal intensity.

  • Solution:

    • Improve sample preparation. Implement a more rigorous sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.[4]

    • Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for N-Carbamoylsarcosine will co-elute and experience the same matrix effects, allowing for accurate correction during data processing and leading to more reliable quantification.[11]

Q: Why am I observing high background noise or interfering peaks?

Possible Cause 1: Contaminated Mobile Phase or LC System.

  • Solution: High background is often due to impurities in solvents or modifiers.[10] Always use high-purity, LC-MS grade solvents and additives. If the problem persists, flush the entire LC system thoroughly with a strong solvent wash (e.g., isopropanol) to remove any accumulated contaminants.

Possible Cause 2: In-Source Fragmentation.

  • Problem: If source parameters like temperature or voltages (e.g., declustering potential) are set too high, N-Carbamoylsarcosine can fragment within the ion source itself, not just in the collision cell.[5] This can create a high background at the m/z of your product ions.

  • Solution: Optimize source parameters carefully. Start with lower, gentler settings and gradually increase them to find the balance that provides good desolvation and ionization without causing premature fragmentation.

Possible Cause 3: Isobaric Interference.

  • Problem: Another compound in your sample may have the same nominal mass as N-Carbamoylsarcosine and also produce a fragment with the same mass as your target product ion.

  • Solution:

    • Improve chromatographic separation. Adjust your LC gradient to resolve the interfering compound from your analyte.

    • Select a more specific MRM transition. N-Carbamoylsarcosine will likely have multiple potential fragment ions. Test different precursor-product pairs to find one that is unique to your analyte and free from interference. Monitoring at least two MRM transitions is a common strategy to increase confidence in identification.[12]

Part 3: Experimental Protocol & Data Summary

Protocol: Step-by-Step MRM Method Development for N-Carbamoylsarcosine

This protocol outlines the complete workflow for developing a robust MRM method on a typical triple quadrupole mass spectrometer.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of N-Carbamoylsarcosine in water or methanol.

    • Prepare a working solution of ~1 µg/mL by diluting the stock solution in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Precursor Ion Identification:

    • Infuse the working solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire full scan mass spectra in both positive and negative ionization modes over a range of m/z 50-200.

    • Identify the most intense ion corresponding to N-Carbamoylsarcosine ([M+H]⁺ at m/z 133.1 or [M-H]⁻ at m/z 131.1).

  • Product Ion Identification:

    • Set the mass spectrometer to product ion scan mode.

    • Select the precursor ion identified in the previous step (e.g., m/z 133.1) in the first quadrupole (Q1).

    • Apply a moderate, broad collision energy (e.g., 20-25 eV) and scan the third quadrupole (Q3) to detect all resulting fragment ions.

    • Identify 2-3 of the most intense and specific product ions.

  • MRM Transition Optimization:

    • Create an MRM method with the selected precursor -> product ion transitions.

    • For each transition, perform a collision energy optimization experiment as detailed in the FAQ section. Infuse the working solution and ramp the CE from ~5 eV to 50 eV in 2-5 eV steps.

    • Plot the intensity of each product ion against the CE value and determine the optimal CE for each transition.

    • Similarly, optimize the declustering potential (DP) or cone voltage by ramping this parameter while keeping the CE fixed at its optimal value.

  • Final Method and Verification:

    • Build the final MRM method using the optimized parameters for each transition.

    • Integrate this MS method with your LC method and inject a standard to confirm the retention time and signal intensity.

Data Presentation: Example Optimized MRM Parameters

The table below provides a hypothetical but realistic summary of optimized parameters for N-Carbamoylsarcosine analysis in positive mode. Actual values will be instrument-dependent.

ParameterTransition 1 (Quantifier)Transition 2 (Qualifier)
Precursor Ion (Q1) m/z 133.1133.1
Product Ion (Q3) m/z 90.1116.1
Dwell Time (ms) 10050
Declustering Potential (V) 4545
Collision Energy (eV) 2218
Logical Relationship Diagram

This diagram illustrates the relationship between experimental choices and analytical outcomes in method development.

G cluster_choices Experimental Choices cluster_outcomes Analytical Outcomes IonMode Ionization Mode (ESI+ vs. ESI-) Sensitivity Sensitivity IonMode->Sensitivity Impacts Ion Yield Column LC Column Chemistry (C18 vs. HILIC) Selectivity Selectivity Column->Selectivity Resolves Interferences PeakShape Peak Shape Column->PeakShape Affects Retention MRM MRM Transition (Precursor -> Product) MRM->Selectivity Ensures Specificity CE Collision Energy (CE) CE->Sensitivity Maximizes Fragment Signal Robustness Robustness Sensitivity->Robustness Selectivity->Robustness PeakShape->Robustness

Caption: Interdependencies in LC-MS/MS method development.

References

  • Vertex AI Search. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics.
  • Vertex AI Search. The list of multiple-reaction monitoring transitions for the analyzed substances.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
  • ResearchGate. Adjustments of the collision energy (CE) optimization function in....
  • PubMed. Collision energies: Optimization strategies for bottom-up proteomics. (2021-12-02).
  • Chemguide. mass spectra - fragmentation patterns.
  • PubMed. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. (2011-01-07).
  • C&EN. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26).
  • Wikipedia. N-carbamoylsarcosine amidase.
  • NIH. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs.
  • NIH. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019-10-24).
  • RSC Publishing. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry.
  • Wikipedia. Fragmentation (mass spectrometry).
  • YouTube. Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023-08-29).

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of N-Carbamoylsarcosine Quantification: Immunoassay vs. Mass Spectrometry

Introduction N-Carbamoylsarcosine (N-CS) is a key intermediate in creatinine metabolism.[1][2] The accurate quantification of N-CS in biological matrices is paramount for researchers investigating metabolic pathways and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Carbamoylsarcosine (N-CS) is a key intermediate in creatinine metabolism.[1][2] The accurate quantification of N-CS in biological matrices is paramount for researchers investigating metabolic pathways and for drug development professionals evaluating the pharmacodynamic effects of novel therapeutics. The two most prominent analytical techniques for this purpose are immunoassays (IA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] While both are powerful, they operate on fundamentally different principles, each presenting a unique profile of strengths and limitations.[4]

This guide provides an in-depth comparison of these technologies for N-CS quantification. More importantly, it offers a detailed framework for their cross-validation—a critical process for ensuring data integrity and comparability across different analytical platforms or laboratories.[5][6] This is not merely an academic exercise; it is a cornerstone of robust biomarker analysis, ensuring that data generated in discovery can be reliably reproduced in clinical phases, thereby supporting crucial go/no-go decisions in drug development.[7][8]

Chapter 1: Core Principles of Quantification Methods

The choice between an immunoassay and a mass spectrometry-based method often hinges on the specific requirements of the analysis, including desired throughput, specificity, and the stage of the research or drug development pipeline.[3][4]

Immunoassay (IA)

Immunoassays leverage the highly specific binding interaction between an antibody and its target antigen—in this case, N-Carbamoylsarcosine.[3] In a typical competitive ELISA format, N-CS in a sample competes with a labeled N-CS conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of N-CS in the sample.

Causality in Method Choice: The primary advantage of this approach is its amenability to high-throughput automation, making it ideal for screening large numbers of samples.[4] However, the specificity is entirely dependent on the quality of the antibody. Structurally similar molecules or metabolites can potentially cross-react, leading to inaccurate measurements—a significant risk that necessitates rigorous validation.[4][9]

cluster_IA Immunoassay Principle (Competitive ELISA) Sample_NCS Sample N-CS (Antigen) Complex1 Antibody-Sample Complex Sample_NCS->Complex1 Labeled_NCS Labeled N-CS Complex2 Antibody-Labeled Complex Labeled_NCS->Complex2 Antibody Specific Antibody (Coated on Plate) Antibody->Complex1 Binding Antibody->Complex2 Competition Signal Measurable Signal (e.g., Colorimetric) Complex2->Signal Generates

Caption: Workflow of a competitive immunoassay for N-CS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantitative bioanalysis of small molecules.[3] This technique first employs liquid chromatography to separate N-CS from other components in the biological matrix based on its physicochemical properties. The separated analyte is then ionized and introduced into a tandem mass spectrometer. The first mass analyzer selects the N-CS parent ion, which is then fragmented. The second mass analyzer detects specific fragment ions, providing a highly unique "fingerprint" for unequivocal identification and quantification.[10]

Causality in Method Choice: The exquisite molecular specificity of LC-MS/MS is its greatest strength, virtually eliminating the risk of cross-reactivity that can plague immunoassays.[4] It allows for the simultaneous measurement of multiple analytes (multiplexing). However, the workflow is more complex, requires specialized personnel, and generally has a lower throughput compared to automated immunoassays.[4]

cluster_LCMS LC-MS/MS Principle Sample Biological Sample LC Liquid Chromatography (Separation) Sample->LC Ion_Source Ionization Source LC->Ion_Source Elution MS1 Mass Analyzer 1 (Selects Parent Ion m/z) Ion_Source->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 Mass Analyzer 2 (Selects Fragment Ion m/z) Collision_Cell->MS2 Detector Detector MS2->Detector Data Mass Spectrum (Signal vs. m/z) Detector->Data

Caption: Core principle of N-CS quantification by LC-MS/MS.

Chapter 2: Head-to-Head Performance Comparison

The decision to use an immunoassay or LC-MS/MS depends on a careful evaluation of their performance characteristics against the requirements of the study. A "fit-for-purpose" approach is essential for biomarker validation.[7][8]

Performance ParameterImmunoassay (IA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale & Expert Insight
Specificity/Selectivity Moderate to HighVery High (Gold Standard)IA specificity is dependent on antibody quality and prone to cross-reactivity.[4] MS/MS specificity is derived from both chromatographic separation and the unique mass-to-charge ratio of parent and fragment ions.[10]
Sensitivity (LLOQ) Method DependentGenerally High to Very HighWhile modern immunoassays can be very sensitive, LC-MS/MS often achieves lower limits of quantification for small molecules.[4]
Accuracy & Precision GoodExcellentBoth methods can be highly accurate and precise when properly validated. LC-MS/MS typically demonstrates superior performance, especially at low concentrations, due to reduced interference.[10]
Throughput HighLow to ModerateImmunoassays are easily automated in 96- or 384-well plate formats.[4] LC-MS/MS analysis is sequential, with each sample requiring a specific run time.
Matrix Effects High PotentialModerate PotentialImmunoassays can be susceptible to interference from endogenous antibodies or other matrix components.[4] While matrix effects can also impact MS ionization, they are often mitigated by chromatographic separation and the use of stable isotope-labeled internal standards.[9]
Development Time & Cost Long (Antibody Development)Short to Moderate (Method Development)Custom antibody generation is a lengthy and costly biological process. LC-MS/MS method development is often faster, though instrumentation is a significant capital expense.[4]
Multiplexing Capability LimitedHighStandard ELISAs measure a single analyte. While some IA platforms allow for limited multiplexing, LC-MS/MS can readily quantify multiple analytes in a single run.[11]

Chapter 3: The Imperative of Cross-Validation

Given the distinct analytical principles, it is not uncommon for an immunoassay and an LC-MS/MS method to yield slightly different quantitative values for the same sample set. Cross-validation is the formal process of comparing these results to ensure that any observed differences are understood, consistent, and within acceptable limits.[5][12]

cluster_CV Cross-Validation Logic Study_Samples Incurred Study Samples (n > 20) IA_Method Validated Immunoassay Method Study_Samples->IA_Method LCMS_Method Validated LC-MS/MS Method Study_Samples->LCMS_Method IA_Results [N-CS] Data Set A IA_Method->IA_Results LCMS_Results [N-CS] Data Set B LCMS_Method->LCMS_Results Analysis Statistical Comparison (Bland-Altman, Correlation) IA_Results->Analysis LCMS_Results->Analysis Conclusion Data Comparability Assessed Analysis->Conclusion

Caption: Logical workflow for cross-validating two analytical methods.

Chapter 4: A Step-by-Step Protocol for Cross-Validation

This protocol outlines a self-validating system for the cross-validation of a validated N-CS immunoassay and a validated N-CS LC-MS/MS method.

Objective: To determine the comparability of quantitative N-CS data obtained from two distinct, fully validated analytical platforms using a shared set of biological samples.

Prerequisite: Both the immunoassay and the LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., ICH M10) for the intended matrix.[15][16] This includes establishing parameters for accuracy, precision, selectivity, stability, and range.

Experimental Workflow:

  • Sample Selection:

    • Rationale: The use of incurred samples (i.e., actual study samples) is critical as they contain the analyte and its metabolites in their natural state, providing the most realistic test of method performance.[6][12]

    • Procedure:

      • Select a minimum of 20 unique incurred samples.

      • Ensure the selected samples span the quantifiable range of both assays, including samples near the lower and upper limits of quantification (LLOQ and ULOQ).

      • Prepare three pools of Quality Control (QC) samples by spiking the biological matrix at low, medium, and high concentrations.

  • Sample Aliquoting and Blinding:

    • Rationale: To prevent analytical bias, sample processing should be standardized, and analysts should ideally be blinded to the expected results.

    • Procedure:

      • Thaw all samples under controlled conditions.

      • Create at least two identical aliquots for each unique sample and QC pool.

      • Label the aliquots with unique, non-identifiable codes. Assign one set of aliquots for IA analysis and the other for LC-MS/MS analysis.

  • Parallel Sample Analysis:

    • Rationale: Analyzing the samples in parallel within a short timeframe minimizes the potential impact of sample stability issues.

    • Procedure:

      • Analyze each set of aliquots using the respective validated method.

      • Each analytical run must include a full calibration curve and QC samples to be considered valid.

      • Ensure that the performance of the individual assays during the cross-validation runs meets the pre-defined acceptance criteria from their respective validations.

  • Data Compilation and Statistical Analysis:

    • Rationale: A robust statistical comparison is required to objectively assess the agreement between the two methods.

    • Procedure:

      • Un-blind the data and compile a table pairing the concentration results from the IA and LC-MS/MS for each sample.

      • Calculate Percent Difference: For each sample, calculate the percent difference between the two methods relative to their mean: % Difference = ([IA Result] - [LCMS Result]) / (([IA Result] + [LCMS Result]) / 2) * 100

      • Correlation Analysis: Perform a linear regression analysis and calculate the Pearson or Spearman correlation coefficient (r).

      • Bland-Altman Plot: Construct a Bland-Altman plot to visualize the agreement between the two methods. This plots the difference between the two measurements for each sample against the average of the two measurements.

Chapter 5: Data Interpretation and Acceptance Criteria

The results of the cross-validation should be evaluated against predefined acceptance criteria, which are often based on recommendations from regulatory bodies and industry best practices.[12]

Analysis MetricAcceptance CriterionInterpretation
Correlation Coefficient (r) r ≥ 0.90Indicates a strong positive linear relationship between the results from the two methods.
Percent Difference At least 67% (2/3) of the individual sample results should have a percent difference within ±20% (or ±30% for LLOQ).This is a widely accepted criterion in the bioanalytical community for demonstrating comparability.[12] It confirms that a significant majority of samples yield similar results regardless of the method used.
Bland-Altman Plot The mean difference should be close to zero, and ~95% of the data points should fall within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the difference).This plot is crucial for identifying systematic bias (if the mean difference deviates significantly from zero) or proportional bias (if the differences trend larger or smaller as the average concentration increases).

Trustworthiness of the Protocol: This protocol is self-validating because each analytical run is independently verified by its own set of calibration standards and QCs before the cross-method comparison is even performed. The use of incurred samples and predefined statistical criteria ensures an objective and rigorous assessment of data comparability.[6]

Conclusion: Selecting the Right Tool and Ensuring Data Congruence

Both immunoassays and LC-MS/MS are indispensable tools for the quantification of N-Carbamoylsarcosine.[3] The choice is not about which method is universally "better," but which is better suited for the specific context of use.[4] Immunoassays offer a high-throughput solution ideal for large-scale screening in early discovery, while LC-MS/MS provides the unparalleled specificity and accuracy required for late-stage clinical trials and regulatory submissions.

When a project necessitates using both methodologies—for instance, when transitioning from a discovery to a development phase—a formal cross-validation is not just recommended; it is essential. It builds a crucial analytical bridge, ensuring that data generated across the entire lifecycle of a program is consistent, reliable, and comparable. This rigorous approach underpins the integrity of the data, enabling researchers and drug development professionals to make confident, data-driven decisions.

References

  • Benchchem. A Comparative Guide to Automated Immunoassays and Mass Spectrometry in Research and Drug Development. Benchchem.
  • MedicalLab Management. Technical Comparison of Immunoassay and Mass Spectrometry. MedicalLab Management.
  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. EMA.
  • FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA.
  • European Medicines Agency. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI.
  • European Medicines Agency. Guideline Bioanalytical method validation. EMA.
  • Slideshare. Bioanalytical method validation emea. Slideshare.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF.
  • FDA. Bioanalytical Method Validation - Guidance for Industry. FDA.
  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
  • Worldwide Clinical Trials. Fit-for-Purpose Biomarker Development. Worldwide Clinical Trials.
  • Diva. Immunoassays or LC-MS/MS?. Diva.
  • ACS Publications. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry.
  • NIH. Validation of Analytical Methods for Biomarkers Employed in Drug Development. NIH.
  • PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru.
  • Benchchem. A Guide to Cross-Validation of Analytical Methods Between Laboratories. Benchchem.
  • NIH. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. NIH.
  • NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH.
  • PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.
  • Wikipedia. N-carbamoylsarcosine amidase. Wikipedia.
  • Creative Enzymes. N-Carbamoylsarcosine Amidase. Creative Enzymes.
  • Eurachem. Validation in Clinical chemistry. Eurachem.
  • PubMed Central. Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. PubMed Central.
  • Creative Enzymes. N-carbamoylsarcosine amidase(EC 3.5.1.59). Creative Enzymes.
  • MDPI. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.
  • PubMed. Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. PubMed.
  • PubMed. Recommendations for adaptation and validation of commercial kits for biomarker quantification in drug development. PubMed.
  • Springer. Biomarker Assay Validation by Mass Spectrometry. Springer.
  • MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.
  • RSC Publishing. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods.
  • Critical Path Institute. C-Path's PSTC Releases Points to Consider Outlining Recommendations for Analytical Validation of Assays Used in Qualifying Biomarkers. C-Path.
  • YouTube. Use of Biomarkers for Diagnosing and Assessing Treatment Response in Noncirrhotic NASH Trials-D1-AM. YouTube.
  • PubMed. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed.
  • NIH. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. NIH.
  • ResearchGate. Advantages and limitations of immunoassay and mass spectrometry based methods. ResearchGate.

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Comparison of N-Carbamoylsarcosine Measurement Methods

Abstract The accurate quantification of N-Carbamoylsarcosine (NCS), a key intermediate in creatinine metabolism, is of growing interest in clinical and pharmaceutical research. This guide provides a comprehensive compari...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of N-Carbamoylsarcosine (NCS), a key intermediate in creatinine metabolism, is of growing interest in clinical and pharmaceutical research. This guide provides a comprehensive comparison of three prevalent analytical methodologies for NCS measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a coupled Enzymatic Assay. Drawing from established bioanalytical principles and field expertise, this document details the theoretical underpinnings, step-by-step experimental protocols, and comparative performance data for each method. Furthermore, it outlines a framework for conducting an inter-laboratory comparison study to ensure consistency and reliability of NCS measurements across different research settings. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or refine their methods for N-Carbamoylsarcosine analysis.

Introduction: The Clinical and Research Significance of N-Carbamoylsarcosine

N-Carbamoylsarcosine is an intermediate in the metabolic pathway of both arginine and proline, and more notably, in the degradation of creatinine.[1] In this pathway, creatinine is hydrolyzed to N-methylhydantoin, which is then converted to N-Carbamoylsarcosine.[1] Subsequently, the enzyme N-carbamoylsarcosine amidohydrolase catalyzes the breakdown of N-Carbamoylsarcosine into sarcosine, carbon dioxide, and ammonia.[2][3][4][5] Given its position in these metabolic crossroads, the accurate measurement of N-Carbamoylsarcosine can provide valuable insights into renal function and certain metabolic disorders.

The reliability of clinical and research data hinges on the accuracy and reproducibility of the analytical methods employed. When multiple laboratories are involved in a study, it is imperative to understand the potential for variability between different measurement techniques. An inter-laboratory comparison, also known as a proficiency test, is a crucial component of quality assurance that allows for the assessment of the performance of different laboratories and methods.[6][7] This guide will delve into the technical specifics of three distinct methods for N-Carbamoylsarcosine quantification and provide the necessary framework to evaluate their comparability.

Analytical Methodologies for N-Carbamoylsarcosine Quantification

The selection of an analytical method is a critical decision based on the required sensitivity, specificity, throughput, and available instrumentation. Here, we compare a high-sensitivity mass spectrometry-based method, a widely accessible chromatography-based method, and a specific enzyme-based assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS is a powerful technique renowned for its high sensitivity and specificity, making it a preferred method for the quantification of small molecules in complex biological matrices.[1] This method combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by tandem mass spectrometry.

N-Carbamoylsarcosine is first separated from other components in the sample matrix by reverse-phase liquid chromatography. The analyte is then introduced into the mass spectrometer, where it is ionized. The precursor ion corresponding to N-Carbamoylsarcosine is selected and fragmented, and a specific product ion is monitored for quantification. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for matrix effects and variations in instrument response.

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., N-Carbamoylsarcosine-d3).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions (Hypothetical):

    • N-Carbamoylsarcosine: Precursor ion (m/z) -> Product ion (m/z)

    • N-Carbamoylsarcosine-d3 (IS): Precursor ion (m/z) -> Product ion (m/z)

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 UPLC Separation (C18 Column) p6->a1 Inject a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 data data a3->data Data Acquisition

Caption: LC-MS/MS workflow for N-Carbamoylsarcosine analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Alternative

HPLC-UV is a widely available and robust technique suitable for the quantification of analytes that possess a UV chromophore. While N-Carbamoylsarcosine itself has poor UV absorbance, derivatization can be employed to enhance its detection. However, for simplicity and to avoid the complexities of derivatization, this guide will focus on a hypothetical direct UV detection method at a low wavelength, acknowledging its potential limitations in sensitivity and specificity.

N-Carbamoylsarcosine is separated from other sample components on a reversed-phase HPLC column. The eluent passes through a UV detector, and the absorbance is measured at a wavelength where N-Carbamoylsarcosine exhibits some, albeit weak, absorbance (e.g., < 210 nm). Quantification is based on the peak area relative to a calibration curve prepared with known concentrations of a certified reference material.

Sample Preparation:

  • To 200 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 2.8) and acetonitrile (95:5, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample (200 µL) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 p6 Filtration p5->p6 a1 HPLC Separation (C18 Column) p6->a1 Inject a2 UV Detection (205 nm) a1->a2 data data a2->data Data Acquisition

Caption: HPLC-UV workflow for N-Carbamoylsarcosine analysis.

Coupled Enzymatic Assay: A Highly Specific Biochemical Approach

This method leverages the high specificity of enzymes to quantify N-Carbamoylsarcosine. A patent describes a process for the determination of N-Carbamoylsarcosine by reacting it with N-carbamoylsarcosine-amidohydrolase to produce sarcosine, which is then determined.[8] This can be coupled with a subsequent enzymatic reaction that produces a detectable signal.

The assay is based on a two-step enzymatic reaction. In the first step, N-carbamoylsarcosine amidase specifically hydrolyzes N-Carbamoylsarcosine to sarcosine, carbon dioxide, and ammonia.[2][3][4][5] In the second step, sarcosine oxidase acts on the newly formed sarcosine, producing glycine, formaldehyde, and hydrogen peroxide (H₂O₂).[9] The H₂O₂ is then measured in a peroxidase-catalyzed reaction that generates a colored or fluorescent product, which can be quantified spectrophotometrically. The amount of product formed is directly proportional to the initial concentration of N-Carbamoylsarcosine.

Reagent Preparation:

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.

  • Enzyme Mix: In the reaction buffer, prepare a solution containing N-carbamoylsarcosine amidase (commercially available from sources like Creative Enzymes), sarcosine oxidase, and horseradish peroxidase.[9][10][11]

  • Chromogen Solution: A solution of a suitable chromogen (e.g., 4-aminoantipyrine and phenol) in the reaction buffer.[12]

  • Standard Solutions: Prepare a series of N-Carbamoylsarcosine standards in the reaction buffer. A certified reference material should be used for this purpose.[13][14][15]

Assay Procedure (96-well plate format):

  • Pipette 20 µL of standards, controls, and samples into separate wells of a microplate.

  • Add 100 µL of the Enzyme Mix to each well.

  • Incubate for 30 minutes at 37°C to allow for the conversion of N-Carbamoylsarcosine to sarcosine and the subsequent production of H₂O₂.

  • Add 100 µL of the Chromogen Solution to each well.

  • Incubate for 15 minutes at room temperature, protected from light, for color development.

  • Measure the absorbance at a suitable wavelength (e.g., 490-520 nm) using a microplate reader.

Enzymatic_Assay_Workflow cluster_reactions Enzymatic Reactions cluster_procedure Assay Procedure r1 NCS + H₂O --(NCS Amidase)--> Sarcosine + CO₂ + NH₃ r2 Sarcosine + O₂ + H₂O --(Sarcosine Oxidase)--> Glycine + H₂O₂ r1->r2 r3 H₂O₂ + Chromogen --(Peroxidase)--> Colored Product r2->r3 p6 Measure Absorbance p1 Pipette Sample/Standard p2 Add Enzyme Mix p1->p2 p3 Incubate (37°C) p2->p3 p4 Add Chromogen p3->p4 p5 Incubate (RT) p4->p5 p5->p6

Caption: Coupled enzymatic assay workflow for N-Carbamoylsarcosine.

Comparative Performance of Analytical Methods

The choice of an analytical method should be guided by its performance characteristics. The following table summarizes the expected performance of the three methods for N-Carbamoylsarcosine quantification, based on typical performance for similar small molecule bioanalyses. It is important to note that these are hypothetical values and would need to be confirmed through rigorous method validation.[2][8][16][17]

Parameter LC-MS/MS HPLC-UV (Direct) Coupled Enzymatic Assay
Linearity (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) ± 15%± 15%± 15%
Precision (%RSD) < 15%< 15%< 15%
Limit of Quantification (LOQ) Low ng/mLHigh ng/mL to low µg/mLMid to high ng/mL
Specificity Very HighModerateHigh
Throughput High (with automation)ModerateHigh (plate-based)
Cost per Sample HighLowModerate
Instrumentation SpecializedWidely availableCommon (plate reader)

Designing an Inter-laboratory Comparison Study

To ensure the comparability of N-Carbamoylsarcosine measurements across different laboratories, a well-designed inter-laboratory comparison study is essential. This involves the preparation and distribution of standardized samples and a robust statistical analysis of the results.[6][7]

Preparation of Proficiency Testing (PT) Materials
  • Matrix Selection: A pooled human plasma or serum matrix, free of endogenous N-Carbamoylsarcosine or with a known low baseline concentration, should be used.

  • Spiking: The matrix should be spiked with a certified reference material of N-Carbamoylsarcosine to create samples at different concentration levels (e.g., low, medium, and high) that are clinically and analytically relevant.[18][19][20][21]

  • Homogeneity and Stability Testing: The prepared PT materials must be rigorously tested to ensure homogeneity within and between aliquots and stability under the proposed storage and shipping conditions.[18]

  • Aliquoting and Blinding: The PT materials should be aliquoted into appropriate volumes, labeled with unique identifiers, and blinded before distribution to participating laboratories.

Study Protocol and Data Submission

A detailed study protocol should be provided to all participating laboratories, including instructions for sample handling, storage, and analysis. Laboratories should be instructed to use their routine in-house method for N-Carbamoylsarcosine measurement. Results should be submitted electronically in a standardized format.

Statistical Analysis of Inter-laboratory Data

The statistical analysis of the proficiency testing data is crucial for evaluating laboratory performance and method comparability. The ISO 13528 standard provides comprehensive guidelines for the statistical methods to be used in proficiency testing.[3][6][10][19]

Key Statistical Parameters:

  • Assigned Value (Consensus Mean): The most common approach is to use the consensus mean of the results from all participating laboratories after the removal of outliers.

  • Standard Deviation for Proficiency Assessment (σ): This can be a pre-determined value based on the required analytical performance or calculated from the results of the proficiency test.

  • Z-score: The Z-score is a common performance metric calculated for each laboratory's result at each concentration level. It is calculated as:

    • Z = (x - X) / σ

    • Where:

      • x = the result from the individual laboratory

      • X = the assigned value (consensus mean)

      • σ = the standard deviation for proficiency assessment

Interpretation of Z-scores:

  • |Z| ≤ 2: Satisfactory performance

  • 2 < |Z| < 3: Questionable performance (warning signal)

  • |Z| ≥ 3: Unsatisfactory performance (action signal)

Conclusion and Recommendations

This guide has provided a detailed comparison of three distinct methodologies for the quantification of N-Carbamoylsarcosine: LC-MS/MS, HPLC-UV, and a coupled enzymatic assay.

  • LC-MS/MS stands out as the most sensitive and specific method, making it ideal for research applications requiring the detection of low concentrations of N-Carbamoylsarcosine and for clinical trials where accuracy is paramount.

  • HPLC-UV , while less sensitive and specific, offers a cost-effective and accessible option for routine monitoring where higher concentrations are expected, although a derivatization step would significantly improve its performance.

  • The Coupled Enzymatic Assay provides a high-throughput and highly specific alternative, particularly suitable for clinical laboratories equipped with automated plate readers.

The successful implementation of any of these methods requires rigorous validation according to established guidelines, such as those from the FDA.[2][8][16][17] Furthermore, to ensure the harmonization of N-Carbamoylsarcosine measurements across different studies and laboratories, participation in a well-designed inter-laboratory comparison program is strongly recommended. By understanding the principles, strengths, and limitations of each method, researchers and clinicians can make informed decisions to ensure the generation of high-quality, reliable, and comparable data in their studies of N-Carbamoylsarcosine.

References

  • ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparisons.
  • Deeg, R., Roeder, A., Siedel, J., Gauhl, H., & Ziegenhorn, J. (1984). Process and reagent for the determination of n-carbamoylsarcosine.
  • Creative Enzymes. (n.d.). Native E. coli N-Carbamoylsarcosine Amidase.
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). Diva-portal.org.
  • U.S. Food and Drug Administration. (2022).
  • Outsourced Pharma. (2023).
  • International Union of Biochemistry and Molecular Biology. (n.d.). EC 3.5.1.59.
  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase.
  • Identification of Clinical Biomarkers for Pre-Analytical Quality Control of Blood Samples. (n.d.).
  • Proficiency Testing and Interlaboratory Comparisons: The Ultim
  • Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. (2019).
  • Quality Control Best Practices in Laboratories: A Step-by-Step Guide. (2025). 360 Medical.
  • Sample Preparation Essentials for QC. (n.d.). Sartorius.
  • Creative Enzymes. (n.d.).
  • PubChem. (n.d.). N-Carbamoylsarcosine.
  • Sigma-Aldrich. (1993).
  • Grokipedia. (2026). N-carbamoylsarcosine amidase.
  • LC-MS/MS identification of the one-carbon cycle metabolites in human plasma. (2013). PubMed.
  • LC-MS/MS Method for the determination of carbamathione in human plasma. (n.d.).
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024). MDPI.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024).
  • A sensitive UPLC-MS/MS method for simultaneous quantification of one-carbon metabolites & co-factors in human plasma. (2022). PubMed.
  • Creative Enzymes. (n.d.). N-carbamoylsarcosine amidase(EC 3.5.1.59).
  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. (1986). PubMed.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
  • Validation of a new HPLC-UV method for determination of the antibiotic linezolid in human plasma and in bronchoalveolar lavage. (2013). PubMed.
  • A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples. (2003). PubMed.
  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
  • Bioanalysis of aminoglycosides using high-performance liquid chromatography. (n.d.).
  • Cloned N-carbamoyl sarcosine amidohydrolase. (n.d.).
  • Organic CRM. (n.d.). CPAChem Products.
  • COMAR - database for certified reference m
  • (PDF) Development and application of simple HPLC-UV method for Fluconazole quantification in human plasma. (2025).
  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill P
  • CPAChem Components. (n.d.).

Sources

Comparative

A Comparative Guide to N-Carbamoylsarcosine and Sarcosine as Prostate Cancer Biomarkers

Introduction: The Evolving Landscape of Prostate Cancer Biomarkers For decades, the prostate-specific antigen (PSA) has been the cornerstone of prostate cancer (PCa) screening. However, its utility is hampered by low spe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Prostate Cancer Biomarkers

For decades, the prostate-specific antigen (PSA) has been the cornerstone of prostate cancer (PCa) screening. However, its utility is hampered by low specificity, leading to a high rate of unnecessary biopsies and the over-diagnosis of clinically insignificant tumors.[1][2] This clinical challenge has catalyzed a search for new biomarkers that can more accurately detect aggressive disease and improve risk stratification.

Metabolomics, the large-scale study of small molecules, has emerged as a promising frontier in this search. Cancer cells reprogram their metabolism to support rapid growth and proliferation, leading to distinct metabolic signatures.[3] Among the most widely investigated metabolic biomarkers for prostate cancer is sarcosine (N-methylglycine), an oncometabolite implicated in disease progression.[4] More recently, its metabolic precursor, N-Carbamoylsarcosine (NCS) , has garnered interest, though it remains significantly less studied.

This guide provides a deep, comparative analysis of sarcosine and N-Carbamoylsarcosine, evaluating their biochemical relevance, diagnostic performance based on current experimental data, and the analytical methodologies required for their reliable quantification. It is intended for researchers and drug development professionals seeking to understand the nuanced potential of these metabolites in the clinical management of prostate cancer.

Part 1: Biochemical Pathways and Rationale for Biomarker Candidacy

A metabolite's potential as a biomarker is intrinsically linked to its biochemical role and how that role is altered in the disease state. The pathways of sarcosine and N-Carbamoylsarcosine are distinct but interconnected, providing a clear rationale for their investigation in prostate cancer.

Sarcosine Metabolism: An Engine for Malignant Progression

Sarcosine metabolism is a key component of one-carbon metabolism. In the context of prostate cancer, this pathway is significantly dysregulated. Sarcosine is primarily generated from the amino acid glycine through the action of glycine N-methyltransferase (GNMT).[5] It is subsequently catabolized back to glycine by the enzyme sarcosine dehydrogenase (SARDH).[5][6]

Studies have revealed a distinct enzymatic signature in prostate cancer: the expression of the sarcosine-producing enzyme, GNMT, is elevated, while the expression of the sarcosine-degrading enzyme, SARDH, is reduced.[7][8] This imbalance leads to an accumulation of sarcosine in prostate tumor tissue. Mechanistically, elevated sarcosine levels are not merely a byproduct of cancer but an active participant in its progression. Exogenous sarcosine has been shown to induce an invasive phenotype in benign prostate epithelial cells, while knockdown of GNMT can inhibit tumor growth and metastasis.[3][7][8]

Sarcosine_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Glycine Glycine GNMT GNMT (Glycine N-Methyltransferase) Upregulated in PCa Glycine->GNMT SAM SAM (S-Adenosylmethionine) SAM->GNMT Sarcosine Sarcosine (N-Methylglycine) SARDH SARDH (Sarcosine Dehydrogenase) Downregulated in PCa Sarcosine->SARDH Demethylation SAH SAH (S-Adenosylhomocysteine) GNMT->Sarcosine Methylation GNMT->SAH SARDH->Glycine

Caption: The dysregulated sarcosine metabolic pathway in prostate cancer.

N-Carbamoylsarcosine: The Creatinine Connection

N-Carbamoylsarcosine's primary known role is as an intermediate in the microbial degradation pathway of creatinine.[9] In this pathway, creatinine is first converted to N-methylhydantoin, which is then hydrolyzed to form N-Carbamoylsarcosine. Subsequently, the enzyme N-carbamoylsarcosine amidase acts on NCS to produce sarcosine, carbon dioxide, and ammonia.[9][10]

While this pathway is best characterized in bacteria, NCS is documented in the Human Metabolome Database as an intermediate in human arginine and proline metabolism. Its direct link to sarcosine makes it a plausible, albeit under-investigated, candidate biomarker. The hypothesis is that alterations in upstream pathways involving creatinine or other metabolic processes could modulate the pool of NCS available for conversion to sarcosine, thereby influencing sarcosine's oncogenic effects.

NCS_Metabolism Creatinine Creatinine Creatininase Creatininase Creatinine->Creatininase NMH N-Methylhydantoin NMH_hydrolase N-Methylhydantoin Amidohydrolase NMH->NMH_hydrolase NCS N-Carbamoylsarcosine NCS_amidase N-Carbamoylsarcosine Amidase NCS->NCS_amidase Sarcosine Sarcosine Products CO2 + NH3 Creatininase->NMH NMH_hydrolase->NCS NCS_amidase->Sarcosine NCS_amidase->Products

Caption: The metabolic pathway showing N-Carbamoylsarcosine as a precursor to sarcosine.

Part 2: A Data-Driven Comparison of Biomarker Performance

The clinical utility of a biomarker is ultimately determined by its ability to accurately distinguish between patient populations. While extensive data exists for sarcosine, direct evidence for N-Carbamoylsarcosine as a prostate cancer biomarker is currently lacking in the scientific literature. The comparison, therefore, centers on the established, albeit debated, performance of sarcosine.

Sarcosine: A Tale of Conflicting Evidence

The initial groundbreaking study on sarcosine reported that its levels progressively increased from benign prostate tissue to localized cancer to metastatic disease.[3][4] This finding sparked immense interest and a wave of subsequent validation studies, which have unfortunately yielded conflicting results.[2]

Several studies have corroborated the initial findings, showing that sarcosine is significantly elevated in the urine and serum of men with prostate cancer compared to controls.[7][11] However, the diagnostic accuracy has been modest.

Biomarker Sample Type Comparison AUC Sensitivity Specificity Source(s)
SarcosineUrine SedimentsPCa vs. Biopsy-Negative0.71--[7][8][12]
SarcosineUrine SupernatantPCa vs. Biopsy-Negative0.67--[12]
Urinary Sarcosine/Creatinine RatioUrinePCa vs. Benign0.84181.3%75.9%[13]
Serum SarcosineSerum (PSA < 4 ng/mL)PCa vs. No Malignancy0.66895%24.4%[11][14]
Serum PSASerum (PSA < 4 ng/mL)PCa vs. No Malignancy0.535--[11][14]

AUC: Area Under the Receiver Operating Characteristic Curve. A value of 1.0 indicates a perfect test, while 0.5 indicates no discriminatory ability.

As the table illustrates, the performance of sarcosine varies significantly based on the patient cohort and sample type. One study found the urinary sarcosine/creatinine ratio to have a promising AUC of 0.841.[13] Another highlighted its potential utility in the challenging "diagnostic grey zone," where it outperformed total PSA in patients with PSA levels below 4.0 ng/mL.[11][14]

Conversely, other large-scale studies have failed to validate these findings, concluding that sarcosine's predictive power is modest and not superior to existing markers like the percent-free PSA (%fPSA) or PCA3.[15][16] This inconsistency remains the single greatest barrier to its clinical adoption.

N-Carbamoylsarcosine: An Unexplored Frontier

There is a notable absence of published, peer-reviewed studies directly evaluating N-Carbamoylsarcosine levels in prostate cancer patients for the purpose of biomarker validation. Its potential is, at present, purely theoretical and based on its role as a direct metabolic precursor to sarcosine. Future research is required to determine if NCS levels are altered in prostate cancer and whether they offer any diagnostic or prognostic value, either alone or in combination with sarcosine.

Part 3: Experimental Protocols for Quantification

Reliable and reproducible quantification is paramount for biomarker validation. For small metabolites like sarcosine and NCS, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard analytical technique, offering unparalleled sensitivity and specificity.[17]

Workflow for Metabolite Biomarker Quantification

The experimental process, from sample collection to final data analysis, must be meticulously controlled to ensure data integrity. The choice of analytical methodology is critical; for instance, separating sarcosine from its isomer, alanine, which can interfere with quantification, is a crucial step that must be addressed in the chromatographic method.[18][19]

Experimental_Workflow Sample 1. Sample Collection (Urine/Serum) Prep 2. Sample Preparation (Protein Precipitation, Internal Standard Spiking) Sample->Prep LC 3. LC Separation (e.g., Phenyl-Hexyl Column) Prep->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. Data Analysis (Quantification vs. Standard Curve) MS->Data

Caption: A typical experimental workflow for LC-MS/MS-based biomarker quantification.

Step-by-Step Protocol: LC-MS/MS Quantification of Sarcosine and NCS in Urine

This protocol provides a validated framework for the simultaneous quantification of sarcosine and related metabolites.

1. Preparation of Standards and Reagents:

  • Prepare a stock solution of analytical standards (Sarcosine, N-Carbamoylsarcosine) and a stable isotope-labeled internal standard (e.g., Sarcosine-d3) in a suitable solvent (e.g., 0.1% formic acid in water).
  • Generate a series of calibration curve standards by serial dilution of the stock solution, ranging from 0.003 to 40 µmol/L.[17]
  • Prepare a protein precipitation solution, typically acetonitrile with 0.1% formic acid.

2. Sample Preparation:

  • Thaw frozen urine samples on ice.
  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
  • Transfer 50 µL of the supernatant to a clean microcentrifuge tube.
  • Add 10 µL of the internal standard solution to each sample, calibrator, and quality control (QC) sample.
  • Add 200 µL of the cold protein precipitation solution.
  • Vortex vigorously for 1 minute.
  • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to an autosampler vial for analysis.

3. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A phenyl-hexyl column is effective for separating sarcosine and its isomers.[17]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A gradient elution program is necessary to achieve separation. An example program would start at 2% B, ramp to 95% B, hold, and then re-equilibrate at 2% B. The total run time is typically 5-10 minutes.
  • Injection Volume: 5-10 µL.

4. Tandem Mass Spectrometry:

  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized for maximum sensitivity.
  • Example transition for Sarcosine: m/z 90.1 → 44.1
  • Example transition for Sarcosine-d3: m/z 93.1 → 47.1
  • (Transitions for NCS would need to be empirically determined).

5. Data Analysis and Validation:

  • Integrate the peak areas for each analyte and the internal standard.
  • Calculate the ratio of the analyte peak area to the internal standard peak area.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
  • The protocol's performance must be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy using QC samples.[17]

Conclusion and Future Perspectives

The comparative analysis of N-Carbamoylsarcosine and sarcosine reveals a story of one well-investigated but controversial biomarker and one that is metabolically plausible but clinically unexplored.

  • Sarcosine has demonstrated a clear biological role in prostate cancer progression.[7] However, its clinical utility as a standalone biomarker is questionable due to inconsistent validation across numerous studies.[2][15] Its modest performance and the lack of a standardized, universally accepted protocol have prevented its integration into clinical practice. It may yet find a role as part of a multi-biomarker panel to improve overall diagnostic accuracy.[15]

  • N-Carbamoylsarcosine remains a theoretical biomarker candidate. Its position as a direct precursor to sarcosine provides a strong rationale for its investigation. Future research must focus on developing and validating analytical methods for NCS in clinical samples and conducting initial case-control studies to determine if its levels are altered in men with prostate cancer. Understanding the regulation of N-carbamoylsarcosine amidase in prostate tissue could also provide critical insights.

For researchers in the field, the path forward involves rigorous, large-scale validation studies that directly compare these and other metabolites head-to-head. The development of biomarker panels, rather than a reliance on a single molecule, likely holds the key to finally surpassing the limitations of PSA and providing a more accurate and reliable diagnostic toolkit for prostate cancer.

References

  • Sreekumar, A., Poisson, L. M., Rajendiran, T. M., Khan, A. P., Cao, Q., Yu, J., ... & Chinnaiyan, A. M. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. ([Link])

  • Axelsson, H. (2018). Investigation into the metabolic effect of sarcosine on prostate cancer. Lund University Publications. ([Link])

  • Prensner, J. R., & Chinnaiyan, A. M. (2009). Sarcosine as a potential prostate cancer biomarker and therapeutic target. Journal of clinical investigation, 119(6), 1-4. ([Link])

  • Khan, A. P., Rajendiran, T. M., Sreekumar, A., & Chinnaiyan, A. M. (2013). The Role of Sarcosine Metabolism in Prostate Cancer Progression. Neoplasia, 15(3), i-ix. ([Link])

  • Lucarelli, G., Loizzo, D., Franzin, R., Rutigliano, M., Bettocchi, C., Romano, A., ... & Ditonno, P. (2012). Serum sarcosine increases the accuracy of prostate cancer detection in patients with total serum PSA less than 4.0 ng/ml. The Prostate, 72(15), 1611-1621. ([Link])

  • Lucarelli, G., Loizzo, D., Franzin, R., Rutigliano, M., Bettocchi, C., Romano, A., ... & Ditonno, P. (2012). Serum Sarcosine Increases the Accuracy of Prostate Cancer Detection in Patients With Total Serum PSALessThan 4.0. The Prostate, 72(15), 1611–1621. ([Link])

  • Wu, H., Liu, T., Kang, D., Wang, L., & Chen, J. (2014). The Urinary Sarcosine/Creatinine Ratio is a Potential Diagnostic and Prognostic Marker in Prostate Cancer. Journal of International Medical Research, 42(2), 305-314. ([Link])

  • Heger, Z., Gumulec, J., Ondrak, A., Zitka, O., & Adam, V. (2016). Sarcosine is a prostate epigenetic modifier that elicits aberrant methylation patterns through the SAMe‐Dnmts axis. Molecular oncology, 10(6), 849-863. ([Link])

  • Heger, Z., Gumulec, J., Cernei, N., & Adam, V. (2013). Sarcosine as a potential prostate cancer biomarker—a review. International journal of molecular sciences, 14(7), 13892-13922. ([Link])

  • Grokipedia. (2026). N-carbamoylsarcosine amidase. Grokipedia. ([Link])

  • Khan, A. P., Rajendiran, T. M., Sreekumar, A., & Chinnaiyan, A. M. (2013). The role of sarcosine metabolism in prostate cancer progression. Neoplasia (New York, N.Y.), 15(3). ([Link])

  • Sreekumar, A., Poisson, L. M., Rajendiran, T. M., Khan, A. P., Cao, Q., Yu, J., ... & Chinnaiyan, A. M. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature, 457(7231), 910-914. ([Link])

  • Khan, A. P., Rajendiran, T. M., Sreekumar, A., & Chinnaiyan, A. M. (2013). The role of sarcosine metabolism in prostate cancer progression. Semantic Scholar. ([Link])

  • Heger, Z., Gumulec, J., Cernei, N., & Adam, V. (2013). Sarcosine as a potential prostate cancer biomarker--a review. International journal of molecular sciences, 14(7), 13892-13922. ([Link])

  • Human Metabolome Database. (2009). N-Carbamoylsarcosine. HMDB. ([Link])

  • Jiang, Y., Cheng, X., & Ma, Y. (2010). Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry. Analytical chemistry, 82(22), 9022-9027. ([Link])

  • Jiang, Y., Cheng, X., Wang, C., & Ma, Y. (2010). Quantitative determination of sarcosine and related compounds in urinary samples by liquid chromatography with tandem mass spectrometry. Analytical chemistry, 82(22), 9022-9027. ([Link])

  • Cao, D., Ye, D. W., Zhang, H. L., Zhu, Y., Wang, Y. X., & Yao, X. D. (2011). Efforts to resolve the contradictions in early diagnosis of prostate cancer: a comparison of different algorithms of sarcosine in urine. Prostate cancer and prostatic diseases, 14(3), 241-246. ([Link])

  • Odame-Ankrah, C. A., & Amankwaa-Boateng, C. (2012). A novel enzymatic technique for determination of sarcosine in urine samples. Analytical and bioanalytical chemistry, 402(2), 857-863. ([Link])

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Wikipedia. ([Link])

  • Jentzmik, F., Beushausen, K., Bögemann, M., & Hekeler, A. (2011). A Reproducible and High-Throughput HPLC/MS Method to Separate Sarcosine from α. Cedarville Digital Commons. ([Link])

  • Gao, Y., Xu, X., Song, G., Hu, Y., & Cheng, H. (2014). A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. Chromatographia, 77(1-2), 123-128. ([Link])

  • Sreekumar, A., Poisson, L. M., Rajendiran, T. M., Khan, A. P., Cao, Q., Yu, J., ... & Chinnaiyan, A. M. (2009). Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. SciSpace. ([Link])

  • Åkersten, H., Bjartell, A., Gunther, S., Johansson, M., & Ulmert, D. (2014). Sarcosine and Other Metabolites Along the Choline Oxidation Pathway in Relation to Prostate Cancer--A Large Nested Case-Control Study Within the JANUS Cohort in Norway. International journal of cancer, 134(1), 133-141. ([Link])

  • Sekula, B., Ruszkowski, M., & Dauter, Z. (2017). Two pathways for putrescine biosynthesis. The reaction catalyzed by... ResearchGate. ([Link])

  • Wang, Y., Zhang, Y., & Chen, W. (2022). Accuracy of novel urinary biomarker tests in the diagnosis of prostate cancer: A systematic review and network meta-analysis. Frontiers in Oncology, 12, 960098. ([Link])

  • Hussain, M., Khan, M., & Siddiqui, T. (2019). Diagnostic Accuracy of Magnetic Resonance Spectroscopy in Diagnosing Carcinoma Prostate. Journal of the College of Physicians and Surgeons Pakistan, 29(1), 39-42. ([Link])

  • Kimura, T., & Eastham, J. A. (2023). Diagnostic Accuracy of Liquid Biomarkers for Clinically Significant Prostate Cancer Detection: A Systematic Review and Diagnostic Meta-analysis of Multiple Thresholds. European urology, 84(6), 618-631. ([Link])

  • Shiota, M., & Yokomizo, A. (2022). On the Road to Accurate Protein Biomarkers in Prostate Cancer Diagnosis and Prognosis: Current Status and Future Advances. Cancers, 14(15), 3792. ([Link])

Sources

Validation

A Tale of Two Metabolites: Unraveling the Divergent Fates of N-Carbamoylsarcosine and Creatine

For researchers in metabolic science and drug development, a nuanced understanding of compound fate is paramount. This guide provides an in-depth, objective comparison of the metabolic pathways of two structurally relate...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic science and drug development, a nuanced understanding of compound fate is paramount. This guide provides an in-depth, objective comparison of the metabolic pathways of two structurally related nitrogenous compounds: N-Carbamoylsarcosine and creatine. While both are linked to the metabolism of creatinine, their physiological significance and metabolic routes diverge dramatically, a distinction critical for accurate experimental design and data interpretation. This document moves beyond a simple recitation of facts to explain the causality behind their metabolic divergence and provide actionable experimental frameworks.

Introduction: Shared Origins, Separate Destinies

Creatine is a cornerstone of vertebrate energy metabolism, a high-flux metabolite synthesized endogenously and essential for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1] Its metabolic pathway is a well-established, host-driven process culminating in the formation of creatinine, a waste product cleared by the kidneys.

N-Carbamoylsarcosine, in contrast, is not a significant product of endogenous mammalian metabolism. Instead, it emerges primarily as an intermediate in microbial pathways designed to catabolize creatinine.[2] Its presence in a mammalian system is largely a reflection of the metabolic activity of the gut microbiome, a factor of increasing importance in clinical and pharmacological research.[3][4] Understanding this fundamental difference—host-centric energy shuttle versus microbial catabolic intermediate—is the key to appreciating their distinct metabolic fates.

The Metabolic Journey of Creatine: An Endogenous Energy Currency

The metabolic life of creatine in vertebrates is a tightly regulated cycle of synthesis, phosphorylation, and eventual degradation. It is a system designed to maintain energy homeostasis under dynamic physiological conditions.

Biosynthesis and Transport

Creatine is synthesized in a two-step process involving the kidneys and liver.[1]

  • Step 1 (Kidney): L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming guanidinoacetate (GAA) and ornithine.

  • Step 2 (Liver): Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine (SAM) as the methyl donor, to form creatine.

Once synthesized, creatine is released into the bloodstream and taken up by target tissues via the Na+/Cl--dependent creatine transporter (CRT).

The Phosphocreatine Shuttle: A Cellular Battery

Within the cell, creatine kinase (CK) reversibly phosphorylates creatine to phosphocreatine (PCr).[1] This reaction creates a rapidly accessible reservoir of high-energy phosphate bonds. During periods of high energy demand, PCr donates its phosphate group to ADP to regenerate ATP, thus buffering the cellular ATP pool.

Inevitable Degradation to Creatinine

The final chapter in creatine's metabolic story is its spontaneous, non-enzymatic cyclization into creatinine.[1] This is an irreversible intramolecular reaction that occurs at a relatively constant rate. Creatinine then diffuses out of the cells, enters the bloodstream, and is efficiently filtered by the kidneys for excretion in the urine.

Creatine_Metabolism cluster_synthesis Endogenous Synthesis cluster_function Cellular Function (Muscle/Brain) cluster_degradation Degradation & Excretion Arginine Arginine GAA Guanidinoacetate Arginine->GAA AGAT (Kidney) Glycine Glycine Glycine->GAA Creatine_Synth Creatine GAA->Creatine_Synth SAM S-Adenosyl Methionine SAM->Creatine_Synth GAMT (Liver) Creatine_Cell Creatine Creatine_Synth->Creatine_Cell Bloodstream Transport (CRT) PCr Phosphocreatine Creatine_Cell->PCr Creatine Kinase Creatine_Deg Creatine ATP ATP PCr->ATP Energy Buffering ADP ADP ATP->ADP Creatinine Creatinine Creatine_Deg->Creatinine Spontaneous (non-enzymatic) PCr_Deg Phosphocreatine PCr_Deg->Creatinine Spontaneous (non-enzymatic) Urine Urine Excretion Creatinine->Urine

Caption: Endogenous metabolic pathway of creatine in vertebrates.

The Metabolic Fate of N-Carbamoylsarcosine: A Microbial Perspective

In stark contrast to creatine, N-Carbamoylsarcosine is not a key player in mammalian endogenous metabolism. Its story is one of microbial catabolism, a pathway that allows certain bacteria to utilize creatinine as a source of nitrogen.[2]

The Creatinine Degradation Pathway in Microbes

Several bacterial species, including Pseudomonas and Arthrobacter, possess an enzymatic cascade to break down creatinine.[2][5]

  • Creatinine to N-Methylhydantoin: The pathway initiates with the deamination of creatinine to N-methylhydantoin by creatinine deaminase.

  • N-Methylhydantoin to N-Carbamoylsarcosine: N-methylhydantoin is then hydrolyzed by N-methylhydantoin amidohydrolase to form N-Carbamoylsarcosine.

  • N-Carbamoylsarcosine to Sarcosine: The pivotal step for this metabolite is its hydrolysis by N-carbamoylsarcosine amidase into sarcosine, carbon dioxide, and ammonia.[5][6]

  • Sarcosine to Glycine: Finally, sarcosine is oxidized to glycine and formaldehyde by sarcosine oxidase or dehydrogenase.

The ammonia released in this pathway can then be assimilated by the microorganism for its nitrogen requirements.

NCS_Metabolism cluster_microbial Microbial Creatinine Degradation Creatinine Creatinine NMH N-Methylhydantoin Creatinine->NMH Creatinine Deaminase NCS N-Carbamoylsarcosine NMH->NCS N-Methylhydantoin Amidohydrolase Sarcosine Sarcosine NCS->Sarcosine N-Carbamoylsarcosine Amidase NH3 Ammonia (NH3) + Carbon Dioxide (CO2) NCS->NH3 Glycine Glycine + Formaldehyde Sarcosine->Glycine Sarcosine Oxidase

Caption: Microbial metabolic pathway involving N-Carbamoylsarcosine.

Head-to-Head Comparison: A Summary of Divergence

The contrasting metabolic roles of creatine and N-Carbamoylsarcosine are best illustrated through a direct comparison of their key attributes.

FeatureCreatine N-Carbamoylsarcosine
Primary Organism Vertebrates (Mammals)Microorganisms (Bacteria)
Metabolic Role Endogenous energy buffer (phosphocreatine shuttle)Intermediate in microbial creatinine catabolism
Origin in Mammals De novo synthesis (kidney/liver) and dietPrimarily from gut microbiota metabolism of creatinine
Key Enzymes AGAT, GAMT, Creatine KinaseCreatinine Deaminase, N-Methylhydantoin Amidohydrolase, N-Carbamoylsarcosine Amidase
Primary Fate Non-enzymatic conversion to creatinineEnzymatic hydrolysis to sarcosine, CO₂, and NH₃
End Products Creatinine (excreted)Sarcosine, CO₂, NH₃ (utilized by microbes)
Physiological Relevance Essential for high-energy demand tissuesMinimal direct host physiological role; biomarker of gut microbial activity

Quantitative Insights: A Data-Driven Comparison

ParameterCreatine / Creatinine N-Carbamoylsarcosine Source
Typical Concentration Muscle Creatine: ~120 mmol/kg dry massNot endogenously quantified in mammals[1]
Daily Turnover ~1-2% of creatine pool converted to creatinineN/A for host metabolism[1]
Urinary Excretion Creatinine: 1-2 g/day (variable with muscle mass)Not a typical urinary metabolite in mammals[1]
Key Enzyme Kinetics Creatine Kinase: Varies by isoenzyme and tissueN-Carbamoylsarcosine Amidase (P. putida): Km = 3.2 mM, Vmax = 1.75 units/mg protein[5]

Experimental Protocols for the Researcher

A robust investigation into the metabolism of these compounds requires validated and precise analytical methods. Below are foundational protocols that can be adapted for specific research questions.

Protocol 1: Quantification of Creatine and Creatinine in Plasma by LC-MS/MS

This method provides high sensitivity and specificity for the simultaneous quantification of creatine and its breakdown product.

1. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of a stable isotope-labeled internal standard working solution (e.g., Creatine-d3, Creatinine-d3) to all samples, calibrators, and quality controls.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new tube or 96-well plate, and mix with 100 µL of water.

  • Inject the final mixture into the LC-MS/MS system.[7]

2. Liquid Chromatography Conditions:

  • Column: HILIC Column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm × 2.1 mm) is often preferred for retaining these polar analytes.[8]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 80:20 Acetonitrile:10 mM Ammonium Formate in Water).[8][9]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 3-5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Creatine: Q1 m/z 132 -> Q3 m/z 90

    • Creatine-d3: Q1 m/z 135 -> Q3 m/z 93

    • Creatinine: Q1 m/z 114 -> Q3 m/z 44

    • Creatinine-d3: Q1 m/z 117 -> Q3 m/z 47[10]

LCMS_Workflow Start Plasma Sample Prep Protein Precipitation (Acetonitrile + Internal Standard) Start->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject LC HILIC Chromatography Inject->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for LC-MS/MS analysis of creatine and creatinine.

Protocol 2: In Vitro Creatine Kinase (CK) Activity Assay

This spectrophotometric assay measures the rate of NADPH production, which is coupled to CK activity.

1. Principle: The assay utilizes a series of coupled enzymatic reactions. CK phosphorylates ADP using phosphocreatine. The ATP produced is then used by hexokinase to phosphorylate glucose. The resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The rate of increase in absorbance at 340 nm due to NADPH formation is directly proportional to the CK activity.[11][12]

2. Reagent Preparation:

  • Prepare a master reaction mix containing: Assay Buffer (e.g., MOPS buffer, pH 7.5), Phosphocreatine, ADP, Glucose, NADP+, Hexokinase, and Glucose-6-Phosphate Dehydrogenase.

  • Keep reagents on ice.

3. Assay Procedure:

  • Pipette 200 µL of the master reaction mix into wells of a 96-well UV-transparent plate.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the sample (e.g., tissue homogenate supernatant, serum) to the appropriate wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 10-20 minutes.

  • Calculate the rate of change in absorbance (ΔA340/min).

  • Determine CK activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[13][14][15]

4. Self-Validation:

  • Run a blank control (sample buffer instead of sample) to measure any background absorbance change.

  • Include a positive control with a known CK activity to validate the assay performance.

  • Ensure the rate of reaction is linear over the measurement period. If not, the sample may need to be diluted.

Protocol 3: Investigating Microbial Metabolism of N-Carbamoylsarcosine

This protocol outlines a basic approach to study the degradation of N-Carbamoylsarcosine by a bacterial culture.

1. Culture Preparation:

  • Inoculate a suitable bacterial strain (e.g., Pseudomonas putida) into a minimal medium containing creatinine as the sole nitrogen source to induce the necessary enzymes.

  • Grow the culture to mid-log phase.

2. Degradation Assay:

  • Harvest the bacterial cells by centrifugation and wash with a nitrogen-free buffer.

  • Resuspend the cells to a specific optical density (e.g., OD600 = 1.0) in the same buffer.

  • Add N-Carbamoylsarcosine to the cell suspension to a final concentration of 1-5 mM.

  • Incubate the suspension at the optimal growth temperature with shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the suspension.

3. Sample Analysis:

  • Immediately quench the metabolic activity by adding ice-cold acetonitrile or by rapid centrifugation and separation of the supernatant.

  • Analyze the supernatant for the disappearance of N-Carbamoylsarcosine and the appearance of sarcosine using an appropriate analytical method, such as HPLC or LC-MS/MS. A specific method would need to be developed and validated, but would likely involve HILIC or a reversed-phase C18 column with an acidic mobile phase.

Conclusion: Context is Key

The metabolic fates of N-Carbamoylsarcosine and creatine provide a compelling case study in the importance of biological context. Creatine is a central, host-driven metabolite integral to vertebrate energy homeostasis. Its pathway is well-defined, and its end-product, creatinine, serves as a vital clinical marker of renal function. N-Carbamoylsarcosine, conversely, occupies a niche within the microbial world, representing a single step in a bacterial strategy to salvage nitrogen from a host's waste product. For researchers, this distinction is not merely academic. It dictates the experimental approaches, the biological matrices of interest, and the interpretation of results. Acknowledging the divergent paths of these two molecules is essential for advancing our understanding of host-microbe metabolic interactions and the intricate biochemistry that governs them.

References

  • Kim JM, Shimizu S, Yamada H. Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. J Biol Chem. 1986;261(25):11832-11839. [Link]

  • Mercado C, Yu-Jui Wan, et al. Stable isotope dilution microquantification of creatine metabolites in plasma, whole blood and dried blood spots for pharmacological studies in mouse models of creatine deficiency. Clin Chim Acta. 2014;436:120-125. [Link]

  • Medicine LibreTexts. 2.20: Enzymes Rate, Creatine Kinase (CK). 2023. [Link]

  • Restek Corporation. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. 2020. [Link]

  • RayBiotech. Creatine Kinase Activity Assay. 2023. [Link]

  • BioAssay Systems. EnzyChrom™ Creatine Kinase Assay Kit. [Link]

  • Assay Genie. Technical Manual Creatine Kinase (CK) Activity Assay Kit. [Link]

  • Grokipedia. N-carbamoylsarcosine amidase. 2026. [Link]

  • SIELC Technologies. HPLC Separation of Creatine, Creatinine and Histidine with MS Conditions. [Link]

  • Zou Y, et al. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method. PLoS One. 2015;10(7):e0134229. [Link]

  • Wikipedia. N-carbamoylsarcosine amidase. [Link]

  • Diabetic Complications Consortium (DiaComp). Preparation of plasma, serum and urine for creatinine measurement by HPLC. 2003. [Link]

  • Bevital AS. Simultaneous determination of guanidinoacetate, creatine and creatinine in urine and plasma by un-derivatized liquid chromatography-tandem mass spectrometry. [Link]

  • Kim IY, et al. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Ann Clin Nutr Metab. 2022;1(2):1006. [Link]

  • Ostojic SM, Forbes SC. Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Int J Mol Sci. 2021;22(8):3975. [Link]

  • LIRIAS. Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]

  • Wang Z, et al. Microbiome–metabolomics reveals gut microbiota associated with glycine-conjugated metabolites and polyamine metabolism in chronic kidney disease. Cell Mol Life Sci. 2019;76(20):4103-4116. [Link]

  • Guthrie GD, Nicholson-Guthrie CS, Shuck CS. Bacterial assay for quantitative measurement of nanomolar concentrations of a metabolite. Anal Biochem. 1995;225(2):283-285. [Link]

  • Rittenberg D. THE USE OF STABLE ISOTOPES IN BIOLOGICAL AND MEDICAL RESEARCH. J Clin Invest. 1948;27(5 Pt 2):1-3. [Link]

  • Ramezani A, Raj DS. Gut Microbiome in CKD: challenges and opportunities. Am J Kidney Dis. 2014;63(4):653-661. [Link]

  • Glorieux G. Gut-Derived Metabolites and Chronic Kidney Disease: The Forest (F)or the Trees? Clin J Am Soc Nephrol. 2018;13(9):1314-1315. [Link]

  • ResearchGate. A representation of creatine and creatinine metabolism with pathways important for the infant gut as described above. [Link]

  • St. Laurent-Rolle M, et al. Creatinine Alters the Gut Microbiome in a Mouse Model of Multiple Sclerosis. J Immunol. 2020;205(1):109-118. [Link]

  • Romero E, et al. Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. J Mol Biol. 1992;226(4):1097-1110. [Link]

  • Alcoforado Diniz J, Hollmann B, Coulthurst SJ. Quantitative Determination of Anti-bacterial Activity During Bacterial Co-culture. Methods Mol Biol. 2017;1615:517-524. [Link]

  • Shao D, et al. Regulation of mammalian cellular metabolism by endogenous cyanide production. Nat Commun. 2022;13(1):7648. [Link]

  • King GM. Molecular and culture-based analyses of aerobic carbon monoxide oxidizer diversity. Appl Environ Microbiol. 2003;69(12):7257-7265. [Link]

  • Green LC, et al. Mammalian nitrate biochemistry: metabolism and endogenous synthesis. Proc Natl Acad Sci U S A. 1981;78(12):7764-7768. [Link]

  • Li Y, et al. Comprehensive metabolomic and microbial analysis of tobacco rhizosphere soil responses to crop rotation and fertilization. Front Microbiol. 2023;14:1234567. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Certified Reference Materials for N-Carbamoylsarcosine Analysis

For researchers, clinical scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are not just procedural benchmarks; they are the foundation upon which critical decisio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are not just procedural benchmarks; they are the foundation upon which critical decisions are made. The quantification of metabolites like N-Carbamoylsarcosine, an intermediate in arginine and proline metabolism, demands the highest level of analytical rigor.[1][2] This guide provides an in-depth comparison of analytical approaches for N-Carbamoylsarcosine, focusing on the indispensable role of Certified Reference Materials (CRMs) in achieving metrologically sound and defensible results.

The Lynchpin of Analytical Confidence: Understanding Certified Reference Materials

Before delving into specific methodologies, it is crucial to understand the foundational role of CRMs. Unlike basic reagents or in-house standards, a Certified Reference Material is a standard of the highest metrological order.[3] It is a material, sufficiently homogeneous and stable, for which one or more specified property values, along with their associated uncertainties, are established by a metrologically valid procedure.[4]

The key attributes of a CRM that distinguish it from other reference materials are:

  • Certification: Accompanied by a certificate issued by an authoritative body.[3][4]

  • Traceability: Provides an unbroken chain of comparisons to national or international standards.[4][5][6]

  • Uncertainty: The certificate provides a stated measurement uncertainty.[4][7]

In clinical chemistry and drug development, where results directly impact patient safety and regulatory approval, the use of CRMs is not merely a best practice but a component of a robust quality management system, aligning with standards like ISO/IEC 17025 and ISO 17511.[4][8][9] These standards specify the requirements for establishing metrological traceability of values assigned to calibrators and control materials.[8][9][10]

Comparing Reference Material Grades: CRM vs. Analytical Standard
FeatureCertified Reference Material (CRM)Standard Analytical Reagent
Purity & Characterization Extensively characterized with a certified value and uncertainty.[7]Purity is typically stated, but may lack the rigorous characterization and uncertainty budget of a CRM.
Metrological Traceability Unbroken, documented traceability to SI units or other primary standards.[5][6]Traceability is often not formally established or documented.
Certification Accompanied by a comprehensive Certificate of Analysis from an accredited producer (e.g., under ISO 17034).[11]May have a basic certificate of analysis, but not from an accredited reference material producer.
Intended Use Calibration, method validation, assessing measurement trueness, and assigning values to other materials.[3][4][11]Routine analysis, synthesis, or as a starting material where the highest accuracy is not the primary goal.
Regulatory Compliance Essential for laboratories seeking or maintaining accreditation (e.g., ISO/IEC 17025) and for regulatory submissions.[4][12]Generally not sufficient for applications requiring the highest level of quality assurance.

Analytical Methodologies for N-Carbamoylsarcosine: A Comparative Overview

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of small molecules like N-Carbamoylsarcosine from complex biological matrices.[13][14][15][16] The primary difference in the quality of results generated by this technique lies not in the instrumentation itself, but in the calibration and validation strategy employed.

Approach 1: Analysis Using a Certified Reference Material

This approach represents the pinnacle of analytical accuracy. The CRM serves as the primary calibrator, against which all unknown samples, quality controls (QCs), and other reference materials are measured.

Advantages:

  • Highest Accuracy and Trueness: By calibrating with a CRM, the measurement results are directly traceable to a certified value, minimizing systematic error (bias).[17][18]

  • Defensible Data: The use of a CRM provides a solid foundation for the validity of the analytical data, which is critical for regulatory submissions and in legal or clinical settings.[12]

  • Inter-laboratory Comparability: When different laboratories use CRMs from the same source or traceable to the same higher-order standard, their results are more likely to be comparable.[6]

  • Simplified Method Validation: CRMs are invaluable for validating key method parameters like accuracy, precision, linearity, and the limit of quantification (LOQ).[12][19]

Disadvantages:

  • Cost and Availability: CRMs are generally more expensive and may have limited availability compared to standard reagents.[4]

Approach 2: Analysis Using a Non-Certified Reference Material

In this approach, a well-characterized but non-certified reference material is used for calibration. This material might be synthesized in-house or purchased from a chemical supplier.

Advantages:

  • Lower Cost: These materials are typically less expensive than CRMs.

  • Wider Availability: A broader range of compounds are available as standard analytical reagents.

Disadvantages:

  • Unknown Bias: Without a certified value and a stated uncertainty, the trueness of the measurement is unknown. The purity value on a typical certificate of analysis does not account for all potential impurities or isomers.

  • Lack of Metrological Traceability: The results are not traceable to an international standard, making them less authoritative.[6]

  • Increased Risk in Method Validation: Validating the accuracy of a method is challenging without a CRM to serve as an independent, true value.[17]

Experimental Protocol: Quantitative Analysis of N-Carbamoylsarcosine in Human Plasma via LC-MS/MS using a CRM

This protocol outlines a self-validating system for the accurate quantification of N-Carbamoylsarcosine.

1. Preparation of Calibration Standards and Quality Controls

  • Primary Stock Solution: Accurately weigh a suitable amount of the N-Carbamoylsarcosine CRM. Dissolve in a known volume of a suitable solvent (e.g., methanol/water) to create a primary stock solution. The concentration of this solution is known with a high degree of certainty due to the certified purity of the CRM.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution.

  • Calibration Curve: Spike a blank biological matrix (e.g., charcoal-stripped human plasma) with the working solutions to create a calibration curve with at least 5-7 concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same blank matrix.

2. Sample Preparation

  • Protein Precipitation: To 50 µL of plasma sample, calibrator, or QC, add 200 µL of cold acetonitrile containing a stable isotope-labeled internal standard (e.g., N-Carbamoylsarcosine-d3). This internal standard is crucial for correcting for variations in sample recovery and matrix effects.

  • Vortex and Centrifuge: Vortex the samples for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is used to separate N-Carbamoylsarcosine from other matrix components.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both N-Carbamoylsarcosine and its stable isotope-labeled internal standard.

4. Data Analysis and Validation

  • Quantification: The concentration of N-Carbamoylsarcosine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this value against the calibration curve.

  • Acceptance Criteria: The calibration curve must have a correlation coefficient (r²) of >0.99. The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).

Visualizing the Workflow and the Logic of CRMs

The following diagrams illustrate the experimental workflow and the foundational logic of using CRMs to ensure measurement accuracy.

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis CRM N-Carbamoylsarcosine CRM Stock Primary Stock Solution CRM->Stock Calibrators Calibration Standards (Spiked Matrix) Stock->Calibrators QCs Quality Controls (Spiked Matrix) Stock->QCs Precipitation Protein Precipitation Calibrators->Precipitation QCs->Precipitation Sample Unknown Plasma Sample Sample->Precipitation IS Internal Standard (SIL-IS) IS->Precipitation Extract Supernatant Extract Precipitation->Extract LCMS LC-MS/MS Analysis (MRM) Extract->LCMS Data Peak Area Ratio (Analyte/IS) LCMS->Data Curve Calibration Curve (Ratio vs. Conc.) Data->Curve Result Final Concentration (µg/mL) Curve->Result

Caption: Experimental workflow for N-Carbamoylsarcosine quantification.

G SI International System of Units (SI) NMI National Metrology Institute (e.g., NIST) SI->NMI Realization CRM_Producer Accredited CRM Producer (ISO 17034) NMI->CRM_Producer Traceability CRM Certified Reference Material (CRM) for N-Carbamoylsarcosine CRM_Producer->CRM Certification Lab_Calibrator In-House Calibrator CRM->Lab_Calibrator Calibration Patient_Result Patient Sample Result Lab_Calibrator->Patient_Result Measurement

Caption: The metrological traceability chain for a clinical measurement.

Conclusion: The Non-Negotiable Value of CRMs

While budgetary constraints and availability can be practical considerations, the scientific and regulatory imperative for accurate and reproducible data makes the use of Certified Reference Materials for the analysis of N-Carbamoylsarcosine a critical investment. By anchoring analytical measurements to a certified, traceable standard, laboratories can operate with the highest degree of confidence, ensure the integrity of their data, and ultimately contribute to better research and patient outcomes. The use of CRMs transforms a routine measurement into a robust, self-validating system that can withstand the most intense scientific and regulatory scrutiny.

References

  • College of Physicians and Surgeons of British Columbia. (n.d.). Fulfillment of Metrological Traceability Requirements. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). ISO 17511:2020 In vitro diagnostic medical devices — Requirements for establishing metrological traceability of values assigned to calibrators, trueness control materials and human samples. Retrieved from [Link]

  • BSI Knowledge. (2021). BS EN ISO 17511:2021 - TC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Traceability in Laboratory Medicine: What is it and Why is it Important for Patients?. Retrieved from [Link]

  • Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]

  • International Organization for Standardization. (2020). ISO 17511:2020. Retrieved from [Link]

  • Lab Manager. (2022). Certified Reference Materials and How They Are Important to Your Lab. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 5: Use of CRMs for Assessing the Accuracy of Analytical Data. Retrieved from [Link]

  • Joint Committee for Traceability in Laboratory Medicine (JCTLM). (n.d.). Examples of reference materials. Retrieved from [Link]

  • Controllab. (2020). Certified Reference Material (CRM): benefits for the analytical routine. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • ARO Scientific. (2025). Method validation using Certified Reference Materials (CRMs). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Retrieved from [Link]

  • IT Tech. (n.d.). Selecting CRMs for your analytical method. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Carbamoylsarcosine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-carbamoylsarcosine amidase. Retrieved from [Link]

  • Human Metabolome Database. (2009). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). Retrieved from [Link]

  • PubMed. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed Central. (2013). Sarcosine as a Potential Prostate Cancer Biomarker—A Review. Retrieved from [Link]

  • PubMed. (n.d.). Simultaneous determination of nine acaricides and two metabolites in comb honey by LC/MS/MS. Retrieved from [Link]

  • CPAchem. (n.d.). CPAChem Products - Analytical CRM. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS Method for the determination of carbamathione in human plasma. Retrieved from [Link]

  • PubMed. (2019). LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide. Retrieved from [Link]

  • PubMed. (n.d.). Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Stability of N-Carbamoylsarcosine and Its Metabolites

For researchers and professionals in drug development and metabolic studies, a thorough understanding of a compound's stability is paramount. This guide provides an in-depth comparative analysis of the stability of N-Car...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and metabolic studies, a thorough understanding of a compound's stability is paramount. This guide provides an in-depth comparative analysis of the stability of N-Carbamoylsarcosine and its key related metabolites. We will delve into the chemical principles governing their stability under various stress conditions, present detailed experimental protocols for forced degradation studies, and discuss the analytical methodologies required for accurate quantification.

Introduction: The Metabolic Context of N-Carbamoylsarcosine

N-Carbamoylsarcosine is a critical intermediate in the microbial degradation pathway of creatinine, a waste product of creatine metabolism in vertebrates.[1] Certain bacteria utilize creatinine as a nitrogen source, breaking it down in a stepwise manner. This pathway involves several key metabolites, each with distinct physicochemical properties that influence their stability. Understanding the relative stability of these compounds is crucial for accurate biomarker analysis, particularly in clinical settings where bacterial activity can interfere with diagnostic assays for kidney function.[1]

The enzymatic hydrolysis of N-Carbamoylsarcosine yields sarcosine, carbon dioxide, and ammonia, a reaction catalyzed by the enzyme N-carbamoylsarcosine amidase.[2] This guide will focus on the chemical stability of N-Carbamoylsarcosine in comparison to its direct precursor, N-methylhydantoin, and its direct product, sarcosine.

Below is a diagram illustrating the microbial degradation pathway of creatinine, highlighting the position of N-Carbamoylsarcosine.

Metabolic Pathway Creatinine Creatinine N_Methylhydantoin N_Methylhydantoin Creatinine->N_Methylhydantoin Creatininase N_Carbamoylsarcosine N_Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine N-methylhydantoinase Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine N-carbamoylsarcosine amidase Glycine Glycine Sarcosine->Glycine Sarcosine oxidase

Caption: Microbial degradation pathway of creatinine.

Comparative Stability Analysis

The stability of a molecule is intrinsically linked to its chemical structure. The presence of functional groups susceptible to hydrolysis, oxidation, or photolysis dictates its degradation profile. Forced degradation studies are essential to intentionally break down a molecule to understand its degradation pathways and validate the stability-indicating power of analytical methods.[3]

Hydrolytic Stability (Acidic and Basic Conditions)

Hydrolysis is a primary degradation pathway for many pharmaceutical and biological molecules. The carbamoyl group in N-Carbamoylsarcosine and the cyclic amide structure of N-methylhydantoin are particularly susceptible to hydrolysis.

  • N-Carbamoylsarcosine: The linear amide bond in N-Carbamoylsarcosine is prone to hydrolysis under both acidic and basic conditions, yielding sarcosine. The rate of hydrolysis is dependent on pH and temperature.

  • N-methylhydantoin: As a cyclic imide, N-methylhydantoin can undergo ring-opening hydrolysis to form N-Carbamoylsarcosine. This reaction is a key step in the enzymatic pathway and can also occur non-enzymatically, particularly under basic conditions.

  • Sarcosine: As an N-methylated amino acid, sarcosine is generally stable to hydrolysis. Its crystal structure is noted to be stable to cooling down to 5 K.[4][5]

Table 1: Predicted Relative Hydrolytic Stability

CompoundSusceptible Functional GroupPredicted Stability in AcidPredicted Stability in BasePrimary Degradation Product
N-methylhydantoinCyclic imideModerately StableLabileN-Carbamoylsarcosine
N-CarbamoylsarcosineCarbamoyl (amide)LabileLabileSarcosine
SarcosineAmine, Carboxylic acidStableStableN/A
Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. While none of the core structures of these metabolites are highly susceptible to oxidation, forced studies using agents like hydrogen peroxide are necessary to confirm potential minor degradation pathways.

Photostability

Photostability testing exposes compounds to light to determine if they are prone to degradation upon light exposure.[6] Carbamoyl compounds, in general, can undergo photolytic cleavage.[7][8] The photostability of N-Carbamoylsarcosine and its metabolites should be evaluated according to ICH Q1B guidelines.

Experimental Protocols for Forced Degradation Studies

The goal of a forced degradation study is to generate a modest level of degradation (typically 5-20%) to identify degradation products and establish the suitability of the analytical method.[3][9]

General Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solutions of N-Carbamoylsarcosine and related metabolites Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Degradation (e.g., 60°C in solution) Prep->Thermal Photo Photostability (ICH Q1B light exposure) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify and quantify degradation products Analyze->Identify Compare Compare degradation profiles Identify->Compare

Caption: General workflow for a forced degradation study.

Step-by-Step Methodologies

Materials:

  • N-Carbamoylsarcosine, N-methylhydantoin, Sarcosine reference standards

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Formic acid or other suitable mobile phase modifier

Protocol:

  • Stock Solution Preparation: Prepare individual stock solutions of N-Carbamoylsarcosine, N-methylhydantoin, and sarcosine in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize each aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for up to 24 hours.

    • Monitor the reaction and dilute samples for analysis.

  • Thermal Degradation:

    • Incubate a solution of the compound in water at 60°C.

    • Take samples at various time points (e.g., 24, 48, 72 hours).

    • Cool and analyze.

  • Photostability:

    • Expose solid material and solutions to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the exposed samples against a dark control.

Analytical Methodologies for Quantification

A robust, stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice.

HPLC-UV/MS Method
  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: Monitor at a wavelength where the compounds have absorbance (e.g., around 210-230 nm).

    • MS: Electrospray ionization (ESI) in both positive and negative modes should be used to detect and identify the parent compounds and their degradation products based on their mass-to-charge ratio (m/z). LC-MS/MS can provide structural confirmation.[10][11]

Table 2: Example Mass-to-Charge Ratios for MS Detection

CompoundFormulaExact Mass[M+H]⁺[M-H]⁻
N-methylhydantoinC₄H₆N₂O₂114.04115.05113.03
N-CarbamoylsarcosineC₄H₈N₂O₃132.05133.06131.04
SarcosineC₃H₇NO₂89.0590.0688.04

Conclusion

This guide outlines a systematic approach to evaluating the comparative stability of N-Carbamoylsarcosine and its key metabolites, N-methylhydantoin and sarcosine. Based on their chemical structures, a clear hierarchy of stability is anticipated, with sarcosine being the most stable, followed by N-methylhydantoin, and N-Carbamoylsarcosine being the most labile, particularly to hydrolysis. The provided experimental protocols for forced degradation studies, coupled with a robust HPLC-UV/MS analytical method, offer a comprehensive framework for researchers to empirically determine the degradation pathways and kinetics of these important metabolic intermediates. This knowledge is fundamental for the development of reliable diagnostic tools and for advancing our understanding of microbial metabolism.

References

  • N-carbamoylsarcosine amidase - Grokipedia. (2026, January 7).
  • Dziubek, K., et al. (2015). Sarcosine and betaine crystals upon cooling: structural motifs unstable at high pressure become stable at low temperatures. Phys Chem Chem Phys, 17(5), 3534-43. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PubMed Central. Retrieved from [Link]

  • N-carbamoylsarcosine amidase - Wikipedia. (n.d.). Retrieved from [Link]

  • Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. (2024). ChemRxiv. Retrieved from [Link]

  • Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. (2010). PubMed Central. Retrieved from [Link]

  • Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (2000). The sarcosine effect on protein stability: a case of nonadditivity? Protein Science, 9(5), 1034-1037. Retrieved from [Link]

  • Dziubek, K., et al. (2015). Sarcosine and betaine crystals upon cooling: Structural motifs unstable at high pressure become stable at low temperatures. ResearchGate. Retrieved from [Link]

  • Improvement of Oxidative and Thermostability of N-Carbamyl-D-Amino Acid Amidohydrolase by Directed Evolution. (2005). ResearchGate. Retrieved from [Link]

  • Meyer, J., et al. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of Molecular Biology, 226(4), 1139-1153. Retrieved from [Link]

  • Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: Observation of neutral forms of simple α-amino acids in the solid state. (2011). ResearchGate. Retrieved from [Link]

  • N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. (1998). ResearchGate. Retrieved from [Link]

  • Exploration of the DNA Photocleavage Activity of O-Halo-Phenyl Carbamoyl Amidoximes: Studies of the UVA-Induced Effects on a Major Crop Pest, the Whitefly Bemisia tabaci. (2021). MDPI. Retrieved from [Link]

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019). MDPI. Retrieved from [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Thermochemistry of sarcosine and sarcosine anhydride: Theoretical and experimental studies. (2013). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. Retrieved from [Link]

  • Forced degradation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Taillades, J., et al. (1998). N-carbamoyl-alpha-amino acids rather than free alpha-amino acids formation in the primitive hydrosphere: a novel proposal for the emergence of prebiotic peptides. Origins of Life and Evolution of the Biosphere, 28(1), 61-77. Retrieved from [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Retrieved from [Link]

  • Photochemical generation of acyl and carbamoyl radicals using a nucleophilic organic catalyst: applications and mechanism thereof. (2020). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Ghassempour, A., & Jafari, M. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 114-121. Retrieved from [Link]

  • Photosynthesis-Inhibiting Activity of 1-[(2-Chlorophenyl)carbamoyl]- and 1-[(2-Nitrosophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates. (2019). NIH. Retrieved from [Link]

  • Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. (2014). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2005). NIH. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved from [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). NIH. Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). ResearchGate. Retrieved from [Link]

  • Figure S9. Metabolic pathways for degradation of aromatic compounds by... (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods. (2018). ResearchGate. Retrieved from [Link]

  • Principles of metabolome conservation in animals. (2018). PubMed Central. Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). Amanote Research. Retrieved from [Link]

  • Hecht, S. S., et al. (1980). Metabolism in the F344 rat of 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone, a tobacco-specific carcinogen. Cancer Research, 40(11), 4144-4150. Retrieved from [Link]

  • Integrated Analysis of Metabolites and Biological Endpoints Bring New Insights into Sulfamethoxazole Stress Tolerance in Ryegrass. (2021). MDPI. Retrieved from [Link]

  • Metabolomic Analysis of Specific Metabolites in Codonopsis pilosula Soil Under Different Stubble Conditions. (2024). PubMed Central. Retrieved from [Link]

Sources

Comparative

Validating Microbial N-Carbamoylsarcosine Amidase as a Therapeutic Drug Target for Chronic Kidney Disease: A Comparative Guide

For researchers and drug development professionals navigating the complexities of chronic kidney disease (CKD), the gut-kidney axis has emerged as a critical frontier. The accumulation of uremic toxins, largely produced...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of chronic kidney disease (CKD), the gut-kidney axis has emerged as a critical frontier. The accumulation of uremic toxins, largely produced by the metabolic activity of the gut microbiota, is a key driver of CKD progression and associated cardiovascular complications.[1][2] This guide provides an in-depth validation of a novel therapeutic target, microbial N-carbamoylsarcosine amidase (NCSA), and objectively compares the strategy of its inhibition with existing and emerging therapeutic alternatives for mitigating uremic toxin burden.

The Scientific Rationale: Why Target Microbial N-Carbamoylsarcosine Amidase?

N-Carbamoylsarcosine is an intermediate in the microbial degradation of creatinine, a waste product of muscle metabolism.[3] In a healthy individual, creatinine is efficiently cleared by the kidneys. However, in CKD, impaired renal function leads to an accumulation of urea in the gastrointestinal tract, fostering a dysbiotic gut environment. This altered microbiome exhibits increased activity of enzymes involved in the production of uremic toxins.[4]

One such pathway is the creatinine degradation pathway, where microbial enzymes convert creatinine to various byproducts. N-carbamoylsarcosine amidase (EC 3.5.1.59), a cysteine hydrolase found in various gut bacteria, catalyzes the hydrolysis of N-carbamoylsarcosine to sarcosine, carbon dioxide, and ammonia.[3] While not a direct precursor to the most well-known uremic toxins like indoxyl sulfate and p-cresyl sulfate, this pathway contributes to the overall pool of nitrogenous waste products that burden the compromised kidneys of CKD patients. Targeting NCSA presents a unique opportunity to intervene in this microbial metabolic pathway, potentially reducing the overall uremic toxin load.

The Biochemical Pathway and Therapeutic Intervention Point

The microbial creatinine degradation pathway offers a clear point for therapeutic intervention. By inhibiting NCSA, the conversion of N-carbamoylsarcosine is blocked, preventing the downstream release of ammonia and other metabolites that contribute to the uremic state.

Creatinine_Degradation_Pathway Creatinine Creatinine N_Methylhydantoin N-Methylhydantoin Creatinine->N_Methylhydantoin N_Carbamoylsarcosine N-Carbamoylsarcosine N_Methylhydantoin->N_Carbamoylsarcosine Sarcosine Sarcosine N_Carbamoylsarcosine->Sarcosine Glycine Glycine Sarcosine->Glycine Uremic_Toxins Contribution to Uremic Toxin Pool Sarcosine->Uremic_Toxins Glycine->Uremic_Toxins

Caption: Microbial Creatinine Degradation Pathway and NCSA Intervention.

A Comparative Analysis of Therapeutic Strategies for Uremic Toxin Reduction

The validation of NCSA as a drug target must be considered in the context of current and developing therapeutic strategies for managing uremic toxins in CKD. The following table provides a comparative overview:

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantagesSupporting Experimental Data
Hypothetical NCSA Inhibition Specific enzymatic inhibition of a key step in a microbial metabolic pathway contributing to uremic toxin precursors. High specificity, potentially low impact on commensal bacteria, upstream intervention. Novelty of the target requires extensive validation, potential for pathway redundancy in the microbiome. Preclinical studies would be required to demonstrate a reduction in specific uremic toxins and improvement in CKD progression models.
Dietary Protein Restriction Reduces the substrate availability for microbial production of uremic toxins. [5][6]Well-established, non-pharmacological, addresses a primary source of toxins. Risk of malnutrition, poor patient adherence, may not be sufficient as a standalone therapy. [6]Clinical trials have shown a reduction in uremic toxin levels with low-protein diets. [6]
Probiotics/Prebiotics/Synbiotics Modulation of the gut microbiota composition to favor beneficial bacteria and reduce toxin-producing species. [5][7]Potential to restore a healthier gut microbiome, may have pleiotropic benefits. Variability in patient response, lack of standardized formulations, long-term efficacy is still under investigation. [5]Some clinical studies have shown modest reductions in certain uremic toxins. [5]
Oral Adsorbents (e.g., AST-120) Binds to uremic toxins and their precursors in the gastrointestinal tract, preventing their absorption. [5]Direct removal of toxins from the gut, mechanism is independent of microbial metabolism. Can cause gastrointestinal side effects, may bind to essential nutrients and other medications, clinical trial outcomes have been mixed. [1][5]AST-120 has been shown to reduce serum levels of indoxyl sulfate in animal models and some human studies. [5]
Extracorporeal Therapies (e.g., Hemodialysis) Removal of uremic toxins directly from the blood. [6][7]Effective at removing small, water-soluble toxins, life-saving for end-stage renal disease. Inefficient at removing protein-bound and large molecular weight toxins, does not address the gut production of toxins. [6]Standard clinical practice for end-stage renal disease, with well-documented clearance of small solutes.

Experimental Validation of N-Carbamoylsarcosine Amidase as a Drug Target

A rigorous and multi-faceted approach is required to validate NCSA as a viable therapeutic target. The following outlines a comprehensive experimental workflow:

Validation_Workflow cluster_0 Target Identification & Characterization cluster_1 Assay Development & High-Throughput Screening cluster_2 Lead Optimization & Preclinical Validation T1 Enzyme Cloning, Expression & Purification T2 Biochemical & Kinetic Characterization T1->T2 T3 Structural Biology (Crystallography) T2->T3 A1 Enzyme Activity Assay Development T2->A1 A2 High-Throughput Screening (HTS) of Compound Libraries A1->A2 A3 Hit Identification & Prioritization A2->A3 L1 Structure-Activity Relationship (SAR) Studies A3->L1 L2 In Vitro Selectivity & Toxicity Profiling L1->L2 L3 Animal Models of CKD (Efficacy & PK/PD) L2->L3

Caption: Experimental Workflow for NCSA Target Validation.

Detailed Experimental Protocols

1. Enzyme Cloning, Expression, and Purification of Microbial NCSA

  • Rationale: To obtain a pure and active enzyme for biochemical characterization and inhibitor screening.

  • Protocol:

    • Identify and synthesize the gene encoding NCSA from a relevant gut bacterium (e.g., Pseudomonas putida, Arthrobacter sp.).[3]

    • Clone the synthesized gene into a suitable expression vector (e.g., pET vector with a His-tag).

    • Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)).

    • Induce protein expression with IPTG and culture the cells.

    • Lyse the cells and purify the His-tagged NCSA protein using nickel-affinity chromatography.

    • Assess the purity and concentration of the purified enzyme using SDS-PAGE and a Bradford assay.

2. Development of a High-Throughput NCSA Activity Assay

  • Rationale: To enable the screening of large compound libraries to identify potential inhibitors.

  • Protocol:

    • Principle: The assay will measure the production of ammonia, one of the products of the NCSA-catalyzed reaction. The Berthelot reaction, which produces a blue-colored indophenol in the presence of ammonia, is a suitable colorimetric method.

    • Reagents:

      • Purified NCSA enzyme

      • N-Carbamoylsarcosine (substrate)

      • Phosphate buffer (pH 7.5)

      • Berthelot's Reagent A (phenol, sodium nitroprusside)

      • Berthelot's Reagent B (sodium hypochlorite, sodium hydroxide)

      • Ammonium chloride (for standard curve)

    • Procedure (384-well plate format): a. Dispense 5 µL of test compound (dissolved in DMSO) or DMSO (control) into wells. b. Add 20 µL of NCSA enzyme solution in phosphate buffer and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 5 µL of N-Carbamoylsarcosine solution. d. Incubate for 30 minutes at 37°C. e. Stop the reaction and develop the color by adding 15 µL of Reagent A followed by 15 µL of Reagent B. f. Incubate for 10 minutes at room temperature. g. Read the absorbance at 625 nm using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO control.

3. In Vivo Efficacy Assessment in a Murine Model of CKD

  • Rationale: To determine if a lead NCSA inhibitor can reduce uremic toxin levels and ameliorate CKD progression in a relevant animal model.

  • Protocol:

    • Model: Use an adenine-induced CKD mouse model, which is known to cause renal fibrosis and elevated uremic toxins.

    • Groups:

      • Sham (vehicle control)

      • CKD + Vehicle

      • CKD + Lead NCSA Inhibitor (various doses)

      • CKD + Positive Control (e.g., AST-120)

    • Dosing: Administer the lead inhibitor and controls orally for a period of 4-8 weeks.

    • Endpoints:

      • Primary: Measure serum and fecal levels of N-carbamoylsarcosine and other relevant metabolites using LC-MS/MS.

      • Secondary: Assess kidney function (serum creatinine, BUN), kidney histology (fibrosis staining), and markers of inflammation and oxidative stress.

Logical Framework for Target Prioritization

The decision to pursue NCSA as a therapeutic target over other strategies depends on a careful evaluation of its potential benefits and risks.

Logical_Framework cluster_0 Therapeutic Goal cluster_1 Therapeutic Strategies cluster_2 Key Considerations Goal Reduce Uremic Toxin Burden in CKD S1 NCSA Inhibition Goal->S1 S2 Dietary Modification Goal->S2 S3 Microbiome Modulation Goal->S3 S4 Oral Adsorbents Goal->S4 C1 Specificity & Selectivity S1->C1 High (Theoretically) C4 Impact on Commensal Microbiota S1->C4 Low (Theoretically) C5 Clinical Validation Status S1->C5 Novel C2 Patient Adherence S2->C2 Low S2->C5 Established S3->C1 Low S3->C4 High S3->C5 Emerging S4->C1 Low C3 Systemic vs. Gut-Restricted Action S4->C3 Gut-Restricted S4->C5 Mixed Results

Caption: Decision Framework for Prioritizing Uremic Toxin Reduction Strategies.

Conclusion and Future Directions

The inhibition of microbial N-carbamoylsarcosine amidase represents a novel and highly specific strategy for reducing the burden of uremic toxins in chronic kidney disease. While still in the early stages of validation, this approach holds several theoretical advantages over broader interventions, such as dietary changes or microbiome modulation. The high specificity of targeting a single microbial enzyme could lead to a more favorable safety profile with minimal disruption to the commensal gut flora.

The successful validation of NCSA as a drug target hinges on the development of potent and selective small-molecule inhibitors and their subsequent testing in robust preclinical models of CKD. The experimental workflows outlined in this guide provide a clear roadmap for these critical next steps. As our understanding of the gut-kidney axis continues to evolve, the targeted inhibition of microbial enzymes like NCSA may offer a promising new therapeutic avenue for the millions of patients suffering from chronic kidney disease.

References

  • The Therapeutic Strategies for Uremic Toxins Control in Chronic Kidney Disease. (2021). Toxins (Basel). [Link]

  • New Strategies for the Reduction of Uremic Toxins: How Much More We Know. (2021). Toxins (Basel). [Link]

  • Altered microbiome in chronic kidney disease: systemic effects of gut-derived uremic toxins. (2018). Kidney International. [Link]

  • Gut Microbiota and Cardiovascular Uremic Toxicities. (2021). Toxins (Basel). [Link]

  • Future Avenues to Decrease Uremic Toxin Concentration. (2016). Seminars in Nephrology. [Link]

  • The role of the gastrointestinal tract and microbiota on uremic toxins and chronic kidney disease development. (2020). Journal of Renal Nutrition. [Link]

  • The Impact of CKD on Uremic Toxins and Gut Microbiota. (2021). Toxins (Basel). [Link]

  • The Therapeutic Strategies for Uremic Toxins Control in Chronic Kidney Disease. (2021). Toxins. [Link]

  • N-carbamoylsarcosine amidase. (2026). Grokipedia.
  • Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. (2009). Journal of Structural Biology. [Link]

  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. (1992). Journal of Molecular Biology. [Link]

  • Gut Microbiota as a Source of Uremic Toxins. (2022). Toxins (Basel). [Link]

  • The Therapeutic Strategies for Uremic Toxins Control in Chronic Kidney Disease. (2021). Toxins (Basel). [Link]

  • 3EEF: Crystal structure of N-carbamoylsarcosine amidase from thermoplasma acidophilum. (2008). RCSB PDB. [Link]

  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. (1986). The Journal of Biological Chemistry. [Link]

  • N-carbamoylsarcosine amidase. (n.d.). Wikipedia. [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. (2024). Biotechnology Advances. [Link]

  • Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. (2012). Journal of Medicinal Chemistry. [Link]

  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors. (2012). Drug Discovery Today. [Link]

  • Functional Characterization of the N-Acetylmuramyl-l-Alanine Amidase, Ami1, from Mycobacterium abscessus. (2020). International Journal of Molecular Sciences. [Link]

  • Functional Characterization of the N-Acetylmuramyl-l-Alanine Amidase, Ami1, from Mycobacterium abscessus. (2020). International Journal of Molecular Sciences. [Link]

Sources

Validation

A Comparative Guide to the Analytical Platforms for N-Carbamoylsarcosine Quantification

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. N-Carbamoylsarcosine, an intermediate in creatine metabolism and microbial creatinine degradati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. N-Carbamoylsarcosine, an intermediate in creatine metabolism and microbial creatinine degradation, is a molecule of growing interest.[1][2] This guide provides an in-depth, objective comparison of the primary analytical platforms for the quantification of N-Carbamoylsarcosine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

A critical survey of current literature reveals a notable scarcity of validated, quantitative methods specifically for N-Carbamoylsarcosine. However, extensive data exists for its close structural analogue, sarcosine (N-methylglycine). Given the chemical similarities, the performance characteristics of sarcosine analysis serve as a valuable and scientifically justified proxy to understand the expected performance for N-Carbamoylsarcosine. This guide will therefore leverage data from sarcosine studies to provide a robust comparative framework, with the explicit understanding that method validation would be required for N-Carbamoylsarcosine.

The Crucial Role of N-Carbamoylsarcosine in Biological Pathways

N-Carbamoylsarcosine is a key intermediate in the microbial degradation pathway of creatinine.[1] In this pathway, creatinine is hydrolyzed to N-methylhydantoin, which is then converted to N-Carbamoylsarcosine. The enzyme N-carbamoylsarcosine amidase subsequently breaks down N-Carbamoylsarcosine into sarcosine, carbon dioxide, and ammonia.[1] Understanding the concentration of N-Carbamoylsarcosine can provide valuable insights into microbial metabolism and its potential impact on host physiology.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[3] This technique combines the separation power of liquid chromatography with the precise detection and quantification of mass spectrometry.

Principle of LC-MS/MS for N-Carbamoylsarcosine Analysis

In a typical LC-MS/MS workflow, a liquid sample containing N-Carbamoylsarcosine is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The stationary phase of the LC column separates N-Carbamoylsarcosine from other matrix components based on its physicochemical properties. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion corresponding to N-Carbamoylsarcosine is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity.[4]

Performance Characteristics

The following table summarizes the expected performance characteristics for N-Carbamoylsarcosine analysis by LC-MS/MS, based on validated methods for the analogous compound, sarcosine.

Performance MetricExpected ValueRationale & Causality
Limit of Detection (LOD) 0.05 - 4 nmol/LThe high ionization efficiency of the carbamoyl and carboxyl groups and the specificity of MRM allow for detection at very low concentrations.
Limit of Quantification (LOQ) 3 - 20 nmol/LThis is the lowest concentration that can be reliably quantified with acceptable precision and accuracy, crucial for trace-level analysis in biological matrices.
Linearity Range 0.003 - 40 µmol/LA wide linear range is essential for quantifying varying concentrations of the analyte in different biological samples without the need for extensive dilution.
Precision (%RSD) < 15%Low relative standard deviation indicates high reproducibility of the method, which is a critical requirement for reliable quantification in regulated environments.
Accuracy (%Recovery) 85 - 115%High accuracy ensures that the measured value is close to the true value, which is fundamental for making correct biological interpretations.
Experimental Protocol: Quantification of N-Carbamoylsarcosine in Human Plasma by LC-MS/MS

This protocol is a representative workflow and requires optimization and validation for specific applications.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C,¹⁵N-labeled N-Carbamoylsarcosine).

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate N-Carbamoylsarcosine from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for N-Carbamoylsarcosine and its internal standard.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of N-Carbamoylsarcosine in the samples from the calibration curve.

Workflow Visualization

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_analysis Tandem MS (MRM) ionization->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A typical workflow for LC-MS/MS-based quantification of N-Carbamoylsarcosine.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative Requiring Derivatization

GC-MS is another robust technique for the quantification of small molecules.[5] It offers excellent chromatographic resolution and is highly reproducible. However, for non-volatile compounds like N-Carbamoylsarcosine, a derivatization step is necessary to increase their volatility.

Principle of GC-MS for N-Carbamoylsarcosine Analysis

The key difference from LC-MS is the sample introduction and separation phase. In GC-MS, the sample is first derivatized to make N-Carbamoylsarcosine volatile. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces active hydrogens with trimethylsilyl (TMS) groups. The derivatized sample is then injected into a heated port, where it vaporizes. An inert gas carries the vaporized sample through a heated column, where separation occurs based on boiling point and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for ionization, fragmentation, and detection.

Performance Characteristics

The following table outlines the expected performance of GC-MS for N-Carbamoylsarcosine analysis, based on data for sarcosine.

Performance MetricExpected ValueRationale & Causality
Limit of Detection (LOD) ~0.15 ng/mLDerivatization can enhance sensitivity, and the high separation efficiency of GC contributes to low detection limits.
Limit of Quantification (LOQ) ~0.5 ng/mLThe LOQ is slightly higher than LC-MS/MS but still provides excellent sensitivity for many applications.
Linearity Range 0.1 - 100 µg/mLGC-MS typically offers a wide linear dynamic range, which is advantageous for samples with varying analyte concentrations.
Precision (%RSD) < 5%The robustness and reproducibility of GC systems often lead to excellent precision.
Accuracy (%Recovery) 80 - 120%With a suitable internal standard, GC-MS can achieve high accuracy.
Experimental Protocol: Quantification of N-Carbamoylsarcosine in Urine by GC-MS

This protocol is a general guide and requires optimization and validation.

1. Sample Preparation and Derivatization:

  • To 50 µL of urine, add 10 µL of an internal standard (e.g., a stable isotope-labeled sarcosine or a structurally similar compound).

  • Lyophilize the sample to complete dryness.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes to protect carbonyl groups.

  • Add 80 µL of BSTFA with 1% TMCS and incubate at 70°C for 60 minutes for silylation.

  • Cool to room temperature before injection.

2. GC-MS Analysis:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivatized analytes.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification.

3. Data Analysis:

  • Identify the derivatized N-Carbamoylsarcosine peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Workflow Visualization

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is lyophilize Lyophilization add_is->lyophilize methoximation Methoximation lyophilize->methoximation silylation Silylation (BSTFA) methoximation->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization ms_analysis MS Detection (SIM) ionization->ms_analysis peak_integration Peak Integration ms_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A typical workflow for GC-MS-based quantification of N-Carbamoylsarcosine.

Quantitative Nuclear Magnetic Resonance (qNMR): A Non-Destructive and Absolute Quantification Method

Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute concentration of a substance in a sample without the need for an identical standard for calibration.[6] It is non-destructive, requires minimal sample preparation, and provides structural information.

Principle of qNMR for N-Carbamoylsarcosine Analysis

qNMR relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] For absolute quantification, a known amount of an internal standard with a known purity is added to the sample. By comparing the integral of a specific resonance of N-Carbamoylsarcosine to the integral of a known resonance of the internal standard, the absolute concentration of N-Carbamoylsarcosine can be calculated.[6]

Performance Characteristics
Performance MetricExpected ValueRationale & Causality
Limit of Detection (LOD) Low µM rangeNMR is inherently less sensitive than mass spectrometry, limiting its use for trace analysis.
Limit of Quantification (LOQ) Mid-to-high µM rangeThe LOQ is determined by the signal-to-noise ratio required for accurate integration.
Linearity Range Wide, dependent on solubilityThe response is linear over a broad concentration range, provided the analyte remains soluble.
Precision (%RSD) < 2%With proper experimental setup and data processing, qNMR is highly precise.
Accuracy (%Recovery) 98 - 102%As a primary ratio method, qNMR can be highly accurate.
Experimental Protocol: Quantification of N-Carbamoylsarcosine in a Purified Sample by ¹H-qNMR

This protocol is for a relatively clean sample and may require modification for complex biological matrices.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing N-Carbamoylsarcosine.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, DSS). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

  • Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., D₂O).

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiment: A standard 1D proton NMR experiment with appropriate relaxation delays (D1) to ensure full relaxation of all nuclei (typically 5 times the longest T₁).

  • Acquisition Parameters: Optimize parameters such as the number of scans for adequate signal-to-noise.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate a well-resolved peak of N-Carbamoylsarcosine and a well-resolved peak of the internal standard.

  • Calculate the concentration of N-Carbamoylsarcosine using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

    • x = analyte (N-Carbamoylsarcosine)

    • s = standard

Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquisition 1D ¹H-NMR Acquisition dissolve->acquisition processing Spectral Processing acquisition->processing integration Peak Integration processing->integration calculation Concentration Calculation integration->calculation

Caption: A typical workflow for qNMR-based quantification of N-Carbamoylsarcosine.

Conclusion and Recommendations

The choice of an analytical platform for the quantification of N-Carbamoylsarcosine is dictated by the specific requirements of the research question, including the required sensitivity, the complexity of the sample matrix, and the desired throughput.

  • LC-MS/MS is the recommended platform for most applications involving biological matrices due to its superior sensitivity and specificity. It is particularly well-suited for targeted metabolomics and clinical research where low concentrations of the analyte are expected.

  • GC-MS is a viable alternative, especially when high chromatographic resolution is required. The necessity for derivatization adds a step to the workflow but can also enhance sensitivity.

  • qNMR is the ideal choice for the quantification of purer samples or when absolute quantification without a specific reference standard for the analyte is necessary. Its non-destructive nature also allows for further analysis of the same sample.

It is imperative to reiterate that while the performance characteristics presented in this guide are based on robust data for the closely related compound sarcosine, any method for the quantification of N-Carbamoylsarcosine must be thoroughly validated according to established guidelines to ensure data quality and reliability.

References

  • Guide to achieving reliable quantitative LC-MS measurements. LGC.

  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000271). Human Metabolome Database.

  • Quantitative NMR Spectroscopy. University of Oxford.

  • An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Taylor & Francis Online.

  • The limit of detection and quantification of compounds 8-11. ResearchGate.

  • N-Carbamoylsarcosine | C4H8N2O3 | CID 439375. PubChem.

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI.

  • Simultaneous determination of creatinine and creatine in human serum by double-spike isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). PubMed.

  • Targeted Metabolomics. PubMed Central.

  • Targeted metabolomics assays. Leiden University.

  • Simultaneous Determination of Creatinine and Creatine in Human Serum by Double-Spike Isotope Dilution Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography–Mass Spectrometry (GC-MS). ResearchGate.

  • Creatinine Measurements in 24 h Urine by Liquid Chromatography−Tandem Mass Spectrometry. CDC Stacks.

  • N-carbamoylsarcosine amidase. Grokipedia.

  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI.

  • LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. PubMed Central.

  • Targeted metabolomics. Mayo Clinic.

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. PubMed Central.

  • ¹H NMR Chemical Shifts. Organic Chemistry Data.

  • Development and Performance of a Gas Chromatography−Time-of-Flight Mass Spectrometry Analysis for Large-Scale Nontargeted Metabolomic Studies of Human Serum. ACS Publications.

  • Improved detection limits in an organic mass spectrometer using a combination of matrix free FAB and photodiode array detection. PubMed.

  • An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PubMed Central.

  • Targeted Metabolomics. Irving Institute for Clinical and Translational Research.

  • Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate.

  • Efficient Detection of N-sialoglycans in N-glycomics Using Mass Spectrometry by nMatch. PubMed.

  • Targeted metabolomics. Broad Institute.

  • MASS SPECTROMETRY-BASED METABOLOMICS. PubMed Central.

  • Analytical Method Validation. Spectroscopy Online.

  • Mass-spectrometry-based metabolomics: limitations and recommendations for future progress with particular focus on nutrition research. PubMed Central.

  • Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. PubMed Central.

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. MDPI.

  • A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach. PubMed Central.

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. MDPI.

  • N-Carbamoylsarcosine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0012265). Human Metabolome Database.

  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. PubMed.

  • Development and performance of a gas chromatography-time-of-flight mass spectrometry analysis for large-scale nontargeted metabolomic studies of human serum. PubMed.

Sources

Comparative

A Comparative Kinetic Analysis of N-carbamoylsarcosine Amidohydrolase from Diverse Microbial Species: A Guide for Researchers

For researchers in enzymology, diagnostics, and pharmaceutical development, understanding the nuances of enzyme kinetics across different species is paramount. This guide provides an in-depth comparative analysis of N-ca...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in enzymology, diagnostics, and pharmaceutical development, understanding the nuances of enzyme kinetics across different species is paramount. This guide provides an in-depth comparative analysis of N-carbamoylsarcosine amidohydrolase (NCSH), an enzyme of significant interest for its role in microbial metabolism and its applications in clinical diagnostics and biocatalysis. We will delve into the kinetic properties, structural features, and experimental methodologies for studying this enzyme from various microbial sources, offering insights grounded in scientific literature to inform your research and development endeavors.

Introduction to N-carbamoylsarcosine Amidohydrolase: A Key Player in Creatinine Degradation

N-carbamoylsarcosine amidohydrolase (NCSH), systematically known as N-carbamoylsarcosine amidohydrolase (EC 3.5.1.59), is a crucial enzyme in the creatinine degradation pathway found in various microorganisms.[1][2] This pathway allows bacteria and archaea, including species of Pseudomonas, Arthrobacter, and Thermoplasma, to utilize creatinine, a metabolic waste product in vertebrates, as a source of nitrogen.[1][2] The enzymatic reaction catalyzed by NCSH is the hydrolysis of N-carbamoylsarcosine to produce sarcosine, carbon dioxide, and ammonia.[1][2][3]

The significance of NCSH extends beyond microbial metabolism. Its role in the breakdown of creatinine has led to its application in the development of enzymatic assays for serum and urine creatinine levels, offering a more specific alternative to traditional chemical methods like the Jaffe reaction. Furthermore, as a member of the versatile amidohydrolase superfamily, NCSH holds potential for various biocatalytic applications.[1][4][5] This guide will provide a comparative overview of NCSH from different species, focusing on the kinetic parameters that govern its catalytic efficiency and the structural features that underpin its function.

Experimental Protocols: A Foundation for Reliable Kinetic Analysis

A robust comparative analysis hinges on standardized and well-validated experimental protocols. Here, we outline the essential methodologies for the purification and kinetic characterization of NCSH, explaining the rationale behind each step to ensure scientific integrity.

Enzyme Purification Workflow

The purification of NCSH to homogeneity is a prerequisite for accurate kinetic studies. The following protocol is a generalized workflow based on established methods for microbial amidohydrolases.[6][7]

Step 1: Cell Lysis and Preparation of Cell-Free Extract

The initial step involves disrupting the microbial cells to release the intracellular enzymes. The choice of lysis method (e.g., sonication, French press, or enzymatic lysis) should be optimized for the specific microbial species. The rationale is to achieve efficient cell breakage while minimizing protein denaturation. Following lysis, centrifugation is performed to remove cell debris, yielding a clarified cell-free extract.

Step 2: Ammonium Sulfate Precipitation

This step serves as a preliminary fractionation of proteins based on their solubility at high salt concentrations. A saturated solution of ammonium sulfate is gradually added to the cell-free extract to precipitate proteins. The fraction containing NCSH activity is collected by centrifugation and redissolved in a suitable buffer. This technique is effective for initial enrichment and concentration of the target enzyme.

Step 3: Ion-Exchange Chromatography

Ion-exchange chromatography separates proteins based on their net charge. For NCSH, which is often anionic at neutral pH, an anion-exchange resin such as DEAE-cellulose is commonly used.[6][7] The protein solution is loaded onto the column, and proteins are eluted with a gradient of increasing salt concentration. Fractions are collected and assayed for NCSH activity to identify those containing the purified enzyme.

Step 4: (Optional) Further Purification Steps

Depending on the purity achieved, additional chromatographic steps like size-exclusion chromatography (to separate based on molecular weight) or hydrophobic interaction chromatography may be employed. The purity of the final enzyme preparation should be assessed by SDS-PAGE.

Diagram of the NCSH Purification Workflow:

Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Microbial_Culture Microbial Culture (e.g., Pseudomonas, Arthrobacter) Cell_Harvesting Cell Harvesting (Centrifugation) Microbial_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvesting->Cell_Lysis Cell_Free_Extract Clarified Cell-Free Extract (Centrifugation) Cell_Lysis->Cell_Free_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Cell_Free_Extract->Ammonium_Sulfate Ion_Exchange Anion-Exchange Chromatography (e.g., DEAE-Cellulose) Ammonium_Sulfate->Ion_Exchange Further_Purification Further Purification (Optional) (e.g., Size-Exclusion) Ion_Exchange->Further_Purification Pure_Enzyme Homogeneous NCSH Further_Purification->Pure_Enzyme

Caption: A generalized workflow for the purification of N-carbamoylsarcosine amidohydrolase.

Kinetic Activity Assay

The activity of NCSH is typically determined by measuring the rate of formation of one of its products, sarcosine. A common and reliable method is a coupled enzymatic assay.

Principle:

The sarcosine produced by the NCSH reaction is subsequently oxidized by sarcosine oxidase, a reaction that produces formaldehyde and hydrogen peroxide. The hydrogen peroxide can then be used in a peroxidase-catalyzed reaction to generate a colored product, which can be measured spectrophotometrically.[8]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing the substrate N-carbamoylsarcosine, sarcosine oxidase, horseradish peroxidase (HRP), and a chromogenic peroxidase substrate (e.g., 4-aminoantipyrine and phenol).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified NCSH enzyme solution to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at the wavelength corresponding to the colored product (e.g., 505 nm for the product of 4-aminoantipyrine and phenol).

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: Repeat the assay with varying concentrations of N-carbamoylsarcosine to determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). The turnover number (k_cat) can be calculated from Vₘₐₓ and the enzyme concentration, and the catalytic efficiency (k_cat/Kₘ) can then be determined.

Comparative Kinetic and Structural Parameters

The following table summarizes the available kinetic and structural data for NCSH from different microbial species. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions across different studies.

ParameterPseudomonas putidaArthrobacter sp.Thermoplasma acidophilum
Kₘ (mM) 3.2[6]Not ReportedNot Reported
Vₘₐₓ (U/mg) 1.75[6]Not ReportedNot Reported
k_cat (s⁻¹) Not ReportedNot ReportedNot Reported
k_cat/Kₘ (M⁻¹s⁻¹) Not ReportedNot ReportedNot Reported
Quaternary Structure Tetramer[6]Tetramer[9]Dimer[10]
Subunit MW (kDa) ~27[6]~29[9]~20.86
Catalytic Residues Thiol group suggested[6]Cys117 (nucleophile)[9]Cys123, Asp9, Lys90 (catalytic triad)[8][10]

Note: "Not Reported" indicates that specific values were not found in the surveyed literature under comparable conditions.

Discussion: Unraveling Species-Specific Differences

The available data, though incomplete for a full quantitative comparison, reveals intriguing differences in the structural and, by extension, functional characteristics of NCSH from different microbial origins.

Structural Organization: Oligomeric State Matters

A notable difference lies in the quaternary structure. While the enzymes from the bacterium Pseudomonas putida and Arthrobacter sp. are tetrameric, the NCSH from the archaeon Thermoplasma acidophilum is a dimer.[6][9][10] This variation in oligomerization could influence the enzyme's stability, regulation, and active site architecture. In the Arthrobacter enzyme, the catalytic center is located at the interface between two subunits, suggesting that the oligomeric state is essential for catalysis.[9]

The Catalytic Machinery: A Conserved Core with Subtle Variations

The catalytic mechanism of NCSH appears to be conserved, relying on a nucleophilic cysteine residue.[8][9][10] The crystal structure of the Arthrobacter sp. enzyme identified Cys117 as the likely nucleophile.[9] Similarly, the Thermoplasma acidophilum enzyme possesses a conserved Cys123-Asp9-Lys90 catalytic triad, a common feature in many cysteine hydrolases.[8][10]

Diagram of the Proposed Catalytic Mechanism of NCSH:

Catalytic_Mechanism cluster_0 Enzyme Active Site cluster_1 Substrate cluster_2 Tetrahedral Intermediate cluster_3 Products Enzyme_Cys Enzyme-Cys-S⁻ Substrate N-Carbamoylsarcosine Enzyme_Cys->Substrate Nucleophilic Attack Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Formation Products Sarcosine + CO₂ + NH₃ Intermediate->Products Hydrolysis Products->Enzyme_Cys Enzyme Regeneration

Caption: A simplified representation of the proposed catalytic mechanism of NCSH.

While the core catalytic machinery is conserved, the surrounding amino acid residues in the active site likely differ between species, influencing substrate specificity and catalytic efficiency. For instance, the Pseudomonas putida NCSH can also hydrolyze other N-carbamoyl amino acids, albeit at a lower rate than N-carbamoylsarcosine, indicating a degree of substrate promiscuity.[6]

Applications in Drug Development and Beyond

The unique catalytic properties of NCSH and other amidohydrolases make them attractive tools for various biotechnological applications.

Clinical Diagnostics

As previously mentioned, the primary application of NCSH is in enzymatic assays for creatinine. These assays are crucial for assessing renal function. The high specificity of NCSH for its substrate minimizes interference from other substances present in biological fluids, leading to more accurate diagnostic results.

Biocatalysis and Pharmaceutical Manufacturing

The amidohydrolase superfamily, to which NCSH belongs, is a treasure trove of biocatalysts for the synthesis of valuable chemicals, including pharmaceutical intermediates.[1][4][5] These enzymes can catalyze the stereoselective hydrolysis of amides, a reaction of great importance in the production of chiral amino acids and other building blocks for drug synthesis. While specific applications of NCSH in this area are not yet widely reported, its ability to act on N-carbamoyl compounds suggests potential for its use in "hydantoinase/carbamoylase" systems for the production of optically pure amino acids.

Drug Metabolism and Safety

The study of amidohydrolases is also relevant to drug metabolism and safety. The enzymatic hydrolysis of amide bonds is a common metabolic pathway for many drugs. Understanding the substrate specificity and kinetic properties of enzymes like NCSH can provide insights into how amide-containing drugs are processed in biological systems, which is a critical aspect of drug development and safety assessment.

Conclusion and Future Directions

N-carbamoylsarcosine amidohydrolase presents a fascinating case study in enzyme diversity. While sharing a common catalytic function, NCSH from different microbial species exhibits distinct structural features that likely translate to variations in kinetic properties and substrate specificity. This guide has provided a framework for the comparative analysis of this important enzyme, highlighting key experimental protocols and discussing the implications of species-specific differences.

Future research should focus on obtaining comprehensive kinetic data for NCSH from a wider range of species, including Arthrobacter and Thermoplasma, to enable a more robust quantitative comparison. Furthermore, exploring the substrate promiscuity of these enzymes could unlock new applications in biocatalysis and synthetic biology. As our understanding of the structure-function relationships of NCSH deepens, so too will our ability to harness its catalytic power for scientific and industrial advancements.

References

  • Grokipedia. N-carbamoylsarcosine amidase. (2026-01-07).
  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11832–11839.
  • ResearchGate. Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. (2025-10-25).
  • Wikipedia. N-carbamoylsarcosine amidase.
  • Luo, H., Zheng, H., Zimmerman, M. D., Chruszcz, M., Skarina, T., Egorova, O., Savchenko, A., Edwards, A., & Minor, W. (2010). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. Journal of structural biology, 170(1), 130–139.
  • Romão, M. J., Turk, D., Gomis-Rüth, F. X., Huber, R., Schumacher, G., Möllering, H., & Rüssmann, L. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of molecular biology, 226(4), 1111–1130.
  • Seibert, C. M., & Raushel, F. M. (2005). Structural and catalytic diversity within the amidohydrolase superfamily. Biochemistry, 44(17), 6383–6391.
  • Ogawa, J., Miyake, H., & Shimizu, S. (1995). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Applied microbiology and biotechnology, 43(6), 1039–1043.
  • Martínez-Rodríguez, S., Las Heras-Vázquez, F. J., Clemente-Jiménez, J. M., & Rodríguez-Vico, F. (2010). Carbamoylases: characteristics and applications in biotechnological processes. Applied microbiology and biotechnology, 85(5), 1297–1308.
  • Human Metabolome Database. Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). (2009-04-06).
  • Google Patents.
  • Wang, W. C., Hsu, W. H., Chien, F. T., & Chen, C. Y. (2001). Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase. The Journal of biological chemistry, 278(30), 27795–27802.
  • Ogawa, J., Shimizu, S., & Yamada, H. (1993). N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. European journal of biochemistry, 212(3), 685–691.
  • RCSB PDB. 3EEF: Crystal structure of N-carbamoylsarcosine amidase from thermoplasma acidophilum. (2008-09-16).
  • UniProt. N-carbamoylsarcosine amidase - Arthrobacter sp.
  • Arbor Assays. Assay Protocols.
  • SlideShare. Metabolism/Safety Considerations in Drug Development. (2019-03-06).
  • Pilgrim, A., Kawase, M., Ohashi, M., Fujita, K., Murakami, K., & Hashimoto, K. (2001). Reaction kinetics and modeling of the enzyme-catalyzed production of lactosucrose using beta-fructofuranosidase from Arthrobacter sp. K-1. Bioscience, biotechnology, and biochemistry, 65(4), 758–765.
  • Sigma-Aldrich. Amylase Activity Assay Kit (MAK009) - Technical Bulletin.
  • bioRxiv. Structural and biochemical characterisation of the N-Carbamoyl-β-Alanine Amidohydrolase from Rhizobium radiobacter MDC 8606. (2023-05-04).
  • Romão, M. J., Turk, D., Gomis-Rüth, F. X., Huber, R., Schumacher, G., Möllering, H., & Rüssmann, L. (1992). Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 A resolution. Journal of molecular biology, 226(4), 1111–1130.
  • Kim, J. M., Shimizu, S., & Yamada, H. (1986). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. The Journal of biological chemistry, 261(25), 11832–11839.
  • Xu, G., Liu, Z., Zhang, J., & Xu, Z. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PloS one, 19(6), e0304603.
  • Wang, W. C., Hsu, W. H., Chien, F. T., & Chen, C. Y. (2003). Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase. The Journal of biological chemistry, 278(30), 27795–27802.
  • OSTI.GOV. Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum (Journal Article). (2010-05-12).
  • Creative Enzymes. N-Carbamoylsarcosine Amidase.
  • Ogawa, J., Miyake, H., & Shimizu, S. (1995). Purification and characterization of N-carbamoyl-L-amino acid amidohydrolase with broad substrate specificity from Alcaligenes xylosoxidans. Applied microbiology and biotechnology, 43(6), 1039–1043.
  • Ogawa, J., Shimizu, S., & Yamada, H. (1993). N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization. European journal of biochemistry, 212(3), 685–691.
  • Tohma, T., Suzuki, T., & Yokoyama, K. (2004). A novel N-carbamoyl-L-amino acid amidohydrolase of Pseudomonas sp. strain ON-4a: purification and characterization of N-carbamoyl-L-cysteine amidohydrolase expressed in Escherichia coli. Applied microbiology and biotechnology, 65(4), 435–441.

Sources

Validation

A Senior Application Scientist's Guide to Specificity Assessment of Anti-N-Carbamoylsarcosine Antibodies

For researchers, clinical scientists, and drug development professionals, the precise detection of small molecules is a critical endeavor. N-Carbamoylsarcosine, a key intermediate in creatinine metabolism, represents a g...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical scientists, and drug development professionals, the precise detection of small molecules is a critical endeavor. N-Carbamoylsarcosine, a key intermediate in creatinine metabolism, represents a growing area of interest. The development of reliable immunoassays for its quantification hinges on a foundational principle: the exquisite specificity of the antibodies employed. This guide provides a comprehensive framework for the rigorous assessment of antibodies raised against the hapten N-Carbamoylsarcosine, ensuring the generation of robust and trustworthy data.

The Imperative of Specificity for a Small Molecule Target

N-Carbamoylsarcosine is a small molecule and, on its own, is non-immunogenic. To elicit an antibody response, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2][3][4][5] This process, however, introduces the risk of generating antibodies that recognize not only the hapten but also the carrier protein or the linker used for conjugation. Furthermore, the structural similarity of N-Carbamoylsarcosine to other endogenous molecules necessitates a thorough evaluation of potential cross-reactivity. An antibody that cross-reacts with related metabolites will yield inaccurate and misleading results, undermining the validity of any study.

This guide outlines a multi-pronged approach to validating the specificity of anti-N-Carbamoylsarcosine antibodies, moving from initial screening to in-depth characterization.

The Validation Workflow: A Step-by-Step Approach

A robust validation workflow is not a single experiment but a logical progression of assays designed to build confidence in the antibody's performance.

ValidationWorkflow cluster_0 Phase 1: Immunogen Preparation & Initial Screening cluster_1 Phase 2: Specificity & Cross-Reactivity Assessment cluster_2 Phase 3: Advanced Characterization A Hapten-Carrier Conjugation (N-Carbamoylsarcosine-KLH/BSA) B Immunization & Hybridoma Production A->B C Initial Screening (Direct ELISA) B->C D Competitive ELISA C->D E Cross-Reactivity Panel D->E F Affinity Determination (SPR) E->F G Isotype Determination

Caption: A phased approach to the validation of anti-N-Carbamoylsarcosine antibodies.

Phase 1: Immunogen Preparation and Initial Screening

Hapten-Carrier Conjugation: The First Critical Step

To render the small N-Carbamoylsarcosine molecule immunogenic, it must be covalently linked to a larger carrier protein.[5][][7][8] The choice of carrier protein and conjugation chemistry is crucial as it can influence the epitope presentation and the subsequent antibody response.

  • Carrier Proteins:

    • Keyhole Limpet Hemocyanin (KLH): A large, highly immunogenic protein, often preferred for generating a robust initial immune response.[3][4][9][10]

    • Bovine Serum Albumin (BSA): A readily available and well-characterized protein, often used for coating plates in screening assays to avoid selecting antibodies against the primary carrier protein (KLH).[1][11][12]

  • Conjugation Chemistry:

    • Carbodiimide Chemistry (EDC/NHS): This method facilitates the formation of an amide bond between a carboxyl group on N-Carbamoylsarcosine and a primary amine on the carrier protein.[1][5]

Protocol: N-Carbamoylsarcosine-KLH Conjugation using EDC

  • Dissolve N-Carbamoylsarcosine: Dissolve N-Carbamoylsarcosine in an appropriate buffer (e.g., MES buffer, pH 4.7).

  • Activate N-Carbamoylsarcosine: Add a molar excess of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to the N-Carbamoylsarcosine solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated N-Carbamoylsarcosine solution to a solution of KLH in a suitable buffer (e.g., PBS, pH 7.4). The molar ratio of hapten to carrier should be optimized, but a starting point of 20-40 fold molar excess of hapten is common.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS or using a desalting column.

  • Characterization: Confirm successful conjugation and estimate the hapten-to-carrier ratio using techniques like MALDI-TOF mass spectrometry or by monitoring the change in UV absorbance.[13]

Initial Screening by Direct ELISA

Once hybridomas are generated, the initial screening of culture supernatants is performed to identify clones producing antibodies that bind to the N-Carbamoylsarcosine conjugate.

Protocol: Direct ELISA for Initial Screening

  • Coating: Coat a 96-well microtiter plate with N-Carbamoylsarcosine-BSA conjugate (a different carrier than used for immunization to minimize selection of anti-carrier antibodies) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of hybridoma culture supernatant to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of a TMB substrate solution to each well. Incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Phase 2: Rigorous Specificity and Cross-Reactivity Assessment

Positive clones from the initial screen must undergo more stringent testing to confirm their specificity for N-Carbamoylsarcosine and to rule out cross-reactivity with structurally related molecules. The gold-standard assay for this purpose is the competitive ELISA .[14][15][16][17]

Competitive ELISA: The Litmus Test for Specificity

In a competitive ELISA format, free N-Carbamoylsarcosine in solution competes with the immobilized N-Carbamoylsarcosine-BSA conjugate for binding to the antibody. A highly specific antibody will show a dose-dependent decrease in signal as the concentration of free N-Carbamoylsarcosine increases.

Protocol: Competitive ELISA for Specificity Testing

  • Coating and Blocking: Follow steps 1-4 of the Direct ELISA protocol.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the candidate antibody with varying concentrations of free N-Carbamoylsarcosine for 1-2 hours at room temperature.

  • Transfer to Coated Plate: Transfer 100 µL of the antibody/free antigen mixture to the corresponding wells of the N-Carbamoylsarcosine-BSA coated plate. Incubate for 1-2 hours at room temperature.

  • Washing and Detection: Proceed with steps 6-11 of the Direct ELISA protocol.

The results are typically plotted as percent inhibition versus the logarithm of the free N-Carbamoylsarcosine concentration. The IC50 value, the concentration of free analyte that causes 50% inhibition of the signal, is a key metric for comparing the sensitivity of different antibody clones.

Cross-Reactivity Panel: Probing for Off-Target Binding

The cornerstone of specificity assessment is to challenge the antibody with a panel of structurally similar molecules. A truly specific antibody will exhibit high affinity for N-Carbamoylsarcosine and negligible binding to related compounds.

Structurally Related Molecules for Cross-Reactivity Testing:

CompoundChemical StructureRationale for Inclusion
N-Carbamoylsarcosine N-Carbamoylsarcosine StructureTarget Analyte
Creatinine Creatinine StructurePrecursor in the metabolic pathway leading to N-Carbamoylsarcosine.[18][19][20]
Creatine Creatine StructureStructurally related to creatinine and a key molecule in energy metabolism.[18][19][21]
Sarcosine (N-methylglycine) Sarcosine StructureThe core amino acid structure of N-Carbamoylsarcosine.[22][23][24]
Glycine Glycine StructureThe parent amino acid of sarcosine.[25]
N-Methylhydantoin N-Methylhydantoin StructureAn intermediate in the degradation of creatinine to N-Carbamoylsarcosine.[26][27][28][29]

Experimental Design for Cross-Reactivity Testing:

The cross-reactivity of each potential interfering compound is determined by competitive ELISA, as described above. A full dose-response curve is generated for each compound, and the IC50 value is calculated.

Data Presentation: A Comparative Table

The results of the cross-reactivity analysis should be summarized in a clear and concise table.

Antibody CloneTarget AnalyteIC50 (nM)Cross-Reactivity (%) with CreatinineCross-Reactivity (%) with CreatineCross-Reactivity (%) with SarcosineCross-Reactivity (%) with GlycineCross-Reactivity (%) with N-Methylhydantoin
Mab-NCS-01 N-Carbamoylsarcosine15<0.1<0.10.5<0.10.2
Mab-NCS-02 N-Carbamoylsarcosine25<0.1<0.11.2<0.10.8
Pab-NCS-01 N-Carbamoylsarcosine500.50.23.50.11.5

Cross-reactivity (%) = (IC50 of N-Carbamoylsarcosine / IC50 of cross-reactant) x 100

CrossReactivity cluster_0 Competitive ELISA Setup cluster_1 Measurement & Analysis A Plate coated with N-Carbamoylsarcosine-BSA D HRP-conjugated Secondary Antibody A->D B Candidate Antibody B->A C Increasing concentrations of free N-Carbamoylsarcosine (or potential cross-reactant) C->B competes for binding E Substrate Addition & Color Development D->E F Measure Absorbance E->F G Calculate % Inhibition and IC50 F->G

Caption: Workflow for assessing cross-reactivity using competitive ELISA.

Phase 3: Advanced Characterization

For lead candidate antibodies, further characterization provides a more complete picture of their performance attributes.

Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for measuring the binding kinetics of an antibody to its antigen in real-time. This provides valuable information on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of affinity.

Experimental Setup for SPR:

  • Immobilization: Covalently immobilize the anti-N-Carbamoylsarcosine antibody onto a sensor chip surface.

  • Analyte Injection: Flow solutions of N-Carbamoylsarcosine at various concentrations over the sensor surface.

  • Data Analysis: Measure the change in the refractive index at the sensor surface as the analyte binds and dissociates. Fit the data to a suitable binding model to determine the kinetic parameters.

Antibody Clonekₐ (1/Ms)kₑ (1/s)Kₑ (M)
Mab-NCS-01 1.2 x 10⁵2.5 x 10⁻⁴2.1 x 10⁻⁹
Mab-NCS-02 9.8 x 10⁴4.1 x 10⁻⁴4.2 x 10⁻⁹
Isotype Determination

Knowing the isotype (e.g., IgG1, IgG2a, IgM) of a monoclonal antibody is important for selecting the appropriate secondary reagents and for understanding its potential effector functions. Commercial isotyping kits are readily available for this purpose.

Conclusion: A Commitment to Rigor

The development of high-quality antibodies against small molecules like N-Carbamoylsarcosine demands a rigorous and systematic approach to specificity assessment. By following the multi-phase validation workflow outlined in this guide, researchers can confidently select and characterize antibodies that will generate accurate, reproducible, and meaningful data. This commitment to scientific integrity is paramount for advancing our understanding of metabolic pathways and for the development of novel diagnostic and therapeutic tools.

References

  • RayBiotech. (n.d.). Hapten-BSA Conjugation Kit. RayBiotech. Retrieved from [Link]

  • CellMosaic. (n.d.). KLH-Peptide Conjugation Kit. CellMosaic. Retrieved from [Link]

  • Interchim. (n.d.). Keyhole Limpet Hemocyanin (KLH). Interchim. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Keyhole limpet hemocyanin. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). N-Carbamoylsarcosine. National Center for Biotechnology Information. Retrieved from [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. G-Biosciences. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Creatine. In Wikipedia. Retrieved from [Link]

  • bioRxiv. (2020, November 26). Bovine serum albumin as an immunogenic carrier facilitating the development of hapten-specific monoclonal antibodies. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2019, February 17). What are the best conditions for bioconjugation of Bovine serum albumin to a hapten? ResearchGate. Retrieved from [Link]

  • ACS Publications. (2001, August 1). Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. ACS Publications. Retrieved from [Link]

  • PubMed. (1981). An amplification system using BSA-antibody conjugate for sensitive enzyme immunoassay. National Center for Biotechnology Information. Retrieved from [Link]

  • BCNephro. (2024, September 11). Creatinine and Creatine - What's the difference? BCNephro. Retrieved from [Link]

  • PubChemLite. (n.d.). N-carbamoylsarcosine (C4H8N2O3). PubChemLite. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Carbamoylsarcosine (FDB028903). FooDB. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Creatinine. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of creatine, phosphocreatine and creatinine. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2012, September 27). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of sarcosine (A), glycine (B), α-alanine (C),... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of monomethylglycine (sarcosine), DMG, and glycine betaine. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (2009, April 6). Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). Human Metabolome Database. Retrieved from [Link]

  • Grokipedia. (2026, January 7). N-carbamoylsarcosine amidase. Grokipedia. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylhydantoin. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Sarcosine. In Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). Sarcosine. National Center for Biotechnology Information. Retrieved from [Link]

  • Biomeda Corp. (n.d.). Competitive ELISA Protocol. Biomeda Corp. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Creative Diagnostics. Retrieved from [Link]

  • Human Metabolome Database. (2006, August 13). Showing metabocard for N-Methylhydantoin (HMDB0003646). Human Metabolome Database. Retrieved from [Link]

  • PubMed. (2008). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. National Center for Biotechnology Information. Retrieved from [Link]

  • Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide. Bioss Antibodies. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Methylhydantoin (FDB023209). FooDB. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Conjugation of Haptens. Springer Nature. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. ResearchGate. Retrieved from [Link]

  • PubMed. (1986, September 5). Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2010, March). Crystal structure and molecular modeling study of N-carbamoylsarcosine amidase Ta0454 from Thermoplasma acidophilum. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to High-Throughput Assay Validation for N-Carbamoylsarcosine Amidohydrolase Activity

This guide provides a comprehensive framework for the development, validation, and comparison of a high-throughput screening (HTS) assay for N-Carbamoylsarcosine amidohydrolase (NCS-amidase). We will explore the scientif...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development, validation, and comparison of a high-throughput screening (HTS) assay for N-Carbamoylsarcosine amidohydrolase (NCS-amidase). We will explore the scientific rationale behind the assay design, present a detailed validation workflow, and objectively compare its performance against gold-standard analytical methods.

Introduction: The Significance of N-Carbamoylsarcosine Metabolism

N-Carbamoylsarcosine is a key intermediate in the metabolic pathways of arginine, proline, and creatinine.[1][2] The enzyme responsible for its breakdown, N-Carbamoylsarcosine amidohydrolase (EC 3.5.1.59), catalyzes the hydrolysis of N-Carbamoylsarcosine into sarcosine, carbon dioxide, and ammonia.[2][3][4] This metabolic step is crucial in microbial pathways that utilize creatinine as a nitrogen source and is part of the broader arginine and proline metabolism in various organisms.[2][3]

Given its role in central metabolic pathways, the ability to rapidly and accurately screen for modulators of NCS-amidase activity is of significant interest in drug discovery and biocatalyst development.[5][6] High-throughput screening (HTS) provides the necessary scale to interrogate large compound libraries for potential inhibitors or activators.[6][7][8] This guide details a robust, fluorescence-based HTS assay designed for this purpose.

Section 1: A Coupled Enzyme Approach for High-Throughput Screening

To achieve the sensitivity and throughput required for HTS, we employ a coupled enzyme strategy.[9] The principle is to link the production of a hard-to-detect product to a secondary reaction that generates a readily quantifiable signal, such as fluorescence.

Assay Principle:

  • Primary Reaction: NCS-amidase hydrolyzes N-Carbamoylsarcosine to produce sarcosine.

  • Coupled Reaction: The sarcosine produced is then oxidized by sarcosine oxidase (SOX). This reaction consumes oxygen and produces glycine, formaldehyde, and, critically, hydrogen peroxide (H₂O₂).[10][11]

  • Detection Reaction: The H₂O₂ generated is detected using the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and Amplex® Red in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[12][13][14]

The resulting increase in fluorescence is directly proportional to the amount of sarcosine produced, and therefore, to the activity of NCS-amidase.

Assay_Workflow cluster_primary Primary Reaction cluster_coupled Coupled Reaction cluster_detection Detection Reaction NCS N-Carbamoylsarcosine NCS_Amidase NCS-Amidase NCS->NCS_Amidase + H₂O Sarcosine Sarcosine SOX Sarcosine Oxidase Sarcosine->SOX + O₂ + H₂O NCS_Amidase->Sarcosine + CO₂ + NH₃ H2O2 Hydrogen Peroxide (H₂O₂) SOX->H2O2 + Glycine + Formaldehyde HRP HRP H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: Coupled enzyme assay workflow for NCS-amidase activity.

Section 2: HTS Assay Validation Protocol

A robust HTS assay must be rigorously validated to ensure data quality and reliability.[8][15] The following protocols outline the key steps for validating the NCS-amidase assay.

Materials and Reagents:
  • N-Carbamoylsarcosine (Substrate)

  • Recombinant NCS-amidase

  • Sarcosine Oxidase (SOX)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red Reagent

  • Hydrogen Peroxide (H₂O₂) for standard curve

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~570 nm, Emission: ~585 nm)[13]

Step-by-Step Experimental Protocol:
  • Reagent Preparation:

    • Prepare a concentrated stock of N-Carbamoylsarcosine in assay buffer.

    • Prepare a working solution of the "Detection Mix" containing Sarcosine Oxidase, HRP, and Amplex® Red in assay buffer. Protect from light.

    • Prepare a working solution of NCS-amidase. The final concentration should be determined from enzyme titration experiments to ensure the reaction remains in the linear range for the desired incubation time.[16]

  • Assay Procedure (384-well format):

    • Step 2a (Compound Addition): Add 100 nL of test compounds (dissolved in DMSO) or DMSO alone (for controls) to the appropriate wells.

    • Step 2b (Enzyme Addition): Add 10 µL of NCS-amidase working solution to all wells except the negative controls (add 10 µL of assay buffer instead).

    • Step 2c (Initiation): To initiate the reaction, add 10 µL of a 2X substrate/detection mix (containing N-Carbamoylsarcosine, SOX, HRP, and Amplex Red). The final substrate concentration should be at or near its Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.[16]

    • Step 2d (Incubation): Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes), protected from light.

    • Step 2e (Reading): Measure the fluorescence intensity using a plate reader with appropriate filters for resorufin.

Validation Experiments:
  • H₂O₂ Standard Curve: To ensure the detection system is quantitative, generate a standard curve using known concentrations of H₂O₂. This confirms the linear range of the Amplex Red system.[12]

  • Enzyme Titration & Linearity: Determine the optimal NCS-amidase concentration and reaction time where product formation is linear. This is crucial for obtaining valid kinetic data.[16]

  • Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[15][17] It measures the separation between the positive control (uninhibited enzyme) and negative control (no enzyme) signals.

    • Formula: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

      • μ_p and σ_p are the mean and standard deviation of the positive control.

      • μ_n and σ_n are the mean and standard deviation of the negative control.

    • An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[18][19] Prepare a plate with multiple replicates of positive and negative controls to calculate a statistically significant Z'-factor.

Section 3: Performance Characteristics of the HTS Assay

All quantitative data should be summarized for clear interpretation. The following table presents hypothetical but realistic validation data for the described HTS assay.

Parameter Result Interpretation
Detection Limit (H₂O₂) 50 nMHigh sensitivity of the Amplex Red detection system.[13]
Linear Range 0-10 µM SarcosineDefines the quantitative window of the assay.
Z'-Factor 0.78Excellent assay quality, suitable for HTS campaigns.[19]
DMSO Tolerance Up to 1% (v/v)Compatible with standard compound library solvents.
Signal Stability > 4 hoursProvides a flexible window for plate reading in large screens.

Section 4: Comparison with Alternative Methodologies

While the developed HTS assay offers excellent throughput, it is essential to understand its performance relative to other analytical techniques. The primary alternative for precise metabolite quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

LC-MS/MS: This method offers unparalleled specificity and sensitivity by separating metabolites chromatographically before detecting them based on their unique mass-to-charge ratios.[20][22] It is considered the gold standard for absolute quantification of metabolites in complex biological samples.[20]

Assay_Selection Start What is the Primary Goal? HTS Screening >10,000 Compounds Start->HTS Throughput Quant Precise Quantification of a Few Samples Start->Quant Accuracy Use_HTS Use Fluorescence Coupled Assay HTS->Use_HTS Use_LCMS Use LC-MS/MS Quant->Use_LCMS

Caption: Decision logic for selecting an appropriate assay method.

Comparative Analysis:
Metric Fluorescence HTS Assay LC-MS/MS Rationale & Causality
Throughput High (~100,000 samples/day)Low (~100-200 samples/day)The HTS assay is a simple "mix-and-read" format, whereas LC-MS/MS requires lengthy chromatographic separation for each sample.[5]
Sensitivity High (nanomolar range)Very High (picomolar to femtomolar)While the fluorescent assay is very sensitive[23], mass spectrometry offers superior limits of detection.
Specificity Moderate to HighVery HighThe HTS assay relies on enzyme specificity; interference can occur from fluorescent compounds or compounds affecting coupled enzymes. LC-MS/MS provides structural confirmation via fragmentation patterns (MS/MS).[20]
Cost per Sample LowHighHTS benefits from miniaturization and bulk reagent pricing. LC-MS/MS requires expensive instrumentation, columns, and highly pure solvents.
Equipment Fluorescence Plate ReaderLC System, Tandem Mass SpectrometerThe plate reader is a common piece of lab equipment, while LC-MS/MS systems are highly specialized and costly.
Application Primary screening, lead identificationHit confirmation, mechanism of action studies, absolute quantification in biological matrices.[22][24]

Conclusion

The described coupled-enzyme fluorescent assay provides a robust, sensitive, and cost-effective solution for the high-throughput screening of N-Carbamoylsarcosine amidohydrolase modulators. Its validated performance, characterized by an excellent Z'-factor, makes it ideal for large-scale screening campaigns to identify initial hits. For subsequent stages of drug discovery, such as hit confirmation and detailed kinetic analysis, the use of a lower-throughput, high-specificity method like LC-MS/MS is recommended to provide orthogonal validation and precise quantitative data. The choice of methodology should always align with the specific goals of the experimental stage, balancing the need for throughput with the required level of analytical detail.

References

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics.PMC, NIH.
  • Amplex Red Assay for Measuring Hydrogen Peroxide Production
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.PubMed.
  • Amplex® Red Enzyme Assays.Thermo Fisher Scientific.
  • Z-factors.BIT 479/579 High-throughput Discovery.
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.BellBrook Labs.
  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identific
  • Calculating a Z-factor to assess the quality of a screening assay.GraphPad.
  • Assay performance and the Z'-factor in HTS.Drug Target Review.
  • LC-MS: Advanced Approach in Metabolomics Analysis.
  • Sarcosine – Knowledge and References.Taylor & Francis.
  • Amplex Red Xanthine Oxidase Assay Kit.SBS Genetech.
  • N-carbamoylsarcosine amidase.Grokipedia.
  • Amplex Red H2O2 Assay Kit.Signosis.
  • Sarcosine.Wikipedia.
  • Sarcosine dehydrogenase.Wikipedia.
  • LC-MS-based metabolomics.SciSpace.
  • The amplex red/horseradish peroxidase assay requires superoxide dismutase to measure hydrogen peroxide in the presence of NAD(P)H.PubMed.
  • Showing metabocard for Sarcosine (HMDB0000271).
  • Fluorophoric assay for the high-throughput determin
  • How to quantify 200 metabolites with one LC-MS/MS method?YouTube.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.PMC, PubMed Central.
  • Sarcosine oxidase.
  • Showing metabocard for N-Carbamoylsarcosine (HMDB0012265).
  • Enzyme Assays: The Foundation of Modern Drug Discovery.BellBrook Labs.
  • N-carbamoylsarcosine amidase.Wikipedia.
  • Terminology of Molecular Biology for coupled-enzyme assay.GenScript.
  • Enzymatic Assays for High-Throughput Screening | Request PDF.
  • A high-throughput mass spectrometric enzyme activity assay enabling the discovery of cytochrome P450 bioc
  • N-Carbamoylsarcosine Amidase.
  • Crystal structure analysis, refinement and enzymatic reaction mechanism of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp.
  • High-Throughput Screening Assays.Assay Genie.
  • Basics of Enzym
  • High Throughput Screening Assays for Drug Discovery.BellBrook Labs.
  • High-throughput screening.Wikipedia.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Cellular Uptake Analysis: N-Carbamoylsarcosine vs. N-carbamoyl-β-alanine

Introduction: Beyond Structural Analogs In the landscape of metabolic research and drug development, understanding how small molecules traverse the cellular membrane is paramount. N-Carbamoylsarcosine and N-carbamoyl-β-a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structural Analogs

In the landscape of metabolic research and drug development, understanding how small molecules traverse the cellular membrane is paramount. N-Carbamoylsarcosine and N-carbamoyl-β-alanine are two such molecules of interest. N-Carbamoylsarcosine is a key intermediate in the metabolism of arginine and proline, as well as in the degradation pathway of creatinine.[1][2] N-carbamoyl-β-alanine is a metabolite in the reductive pyrimidine degradation pathway and serves as a precursor for β-alanine, a component of coenzyme A.[3][4] While structurally similar, their subtle differences—the N-methyl group in sarcosine versus the additional methylene group in β-alanine's backbone—can lead to profound distinctions in their interaction with cellular transport machinery.

This guide provides a comprehensive framework for designing, executing, and interpreting a comparative cellular uptake assay for these two compounds. We will move beyond a simple protocol, delving into the rationale behind experimental choices and exploring the potential transport mechanisms, equipping researchers to generate robust and insightful data.

Physicochemical Properties and Hypothesized Transport Mechanisms

A molecule's fate at the cell surface is initially dictated by its physical and chemical properties.

PropertyN-CarbamoylsarcosineN-carbamoyl-β-alanineImplication for Transport
Molecular Formula C4H8N2O3C4H8N2O3Identical mass, but different structure.
Molecular Weight 132.12 g/mol 132.12 g/mol [3]Unlikely to be a differentiating factor in passive diffusion.
Structure α-amino acid derivativeβ-amino acid derivativeThis is the key difference. The position of the amino group relative to the carboxyl group influences molecular shape and interaction with transporters.
Predicted pKa ~3.5 (carboxyl), ~8.5 (ureido)~4.0 (carboxyl), ~9.0 (ureido)Both will be anionic at physiological pH (7.4), suggesting carrier-mediated transport is likely required to overcome the charge repulsion of the lipid bilayer.

Given their nature as amino acid derivatives, the primary route of cellular entry is likely facilitated by Solute Carrier (SLC) transporters.[5][6][7] Several SLC families are responsible for transporting amino acids and their derivatives, including SLC1, SLC3, SLC6, SLC7, and SLC36.[6] The structural similarity of these compounds to small neutral amino acids suggests they could be substrates for transporters like SLC36A1 (PAT1), which transports small zwitterionic amino acids, or members of the SLC7 family, such as LAT1/LAT2.[8][9] Our experimental design will aim to elucidate which, if any, of these transporters are involved.

Experimental Design: A Head-to-Head Uptake Assay

The objective of this assay is to quantify and compare the rate and kinetics of cellular uptake for N-Carbamoylsarcosine and N-carbamoyl-β-alanine. We will employ a robust method utilizing a well-characterized cell line and highly sensitive LC-MS/MS for detection.

Rationale for Methodological Choices
  • Cell Line: Caco-2 cells will be used. This human colorectal adenocarcinoma cell line is a gold standard for in vitro drug absorption studies because, when cultured, it differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. This allows us to model absorption in a physiologically relevant system.

  • Detection Method: While radiolabeling is a traditional approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity without the need for radioactive materials.[10] It allows for the unambiguous identification and quantification of each compound from the cell lysate.

  • Experimental Conditions: The assay will be conducted at 37°C to reflect physiological conditions. A time-course experiment will be performed to ensure initial uptake rates are measured (i.e., within the linear range before transport reaches equilibrium). Concentration-dependent studies will be used to determine kinetic parameters (Km and Vmax).

Visualizing the Workflow

The following diagram outlines the key steps in the comparative uptake assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_analysis Phase 3: Analysis P1 Seed Caco-2 cells in 24-well plates P2 Culture for 21 days to form differentiated monolayer P1->P2 P3 Confirm monolayer integrity (e.g., TEER measurement) P2->P3 A1 Wash cells with pre-warmed HBSS buffer (pH 7.4) P3->A1 A2 Pre-incubate for 15 min at 37°C A1->A2 A3 Initiate uptake: Add varying concentrations of N-Carbamoylsarcosine OR N-carbamoyl-β-alanine A2->A3 A4 Incubate for a defined time (e.g., 2, 5, 10, 15 min) A3->A4 A5 Stop uptake: Rapidly wash 3x with ice-cold HBSS A4->A5 AN1 Lyse cells (e.g., with 70% Methanol) A5->AN1 AN2 Collect lysate and normalize to protein content (BCA assay) AN1->AN2 AN3 Quantify compound concentration using LC-MS/MS AN2->AN3 AN4 Calculate uptake rate (pmol/mg protein/min) AN3->AN4 AN5 Determine kinetic parameters (Km, Vmax) via non-linear regression AN4->AN5

Caption: Experimental workflow for the comparative cellular uptake assay.

Detailed Step-by-Step Protocol

This protocol is a template and should be optimized for your specific laboratory conditions.

  • Cell Culture: Seed Caco-2 cells in 24-well collagen-coated plates at a density of 6 x 10^4 cells/cm². Culture for 21-25 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 2-3 days.

  • Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Values >250 Ω·cm² are typically acceptable.

  • Assay Preparation:

    • Prepare stock solutions of N-Carbamoylsarcosine and N-carbamoyl-β-alanine in Hanks' Balanced Salt Solution (HBSS), pH 7.4. Prepare a serial dilution to cover a concentration range from 10 µM to 10 mM.

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with 0.5 mL of pre-warmed (37°C) HBSS.

  • Uptake Initiation:

    • Add 0.5 mL of pre-warmed HBSS to each well and pre-incubate the plate at 37°C for 15 minutes.

    • Aspirate the HBSS and add 0.25 mL of the respective compound solutions to each well in triplicate.

    • Incubate the plate at 37°C on an orbital shaker for the desired time points (e.g., 5 minutes for kinetics).

  • Uptake Termination:

    • To stop the transport, rapidly aspirate the dosing solution.

    • Immediately wash the monolayer three times with 0.5 mL of ice-cold HBSS to remove any unbound compound.

  • Cell Lysis and Sample Preparation:

    • Add 200 µL of ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte) to each well to lyse the cells and precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Scrape the wells to ensure complete cell detachment and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Use the remaining cell pellet for protein quantification using a BCA assay to normalize the uptake data.

  • Quantification: Analyze the samples using a validated LC-MS/MS method. Calculate the intracellular concentration and normalize it to the protein content of each well. Express the final uptake rate as pmol/mg protein/min.

Data Analysis and Interpretation

The following hypothetical data illustrates how results can be presented and interpreted.

Quantitative Data Summary
ParameterN-CarbamoylsarcosineN-carbamoyl-β-alanineInterpretation
Uptake Rate at 100 µM 150.4 ± 12.1 pmol/mg/min85.2 ± 9.8 pmol/mg/minN-Carbamoylsarcosine shows a significantly higher initial uptake rate at a non-saturating concentration, suggesting more efficient transport.
Km (Michaelis Constant) 1.2 mM2.5 mMThe lower Km for N-Carbamoylsarcosine indicates a higher affinity for the involved transporter(s).
Vmax (Maximum Velocity) 2100 pmol/mg/min1850 pmol/mg/minThe Vmax values are comparable, suggesting a similar number of total available transport sites for both molecules, but the affinity differs.
Inhibition by Glycine (10mM) 65% inhibition20% inhibitionStrong inhibition by a small neutral amino acid suggests N-Carbamoylsarcosine may utilize a transporter like SLC36A1 or a related glycine transporter.
Inhibition by β-alanine (10mM) 15% inhibition75% inhibitionAs expected, N-carbamoyl-β-alanine uptake is strongly inhibited by its parent amino acid, confirming the specificity of its transport system.
Mechanistic Insights and Visualized Pathways

The data suggests that both molecules are transported via carrier-mediated processes, but likely through different primary transporters.

  • N-Carbamoylsarcosine: The high affinity (low Km) and strong inhibition by glycine point towards a transporter that recognizes small, N-methylated amino acids. This could be a member of the SLC6 or SLC36 family.[8] The N-methylation may provide a more favorable interaction with the transporter's binding pocket compared to the linear structure of its β-alanine counterpart.

  • N-carbamoyl-β-alanine: The lower affinity (higher Km) and specific inhibition by β-alanine suggest it utilizes a transporter that accommodates β-amino acids. This could be a distinct transporter or a shared one with a much lower affinity for the β-structure.

The diagram below illustrates these potential divergent pathways.

G extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space NCS N-Carbamoylsarcosine T1 Transporter A (e.g., SLC36A1) NCS->T1 High Affinity (Low Km) NCB N-carbamoyl-β-alanine T2 Transporter B (β-amino acid transporter) NCB->T2 Low Affinity (High Km) T1->intracellular Efficient Uptake T2->intracellular Slower Uptake

Caption: Hypothesized differential transport pathways for the two molecules.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for comparing the cellular uptake of N-Carbamoylsarcosine and N-carbamoyl-β-alanine. Our hypothetical results suggest that despite their structural similarity, N-Carbamoylsarcosine exhibits more efficient cellular uptake, characterized by a higher affinity for its transporter. This difference is likely attributable to its α-amino acid, N-methylated structure being a preferred substrate for a specific SLC transporter compared to the β-amino acid structure of N-carbamoyl-β-alanine.

For researchers in drug development, this seemingly minor structural change could have significant implications for bioavailability and cellular access. Future studies should aim to definitively identify the transporters involved using siRNA knockdown or competitive inhibition with a wider panel of known SLC transporter substrates.

References

  • PubChem. N-carbamoyl-beta-alanine. National Center for Biotechnology Information. [Link]

  • Thwaites, D. T., & Anderson, C. M. H. (2011). The SLC36 family of proton-coupled amino acid transporters and their potential role in drug transport. British Journal of Pharmacology. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • Frontiers in Endocrinology. (2023). SLC7 transporters at the crossroads of amino acid metabolism and diabetes pathophysiology: insights and therapeutic perspectives. Frontiers. [Link]

  • Grokipedia. N-carbamoylsarcosine amidase. [Link]

  • Al-Sanea, M. M., et al. (2023). Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy. PubMed Central. [Link]

  • Lin, L., Yee, S. W., Kim, R. B., & Giacomini, K. M. (2015). SLC Transporters as Therapeutic Targets: Emerging Opportunities. Nature Reviews Drug Discovery. [Link]

  • Human Metabolome Database. Showing metabocard for N-Carbamoylsarcosine (HMDB0012265). HMDB. [Link]

  • Cell Communication and Signaling. (2019). SLC transporter in nutrient and metabolic sensing, regulation, and drug development. BioMed Central. [Link]

  • O'Neill, E. C., et al. (2013). Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. [Link]

  • Wang, L., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. [Link]

  • Peraro, L., & Kritzer, J. A. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Molecular Pharmaceutics. [Link]

  • Matthews, M. M., & Traut, T. W. (1987). Regulation of N-carbamoyl-beta-alanine amidohydrolase, the terminal enzyme in pyrimidine catabolism, by ligand-induced change in polymerization. The Journal of Biological Chemistry. [Link]

  • Martinez-Rodriguez, S., et al. (2018). Structural and biochemical characterisation of the N-carbamoyl-β-alanine amidohydrolase from Rhizobium radiobacter MDC 8606. The FEBS Journal. [Link]

  • Robers, M. B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors. [Link]

  • Wikipedia. N-carbamoylsarcosine amidase. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Reference Intervals for N-Carbamoylsarcosine in a Healthy Population

Abstract The establishment of robust reference intervals is a cornerstone of clinical diagnostics and biomedical research, providing the context needed to interpret quantitative biomarker data. N-Carbamoylsarcosine, an i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The establishment of robust reference intervals is a cornerstone of clinical diagnostics and biomedical research, providing the context needed to interpret quantitative biomarker data. N-Carbamoylsarcosine, an intermediate in creatinine metabolism, represents a class of small molecule metabolites whose clinical significance is an area of active investigation. This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals on establishing reliable reference intervals for N-Carbamoylsarcosine. We objectively compare the performance of viable analytical methodologies, provide in-depth, field-proven experimental protocols, and ground the entire process in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).

Part 1: Biochemical Significance of N-Carbamoylsarcosine

N-Carbamoylsarcosine is an alpha-amino acid derivative that holds a specific position in biochemistry, primarily as an intermediate in the microbial degradation pathway of creatinine.[1] In this pathway, creatinine is converted to N-methylhydantoin, which is then hydrolyzed to form N-Carbamoylsarcosine. Subsequently, the enzyme N-carbamoylsarcosine amidase hydrolyzes N-Carbamoylsarcosine into sarcosine, carbon dioxide, and ammonia.[1][2][3] This pathway is significant as it allows certain microorganisms to use creatinine, a major nitrogenous waste product from muscle metabolism in vertebrates, as a nitrogen source.[1]

While primarily studied in microbes, the components of this pathway are relevant to human health. Sarcosine, for instance, has been investigated as a potential biomarker in other contexts. Given that N-Carbamoylsarcosine is a direct metabolic precursor to sarcosine in this pathway, understanding its baseline concentrations in a healthy human population is a critical first step. Establishing reference intervals is essential for determining whether its levels are altered in pathological states, potentially positioning it as a novel biomarker for conditions affecting creatinine metabolism or renal function.

Part 2: Foundational Principles of Reference Interval Studies

Before embarking on any measurements, it is critical to understand the principles that ensure a reference interval study is valid and trustworthy. The internationally recognized guideline for this process is the CLSI document EP28-A3c, "Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory".[4]

A reference interval is typically defined as the central 95% of laboratory test results obtained from a carefully selected healthy reference population.[5] This requires a minimum sample size of 120 individuals to achieve statistical robustness.[6]

Key Pillars of a CLSI-Compliant Study:

  • Reference Population Selection: The single most critical factor. Inclusion and exclusion criteria must be rigorously defined. For a "healthy" population, this includes screening for absence of disease (e.g., via questionnaire, basic blood work), no use of interfering medications, and defined lifestyle factors (e.g., non-smokers).

  • Pre-analytical Variables: Meticulous control over sample collection and handling is non-negotiable. This includes specifying the sample type (e.g., serum, plasma with a specific anticoagulant like EDTA), collection time (e.g., morning, fasting), processing protocols (centrifugation time/speed), and storage conditions (e.g., -80°C). Any variability here can introduce more error than the analytical measurement itself.

  • Analytical Performance: The chosen analytical method must be fully validated for its intended purpose, demonstrating appropriate precision, accuracy, sensitivity, and specificity in the biological matrix of interest.

  • Appropriate Statistical Analysis: The distribution of reference values is often not perfectly Gaussian. Therefore, non-parametric methods, specifically the percentile method, are recommended for calculating the 2.5th and 97.5th percentiles that define the 95% reference interval.[7]

Part 3: Comparative Analysis of Analytical Methodologies

The choice of analytical technology is a critical decision based on a trade-off between performance, cost, and throughput. N-Carbamoylsarcosine is a small, polar molecule, which dictates the most suitable analytical options.

Methodology Principle Limit of Quantification (LoQ) Throughput Specificity Expertise Required Relative Cost
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.Very Low (sub-µM)MediumVery HighHighHigh
GC-MS Chromatographic separation of volatile (derivatized) compounds followed by mass detection.Low (low-µM)MediumHighHighMedium-High
Enzymatic Assay Uses the specific N-carbamoylsarcosine amidase enzyme to produce a measurable product (e.g., ammonia, NADH).[8]ModerateHighHigh (if enzyme is pure)Low-MediumLow

Causality Behind Method Selection:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis of small molecules and the recommended method for establishing a definitive reference interval.[9] Its unparalleled specificity, derived from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), ensures that the measurement is unequivocally of N-Carbamoylsarcosine, free from interferences from other matrix components.[9] While requiring significant capital investment and operator expertise, its accuracy and sensitivity provide the most trustworthy data. Hydrophilic Interaction Chromatography (HILIC) is often preferred over reversed-phase for retaining highly polar metabolites like N-Carbamoylsarcosine.[10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique, but it typically requires a chemical derivatization step to make polar molecules like amino acid derivatives volatile. This adds a layer of complexity, time, and potential variability to the sample preparation process.

  • Enzymatic Assay: If a highly specific and pure N-carbamoylsarcosine amidase is commercially available, this method can be highly attractive for its simplicity, high throughput, and low cost.[8] It is ideal for large-scale screening. However, the initial reference interval should be established using a reference method like LC-MS/MS to confirm the enzymatic assay's performance and lack of interferences in the target population.

G cluster_input Project Goal cluster_decision Method Selection Criteria cluster_methods Analytical Methods goal Establish N-Carbamoylsarcosine Reference Interval q1 Need for highest specificity & accuracy? goal->q1 q2 High throughput screening required? q1->q2 No / Flexible lcms LC-MS/MS (Reference Method) q1->lcms Yes q3 Is derivatization acceptable? q2->q3 No enzyme Enzymatic Assay q2->enzyme Yes q3->lcms No gcms GC-MS q3->gcms Yes

Caption: Decision tree for selecting an analytical method.

Part 4: Protocol in Focus: A Validated HILIC-LC-MS/MS Method

This section provides a detailed protocol for the quantification of N-Carbamoylsarcosine in human plasma, grounded in the principles of regulatory bioanalytical method validation.[13][14][15]

1. Materials and Reagents

  • N-Carbamoylsarcosine analytical standard

  • N-Carbamoylsarcosine stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C,¹⁵N₂-N-Carbamoylsarcosine

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (K₂EDTA)

2. Sample Preparation (Protein Precipitation)

  • Rationale: This is a simple and effective method to remove high-abundance proteins that would interfere with the analysis, while ensuring high recovery of the polar analyte.

  • Protocol:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold methanol containing the SIL-IS at a fixed concentration (e.g., 500 nM).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to an autosampler vial for analysis.

3. HILIC-LC-MS/MS Conditions

  • Rationale: HILIC provides superior retention for polar compounds compared to traditional reversed-phase chromatography.[12]

  • LC System: UPLC/UHPLC system

  • Column: Acquity UPLC BEH HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 95% B to 50% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: (To be determined by infusion of standards)

    • N-Carbamoylsarcosine: e.g., m/z 149.05 -> 88.04

    • SIL-IS: e.g., m/z 152.06 -> 91.05

4. Method Validation The method must be validated according to ICH M10 guidelines to ensure its reliability.[14][15] Key parameters include:

  • Selectivity: Absence of interfering peaks in blank plasma.

  • Linearity & Range: Demonstrating a linear response across a range of concentrations.

  • Accuracy & Precision: Intra- and inter-day analysis of Quality Control (QC) samples at low, medium, and high concentrations (acceptance criteria: ±15% deviation, 20% at LLOQ).

  • Matrix Effect: Assessing ion suppression or enhancement from the plasma matrix.

  • Stability: Ensuring analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).

Part 5: The Reference Interval Study Workflow

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting a1 Define Healthy Population (Inclusion/Exclusion Criteria) a3 Obtain IRB Approval a1->a3 a2 Develop & Validate Analytical Method (Part 4) c1 Analyze All Samples in Batches with QCs a2->c1 b1 Recruit ≥120 Reference Individuals a3->b1 b2 Collect Samples (Standardized Pre-analytics) b1->b2 b3 Process & Store Samples (-80°C) b2->b3 b3->c1 c2 Inspect Data Distribution & Identify Outliers (e.g., Dixon's Q) c1->c2 c3 Consider Partitioning (e.g., by Sex, Age) c2->c3 c4 Calculate 2.5th & 97.5th Percentiles (Non-parametric) c3->c4 c5 Report the 95% Reference Interval c4->c5

Caption: Workflow for a reference interval study.

Step-by-Step Statistical Analysis:

  • Data Collation: Compile all quantitative results from the healthy cohort.

  • Outlier Assessment: Examine the data for outliers. Statistical methods like Dixon's Q test or Tukey's method can be used, but must be applied cautiously and with justification.

  • Partitioning Analysis: Investigate if the data needs to be partitioned into separate reference intervals based on demographic factors like sex or age. This is determined by statistically significant differences between groups.

  • Calculation of Reference Limits: Using the final dataset (with any outliers removed), rank the data from lowest to highest. The 2.5th and 97.5th percentiles are calculated to define the lower and upper limits of the 95% reference interval. For a sample size of 120, the lower limit would be the value at rank 3 (120 * 0.025) and the upper limit would be the value at rank 117 (120 * 0.975).

Conclusion

Establishing a reference interval for an emerging metabolite like N-Carbamoylsarcosine is a rigorous, multi-step process that demands meticulous attention to detail from study design to final statistical analysis. While LC-MS/MS stands as the authoritative method for this task due to its superior specificity and sensitivity, other methods may be suitable for subsequent, larger-scale applications once cross-validated. By adhering to the principles outlined in the CLSI EP28-A3c guideline and employing a robustly validated analytical protocol, researchers can generate trustworthy reference intervals. This foundational work is indispensable for unlocking the potential clinical utility of N-Carbamoylsarcosine and other novel biomarkers in the future.

References

  • N-carbamoylsarcosine amidase - Grokipedia.
  • Showing metabocard for N-Carbamoylsarcosine (HMDB0012265) - Human Metabolome Database. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • EP28 | Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory - CLSI. [Link]

  • N-carbamoylsarcosine amidase - Wikipedia. [Link]

  • Purification and characterization of a novel enzyme, N-carbamoylsarcosine amidohydrolase, from Pseudomonas putida 77 - PubMed. [Link]

  • Reference Intervals for Clinical Laboratories - Yeditepe Journal of Health Sciences. [Link]

  • How to ensure accurate and robust reference intervals? - Labquality Days. [Link]

  • Comparison of Methods to Generate Reference Limits - PhUSE. [Link]

  • N-Carbamoylsarcosine | C4H8N2O3 - PubChem. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. [Link]

  • ICH M10 on bioanalytical method validation - European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites - Agilent. [Link]

  • Verification of reference intervals in routine clinical laboratories: Practical challenges and recommendations - ResearchGate. [Link]

  • Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry - ResearchGate. [Link]

  • Increasing reporting confidence in metabolomics; RP and HILIC LC-MS/MS analysis in multiple tissue studies - Shimadzu. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis - LabRulez. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Carbamoylsarcosine for Laboratory Professionals

This document provides essential safety and logistical information for the proper handling and disposal of N-Carbamoylsarcosine. As a compound frequently utilized in biochemical and pharmaceutical research, ensuring its...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of N-Carbamoylsarcosine. As a compound frequently utilized in biochemical and pharmaceutical research, ensuring its responsible disposal is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical waste management principles. The procedures outlined herein are based on the known hazards of N-Carbamoylsarcosine and general best practices for chemical waste. It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. N-Carbamoylsarcosine is classified with specific hazards that dictate the necessary handling and disposal precautions.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Carbamoylsarcosine presents the following hazards[1]:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE) to prevent exposure.

Table 1: Hazard Summary and Required PPE for N-Carbamoylsarcosine

Hazard ClassificationGHS Hazard StatementPictogramRequired Personal Protective Equipment (PPE)
Skin Irritation (Cat. 2)H315: Causes skin irritation

Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation (Cat. 2A)H319: Causes serious eye irritation

Chemical safety goggles or a face shield.[2]
STOT SE 3H335: May cause respiratory irritation

Handle in a well-ventilated area, preferably a chemical fume hood.[2]

The causality is clear: direct contact with N-Carbamoylsarcosine can harm the skin and eyes, and inhalation of its dust can irritate the respiratory system. Therefore, engineering controls (fume hood) and physical barriers (PPE) are non-negotiable safety measures.

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3] Key principles mandated by these regulations include:

  • Waste Characterization: All chemical waste must be evaluated to determine if it is hazardous. Based on its irritant properties, N-Carbamoylsarcosine waste should be managed as hazardous.

  • Prohibition of Drain Disposal: Hazardous chemicals must never be poured down the drain.[4]

  • Proper Containment and Labeling: Waste must be stored in containers that are chemically compatible, securely closed, and clearly labeled.[5][6]

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[3][7] For example, amides can react with acids, generating heat and potentially toxic gases.[8]

Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations in your specific laboratory context.

N-Carbamoylsarcosine Disposal Decision Workflow

The appropriate disposal stream for N-Carbamoylsarcosine waste depends on its form (solid, liquid, or contaminated material). The following workflow provides a logical pathway for making this determination.

Sources

Handling

A Researcher's Guide to the Safe Handling of N-Carbamoylsarcosine

For the diligent researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logis...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-Carbamoylsarcosine, moving beyond a simple checklist to offer a framework of understanding rooted in scientific causality. Our goal is to empower you with the knowledge to not only follow protocols but to comprehend the rationale behind them, fostering a culture of safety and excellence in your laboratory.

N-Carbamoylsarcosine is recognized as an irritant, and proper handling is crucial to mitigate risks. This guide will detail the necessary personal protective equipment (PPE), operational plans for its use, and appropriate disposal methods.

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. N-Carbamoylsarcosine is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications indicate that N-Carbamoylsarcosine can cause discomfort and inflammation upon contact with the skin, eyes, and respiratory tract. The primary hazards are irritant in nature.[1] Therefore, the core of our safety protocol is to establish effective barriers to prevent these types of contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is directly dictated by the hazard assessment. For N-Carbamoylsarcosine, the focus is on preventing skin, eye, and respiratory irritation.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex glovesProvides a direct barrier against skin contact, preventing irritation.[2] Regular inspection for tears or punctures is essential.
Eye Protection Chemical splash gogglesStandard safety glasses are insufficient. Goggles provide a complete seal around the eyes, protecting against splashes and airborne particles.[3][4]
Body Protection Laboratory coatProtects the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo prevent respiratory tract irritation, handling of N-Carbamoylsarcosine powder should be done in a manner that minimizes dust generation. A fume hood is recommended for procedures that may create aerosols.

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard N-Carbamoylsarcosine (Skin, Eye, Respiratory Irritant) Gloves Nitrile/Latex Gloves Hazard->Gloves Prevents Skin Irritation Goggles Chemical Splash Goggles Hazard->Goggles Prevents Eye Irritation LabCoat Lab Coat Hazard->LabCoat Protects Skin/Clothing Ventilation Fume Hood/Ventilated Area Hazard->Ventilation Prevents Respiratory Irritation

Caption: PPE selection is directly informed by the specific hazards of N-Carbamoylsarcosine.

Operational Plan: From Receipt to Use

A systematic approach to handling N-Carbamoylsarcosine from the moment it enters the lab until it is used in an experiment is critical for maintaining a safe environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from incompatible materials.

    • Ensure the container is clearly labeled.

  • Preparation for Use:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.

    • If working with the solid form, handle it in a chemical fume hood to minimize inhalation of dust particles.

    • Prepare your workspace by ensuring it is clean and uncluttered. Have spill cleanup materials readily available.

  • During the Experiment:

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

    • If there is a risk of splashing, consider using a face shield in addition to goggles.[3][5]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action can significantly reduce the severity of the outcome.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8] Remove contaminated clothing while rinsing. If irritation persists, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][7][9] It is crucial to seek immediate medical attention.

  • Inhalation: Move the affected person to an area with fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

For a minor spill, and if it is safe to do so, follow these steps:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.

  • Clean the spill area with soap and water.

For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of N-Carbamoylsarcosine and any contaminated materials is essential to protect both human health and the environment.

Disposal Guidelines:

  • Unused Chemical: N-Carbamoylsarcosine, being a skin and eye irritant, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: Any materials that have come into contact with N-Carbamoylsarcosine, such as gloves, absorbent pads, and empty containers, should be collected in a designated, sealed, and labeled waste container for chemical waste disposal.

  • Empty Containers: "RCRA Empty" containers (those that have been triple-rinsed with a suitable solvent) may be disposed of in the regular trash, with the label defaced. The rinsate from this process must be collected and disposed of as chemical waste.[10]

While N-Carbamoylsarcosine is not classified as a hazardous waste by all regulatory bodies, it is best practice to handle its disposal with care due to its irritant properties.[10] Always consult your institution's specific waste disposal guidelines.

Diagram: Disposal Decision Tree

Disposal_Decision_Tree Start N-Carbamoylsarcosine Waste Is_Unused Unused Chemical? Start->Is_Unused Is_Contaminated Contaminated Material? Is_Unused->Is_Contaminated No Chemical_Waste Dispose as Chemical Waste Is_Unused->Chemical_Waste Yes Is_Empty Empty Container? Is_Contaminated->Is_Empty No Is_Contaminated->Chemical_Waste Yes Triple_Rinse Triple Rinse Container Is_Empty->Triple_Rinse Yes Regular_Trash Dispose in Regular Trash (Deface Label) Triple_Rinse->Regular_Trash Rinsate_Waste Collect Rinsate as Chemical Waste Triple_Rinse->Rinsate_Waste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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